molecular formula C25H41NO7 B3025940 AS-2077715

AS-2077715

Cat. No.: B3025940
M. Wt: 467.6 g/mol
InChI Key: PCXGABLZLXTHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS-2077715 is a fungal metabolite and an inhibitor of fungal mitochondrial complex III (cytochrome bc1;  IC50 = 80 ng/ml for T. mentagrophytes complex III). It is selective for fungal over mammalian complex III (IC50s = 480 and 860 ng/ml for murine EL-4 cell and human Jurkat cell complex III, respectively). This compound inhibits ATP production in (IC50 = 0.33 µg/ml) and is fungicidal against T. mentagrophytes when used at concentrations of 1 and 10 µg/ml. In vivo, this compound (10 and 20 mg/kg) reduces the number of foot pad skin colony forming units (CFUs) in a guinea pig model of T. mentagrophytes infection.>3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone is a natural product found in Capnodium with data available.

Properties

IUPAC Name

3-[6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO7/c1-5-13(2)11-14(3)9-10-15-7-6-8-17(33-15)19-20(27)16(12-26(4)25(19)32)18-21(28)23(30)24(31)22(18)29/h12-15,17-18,21-24,27-31H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXGABLZLXTHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent, naturally derived antifungal compound isolated from the fungus Capnodium sp. 339855. It exhibits significant activity, particularly against dermatophytes such as Trichophyton species, by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this promising antifungal candidate.

Core Compound Properties

PropertyValueReference
Molecular Formula C₂₅H₄₁NO₇[1]
Appearance White powder[1]
Producing Organism Capnodium sp. 339855[1]
Chemical Class Related to funiculosin[1]
Mechanism of Action Selective inhibitor of fungal mitochondrial cytochrome bc1 complex (Complex III)[2]

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 2.1: In Vitro Antifungal Activity
Fungal SpeciesMIC (µg/mL)Reference
Trichophyton mentagrophytes0.08[2]
Table 2.2: In Vitro Enzyme Inhibition
Target EnzymeSourceIC₅₀ (ng/mL)Reference
Mitochondrial Cytochrome bc1 ComplexTrichophyton mentagrophytes0.9[2]
Mitochondrial Cytochrome bc1 ComplexMammalian6000 - 20,000[2]
Table 2.3: In Vitro Cytotoxicity
Cell LineCytotoxicity (>µg/mL)Reference
Mammalian cells6[2]
Table 2.4: In Vivo Efficacy (Guinea Pig Model of Tinea Pedis)
Treatment GroupDosing RegimenOutcomeReference
This compound10 mg/kg/day, oral, 10 days (starting day 7 post-infection)Significant decrease in fungal CFUs[3]
This compound20 mg/kg/day, oral, 10 days (starting day 7 post-infection)Significant decrease in fungal CFUs[3]
Terbinafine20 mg/kg/day, oral, 10 days (starting day 7 post-infection)Significant decrease in fungal CFUs[3]
This compound20 mg/kg/day, oral, 7 days (starting day 11 post-infection)Significant reduction in fungal CFUs compared to terbinafine[3]
Terbinafine20 mg/kg/day, oral, 7 days (starting day 11 post-infection)-[3]

Signaling Pathway and Mechanism of Action

This compound exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi.

AS-2077715_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Cytochrome bc1 (Complex III) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ATP ATP Production Cell_Death Fungal Cell Death Complex_III->Cell_Death   Disruption of   ATP Synthesis Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_Synthase->ATP AS2077715 This compound AS2077715->Complex_III Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (e.g., Trichophyton mentagrophytes) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of this compound in RPMI Medium Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate with Fungal Suspension and Compound Dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Visually Read MIC (Lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antifungal susceptibility testing.

Protocol:

  • Fungal Isolate: Trichophyton mentagrophytes is used as the test organism.

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0 is used.

  • Inoculum Preparation: The fungal culture is grown on potato dextrose agar (B569324). Conidia are harvested and the suspension is adjusted to a concentration of 1 x 10³ to 5 x 10³ CFU/mL.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined visually as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Mitochondrial Cytochrome bc1 Complex Inhibition Assay

Protocol:

  • Mitochondria Isolation: Mitochondria are isolated from Trichophyton mentagrophytes protoplasts by differential centrifugation.

  • Assay Buffer: A suitable buffer, such as potassium phosphate (B84403) buffer (pH 7.4) containing EDTA, is used.

  • Reaction Mixture: The reaction mixture contains isolated mitochondria, cytochrome c, and the substrate ubiquinol.

  • Assay Procedure: The reaction is initiated by the addition of ubiquinol. The reduction of cytochrome c is monitored spectrophotometrically at 550 nm.

  • Inhibition Measurement: The assay is performed in the presence of various concentrations of this compound. The concentration of this compound that inhibits the enzyme activity by 50% (IC₅₀) is calculated.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

In_Vivo_Tinea_Pedis_Model Start Start Infection Infect Guinea Pig Footpads with Trichophyton mentagrophytes Start->Infection Treatment_Initiation Initiate Oral Treatment (Day 7 or 11 post-infection) Infection->Treatment_Initiation Daily_Dosing Administer Daily Oral Doses of this compound or Vehicle Treatment_Initiation->Daily_Dosing Endpoint Endpoint Determination: Euthanize animals and collect footpad skin Daily_Dosing->Endpoint CFU_Quantification Homogenize skin and plate on agar to quantify fungal CFU Endpoint->CFU_Quantification End End CFU_Quantification->End

Caption: Experimental workflow for the in vivo tinea pedis model.

Protocol:

  • Animal Model: Male Hartley guinea pigs are used.

  • Infection: The plantar surface of the hind paws is infected with a suspension of Trichophyton mentagrophytes arthroconidia.

  • Treatment: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

  • Efficacy Evaluation: At the end of the treatment period, the animals are euthanized, and the skin from the infected paws is excised, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFUs).

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated and involves a complex enzymatic cascade.[4] A key feature is the formation of the all-cis cyclopentanetetraol moiety from a hydroxyphenyl-containing precursor through dearomatization, stereoselective ring contraction, and redox transformations.[4] This process is catalyzed by a five-enzyme cascade that includes a multifunctional flavin-dependent monooxygenase and a repurposed O-methyltransferase.[4]

Conclusion

This compound is a novel antifungal agent with a potent and selective mechanism of action against the fungal mitochondrial cytochrome bc1 complex. Its significant in vitro and in vivo activity against dermatophytes, coupled with its selectivity over the mammalian enzyme, makes it a promising candidate for further development as a therapeutic agent for the treatment of fungal infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent, naturally derived antifungal compound isolated from the fungus Capnodium sp. 339855. It exhibits significant activity, particularly against dermatophytes such as Trichophyton species, by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this promising antifungal candidate.

Core Compound Properties

PropertyValueReference
Molecular Formula C₂₅H₄₁NO₇[1]
Appearance White powder[1]
Producing Organism Capnodium sp. 339855[1]
Chemical Class Related to funiculosin[1]
Mechanism of Action Selective inhibitor of fungal mitochondrial cytochrome bc1 complex (Complex III)[2]

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 2.1: In Vitro Antifungal Activity
Fungal SpeciesMIC (µg/mL)Reference
Trichophyton mentagrophytes0.08[2]
Table 2.2: In Vitro Enzyme Inhibition
Target EnzymeSourceIC₅₀ (ng/mL)Reference
Mitochondrial Cytochrome bc1 ComplexTrichophyton mentagrophytes0.9[2]
Mitochondrial Cytochrome bc1 ComplexMammalian6000 - 20,000[2]
Table 2.3: In Vitro Cytotoxicity
Cell LineCytotoxicity (>µg/mL)Reference
Mammalian cells6[2]
Table 2.4: In Vivo Efficacy (Guinea Pig Model of Tinea Pedis)
Treatment GroupDosing RegimenOutcomeReference
This compound10 mg/kg/day, oral, 10 days (starting day 7 post-infection)Significant decrease in fungal CFUs[3]
This compound20 mg/kg/day, oral, 10 days (starting day 7 post-infection)Significant decrease in fungal CFUs[3]
Terbinafine20 mg/kg/day, oral, 10 days (starting day 7 post-infection)Significant decrease in fungal CFUs[3]
This compound20 mg/kg/day, oral, 7 days (starting day 11 post-infection)Significant reduction in fungal CFUs compared to terbinafine[3]
Terbinafine20 mg/kg/day, oral, 7 days (starting day 11 post-infection)-[3]

Signaling Pathway and Mechanism of Action

This compound exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi.

AS-2077715_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Cytochrome bc1 (Complex III) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ATP ATP Production Cell_Death Fungal Cell Death Complex_III->Cell_Death   Disruption of   ATP Synthesis Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_Synthase->ATP AS2077715 This compound AS2077715->Complex_III Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (e.g., Trichophyton mentagrophytes) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of this compound in RPMI Medium Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate with Fungal Suspension and Compound Dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Visually Read MIC (Lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antifungal susceptibility testing.

Protocol:

  • Fungal Isolate: Trichophyton mentagrophytes is used as the test organism.

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0 is used.

  • Inoculum Preparation: The fungal culture is grown on potato dextrose agar. Conidia are harvested and the suspension is adjusted to a concentration of 1 x 10³ to 5 x 10³ CFU/mL.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined visually as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Mitochondrial Cytochrome bc1 Complex Inhibition Assay

Protocol:

  • Mitochondria Isolation: Mitochondria are isolated from Trichophyton mentagrophytes protoplasts by differential centrifugation.

  • Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.4) containing EDTA, is used.

  • Reaction Mixture: The reaction mixture contains isolated mitochondria, cytochrome c, and the substrate ubiquinol.

  • Assay Procedure: The reaction is initiated by the addition of ubiquinol. The reduction of cytochrome c is monitored spectrophotometrically at 550 nm.

  • Inhibition Measurement: The assay is performed in the presence of various concentrations of this compound. The concentration of this compound that inhibits the enzyme activity by 50% (IC₅₀) is calculated.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

In_Vivo_Tinea_Pedis_Model Start Start Infection Infect Guinea Pig Footpads with Trichophyton mentagrophytes Start->Infection Treatment_Initiation Initiate Oral Treatment (Day 7 or 11 post-infection) Infection->Treatment_Initiation Daily_Dosing Administer Daily Oral Doses of this compound or Vehicle Treatment_Initiation->Daily_Dosing Endpoint Endpoint Determination: Euthanize animals and collect footpad skin Daily_Dosing->Endpoint CFU_Quantification Homogenize skin and plate on agar to quantify fungal CFU Endpoint->CFU_Quantification End End CFU_Quantification->End

Caption: Experimental workflow for the in vivo tinea pedis model.

Protocol:

  • Animal Model: Male Hartley guinea pigs are used.

  • Infection: The plantar surface of the hind paws is infected with a suspension of Trichophyton mentagrophytes arthroconidia.

  • Treatment: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

  • Efficacy Evaluation: At the end of the treatment period, the animals are euthanized, and the skin from the infected paws is excised, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFUs).

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated and involves a complex enzymatic cascade.[4] A key feature is the formation of the all-cis cyclopentanetetraol moiety from a hydroxyphenyl-containing precursor through dearomatization, stereoselective ring contraction, and redox transformations.[4] This process is catalyzed by a five-enzyme cascade that includes a multifunctional flavin-dependent monooxygenase and a repurposed O-methyltransferase.[4]

Conclusion

This compound is a novel antifungal agent with a potent and selective mechanism of action against the fungal mitochondrial cytochrome bc1 complex. Its significant in vitro and in vivo activity against dermatophytes, coupled with its selectivity over the mammalian enzyme, makes it a promising candidate for further development as a therapeutic agent for the treatment of fungal infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

AS-2077715: A Technical Guide to its Discovery, Biosynthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent and selective antifungal agent that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of this compound. It details the biosynthetic pathway, presents key quantitative data, and outlines the experimental methodologies used in its characterization. This document is intended to serve as a comprehensive resource for researchers in mycology, drug discovery, and biochemistry.

Discovery and Origin

This compound was first isolated from the fermentation broth of a fungal strain, 339855, which was identified as a new species of Capnodium.[1] The compound was isolated as a white powder through a series of extraction and chromatographic techniques.[1] Structurally, this compound is related to funiculosin and is characterized by a molecular formula of C25H41NO7.[1] It is classified as a fungal metabolite.[2]

Mechanism of Action: Inhibition of Fungal Mitochondrial Complex III

This compound exerts its antifungal activity by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[2] This complex is a crucial component of the electron transport chain, and its inhibition disrupts ATP production, leading to fungal cell death.[2] The inhibitory action of this compound is significantly more potent against fungal complex III compared to its mammalian counterpart, highlighting its potential as a selective therapeutic agent.[2]

Quantitative Inhibitory Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various mitochondrial complex III enzymes and its effect on ATP production and fungal growth.

TargetOrganism/Cell LineIC50
Mitochondrial Complex III Trichophyton mentagrophytes80 ng/mL
Murine EL-4 cells480 ng/mL
Human Jurkat cells860 ng/mL
ATP Production Trichophyton mentagrophytes0.33 µg/mL
Fungicidal Activity Trichophyton mentagrophytes1 and 10 µg/mL

Data sourced from Cayman Chemical product information sheet.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule.[3][4][5] This pathway involves dearomatization, stereoselective ring contraction, and a series of redox transformations to form the distinctive all-cis cyclopentanetetraol moiety.[3][4][5]

Signaling Pathway Diagram

AS2077715_Biosynthesis cluster_0 This compound Biosynthetic Pathway Hydroxyphenyl_Precursor Hydroxyphenyl Precursor Dearomatization Dearomatization Hydroxyphenyl_Precursor->Dearomatization Ring_Contraction Stereoselective Ring Contraction Dearomatization->Ring_Contraction Redox_Transformations Redox Transformations Ring_Contraction->Redox_Transformations All_cis_Cyclopentanetetraol All-cis Cyclopentanetetraol Moiety Formation Redox_Transformations->All_cis_Cyclopentanetetraol AS2077715 This compound All_cis_Cyclopentanetetraol->AS2077715

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Capnodium sp. 339855 involves a multi-step process.[1]

Experimental Workflow Diagram

Isolation_Workflow Start Fermentation Broth of Capnodium sp. 339855 Solvent_Extraction Solvent Extraction Start->Solvent_Extraction HP20_Chromatography HP-20 Column Chromatography Solvent_Extraction->HP20_Chromatography ODSB_Chromatography ODS-B Column Chromatography HP20_Chromatography->ODSB_Chromatography Crystallization Crystallization ODSB_Chromatography->Crystallization End Pure this compound Crystallization->End

Caption: Isolation and purification workflow for this compound.

Protocol:

  • Fermentation: Cultivate Capnodium sp. 339855 in a suitable liquid medium to produce this compound.

  • Solvent Extraction: Extract the fermentation broth with an appropriate organic solvent (e.g., ethyl acetate) to partition this compound into the organic phase.

  • HP-20 Column Chromatography: Concentrate the organic extract and subject it to column chromatography using a Diaion® HP-20 resin. Elute with a stepwise gradient of methanol (B129727) in water.

  • ODS-B Column Chromatography: Pool the active fractions from the HP-20 column and further purify them using octadecyl-silica (ODS-B) column chromatography with a suitable solvent system.

  • Crystallization: Concentrate the purified fractions and induce crystallization to obtain pure this compound as a white powder.

Mitochondrial Complex III Inhibition Assay

This assay determines the inhibitory activity of this compound on the ubiquinol-cytochrome c reductase activity of mitochondrial complex III.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Trichophyton mentagrophytes) and mammalian cells (e.g., murine EL-4 or human Jurkat cells) using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing potassium phosphate, EDTA, and other necessary components at a physiological pH.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the isolated mitochondria, ubiquinone substrate (e.g., decylubiquinone), and cytochrome c.

  • Inhibitor Addition: Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) to the reaction wells. Include a solvent control.

  • Reaction Initiation and Measurement: Initiate the reaction by adding a reducing agent (e.g., NADH or succinate). Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • IC50 Calculation: Calculate the rate of cytochrome c reduction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This model is used to evaluate the therapeutic potential of this compound in a relevant animal model of dermatophytosis.

Protocol:

  • Animal Model: Use male Hartley guinea pigs.

  • Infection: Inoculate the plantar surface of the guinea pigs' feet with a suspension of Trichophyton mentagrophytes arthroconidia.

  • Treatment: After the establishment of infection (e.g., 7 or 11 days post-infection), administer this compound orally at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period (e.g., 7 or 10 days). Include a vehicle control group and a positive control group (e.g., terbinafine).

  • Evaluation: At the end of the treatment period, euthanize the animals and excise the infected footpad skin.

  • Fungal Burden Determination: Homogenize the skin samples and plate serial dilutions on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden.

  • Statistical Analysis: Compare the fungal burden in the treated groups to the control groups using appropriate statistical tests to determine the efficacy of the treatment.

Conclusion

This compound is a promising antifungal agent with a novel mechanism of action and high selectivity for fungal mitochondrial complex III. Its discovery from a natural source and the elucidation of its biosynthetic pathway open avenues for further research, including the development of semi-synthetic derivatives with improved properties and the potential for biosynthetic engineering to enhance production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this important molecule.

References

AS-2077715: A Technical Guide to its Discovery, Biosynthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent and selective antifungal agent that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of this compound. It details the biosynthetic pathway, presents key quantitative data, and outlines the experimental methodologies used in its characterization. This document is intended to serve as a comprehensive resource for researchers in mycology, drug discovery, and biochemistry.

Discovery and Origin

This compound was first isolated from the fermentation broth of a fungal strain, 339855, which was identified as a new species of Capnodium.[1] The compound was isolated as a white powder through a series of extraction and chromatographic techniques.[1] Structurally, this compound is related to funiculosin and is characterized by a molecular formula of C25H41NO7.[1] It is classified as a fungal metabolite.[2]

Mechanism of Action: Inhibition of Fungal Mitochondrial Complex III

This compound exerts its antifungal activity by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[2] This complex is a crucial component of the electron transport chain, and its inhibition disrupts ATP production, leading to fungal cell death.[2] The inhibitory action of this compound is significantly more potent against fungal complex III compared to its mammalian counterpart, highlighting its potential as a selective therapeutic agent.[2]

Quantitative Inhibitory Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various mitochondrial complex III enzymes and its effect on ATP production and fungal growth.

TargetOrganism/Cell LineIC50
Mitochondrial Complex III Trichophyton mentagrophytes80 ng/mL
Murine EL-4 cells480 ng/mL
Human Jurkat cells860 ng/mL
ATP Production Trichophyton mentagrophytes0.33 µg/mL
Fungicidal Activity Trichophyton mentagrophytes1 and 10 µg/mL

Data sourced from Cayman Chemical product information sheet.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule.[3][4][5] This pathway involves dearomatization, stereoselective ring contraction, and a series of redox transformations to form the distinctive all-cis cyclopentanetetraol moiety.[3][4][5]

Signaling Pathway Diagram

AS2077715_Biosynthesis cluster_0 This compound Biosynthetic Pathway Hydroxyphenyl_Precursor Hydroxyphenyl Precursor Dearomatization Dearomatization Hydroxyphenyl_Precursor->Dearomatization Ring_Contraction Stereoselective Ring Contraction Dearomatization->Ring_Contraction Redox_Transformations Redox Transformations Ring_Contraction->Redox_Transformations All_cis_Cyclopentanetetraol All-cis Cyclopentanetetraol Moiety Formation Redox_Transformations->All_cis_Cyclopentanetetraol AS2077715 This compound All_cis_Cyclopentanetetraol->AS2077715

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Capnodium sp. 339855 involves a multi-step process.[1]

Experimental Workflow Diagram

Isolation_Workflow Start Fermentation Broth of Capnodium sp. 339855 Solvent_Extraction Solvent Extraction Start->Solvent_Extraction HP20_Chromatography HP-20 Column Chromatography Solvent_Extraction->HP20_Chromatography ODSB_Chromatography ODS-B Column Chromatography HP20_Chromatography->ODSB_Chromatography Crystallization Crystallization ODSB_Chromatography->Crystallization End Pure this compound Crystallization->End

Caption: Isolation and purification workflow for this compound.

Protocol:

  • Fermentation: Cultivate Capnodium sp. 339855 in a suitable liquid medium to produce this compound.

  • Solvent Extraction: Extract the fermentation broth with an appropriate organic solvent (e.g., ethyl acetate) to partition this compound into the organic phase.

  • HP-20 Column Chromatography: Concentrate the organic extract and subject it to column chromatography using a Diaion® HP-20 resin. Elute with a stepwise gradient of methanol in water.

  • ODS-B Column Chromatography: Pool the active fractions from the HP-20 column and further purify them using octadecyl-silica (ODS-B) column chromatography with a suitable solvent system.

  • Crystallization: Concentrate the purified fractions and induce crystallization to obtain pure this compound as a white powder.

Mitochondrial Complex III Inhibition Assay

This assay determines the inhibitory activity of this compound on the ubiquinol-cytochrome c reductase activity of mitochondrial complex III.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Trichophyton mentagrophytes) and mammalian cells (e.g., murine EL-4 or human Jurkat cells) using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing potassium phosphate, EDTA, and other necessary components at a physiological pH.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the isolated mitochondria, ubiquinone substrate (e.g., decylubiquinone), and cytochrome c.

  • Inhibitor Addition: Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) to the reaction wells. Include a solvent control.

  • Reaction Initiation and Measurement: Initiate the reaction by adding a reducing agent (e.g., NADH or succinate). Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • IC50 Calculation: Calculate the rate of cytochrome c reduction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This model is used to evaluate the therapeutic potential of this compound in a relevant animal model of dermatophytosis.

Protocol:

  • Animal Model: Use male Hartley guinea pigs.

  • Infection: Inoculate the plantar surface of the guinea pigs' feet with a suspension of Trichophyton mentagrophytes arthroconidia.

  • Treatment: After the establishment of infection (e.g., 7 or 11 days post-infection), administer this compound orally at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period (e.g., 7 or 10 days). Include a vehicle control group and a positive control group (e.g., terbinafine).

  • Evaluation: At the end of the treatment period, euthanize the animals and excise the infected footpad skin.

  • Fungal Burden Determination: Homogenize the skin samples and plate serial dilutions on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden.

  • Statistical Analysis: Compare the fungal burden in the treated groups to the control groups using appropriate statistical tests to determine the efficacy of the treatment.

Conclusion

This compound is a promising antifungal agent with a novel mechanism of action and high selectivity for fungal mitochondrial complex III. Its discovery from a natural source and the elucidation of its biosynthetic pathway open avenues for further research, including the development of semi-synthetic derivatives with improved properties and the potential for biosynthetic engineering to enhance production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this important molecule.

References

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent from Capnodium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antifungal agent AS-2077715, produced by the fungus Capnodium sp. strain 339855. The document details its biological activity, mechanism of action, physicochemical properties, and the biosynthetic pathway responsible for its production. Detailed experimental protocols for its isolation and the reconstitution of its biosynthesis are also provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

This compound is a novel natural product with potent antifungal activity, particularly against dermatophytes of the Trichophyton genus.[1][2] Isolated from the fermentation broth of Capnodium sp. 339855, this compound has been identified as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the fungal respiratory chain.[1][2] Its unique structure and mechanism of action make it a promising candidate for the development of new antifungal therapies.

Physicochemical Properties

This compound is a white powder with the molecular formula C25H41NO7.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C25H41NO7[1]
Appearance White powder[1]
Molecular Weight 467.6 g/mol [1]

Biological Activity and Mechanism of Action

This compound demonstrates significant in vitro fungicidal activity against Trichophyton mentagrophytes.[2] While specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly available, its potent activity has been noted.[2] The primary mechanism of action of this compound is the inhibition of the mitochondrial cytochrome bc1 complex (complex III).[1] This enzyme complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration, leading to fungal cell death.

Biosynthesis of this compound

The biosynthesis of this compound involves a complex enzymatic cascade. A proposed pathway, elucidated through heterologous expression studies, highlights a five-enzyme system responsible for the formation of the core structure.[3] The key enzymes and their roles are outlined below.

Core Biosynthetic Genes:

  • PKS-NRPS: A hybrid polyketide synthase-nonribosomal peptide synthetase responsible for assembling the initial polyketide chain.

  • FMO (CapL): A flavin-dependent monooxygenase that catalyzes a key oxidative dearomatization and ring contraction.

  • O-MT (CapK): A repurposed O-methyltransferase that controls the stereochemistry of the ring contraction.

  • SDR: Short-chain dehydrogenases/reductases involved in redox transformations.

  • DH (CapH): A dehydrogenase responsible for a final hydroxylation step.

The proposed biosynthetic pathway begins with the synthesis of a polyketide precursor by the PKS-NRPS enzyme. This is followed by a series of modifications, including an oxidative ring contraction catalyzed by the FMO (CapL) and stereochemically controlled by the O-MT (CapK). Subsequent redox transformations by SDRs and a final hydroxylation by a dehydrogenase (CapH) yield the final product, this compound.

This compound Biosynthetic Pathway cluster_0 Core Synthesis cluster_1 Ring Formation and Modification cluster_2 Final Maturation Precursor Polyketide-Peptide Precursor PKS_NRPS PKS-NRPS Precursor->PKS_NRPS Assembly Intermediate_1 Linear Intermediate PKS_NRPS->Intermediate_1 FMO CapL (FMO) Intermediate_1->FMO Oxidative Ring Contraction Ring_Intermediate Cyclized Intermediate FMO->Ring_Intermediate OMT CapK (O-MT) Modified_Intermediate Modified Intermediate OMT->Modified_Intermediate Ring_Intermediate->OMT Stereocontrol SDR SDRs Final_Intermediate Penultimate Intermediate SDR->Final_Intermediate Modified_Intermediate->SDR Redox Steps DH CapH (DH) AS2077715 This compound DH->AS2077715 Final_Intermediate->DH Hydroxylation This compound Isolation Workflow Start Fermentation Broth of Capnodium sp. 339855 Solvent_Extraction Solvent Extraction (e.g., with ethyl acetate) Start->Solvent_Extraction HP20 HP-20 Column Chromatography Solvent_Extraction->HP20 ODS ODS-B Column Chromatography HP20->ODS Crystallization Crystallization ODS->Crystallization End Pure this compound (White Powder) Crystallization->End Biosynthesis Reconstitution Workflow Start Identify Biosynthetic Gene Cluster (BGC) in Capnodium sp. Gene_Cloning Clone Individual Genes (PKS-NRPS, FMO, O-MT, SDR, DH) Start->Gene_Cloning Vector_Construction Construct Expression Vectors Gene_Cloning->Vector_Construction Host_Transformation Transform Heterologous Host (e.g., S. cerevisiae) Vector_Construction->Host_Transformation Expression_Analysis Induce Gene Expression and Analyze Metabolites (LC-MS) Host_Transformation->Expression_Analysis End Detection of this compound and Intermediates Expression_Analysis->End

References

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent from Capnodium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antifungal agent AS-2077715, produced by the fungus Capnodium sp. strain 339855. The document details its biological activity, mechanism of action, physicochemical properties, and the biosynthetic pathway responsible for its production. Detailed experimental protocols for its isolation and the reconstitution of its biosynthesis are also provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

This compound is a novel natural product with potent antifungal activity, particularly against dermatophytes of the Trichophyton genus.[1][2] Isolated from the fermentation broth of Capnodium sp. 339855, this compound has been identified as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the fungal respiratory chain.[1][2] Its unique structure and mechanism of action make it a promising candidate for the development of new antifungal therapies.

Physicochemical Properties

This compound is a white powder with the molecular formula C25H41NO7.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C25H41NO7[1]
Appearance White powder[1]
Molecular Weight 467.6 g/mol [1]

Biological Activity and Mechanism of Action

This compound demonstrates significant in vitro fungicidal activity against Trichophyton mentagrophytes.[2] While specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly available, its potent activity has been noted.[2] The primary mechanism of action of this compound is the inhibition of the mitochondrial cytochrome bc1 complex (complex III).[1] This enzyme complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration, leading to fungal cell death.

Biosynthesis of this compound

The biosynthesis of this compound involves a complex enzymatic cascade. A proposed pathway, elucidated through heterologous expression studies, highlights a five-enzyme system responsible for the formation of the core structure.[3] The key enzymes and their roles are outlined below.

Core Biosynthetic Genes:

  • PKS-NRPS: A hybrid polyketide synthase-nonribosomal peptide synthetase responsible for assembling the initial polyketide chain.

  • FMO (CapL): A flavin-dependent monooxygenase that catalyzes a key oxidative dearomatization and ring contraction.

  • O-MT (CapK): A repurposed O-methyltransferase that controls the stereochemistry of the ring contraction.

  • SDR: Short-chain dehydrogenases/reductases involved in redox transformations.

  • DH (CapH): A dehydrogenase responsible for a final hydroxylation step.

The proposed biosynthetic pathway begins with the synthesis of a polyketide precursor by the PKS-NRPS enzyme. This is followed by a series of modifications, including an oxidative ring contraction catalyzed by the FMO (CapL) and stereochemically controlled by the O-MT (CapK). Subsequent redox transformations by SDRs and a final hydroxylation by a dehydrogenase (CapH) yield the final product, this compound.

This compound Biosynthetic Pathway cluster_0 Core Synthesis cluster_1 Ring Formation and Modification cluster_2 Final Maturation Precursor Polyketide-Peptide Precursor PKS_NRPS PKS-NRPS Precursor->PKS_NRPS Assembly Intermediate_1 Linear Intermediate PKS_NRPS->Intermediate_1 FMO CapL (FMO) Intermediate_1->FMO Oxidative Ring Contraction Ring_Intermediate Cyclized Intermediate FMO->Ring_Intermediate OMT CapK (O-MT) Modified_Intermediate Modified Intermediate OMT->Modified_Intermediate Ring_Intermediate->OMT Stereocontrol SDR SDRs Final_Intermediate Penultimate Intermediate SDR->Final_Intermediate Modified_Intermediate->SDR Redox Steps DH CapH (DH) AS2077715 This compound DH->AS2077715 Final_Intermediate->DH Hydroxylation This compound Isolation Workflow Start Fermentation Broth of Capnodium sp. 339855 Solvent_Extraction Solvent Extraction (e.g., with ethyl acetate) Start->Solvent_Extraction HP20 HP-20 Column Chromatography Solvent_Extraction->HP20 ODS ODS-B Column Chromatography HP20->ODS Crystallization Crystallization ODS->Crystallization End Pure this compound (White Powder) Crystallization->End Biosynthesis Reconstitution Workflow Start Identify Biosynthetic Gene Cluster (BGC) in Capnodium sp. Gene_Cloning Clone Individual Genes (PKS-NRPS, FMO, O-MT, SDR, DH) Start->Gene_Cloning Vector_Construction Construct Expression Vectors Gene_Cloning->Vector_Construction Host_Transformation Transform Heterologous Host (e.g., S. cerevisiae) Vector_Construction->Host_Transformation Expression_Analysis Induce Gene Expression and Analyze Metabolites (LC-MS) Host_Transformation->Expression_Analysis End Detection of this compound and Intermediates Expression_Analysis->End

References

An In-depth Technical Guide to the Biosynthesis of the Antifungal Agent AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent antifungal agent with a unique chemical structure, notably its all-cis cyclopentanetetraol moiety. This document provides a comprehensive technical overview of the biosynthesis of this compound, leveraging key findings from the reconstitution and characterization of its complete biosynthetic pathway. The biosynthesis involves a remarkable five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final complex natural product. This guide details the biosynthetic gene cluster, the enzymatic steps involved, and the experimental protocols used to elucidate this pathway, presenting quantitative data in a clear, tabular format and visualizing complex processes with detailed diagrams.

Introduction

This compound is a novel antifungal metabolite originally isolated from the fermentation broth of Capnodium sp. 339855.[1][2][3] Its structure is related to funiculosin, another mitochondrial cytochrome bc1 complex inhibitor.[1][2][3] The unique all-cis cyclopentanetetraol moiety of this compound has been a subject of interest for its complex and stereospecific biosynthetic origin. Recent research has successfully reconstituted the complete biosynthetic pathway, providing a detailed enzymatic and genetic roadmap for its formation.[1][4][5][6] This guide serves as a technical resource for researchers engaged in natural product biosynthesis, antifungal drug development, and synthetic biology.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the 'cap' cluster. This cluster encodes a suite of enzymes responsible for the stepwise construction of the molecule.[4] A homologous gene cluster, 'fun', is responsible for the biosynthesis of the related compound funiculosin.[4]

Table 1: Key Genes and Their Functions in the this compound ('cap') Biosynthetic Gene Cluster [4]

GeneEncoded Enzyme/ProteinProposed Function in this compound Biosynthesis
capAPKS-NRPSPolyketide synthase-nonribosomal peptide synthetase hybrid; responsible for the core scaffold assembly from phenylalanine and polyketide units.
capBEnoyl-reductase (ER)Involved in the reduction steps during polyketide chain assembly.
capCRing expansion cytochrome P450 (P450RE)Catalyzes ring expansion in the formation of the pyridone and pyran rings.
capDShort-chain dehydrogenase/reductase (SDR)Involved in redox transformations of the core scaffold.
capEN-methyltransferase (N-MT)Catalyzes the N-methylation of the pyridone ring.
capFShort-chain dehydrogenase/reductase (SDR)Involved in redox transformations of the core scaffold.
capGShort-chain dehydrogenase/reductase (SDR)Involved in redox transformations of the core scaffold.
capHCytochrome P450Catalyzes the C2' hydroxylation in a late-stage biosynthetic step.
capIPutative Dehydrogenase (DH)Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety.
capJPutative Dehydrogenase (DH)Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety.
capKO-methyltransferase (O-MT)A repurposed O-methyltransferase that controls the stereoselective conversion of the dearomatized intermediate.
capLFlavin-dependent monooxygenase (FMO)A multifunctional enzyme that catalyzes the oxidative dearomatization of the p-hydroxyphenyl ring.
capMTranscription Factor (TF)Likely involved in the regulation of the 'cap' gene cluster expression.
capNCytochrome bc1 complex subunit 8May confer self-resistance to the producing organism.
capOMajor Facilitator Superfamily (MFS) TransporterLikely involved in the export of this compound out of the cell.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with a precursor molecule derived from phenylalanine, which undergoes a series of enzymatic transformations to yield the final product.[4] The key and most remarkable transformation is the conversion of the p-hydroxyphenyl ring into the all-cis cyclopentanetetraol moiety.[1][4][5][6] This is achieved through a five-enzyme cascade involving oxidative dearomatization, stereoselective ring contraction, and several redox steps.[1][4][5][6]

AS2077715_Biosynthesis cluster_precursor Core Scaffold Formation cluster_cascade Oxidative Ring Contraction Cascade cluster_final Final Tailoring Step Phenylalanine Phenylalanine Intermediate_4 Intermediate 4 (p-hydroxyphenyl-containing precursor) Phenylalanine->Intermediate_4 capA-G Intermediate_8 Intermediate 8 (tautomeric mixture) Intermediate_4->Intermediate_8 capL (FMO) Intermediate_9 Intermediate 9 (cyclopentenonediol) Intermediate_8->Intermediate_9 capK (O-MT) (stereoselective conversion) Intermediate_8->Intermediate_9 non-enzymatic Intermediate_12 Intermediate 12 Intermediate_9->Intermediate_12 capI, capJ (DHs) AS2077715 This compound Intermediate_12->AS2077715 capH (P450) (C2' hydroxylation)

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps and Mechanisms

Oxidative Dearomatization by CapL

The initiation of the p-hydroxyphenyl ring transformation is catalyzed by CapL, a multifunctional flavin-dependent monooxygenase (FMO).[4] CapL oxidizes the p-hydroxyphenyl group of the precursor (Intermediate 4) to form a reactive intermediate (Intermediate 8).[4] This dearomatization step is crucial for the subsequent ring contraction.

Stereoselective Ring Contraction Controlled by CapK

Intermediate 8 can non-enzymatically form a cyclopentenonediol structure.[4] However, the enzyme CapK, a repurposed O-methyltransferase, plays a critical role in controlling the stereoselective conversion of Intermediate 8 to Intermediate 9, ensuring the formation of the correct cis-diol product that is on the pathway to this compound.[4]

Redox Transformations by Dehydrogenases

Following the ring contraction, a series of redox transformations are carried out by the putative dehydrogenases CapI and CapJ to further modify the cyclopentene (B43876) ring, leading to the formation of Intermediate 12.[4]

Final Hydroxylation by CapH

The final step in the biosynthesis is the hydroxylation at the C2' position, catalyzed by the cytochrome P450 enzyme, CapH.[4] This reaction converts Intermediate 12 into the final bioactive compound, this compound.[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of heterologous expression and in vitro enzymatic assays.

Heterologous Expression in Aspergillus nidulans and Saccharomyces cerevisiae

The 'cap' gene cluster was heterologously expressed in hosts such as Aspergillus nidulans and Saccharomyces cerevisiae to reconstitute the biosynthetic pathway and produce key intermediates and the final product.[4]

Heterologous_Expression_Workflow cluster_cloning Gene Cluster Cloning cluster_transformation Host Transformation cluster_analysis Analysis cap_BGC This compound ('cap') Biosynthetic Gene Cluster Expression_Vector Expression Vector cap_BGC->Expression_Vector Cloning Host_Organism Heterologous Host (A. nidulans or S. cerevisiae) Expression_Vector->Host_Organism Transformation Transformed_Host Transformed Host Strain Fermentation Fermentation and Culture Extraction Transformed_Host->Fermentation LC_MS LC-MS Analysis Fermentation->LC_MS Product_Identification Identification of This compound and Intermediates LC_MS->Product_Identification

Figure 2: General workflow for heterologous expression.

Protocol for Heterologous Expression in S. cerevisiae RC01:

  • Gene Synthesis and Cloning: The genes from the 'cap' cluster were codon-optimized for S. cerevisiae and synthesized. They were then cloned into appropriate expression vectors.

  • Yeast Transformation: The expression plasmids were transformed into S. cerevisiae RC01 using standard protocols.

  • Culture and Induction: Transformed yeast strains were cultured in selective media. Gene expression was induced at a specific optical density.

  • Metabolite Extraction: The yeast culture was extracted with an organic solvent (e.g., ethyl acetate).

  • LC-MS Analysis: The organic extract was concentrated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its biosynthetic intermediates.[4]

In Vitro Enzymatic Assays

To confirm the function of individual enzymes, in vitro assays were performed using purified enzymes and their respective substrates.

Protocol for CapH Assay:

  • Microsome Preparation: The capH gene was expressed in S. cerevisiae. Microsomes containing the CapH enzyme were isolated from the yeast cells.

  • Reaction Mixture: The reaction mixture contained the isolated microsomes, the substrate (Intermediate 12), a buffer system, and a cofactor (e.g., NADPH).

  • Incubation: The reaction was incubated at an optimal temperature for a defined period.

  • Quenching and Extraction: The reaction was stopped, and the products were extracted.

  • Product Analysis: The formation of this compound was monitored by LC-MS.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the characterization of the this compound biosynthetic pathway.

Table 2: Summary of In Vitro Enzyme Assay Results [4]

EnzymeSubstrateProductKey Observation
CapLIntermediate 4Intermediate 8CapL alone can oxidize the p-hydroxyphenyl group to form Intermediate 8.
CapKIntermediate 8Intermediate 9CapK significantly accelerates the consumption of Intermediate 8 and directs the stereoselective conversion to Intermediate 9.
CapHIntermediate 12This compound (1)Yeast microsomes expressing CapH successfully converted Intermediate 12 to the final product, this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway has unveiled a fascinating enzymatic strategy for the formation of a complex natural product. The five-enzyme cascade responsible for the construction of the all-cis cyclopentanetetraol moiety from an aromatic precursor highlights nature's ingenuity in chemical synthesis.[4] This detailed understanding of the 'cap' gene cluster and the functions of its encoded enzymes provides a valuable foundation for future research. These findings can be applied to the bioengineering of novel antifungal agents, the development of improved production processes for this compound, and the expansion of the biocatalytic toolbox for synthetic chemistry.

References

An In-depth Technical Guide to the Biosynthesis of the Antifungal Agent AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent antifungal agent with a unique chemical structure, notably its all-cis cyclopentanetetraol moiety. This document provides a comprehensive technical overview of the biosynthesis of this compound, leveraging key findings from the reconstitution and characterization of its complete biosynthetic pathway. The biosynthesis involves a remarkable five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final complex natural product. This guide details the biosynthetic gene cluster, the enzymatic steps involved, and the experimental protocols used to elucidate this pathway, presenting quantitative data in a clear, tabular format and visualizing complex processes with detailed diagrams.

Introduction

This compound is a novel antifungal metabolite originally isolated from the fermentation broth of Capnodium sp. 339855.[1][2][3] Its structure is related to funiculosin, another mitochondrial cytochrome bc1 complex inhibitor.[1][2][3] The unique all-cis cyclopentanetetraol moiety of this compound has been a subject of interest for its complex and stereospecific biosynthetic origin. Recent research has successfully reconstituted the complete biosynthetic pathway, providing a detailed enzymatic and genetic roadmap for its formation.[1][4][5][6] This guide serves as a technical resource for researchers engaged in natural product biosynthesis, antifungal drug development, and synthetic biology.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the 'cap' cluster. This cluster encodes a suite of enzymes responsible for the stepwise construction of the molecule.[4] A homologous gene cluster, 'fun', is responsible for the biosynthesis of the related compound funiculosin.[4]

Table 1: Key Genes and Their Functions in the this compound ('cap') Biosynthetic Gene Cluster [4]

GeneEncoded Enzyme/ProteinProposed Function in this compound Biosynthesis
capAPKS-NRPSPolyketide synthase-nonribosomal peptide synthetase hybrid; responsible for the core scaffold assembly from phenylalanine and polyketide units.
capBEnoyl-reductase (ER)Involved in the reduction steps during polyketide chain assembly.
capCRing expansion cytochrome P450 (P450RE)Catalyzes ring expansion in the formation of the pyridone and pyran rings.
capDShort-chain dehydrogenase/reductase (SDR)Involved in redox transformations of the core scaffold.
capEN-methyltransferase (N-MT)Catalyzes the N-methylation of the pyridone ring.
capFShort-chain dehydrogenase/reductase (SDR)Involved in redox transformations of the core scaffold.
capGShort-chain dehydrogenase/reductase (SDR)Involved in redox transformations of the core scaffold.
capHCytochrome P450Catalyzes the C2' hydroxylation in a late-stage biosynthetic step.
capIPutative Dehydrogenase (DH)Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety.
capJPutative Dehydrogenase (DH)Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety.
capKO-methyltransferase (O-MT)A repurposed O-methyltransferase that controls the stereoselective conversion of the dearomatized intermediate.
capLFlavin-dependent monooxygenase (FMO)A multifunctional enzyme that catalyzes the oxidative dearomatization of the p-hydroxyphenyl ring.
capMTranscription Factor (TF)Likely involved in the regulation of the 'cap' gene cluster expression.
capNCytochrome bc1 complex subunit 8May confer self-resistance to the producing organism.
capOMajor Facilitator Superfamily (MFS) TransporterLikely involved in the export of this compound out of the cell.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with a precursor molecule derived from phenylalanine, which undergoes a series of enzymatic transformations to yield the final product.[4] The key and most remarkable transformation is the conversion of the p-hydroxyphenyl ring into the all-cis cyclopentanetetraol moiety.[1][4][5][6] This is achieved through a five-enzyme cascade involving oxidative dearomatization, stereoselective ring contraction, and several redox steps.[1][4][5][6]

AS2077715_Biosynthesis cluster_precursor Core Scaffold Formation cluster_cascade Oxidative Ring Contraction Cascade cluster_final Final Tailoring Step Phenylalanine Phenylalanine Intermediate_4 Intermediate 4 (p-hydroxyphenyl-containing precursor) Phenylalanine->Intermediate_4 capA-G Intermediate_8 Intermediate 8 (tautomeric mixture) Intermediate_4->Intermediate_8 capL (FMO) Intermediate_9 Intermediate 9 (cyclopentenonediol) Intermediate_8->Intermediate_9 capK (O-MT) (stereoselective conversion) Intermediate_8->Intermediate_9 non-enzymatic Intermediate_12 Intermediate 12 Intermediate_9->Intermediate_12 capI, capJ (DHs) AS2077715 This compound Intermediate_12->AS2077715 capH (P450) (C2' hydroxylation)

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps and Mechanisms

Oxidative Dearomatization by CapL

The initiation of the p-hydroxyphenyl ring transformation is catalyzed by CapL, a multifunctional flavin-dependent monooxygenase (FMO).[4] CapL oxidizes the p-hydroxyphenyl group of the precursor (Intermediate 4) to form a reactive intermediate (Intermediate 8).[4] This dearomatization step is crucial for the subsequent ring contraction.

Stereoselective Ring Contraction Controlled by CapK

Intermediate 8 can non-enzymatically form a cyclopentenonediol structure.[4] However, the enzyme CapK, a repurposed O-methyltransferase, plays a critical role in controlling the stereoselective conversion of Intermediate 8 to Intermediate 9, ensuring the formation of the correct cis-diol product that is on the pathway to this compound.[4]

Redox Transformations by Dehydrogenases

Following the ring contraction, a series of redox transformations are carried out by the putative dehydrogenases CapI and CapJ to further modify the cyclopentene ring, leading to the formation of Intermediate 12.[4]

Final Hydroxylation by CapH

The final step in the biosynthesis is the hydroxylation at the C2' position, catalyzed by the cytochrome P450 enzyme, CapH.[4] This reaction converts Intermediate 12 into the final bioactive compound, this compound.[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of heterologous expression and in vitro enzymatic assays.

Heterologous Expression in Aspergillus nidulans and Saccharomyces cerevisiae

The 'cap' gene cluster was heterologously expressed in hosts such as Aspergillus nidulans and Saccharomyces cerevisiae to reconstitute the biosynthetic pathway and produce key intermediates and the final product.[4]

Heterologous_Expression_Workflow cluster_cloning Gene Cluster Cloning cluster_transformation Host Transformation cluster_analysis Analysis cap_BGC This compound ('cap') Biosynthetic Gene Cluster Expression_Vector Expression Vector cap_BGC->Expression_Vector Cloning Host_Organism Heterologous Host (A. nidulans or S. cerevisiae) Expression_Vector->Host_Organism Transformation Transformed_Host Transformed Host Strain Fermentation Fermentation and Culture Extraction Transformed_Host->Fermentation LC_MS LC-MS Analysis Fermentation->LC_MS Product_Identification Identification of This compound and Intermediates LC_MS->Product_Identification

Figure 2: General workflow for heterologous expression.

Protocol for Heterologous Expression in S. cerevisiae RC01:

  • Gene Synthesis and Cloning: The genes from the 'cap' cluster were codon-optimized for S. cerevisiae and synthesized. They were then cloned into appropriate expression vectors.

  • Yeast Transformation: The expression plasmids were transformed into S. cerevisiae RC01 using standard protocols.

  • Culture and Induction: Transformed yeast strains were cultured in selective media. Gene expression was induced at a specific optical density.

  • Metabolite Extraction: The yeast culture was extracted with an organic solvent (e.g., ethyl acetate).

  • LC-MS Analysis: The organic extract was concentrated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its biosynthetic intermediates.[4]

In Vitro Enzymatic Assays

To confirm the function of individual enzymes, in vitro assays were performed using purified enzymes and their respective substrates.

Protocol for CapH Assay:

  • Microsome Preparation: The capH gene was expressed in S. cerevisiae. Microsomes containing the CapH enzyme were isolated from the yeast cells.

  • Reaction Mixture: The reaction mixture contained the isolated microsomes, the substrate (Intermediate 12), a buffer system, and a cofactor (e.g., NADPH).

  • Incubation: The reaction was incubated at an optimal temperature for a defined period.

  • Quenching and Extraction: The reaction was stopped, and the products were extracted.

  • Product Analysis: The formation of this compound was monitored by LC-MS.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the characterization of the this compound biosynthetic pathway.

Table 2: Summary of In Vitro Enzyme Assay Results [4]

EnzymeSubstrateProductKey Observation
CapLIntermediate 4Intermediate 8CapL alone can oxidize the p-hydroxyphenyl group to form Intermediate 8.
CapKIntermediate 8Intermediate 9CapK significantly accelerates the consumption of Intermediate 8 and directs the stereoselective conversion to Intermediate 9.
CapHIntermediate 12This compound (1)Yeast microsomes expressing CapH successfully converted Intermediate 12 to the final product, this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway has unveiled a fascinating enzymatic strategy for the formation of a complex natural product. The five-enzyme cascade responsible for the construction of the all-cis cyclopentanetetraol moiety from an aromatic precursor highlights nature's ingenuity in chemical synthesis.[4] This detailed understanding of the 'cap' gene cluster and the functions of its encoded enzymes provides a valuable foundation for future research. These findings can be applied to the bioengineering of novel antifungal agents, the development of improved production processes for this compound, and the expansion of the biocatalytic toolbox for synthetic chemistry.

References

AS-2077715: A Deep Dive into its Therapeutic Potential as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a fungal metabolite that has demonstrated significant potential as a novel antifungal agent.[1] Isolated from the fermentation broth of Capnodium sp. 339855, this compound exhibits potent and selective inhibitory activity against the fungal mitochondrial cytochrome bc1 complex (complex III).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Core Mechanism of Action: Selective Inhibition of Fungal Mitochondrial Complex III

This compound exerts its antifungal effect by targeting a crucial component of the fungal electron transport chain. It is a potent inhibitor of the ubiquinol-cytochrome c reductase activity of the mitochondrial cytochrome bc1 complex (complex III).[2] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP.

A key therapeutic advantage of this compound is its selectivity for the fungal complex III over its mammalian counterpart. This selectivity minimizes the potential for off-target effects and associated toxicity in host organisms.

Signaling Pathway: Disruption of Mitochondrial Respiration

The following diagram illustrates the inhibitory effect of this compound on the fungal mitochondrial electron transport chain.

Mechanism of Action of this compound cluster_ETC Fungal Mitochondrial Electron Transport Chain cluster_Inhibitor Mechanism of Action of this compound cluster_ProtonGradient Proton Gradient (H+) Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_I->Proton_Pump1 H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_III->Proton_Pump2 H+ Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV O2 O₂ Complex_IV->O2 Complex_IV->Proton_Pump3 H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->Complex_III Inhibition NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II H2O H₂O ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient_Flow H+ Proton_Gradient_Flow->ATP_Synthase

Caption: Inhibition of Fungal Mitochondrial Complex III by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity
TargetOrganism/Cell LineIC50Reference
Mitochondrial Complex IIITrichophyton mentagrophytes0.9 ng/mL[2]
Mitochondrial Complex IIIMammalian6000-20,000 ng/mL[2]
ATP ProductionT. mentagrophytes0.33 µg/mL
Table 2: In Vitro Antifungal Activity
OrganismMICReference
Trichophyton mentagrophytes0.08 µg/mL[2]
Table 3: In Vivo Efficacy in Guinea Pig Model of Tinea Pedis
Treatment GroupDosageDurationOutcomeReference
This compound10 mg/kg (oral)10 daysSignificant decrease in fungal CFUs[3]
This compound20 mg/kg (oral)10 daysSignificant decrease in fungal CFUs[3]
Terbinafine (B446)20 mg/kg (oral)10 daysSignificant decrease in fungal CFUs[3]
This compound20 mg/kg (oral)7 daysSignificant reduction in fungal CFUs compared to Terbinafine[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Fungal Mitochondrial Complex III Inhibition Assay

This protocol is based on standard methods for assessing mitochondrial complex III activity.

Objective: To determine the inhibitory concentration (IC50) of this compound against fungal mitochondrial complex III.

Materials:

  • Isolated fungal mitochondria from T. mentagrophytes.

  • This compound stock solution (in DMSO).

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing EDTA).

  • Ubiquinol (B23937) (Coenzyme Q2H2) as substrate.

  • Cytochrome c (from equine heart) as the electron acceptor.

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from cultured T. mentagrophytes using standard differential centrifugation techniques.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, a standardized amount of isolated mitochondria, and varying concentrations of this compound. Include a vehicle control (DMSO without the inhibitor).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ubiquinol and cytochrome c to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 550 nm over time at a constant temperature. The increase in absorbance corresponds to the reduction of cytochrome c.

  • Data Analysis: Calculate the initial rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

ATP Production Inhibition Assay

This protocol outlines a general method for measuring ATP production in fungal cells.

Objective: To determine the IC50 of this compound for the inhibition of ATP synthesis in T. mentagrophytes.

Materials:

  • T. mentagrophytes cell culture.

  • This compound stock solution (in DMSO).

  • Culture medium.

  • ATP bioluminescence assay kit (e.g., containing luciferase and D-luciferin).

  • Luminometer.

Procedure:

  • Cell Culture and Treatment: Grow T. mentagrophytes to the mid-logarithmic phase. Incubate the fungal cells with various concentrations of this compound for a defined period.

  • Cell Lysis: After incubation, harvest the cells and lyse them using a suitable method (e.g., sonication, chemical lysis) to release intracellular ATP.

  • ATP Measurement: Add the cell lysate to the ATP bioluminescence assay reagent. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

  • Luminescence Reading: Measure the light output using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

  • Data Analysis: Construct a standard curve using known concentrations of ATP. Calculate the ATP concentration in each sample and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value as described above.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This protocol is based on the study by Ohsumi et al. (2014).[3]

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a guinea pig model of dermatophytosis.

Animals:

  • Male Hartley guinea pigs.

Infection Procedure:

  • Inoculate the plantar surface of the guinea pig footpads with a suspension of T. mentagrophytes arthrospores.

  • Allow the infection to establish for a period of 7 to 11 days.

Treatment Regimen:

  • Group 1 (Early Treatment): Beginning on day 7 post-infection, administer this compound orally at doses of 10 and 20 mg/kg once daily for 10 days.

  • Group 2 (Late Treatment): Beginning on day 11 post-infection, administer this compound orally at a dose of 20 mg/kg once daily for 7 days.

  • Control Groups: Include a vehicle control group and a positive control group treated with a known antifungal agent (e.g., 20 mg/kg terbinafine).

Efficacy Assessment:

  • At the end of the treatment period, euthanize the animals.

  • Excise the footpad skin and homogenize the tissue.

  • Perform serial dilutions of the tissue homogenate and plate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Data Analysis: Compare the mean CFU counts between the treated and control groups to determine the therapeutic efficacy.

Biosynthesis of this compound

Recent studies have elucidated the complete biosynthetic pathway of this compound.[4][5][6] This complex process involves a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule, featuring an unusual all-cis cyclopentanetetraol moiety.

Biosynthetic Pathway of this compound

The following diagram outlines the key enzymatic steps in the biosynthesis of this compound.

Biosynthetic Pathway of this compound cluster_Pathway Enzymatic Cascade Precursor Hydroxyphenyl Precursor Intermediate1 Intermediate 1 Precursor->Intermediate1 Dearomatization Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Stereoselective Ring Contraction Intermediate3 Intermediate 3 Intermediate2->Intermediate3 Redox Transformation 1 Intermediate4 Intermediate 4 Intermediate3->Intermediate4 Redox Transformation 2 AS2077715 This compound Intermediate4->AS2077715 Final Assembly Enzyme1 Multifunctional Flavin-dependent Monooxygenase Enzyme1->Intermediate1 Enzyme2 Repurposed O-methyltransferase Enzyme2->Intermediate2 Enzyme3 Redox Enzyme 1 Enzyme3->Intermediate3 Enzyme4 Redox Enzyme 2 Enzyme4->Intermediate4 Enzyme5 Final Modification Enzyme Enzyme5->AS2077715

Caption: Key Enzymatic Steps in the Biosynthesis of this compound.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a distinct mechanism of action and a favorable selectivity profile. Preclinical data demonstrate its potent in vitro and in vivo activity against dermatophytes. The elucidation of its biosynthetic pathway opens avenues for synthetic and semi-synthetic derivatization to further optimize its pharmacological properties. Future research should focus on expanding the spectrum of activity to other fungal pathogens, detailed pharmacokinetic and toxicological profiling, and ultimately, evaluation in clinical settings to ascertain its therapeutic potential in human fungal infections.

References

AS-2077715: A Deep Dive into its Therapeutic Potential as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a fungal metabolite that has demonstrated significant potential as a novel antifungal agent.[1] Isolated from the fermentation broth of Capnodium sp. 339855, this compound exhibits potent and selective inhibitory activity against the fungal mitochondrial cytochrome bc1 complex (complex III).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Core Mechanism of Action: Selective Inhibition of Fungal Mitochondrial Complex III

This compound exerts its antifungal effect by targeting a crucial component of the fungal electron transport chain. It is a potent inhibitor of the ubiquinol-cytochrome c reductase activity of the mitochondrial cytochrome bc1 complex (complex III).[2] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP.

A key therapeutic advantage of this compound is its selectivity for the fungal complex III over its mammalian counterpart. This selectivity minimizes the potential for off-target effects and associated toxicity in host organisms.

Signaling Pathway: Disruption of Mitochondrial Respiration

The following diagram illustrates the inhibitory effect of this compound on the fungal mitochondrial electron transport chain.

Mechanism of Action of this compound cluster_ETC Fungal Mitochondrial Electron Transport Chain cluster_Inhibitor Mechanism of Action of this compound cluster_ProtonGradient Proton Gradient (H+) Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_I->Proton_Pump1 H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_III->Proton_Pump2 H+ Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV O2 O₂ Complex_IV->O2 Complex_IV->Proton_Pump3 H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->Complex_III Inhibition NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II H2O H₂O ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient_Flow H+ Proton_Gradient_Flow->ATP_Synthase

Caption: Inhibition of Fungal Mitochondrial Complex III by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity
TargetOrganism/Cell LineIC50Reference
Mitochondrial Complex IIITrichophyton mentagrophytes0.9 ng/mL[2]
Mitochondrial Complex IIIMammalian6000-20,000 ng/mL[2]
ATP ProductionT. mentagrophytes0.33 µg/mL
Table 2: In Vitro Antifungal Activity
OrganismMICReference
Trichophyton mentagrophytes0.08 µg/mL[2]
Table 3: In Vivo Efficacy in Guinea Pig Model of Tinea Pedis
Treatment GroupDosageDurationOutcomeReference
This compound10 mg/kg (oral)10 daysSignificant decrease in fungal CFUs[3]
This compound20 mg/kg (oral)10 daysSignificant decrease in fungal CFUs[3]
Terbinafine20 mg/kg (oral)10 daysSignificant decrease in fungal CFUs[3]
This compound20 mg/kg (oral)7 daysSignificant reduction in fungal CFUs compared to Terbinafine[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Fungal Mitochondrial Complex III Inhibition Assay

This protocol is based on standard methods for assessing mitochondrial complex III activity.

Objective: To determine the inhibitory concentration (IC50) of this compound against fungal mitochondrial complex III.

Materials:

  • Isolated fungal mitochondria from T. mentagrophytes.

  • This compound stock solution (in DMSO).

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA).

  • Ubiquinol (Coenzyme Q2H2) as substrate.

  • Cytochrome c (from equine heart) as the electron acceptor.

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from cultured T. mentagrophytes using standard differential centrifugation techniques.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, a standardized amount of isolated mitochondria, and varying concentrations of this compound. Include a vehicle control (DMSO without the inhibitor).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ubiquinol and cytochrome c to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 550 nm over time at a constant temperature. The increase in absorbance corresponds to the reduction of cytochrome c.

  • Data Analysis: Calculate the initial rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

ATP Production Inhibition Assay

This protocol outlines a general method for measuring ATP production in fungal cells.

Objective: To determine the IC50 of this compound for the inhibition of ATP synthesis in T. mentagrophytes.

Materials:

  • T. mentagrophytes cell culture.

  • This compound stock solution (in DMSO).

  • Culture medium.

  • ATP bioluminescence assay kit (e.g., containing luciferase and D-luciferin).

  • Luminometer.

Procedure:

  • Cell Culture and Treatment: Grow T. mentagrophytes to the mid-logarithmic phase. Incubate the fungal cells with various concentrations of this compound for a defined period.

  • Cell Lysis: After incubation, harvest the cells and lyse them using a suitable method (e.g., sonication, chemical lysis) to release intracellular ATP.

  • ATP Measurement: Add the cell lysate to the ATP bioluminescence assay reagent. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Reading: Measure the light output using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

  • Data Analysis: Construct a standard curve using known concentrations of ATP. Calculate the ATP concentration in each sample and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value as described above.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This protocol is based on the study by Ohsumi et al. (2014).[3]

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a guinea pig model of dermatophytosis.

Animals:

  • Male Hartley guinea pigs.

Infection Procedure:

  • Inoculate the plantar surface of the guinea pig footpads with a suspension of T. mentagrophytes arthrospores.

  • Allow the infection to establish for a period of 7 to 11 days.

Treatment Regimen:

  • Group 1 (Early Treatment): Beginning on day 7 post-infection, administer this compound orally at doses of 10 and 20 mg/kg once daily for 10 days.

  • Group 2 (Late Treatment): Beginning on day 11 post-infection, administer this compound orally at a dose of 20 mg/kg once daily for 7 days.

  • Control Groups: Include a vehicle control group and a positive control group treated with a known antifungal agent (e.g., 20 mg/kg terbinafine).

Efficacy Assessment:

  • At the end of the treatment period, euthanize the animals.

  • Excise the footpad skin and homogenize the tissue.

  • Perform serial dilutions of the tissue homogenate and plate on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Data Analysis: Compare the mean CFU counts between the treated and control groups to determine the therapeutic efficacy.

Biosynthesis of this compound

Recent studies have elucidated the complete biosynthetic pathway of this compound.[4][5][6] This complex process involves a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule, featuring an unusual all-cis cyclopentanetetraol moiety.

Biosynthetic Pathway of this compound

The following diagram outlines the key enzymatic steps in the biosynthesis of this compound.

Biosynthetic Pathway of this compound cluster_Pathway Enzymatic Cascade Precursor Hydroxyphenyl Precursor Intermediate1 Intermediate 1 Precursor->Intermediate1 Dearomatization Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Stereoselective Ring Contraction Intermediate3 Intermediate 3 Intermediate2->Intermediate3 Redox Transformation 1 Intermediate4 Intermediate 4 Intermediate3->Intermediate4 Redox Transformation 2 AS2077715 This compound Intermediate4->AS2077715 Final Assembly Enzyme1 Multifunctional Flavin-dependent Monooxygenase Enzyme1->Intermediate1 Enzyme2 Repurposed O-methyltransferase Enzyme2->Intermediate2 Enzyme3 Redox Enzyme 1 Enzyme3->Intermediate3 Enzyme4 Redox Enzyme 2 Enzyme4->Intermediate4 Enzyme5 Final Modification Enzyme Enzyme5->AS2077715

Caption: Key Enzymatic Steps in the Biosynthesis of this compound.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a distinct mechanism of action and a favorable selectivity profile. Preclinical data demonstrate its potent in vitro and in vivo activity against dermatophytes. The elucidation of its biosynthetic pathway opens avenues for synthetic and semi-synthetic derivatization to further optimize its pharmacological properties. Future research should focus on expanding the spectrum of activity to other fungal pathogens, detailed pharmacokinetic and toxicological profiling, and ultimately, evaluation in clinical settings to ascertain its therapeutic potential in human fungal infections.

References

AS-2077715: A Technical Guide to a Selective Fungal Mitochondrial Complex III Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a potent and selective antifungal agent that has garnered significant interest within the scientific community. Isolated from the fungus Capnodium sp. 339855, this natural product demonstrates a targeted mechanism of action against a crucial component of the fungal respiratory chain. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, biosynthetic pathway, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a complex polyketide-derived molecule with the following key identifiers:

PropertyValue
CAS Number 1637356-98-9[1]
Chemical Formula C₂₅H₄₁NO₇[2]
Molecular Weight 467.6 g/mol
Appearance White powder
Solubility Soluble in ethanol (B145695), methanol, dichloromethane, and DMSO.

Mechanism of Action and Biological Activity

This compound exerts its antifungal effect by selectively inhibiting the fungal mitochondrial cytochrome bc₁ complex, also known as complex III of the electron transport chain.[2] This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately fungal cell death.

A key feature of this compound is its high selectivity for the fungal complex III over its mammalian counterpart, suggesting a favorable therapeutic window.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies.

ParameterOrganism/Cell LineValue
IC₅₀ (Complex III Inhibition) Trichophyton mentagrophytes0.9 ng/mL[2]
Murine EL-4 cells480 ng/mL
Human Jurkat cells860 ng/mL
IC₅₀ (ATP Production Inhibition) Trichophyton mentagrophytes0.33 µg/mL
Minimum Inhibitory Concentration (MIC) Trichophyton mentagrophytes0.08 µg/mL[2]
In Vivo Efficacy (Tinea Pedis Model) Guinea PigSignificant reduction in fungal CFUs at 10 and 20 mg/kg (oral, daily)

Signaling Pathway: Inhibition of Mitochondrial Respiration

The inhibitory action of this compound on the cytochrome bc₁ complex has profound effects on the fungal cell's energy metabolism. The following diagram illustrates the central role of complex III in the electron transport chain and the consequences of its inhibition by this compound.

Mitochondrial_Respiration_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inputs Inputs cluster_Outputs Outputs Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e⁻ ATP_Synthase ATP Synthase (Complex V) Complex_I->ATP_Synthase H⁺ pumping NAD NAD⁺ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ FAD FAD Complex_II->FAD Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->ATP_Synthase H⁺ pumping Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ Complex_IV->ATP_Synthase H⁺ pumping H2O H₂O Complex_IV->H2O O₂ → H₂O ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ FADH2 FADH₂ FADH2->Complex_II e⁻ ADP ADP + Pi ADP->ATP_Synthase AS2077715 This compound AS2077715->Complex_III

Inhibition of Fungal Mitochondrial Electron Transport Chain by this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound has been elucidated and involves a sophisticated enzymatic cascade. The pathway originates from the amino acid L-phenylalanine and proceeds through a series of modifications, including the action of a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme and several tailoring enzymes. A key step involves an oxidative dearomatization and ring contraction to form the characteristic all-cis cyclopentanetetraol moiety.

AS2077715_Biosynthesis Phenylalanine L-Phenylalanine PKS_NRPS PKS-NRPS (capA-G) Phenylalanine->PKS_NRPS Intermediate_4 Intermediate 4 (p-hydroxyphenyl-containing) PKS_NRPS->Intermediate_4 CapL CapL (Flavin-dependent monooxygenase) Intermediate_4->CapL Intermediate_8 Intermediate 8 (Aldehyde-carboxylate) CapL->Intermediate_8 CapK CapK (O-methyltransferase homolog) Intermediate_8->CapK Intermediate_9 Intermediate 9 (Cyclopentenonediol) CapK->Intermediate_9 Reductases Reductases (SDRs) Intermediate_9->Reductases Intermediate_12 Intermediate 12 (Cyclopentanetriol) Reductases->Intermediate_12 CapH CapH (Hydroxylase) Intermediate_12->CapH AS2077715 This compound CapH->AS2077715

Simplified Biosynthetic Pathway of this compound.

Experimental Protocols

Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol provides a general framework for the heterologous expression of the this compound biosynthetic gene cluster (BGC) in Aspergillus nidulans, a common chassis for fungal natural product discovery.

1. Vector Construction:

  • The entire this compound BGC is assembled into one or more AMA1-based expression vectors. These vectors contain an autonomously replicating sequence that allows for episomal maintenance in A. nidulans.
  • Genes within the cluster can be placed under the control of an inducible promoter, such as the alcA promoter, to allow for controlled expression.
  • Selectable markers (e.g., pyrG, argB) are included for transformant selection.

2. Aspergillus nidulans Protoplast Formation:

  • Grow a suitable auxotrophic strain of A. nidulans (e.g., a uracil (B121893) and arginine auxotroph if using pyrG and argB markers) in liquid minimal medium supplemented with the necessary nutrients.
  • Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to digest the cell walls and release protoplasts.
  • Filter the protoplast suspension through sterile glass wool to remove mycelial debris and wash the protoplasts with the osmotic stabilizer.

3. Transformation:

  • Resuspend the protoplasts in a transformation buffer containing the expression vector(s) and PEG-CaCl₂.
  • Incubate the mixture on ice to allow for DNA uptake.
  • Plate the transformation mixture onto selective minimal medium lacking the nutrients corresponding to the selectable markers.

4. Analysis of Transformants:

  • Incubate the plates until fungal colonies appear.
  • Isolate individual transformants and cultivate them in liquid culture under inducing conditions (e.g., in the presence of ethanol for the alcA promoter).
  • Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).
  • Analyze the extracts by LC-MS to detect the production of this compound and its biosynthetic intermediates.

node [fillcolor="#FFFFFF", fontcolor="#202124"]; Vector_Construction [label="1. Vector Construction\n(AMA1-based vectors with BGC)"]; Protoplast_Formation [label="2. A. nidulans Protoplast Formation"]; Transformation [label="3. Protoplast Transformation"]; Selection [label="4. Selection of Transformants\n(on minimal medium)"]; Cultivation [label="5. Liquid Cultivation\n(under inducing conditions)"]; Extraction [label="6. Solvent Extraction"]; Analysis [label="7. LC-MS Analysis"]; AS2077715_Detection [label="Detection of this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Vector_Construction -> Transformation; Protoplast_Formation -> Transformation; Transformation -> Selection; Selection -> Cultivation; Cultivation -> Extraction; Extraction -> Analysis; Analysis -> AS2077715_Detection; }

Workflow for Heterologous Expression of the this compound BGC.
In Vitro Assay for Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This colorimetric assay measures the activity of mitochondrial complex III by monitoring the reduction of cytochrome c.

1. Preparation of Mitochondria:

  • Isolate mitochondria from the fungal species of interest using standard differential centrifugation methods.
  • Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford or BCA assay).

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer containing phosphate (B84403) buffer, EDTA, and a substrate for complex III (e.g., decylubiquinol).
  • Add the mitochondrial sample to the wells.
  • To test the inhibitory effect of this compound, pre-incubate the mitochondria with varying concentrations of the compound.
  • Initiate the reaction by adding oxidized cytochrome c.
  • Immediately measure the increase in absorbance at 550 nm over time using a microplate reader. The rate of cytochrome c reduction is proportional to the complex III activity.

3. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the absorbance curve.
  • For inhibition studies, plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound represents a promising lead compound in the development of novel antifungal therapies. Its potent and selective inhibition of the fungal mitochondrial cytochrome bc₁ complex provides a clear mechanism of action with a potential for high therapeutic efficacy and reduced off-target effects. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with improved properties. The experimental protocols outlined in this guide provide a foundation for further research into this fascinating natural product and its therapeutic potential.

References

AS-2077715: A Technical Guide to a Selective Fungal Mitochondrial Complex III Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a potent and selective antifungal agent that has garnered significant interest within the scientific community. Isolated from the fungus Capnodium sp. 339855, this natural product demonstrates a targeted mechanism of action against a crucial component of the fungal respiratory chain. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, biosynthetic pathway, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a complex polyketide-derived molecule with the following key identifiers:

PropertyValue
CAS Number 1637356-98-9[1]
Chemical Formula C₂₅H₄₁NO₇[2]
Molecular Weight 467.6 g/mol
Appearance White powder
Solubility Soluble in ethanol, methanol, dichloromethane, and DMSO.

Mechanism of Action and Biological Activity

This compound exerts its antifungal effect by selectively inhibiting the fungal mitochondrial cytochrome bc₁ complex, also known as complex III of the electron transport chain.[2] This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately fungal cell death.

A key feature of this compound is its high selectivity for the fungal complex III over its mammalian counterpart, suggesting a favorable therapeutic window.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies.

ParameterOrganism/Cell LineValue
IC₅₀ (Complex III Inhibition) Trichophyton mentagrophytes0.9 ng/mL[2]
Murine EL-4 cells480 ng/mL
Human Jurkat cells860 ng/mL
IC₅₀ (ATP Production Inhibition) Trichophyton mentagrophytes0.33 µg/mL
Minimum Inhibitory Concentration (MIC) Trichophyton mentagrophytes0.08 µg/mL[2]
In Vivo Efficacy (Tinea Pedis Model) Guinea PigSignificant reduction in fungal CFUs at 10 and 20 mg/kg (oral, daily)

Signaling Pathway: Inhibition of Mitochondrial Respiration

The inhibitory action of this compound on the cytochrome bc₁ complex has profound effects on the fungal cell's energy metabolism. The following diagram illustrates the central role of complex III in the electron transport chain and the consequences of its inhibition by this compound.

Mitochondrial_Respiration_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inputs Inputs cluster_Outputs Outputs Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e⁻ ATP_Synthase ATP Synthase (Complex V) Complex_I->ATP_Synthase H⁺ pumping NAD NAD⁺ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ FAD FAD Complex_II->FAD Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->ATP_Synthase H⁺ pumping Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ Complex_IV->ATP_Synthase H⁺ pumping H2O H₂O Complex_IV->H2O O₂ → H₂O ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ FADH2 FADH₂ FADH2->Complex_II e⁻ ADP ADP + Pi ADP->ATP_Synthase AS2077715 This compound AS2077715->Complex_III

Inhibition of Fungal Mitochondrial Electron Transport Chain by this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound has been elucidated and involves a sophisticated enzymatic cascade. The pathway originates from the amino acid L-phenylalanine and proceeds through a series of modifications, including the action of a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme and several tailoring enzymes. A key step involves an oxidative dearomatization and ring contraction to form the characteristic all-cis cyclopentanetetraol moiety.

AS2077715_Biosynthesis Phenylalanine L-Phenylalanine PKS_NRPS PKS-NRPS (capA-G) Phenylalanine->PKS_NRPS Intermediate_4 Intermediate 4 (p-hydroxyphenyl-containing) PKS_NRPS->Intermediate_4 CapL CapL (Flavin-dependent monooxygenase) Intermediate_4->CapL Intermediate_8 Intermediate 8 (Aldehyde-carboxylate) CapL->Intermediate_8 CapK CapK (O-methyltransferase homolog) Intermediate_8->CapK Intermediate_9 Intermediate 9 (Cyclopentenonediol) CapK->Intermediate_9 Reductases Reductases (SDRs) Intermediate_9->Reductases Intermediate_12 Intermediate 12 (Cyclopentanetriol) Reductases->Intermediate_12 CapH CapH (Hydroxylase) Intermediate_12->CapH AS2077715 This compound CapH->AS2077715

Simplified Biosynthetic Pathway of this compound.

Experimental Protocols

Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol provides a general framework for the heterologous expression of the this compound biosynthetic gene cluster (BGC) in Aspergillus nidulans, a common chassis for fungal natural product discovery.

1. Vector Construction:

  • The entire this compound BGC is assembled into one or more AMA1-based expression vectors. These vectors contain an autonomously replicating sequence that allows for episomal maintenance in A. nidulans.
  • Genes within the cluster can be placed under the control of an inducible promoter, such as the alcA promoter, to allow for controlled expression.
  • Selectable markers (e.g., pyrG, argB) are included for transformant selection.

2. Aspergillus nidulans Protoplast Formation:

  • Grow a suitable auxotrophic strain of A. nidulans (e.g., a uracil and arginine auxotroph if using pyrG and argB markers) in liquid minimal medium supplemented with the necessary nutrients.
  • Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to digest the cell walls and release protoplasts.
  • Filter the protoplast suspension through sterile glass wool to remove mycelial debris and wash the protoplasts with the osmotic stabilizer.

3. Transformation:

  • Resuspend the protoplasts in a transformation buffer containing the expression vector(s) and PEG-CaCl₂.
  • Incubate the mixture on ice to allow for DNA uptake.
  • Plate the transformation mixture onto selective minimal medium lacking the nutrients corresponding to the selectable markers.

4. Analysis of Transformants:

  • Incubate the plates until fungal colonies appear.
  • Isolate individual transformants and cultivate them in liquid culture under inducing conditions (e.g., in the presence of ethanol for the alcA promoter).
  • Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).
  • Analyze the extracts by LC-MS to detect the production of this compound and its biosynthetic intermediates.

node [fillcolor="#FFFFFF", fontcolor="#202124"]; Vector_Construction [label="1. Vector Construction\n(AMA1-based vectors with BGC)"]; Protoplast_Formation [label="2. A. nidulans Protoplast Formation"]; Transformation [label="3. Protoplast Transformation"]; Selection [label="4. Selection of Transformants\n(on minimal medium)"]; Cultivation [label="5. Liquid Cultivation\n(under inducing conditions)"]; Extraction [label="6. Solvent Extraction"]; Analysis [label="7. LC-MS Analysis"]; AS2077715_Detection [label="Detection of this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Vector_Construction -> Transformation; Protoplast_Formation -> Transformation; Transformation -> Selection; Selection -> Cultivation; Cultivation -> Extraction; Extraction -> Analysis; Analysis -> AS2077715_Detection; }

Workflow for Heterologous Expression of the this compound BGC.
In Vitro Assay for Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This colorimetric assay measures the activity of mitochondrial complex III by monitoring the reduction of cytochrome c.

1. Preparation of Mitochondria:

  • Isolate mitochondria from the fungal species of interest using standard differential centrifugation methods.
  • Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford or BCA assay).

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer containing phosphate buffer, EDTA, and a substrate for complex III (e.g., decylubiquinol).
  • Add the mitochondrial sample to the wells.
  • To test the inhibitory effect of this compound, pre-incubate the mitochondria with varying concentrations of the compound.
  • Initiate the reaction by adding oxidized cytochrome c.
  • Immediately measure the increase in absorbance at 550 nm over time using a microplate reader. The rate of cytochrome c reduction is proportional to the complex III activity.

3. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the absorbance curve.
  • For inhibition studies, plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound represents a promising lead compound in the development of novel antifungal therapies. Its potent and selective inhibition of the fungal mitochondrial cytochrome bc₁ complex provides a clear mechanism of action with a potential for high therapeutic efficacy and reduced off-target effects. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with improved properties. The experimental protocols outlined in this guide provide a foundation for further research into this fascinating natural product and its therapeutic potential.

References

AS-2077715: A Technical Guide to its Antifungal Selectivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent isolated from the fermentation broth of the fungus Capnodium sp.[1][2] Structurally related to funiculosin, this compound has demonstrated notable antifungal activity, particularly against Trichophyton species.[1] This technical guide provides a comprehensive overview of the available information regarding the selectivity of this compound for fungal versus mammalian cells, its mechanism of action, and the experimental protocols relevant to its evaluation. While specific quantitative data on the selectivity of this compound is not publicly available, this document will delve into the underlying principles of its activity and the methodologies used to assess compounds of its class.

Mechanism of Action: Inhibition of the Mitochondrial Cytochrome bc1 Complex

This compound exerts its antifungal effect by inhibiting the mitochondrial cytochrome bc1 complex, also known as complex III of the electron transport chain.[1] This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton gradient that drives ATP synthesis.

By inhibiting the cytochrome bc1 complex, this compound disrupts the fungal cell's ability to produce ATP through oxidative phosphorylation, leading to a fungistatic or fungicidal effect. This mechanism is a validated target for antifungal drugs, as evidenced by the development of other inhibitors targeting this complex.

cluster_ETC Mitochondrial Electron Transport Chain cluster_protons cluster_atp ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- H_out Intermembrane Space (High H+) ComplexI->H_out H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ Gradient ComplexIV->H_out H+ H_in Mitochondrial Matrix (Low H+) ATPSynthase->H_in H+ ATP ATP ATPSynthase->ATP H_out->ATPSynthase Inhibitor This compound Inhibitor->ComplexIII ADP ADP + Pi ADP->ATPSynthase cluster_workflow Experimental Workflow for Selectivity Assessment start Start fungal_culture Culture Fungal Cells start->fungal_culture mammalian_culture Culture Mammalian Cells start->mammalian_culture harvest_fungal Harvest Fungal Cells & Protoplast Formation fungal_culture->harvest_fungal harvest_mammalian Harvest Mammalian Cells mammalian_culture->harvest_mammalian lyse_fungal Lyse Fungal Protoplasts harvest_fungal->lyse_fungal lyse_mammalian Lyse Mammalian Cells harvest_mammalian->lyse_mammalian isolate_mito_fungal Isolate Fungal Mitochondria (Differential Centrifugation) lyse_fungal->isolate_mito_fungal isolate_mito_mammalian Isolate Mammalian Mitochondria (Differential Centrifugation) lyse_mammalian->isolate_mito_mammalian protein_quant_fungal Quantify Fungal Mitochondrial Protein isolate_mito_fungal->protein_quant_fungal protein_quant_mammalian Quantify Mammalian Mitochondrial Protein isolate_mito_mammalian->protein_quant_mammalian complex_iii_assay_fungal Complex III Activity Assay (Fungal Mitochondria) protein_quant_fungal->complex_iii_assay_fungal complex_iii_assay_mammalian Complex III Activity Assay (Mammalian Mitochondria) protein_quant_mammalian->complex_iii_assay_mammalian ic50_fungal Determine Fungal IC50 complex_iii_assay_fungal->ic50_fungal ic50_mammalian Determine Mammalian IC50 complex_iii_assay_mammalian->ic50_mammalian selectivity_index Calculate Selectivity Index (IC50 Mammalian / IC50 Fungal) ic50_fungal->selectivity_index ic50_mammalian->selectivity_index end End selectivity_index->end

References

AS-2077715: A Technical Guide to its Antifungal Selectivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent isolated from the fermentation broth of the fungus Capnodium sp.[1][2] Structurally related to funiculosin, this compound has demonstrated notable antifungal activity, particularly against Trichophyton species.[1] This technical guide provides a comprehensive overview of the available information regarding the selectivity of this compound for fungal versus mammalian cells, its mechanism of action, and the experimental protocols relevant to its evaluation. While specific quantitative data on the selectivity of this compound is not publicly available, this document will delve into the underlying principles of its activity and the methodologies used to assess compounds of its class.

Mechanism of Action: Inhibition of the Mitochondrial Cytochrome bc1 Complex

This compound exerts its antifungal effect by inhibiting the mitochondrial cytochrome bc1 complex, also known as complex III of the electron transport chain.[1] This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton gradient that drives ATP synthesis.

By inhibiting the cytochrome bc1 complex, this compound disrupts the fungal cell's ability to produce ATP through oxidative phosphorylation, leading to a fungistatic or fungicidal effect. This mechanism is a validated target for antifungal drugs, as evidenced by the development of other inhibitors targeting this complex.

cluster_ETC Mitochondrial Electron Transport Chain cluster_protons cluster_atp ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- H_out Intermembrane Space (High H+) ComplexI->H_out H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ Gradient ComplexIV->H_out H+ H_in Mitochondrial Matrix (Low H+) ATPSynthase->H_in H+ ATP ATP ATPSynthase->ATP H_out->ATPSynthase Inhibitor This compound Inhibitor->ComplexIII ADP ADP + Pi ADP->ATPSynthase cluster_workflow Experimental Workflow for Selectivity Assessment start Start fungal_culture Culture Fungal Cells start->fungal_culture mammalian_culture Culture Mammalian Cells start->mammalian_culture harvest_fungal Harvest Fungal Cells & Protoplast Formation fungal_culture->harvest_fungal harvest_mammalian Harvest Mammalian Cells mammalian_culture->harvest_mammalian lyse_fungal Lyse Fungal Protoplasts harvest_fungal->lyse_fungal lyse_mammalian Lyse Mammalian Cells harvest_mammalian->lyse_mammalian isolate_mito_fungal Isolate Fungal Mitochondria (Differential Centrifugation) lyse_fungal->isolate_mito_fungal isolate_mito_mammalian Isolate Mammalian Mitochondria (Differential Centrifugation) lyse_mammalian->isolate_mito_mammalian protein_quant_fungal Quantify Fungal Mitochondrial Protein isolate_mito_fungal->protein_quant_fungal protein_quant_mammalian Quantify Mammalian Mitochondrial Protein isolate_mito_mammalian->protein_quant_mammalian complex_iii_assay_fungal Complex III Activity Assay (Fungal Mitochondria) protein_quant_fungal->complex_iii_assay_fungal complex_iii_assay_mammalian Complex III Activity Assay (Mammalian Mitochondria) protein_quant_mammalian->complex_iii_assay_mammalian ic50_fungal Determine Fungal IC50 complex_iii_assay_fungal->ic50_fungal ic50_mammalian Determine Mammalian IC50 complex_iii_assay_mammalian->ic50_mammalian selectivity_index Calculate Selectivity Index (IC50 Mammalian / IC50 Fungal) ic50_fungal->selectivity_index ic50_mammalian->selectivity_index end End selectivity_index->end

References

Methodological & Application

Application Notes and Protocols for AS-2077715 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent with potent and selective activity against dermatophytes, such as Trichophyton species.[1][2][3] Its mechanism of action is the specific inhibition of the fungal mitochondrial cytochrome bc1 complex (also known as complex III), a critical component of the electron transport chain responsible for ATP production.[1][4][5] This specific targeting of a vital fungal cellular process, with significantly less effect on its mammalian counterpart, makes this compound a promising candidate for further investigation and development.[4]

These application notes provide detailed protocols for in vitro assays to evaluate the antifungal activity and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterOrganism/Cell LineValue
MIC Trichophyton mentagrophytes0.08 µg/mL[4]
IC50 Trichophyton mentagrophytes complex III0.9 ng/mL[4]
IC50 Mammalian complex III6000-20,000 ng/mL[4]
Cytotoxicity Mammalian cells>6 µg/mL[4]

Signaling Pathway

This compound exerts its antifungal effect by interrupting the mitochondrial respiratory chain at complex III. This inhibition disrupts the electron flow from ubiquinol (B23937) to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. The collapse of the proton gradient prevents the synthesis of ATP, leading to cellular energy depletion and ultimately, fungal cell death. The significant difference in inhibitory concentration between the fungal and mammalian complex III underscores the selective nature of this compound.

AS2077715_Pathway This compound Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 Complex (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Proton_Gradient Proton Gradient (H+) Complex_III->Proton_Gradient H+ pumping Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ flow ATP ATP ATP_Synthase->ATP synthesis AS2077715 This compound AS2077715->Complex_III Inhibition

Caption: Inhibition of the mitochondrial cytochrome bc1 complex by this compound.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi, with modifications for dermatophytes.[6][7][8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton species.

Materials:

  • This compound stock solution (in DMSO)

  • Trichophyton spp. isolate

  • Potato Dextrose Agar (PDA) supplemented with 2% rice flour

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer

  • Sterile saline with 0.05% Tween 80

  • Incubator (28°C)

Procedure:

  • Inoculum Preparation:

    • Culture the Trichophyton isolate on PDA supplemented with 2% rice flour at 28°C for 7-10 days to encourage sporulation.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.5 x 104 to 5 x 104 spores/mL in RPMI-1640 medium. Verify the concentration using a spectrophotometer and/or by plating dilutions on Sabouraud Dextrose Agar.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.008 to 8 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microplate containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Seal the plates and incubate at 28°C for 7 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes at least 80% inhibition of growth compared to the positive control.[6][7] This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Trichophyton on PDA + 2% Rice Flour B Harvest & Suspend Conidia A->B C Adjust Inoculum Concentration B->C E Inoculate Plate with Fungal Suspension C->E D Prepare Serial Dilutions of This compound in 96-well plate D->E F Incubate at 28°C for 7 days E->F G Visually or Spectrophotometrically Assess Growth Inhibition F->G H Determine MIC (≥80% Inhibition) G->H

Caption: Workflow for Antifungal Susceptibility Testing.

Cytochrome bc1 Complex (Complex III) Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of ubiquinol-cytochrome c reductase activity.

Materials:

  • Isolated mitochondrial fractions from T. mentagrophytes and a mammalian source (e.g., bovine heart)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA)

  • Cytochrome c (from equine heart)

  • Ubiquinol analog (e.g., decylubiquinol or Q0C10BrH2)

  • Potassium cyanide (KCN) to inhibit Complex IV

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of cytochrome c in the assay buffer.

    • Prepare a working solution of the ubiquinol analog. This may require reduction of the corresponding ubiquinone shortly before the assay.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, KCN (to a final concentration of ~1 mM), cytochrome c, and the mitochondrial preparation.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) and incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the ubiquinol analog.

    • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction for each concentration of this compound.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Complex_III_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Combine Assay Buffer, KCN, Cytochrome c, and Mitochondria B Add this compound Dilutions & Incubate A->B C Initiate Reaction with Ubiquinol Analog B->C D Monitor Absorbance at 550 nm (Kinetic Read) C->D E Calculate Reaction Rates D->E F Plot % Inhibition vs. [this compound] E->F G Determine IC50 F->G

Caption: Workflow for Cytochrome bc1 Complex Inhibition Assay.

References

Application Notes and Protocols for AS-2077715 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent with potent and selective activity against dermatophytes, such as Trichophyton species.[1][2][3] Its mechanism of action is the specific inhibition of the fungal mitochondrial cytochrome bc1 complex (also known as complex III), a critical component of the electron transport chain responsible for ATP production.[1][4][5] This specific targeting of a vital fungal cellular process, with significantly less effect on its mammalian counterpart, makes this compound a promising candidate for further investigation and development.[4]

These application notes provide detailed protocols for in vitro assays to evaluate the antifungal activity and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterOrganism/Cell LineValue
MIC Trichophyton mentagrophytes0.08 µg/mL[4]
IC50 Trichophyton mentagrophytes complex III0.9 ng/mL[4]
IC50 Mammalian complex III6000-20,000 ng/mL[4]
Cytotoxicity Mammalian cells>6 µg/mL[4]

Signaling Pathway

This compound exerts its antifungal effect by interrupting the mitochondrial respiratory chain at complex III. This inhibition disrupts the electron flow from ubiquinol to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. The collapse of the proton gradient prevents the synthesis of ATP, leading to cellular energy depletion and ultimately, fungal cell death. The significant difference in inhibitory concentration between the fungal and mammalian complex III underscores the selective nature of this compound.

AS2077715_Pathway This compound Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 Complex (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Proton_Gradient Proton Gradient (H+) Complex_III->Proton_Gradient H+ pumping Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ flow ATP ATP ATP_Synthase->ATP synthesis AS2077715 This compound AS2077715->Complex_III Inhibition

Caption: Inhibition of the mitochondrial cytochrome bc1 complex by this compound.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi, with modifications for dermatophytes.[6][7][8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton species.

Materials:

  • This compound stock solution (in DMSO)

  • Trichophyton spp. isolate

  • Potato Dextrose Agar (PDA) supplemented with 2% rice flour

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer

  • Sterile saline with 0.05% Tween 80

  • Incubator (28°C)

Procedure:

  • Inoculum Preparation:

    • Culture the Trichophyton isolate on PDA supplemented with 2% rice flour at 28°C for 7-10 days to encourage sporulation.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.5 x 104 to 5 x 104 spores/mL in RPMI-1640 medium. Verify the concentration using a spectrophotometer and/or by plating dilutions on Sabouraud Dextrose Agar.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.008 to 8 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microplate containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Seal the plates and incubate at 28°C for 7 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes at least 80% inhibition of growth compared to the positive control.[6][7] This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Trichophyton on PDA + 2% Rice Flour B Harvest & Suspend Conidia A->B C Adjust Inoculum Concentration B->C E Inoculate Plate with Fungal Suspension C->E D Prepare Serial Dilutions of This compound in 96-well plate D->E F Incubate at 28°C for 7 days E->F G Visually or Spectrophotometrically Assess Growth Inhibition F->G H Determine MIC (≥80% Inhibition) G->H

Caption: Workflow for Antifungal Susceptibility Testing.

Cytochrome bc1 Complex (Complex III) Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of ubiquinol-cytochrome c reductase activity.

Materials:

  • Isolated mitochondrial fractions from T. mentagrophytes and a mammalian source (e.g., bovine heart)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

  • Cytochrome c (from equine heart)

  • Ubiquinol analog (e.g., decylubiquinol or Q0C10BrH2)

  • Potassium cyanide (KCN) to inhibit Complex IV

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of cytochrome c in the assay buffer.

    • Prepare a working solution of the ubiquinol analog. This may require reduction of the corresponding ubiquinone shortly before the assay.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, KCN (to a final concentration of ~1 mM), cytochrome c, and the mitochondrial preparation.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) and incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the ubiquinol analog.

    • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction for each concentration of this compound.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Complex_III_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Combine Assay Buffer, KCN, Cytochrome c, and Mitochondria B Add this compound Dilutions & Incubate A->B C Initiate Reaction with Ubiquinol Analog B->C D Monitor Absorbance at 550 nm (Kinetic Read) C->D E Calculate Reaction Rates D->E F Plot % Inhibition vs. [this compound] E->F G Determine IC50 F->G

Caption: Workflow for Cytochrome bc1 Complex Inhibition Assay.

References

AS-2077715: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent with a structure related to funiculosin. It functions as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain in fungi.[1] This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility, preparation of stock solutions, and methods for evaluating its antifungal activity.

Solubility and Stock Solution Preparation

Table 1: Solubility and Stock Solution Parameters

ParameterSolventRecommendation
Primary Stock Solution Dimethyl Sulfoxide (B87167) (DMSO)Prepare a high-concentration stock (e.g., 10-50 mM).
Working Solutions Ethanol (B145695) or cell culture mediumDilute the DMSO stock in the appropriate vehicle for the experiment.
Storage -20°C or -80°CStore stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound. The molecular formula for this compound is C₂₅H₄₁NO₇, and its molecular weight is 467.6 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.676 mg of this compound powder.

  • Dissolve in DMSO. Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Ensure complete dissolution. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot and store. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Fungal isolate to be tested

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (DMSO vehicle)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to obtain fresh colonies.

    • Prepare a cell suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 1-5 x 10³ CFU/mL.

  • Drug Dilution Series:

    • Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 µg/mL to 16 µg/mL.

    • Ensure the final concentration of DMSO in all wells (including the drug-free control) is consistent and non-inhibitory to the fungus (typically ≤1%).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control.

Visualizations

Signaling Pathway of this compound

AS2077715_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_outcome Cellular Outcome ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e⁻ H_plus_out H⁺ ComplexI->H_plus_out ComplexII Complex II ComplexII->CoQ e⁻ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ATP ATP ComplexIII->H_plus_out ComplexIV Complex IV CytC->ComplexIV e⁻ H2O O₂ → H₂O ComplexIV->H2O ComplexIV->H_plus_out ATP_Synthase ATP Synthase ATP_Synthase->ATP AS2077715 This compound AS2077715->ComplexIII Inhibition ATP_depletion ATP Depletion H_plus_out->ATP_Synthase Proton Gradient H_plus_in H⁺ Cell_Death Fungal Cell Death ATP_depletion->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow start Start: Fungal Isolate subculture Subculture on Agar Plate (24-48h) start->subculture prep_inoculum Prepare Inoculum (0.5 McFarland) subculture->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Fungal Suspension dilute_inoculum->inoculate_plate prep_drug Prepare this compound Stock Solution (DMSO) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_drug->serial_dilution serial_dilution->inoculate_plate incubate Incubate at 35°C (24-48h) inoculate_plate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Broth microdilution workflow.

References

AS-2077715: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent with a structure related to funiculosin. It functions as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain in fungi.[1] This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility, preparation of stock solutions, and methods for evaluating its antifungal activity.

Solubility and Stock Solution Preparation

Table 1: Solubility and Stock Solution Parameters

ParameterSolventRecommendation
Primary Stock Solution Dimethyl Sulfoxide (DMSO)Prepare a high-concentration stock (e.g., 10-50 mM).
Working Solutions Ethanol or cell culture mediumDilute the DMSO stock in the appropriate vehicle for the experiment.
Storage -20°C or -80°CStore stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound. The molecular formula for this compound is C₂₅H₄₁NO₇, and its molecular weight is 467.6 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.676 mg of this compound powder.

  • Dissolve in DMSO. Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Ensure complete dissolution. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot and store. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Fungal isolate to be tested

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (DMSO vehicle)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to obtain fresh colonies.

    • Prepare a cell suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 1-5 x 10³ CFU/mL.

  • Drug Dilution Series:

    • Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 µg/mL to 16 µg/mL.

    • Ensure the final concentration of DMSO in all wells (including the drug-free control) is consistent and non-inhibitory to the fungus (typically ≤1%).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control.

Visualizations

Signaling Pathway of this compound

AS2077715_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_outcome Cellular Outcome ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e⁻ H_plus_out H⁺ ComplexI->H_plus_out ComplexII Complex II ComplexII->CoQ e⁻ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ATP ATP ComplexIII->H_plus_out ComplexIV Complex IV CytC->ComplexIV e⁻ H2O O₂ → H₂O ComplexIV->H2O ComplexIV->H_plus_out ATP_Synthase ATP Synthase ATP_Synthase->ATP AS2077715 This compound AS2077715->ComplexIII Inhibition ATP_depletion ATP Depletion H_plus_out->ATP_Synthase Proton Gradient H_plus_in H⁺ Cell_Death Fungal Cell Death ATP_depletion->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow start Start: Fungal Isolate subculture Subculture on Agar Plate (24-48h) start->subculture prep_inoculum Prepare Inoculum (0.5 McFarland) subculture->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Fungal Suspension dilute_inoculum->inoculate_plate prep_drug Prepare this compound Stock Solution (DMSO) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_drug->serial_dilution serial_dilution->inoculate_plate incubate Incubate at 35°C (24-48h) inoculate_plate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Broth microdilution workflow.

References

Application Notes and Protocols for AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1] Its inhibitory action disrupts cellular respiration and ATP production, leading to fungal cell death. These characteristics make this compound a valuable tool for research in antifungal drug discovery and for studying mitochondrial function. This document provides detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.

Mechanism of Action

This compound exerts its antifungal activity by binding to the cytochrome bc1 complex, thereby blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c. This interruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, fungal cell death. The selectivity of this compound for the fungal complex over its mammalian counterpart makes it a compound of interest for therapeutic development.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₄₁NO₇[2]
Molecular Weight 467.6 g/mol [2]
Appearance Solid[2]
Solubility Dichloromethane, DMSO, Ethanol, Methanol[2]
Recommended Storage (Solid) -20°CGeneral laboratory best practices
Recommended Storage (Stock Solution) -20°C in aliquots[3]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its broad compatibility with cell culture media and assay formats.

Materials:

  • This compound solid compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Desired Stock Concentration: A common starting stock concentration for small molecule inhibitors is 10 mM. The following calculations are based on this concentration.

  • Calculate the Required Mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 467.6 g/mol x 1000 mg/g = 4.676 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a precision balance.

    • Carefully weigh out 4.676 mg of this compound into the tared tube.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (to no more than 37°C) may be applied if dissolution is slow, but care should be taken to avoid degradation of the compound.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to one month. For longer-term storage, -80°C is recommended.

Note on Final Assay Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of this compound on the mitochondrial electron transport chain.

AS2077715_Mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP synthesis AS2077715 This compound AS2077715->ComplexIII Inhibition

Caption: Inhibition of Complex III by this compound.

Experimental Workflow Diagram

The workflow for preparing the this compound stock solution is depicted below.

Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Solution vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1] Its inhibitory action disrupts cellular respiration and ATP production, leading to fungal cell death. These characteristics make this compound a valuable tool for research in antifungal drug discovery and for studying mitochondrial function. This document provides detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.

Mechanism of Action

This compound exerts its antifungal activity by binding to the cytochrome bc1 complex, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This interruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, fungal cell death. The selectivity of this compound for the fungal complex over its mammalian counterpart makes it a compound of interest for therapeutic development.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₄₁NO₇[2]
Molecular Weight 467.6 g/mol [2]
Appearance Solid[2]
Solubility Dichloromethane, DMSO, Ethanol, Methanol[2]
Recommended Storage (Solid) -20°CGeneral laboratory best practices
Recommended Storage (Stock Solution) -20°C in aliquots[3]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility with cell culture media and assay formats.

Materials:

  • This compound solid compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Desired Stock Concentration: A common starting stock concentration for small molecule inhibitors is 10 mM. The following calculations are based on this concentration.

  • Calculate the Required Mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 467.6 g/mol x 1000 mg/g = 4.676 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a precision balance.

    • Carefully weigh out 4.676 mg of this compound into the tared tube.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (to no more than 37°C) may be applied if dissolution is slow, but care should be taken to avoid degradation of the compound.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to one month. For longer-term storage, -80°C is recommended.

Note on Final Assay Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of this compound on the mitochondrial electron transport chain.

AS2077715_Mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP synthesis AS2077715 This compound AS2077715->ComplexIII Inhibition

Caption: Inhibition of Complex III by this compound.

Experimental Workflow Diagram

The workflow for preparing the this compound stock solution is depicted below.

Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Solution vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Note: Mitochondrial Complex III Activity Assay Using AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial complex III, also known as ubiquinol-cytochrome c reductase, is a critical component of the electron transport chain (ETC). It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which contributes to the generation of ATP. Dysfunctional complex III activity has been implicated in various pathologies, making it a key target for drug discovery.

AS-2077715 is a potent and selective inhibitor of fungal mitochondrial complex III.[1] This application note provides a detailed protocol for measuring mitochondrial complex III activity and for evaluating the inhibitory effects of this compound on both fungal and mammalian mitochondria.

Principle of the Assay

The activity of mitochondrial complex III is determined by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay utilizes a substrate, such as decylubiquinol, to donate electrons to complex III, which then transfers them to oxidized cytochrome c. The rate of increase in absorbance at 550 nm is directly proportional to the complex III activity. The specificity of the assay is confirmed by the addition of a known complex III inhibitor, such as Antimycin A, which should abolish the activity.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundCayman Chemical29775
Mitochondrial Complex III Activity Assay KitAbcamab287844
Isolated Fungal Mitochondria(User Prepared)-
Isolated Mammalian Mitochondria(User Prepared)-
DMSO (anhydrous)Sigma-AldrichD2650
Deionized water--
Microplate Reader--

Note: This protocol can be adapted for use with other commercially available complex III activity assay kits. Ensure to follow the manufacturer's instructions for kit-specific components and preparations.

Experimental Protocols

Preparation of Isolated Mitochondria

A generalized protocol for the isolation of mitochondria from cell culture is provided below. This protocol may need to be optimized depending on the cell type.

Reagents:

  • Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 30 mM Tris-HCl, pH 7.4.

  • Mitochondrial Resuspension Buffer: 250 mM mannitol, 5 mM HEPES, 0.5 mM EGTA, pH 7.4.

Procedure:

  • Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer.

  • Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 7,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in Mitochondrial Resuspension Buffer.

  • Determine the protein concentration of the isolated mitochondria using a Bradford or BCA protein assay.

  • Adjust the concentration of the mitochondrial suspension with Mitochondrial Resuspension Buffer to a final concentration of 1-5 mg/mL. Store on ice for immediate use or at -80°C for long-term storage.

Preparation of this compound Stock Solution

This compound is soluble in DMSO, ethanol, methanol, and dichloromethane.[1] For this assay, DMSO is recommended as the solvent.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • For the assay, prepare a series of dilutions from the stock solution in the assay buffer provided with the kit. A suggested range of concentrations to test for an IC50 curve is from 0.1 ng/mL to 1000 ng/mL for fungal mitochondria and from 100 ng/mL to 100,000 ng/mL for mammalian mitochondria, based on the reported IC50 values.[1]

Mitochondrial Complex III Activity Assay Protocol

This protocol is adapted from a generic spectrophotometric assay for complex III activity.

1. Reagent Preparation:

  • Prepare the Complex III Assay Buffer, substrate (e.g., decylubiquinol), and oxidized cytochrome c solution according to the assay kit manufacturer's instructions.

2. Assay Procedure:

  • Set up the microplate reader to perform a kinetic measurement at 550 nm at 25-30°C.

  • In a 96-well plate, add the following to each well:

    • Sample Wells:

      • X µL Complex III Assay Buffer

      • Y µL Isolated Mitochondria (e.g., 5-10 µg of protein)

      • Z µL this compound dilution (or vehicle control - DMSO)

    • Positive Control (uninhibited):

      • X µL Complex III Assay Buffer

      • Y µL Isolated Mitochondria

      • Z µL Vehicle (DMSO)

    • Negative Control (fully inhibited):

      • X µL Complex III Assay Buffer

      • Y µL Isolated Mitochondria

      • Z µL Antimycin A (provided in most kits)

  • Incubate the plate for 5-10 minutes at the assay temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate (e.g., decylubiquinol) and oxidized cytochrome c to each well.

  • Immediately start the kinetic reading, recording the absorbance at 550 nm every 30 seconds for 10-15 minutes.

Data Analysis and Presentation

  • Calculate the rate of cytochrome c reduction (ΔA550/min) for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the negative control (Antimycin A) from all other rates to obtain the specific complex III activity.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Rate with this compound / Rate of Positive Control)] x 100%

  • Plot the % Inhibition against the logarithm of the this compound concentration to generate an IC50 curve. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Representative Data

Table 1: Inhibition of Fungal and Mammalian Mitochondrial Complex III by this compound

This compound Concentration (ng/mL)Fungal Complex III Activity (% of Control)Mammalian Complex III Activity (% of Control)
0 (Vehicle)100%100%
0.185%100%
148%98%
1012%95%
1002%85%
1000<1%60%
10000-35%
Calculated IC50 ~0.9 ng/mL ~6000-20000 ng/mL

Note: The data presented in this table is illustrative and based on reported values.[1] Actual results may vary.

Visualizations

Mitochondrial Electron Transport Chain and Complex III

ElectronTransportChain cluster_ETC Inner Mitochondrial Membrane cluster_Inhibitor Inhibition by this compound Complex I Complex I Q Coenzyme Q Complex I->Q e- H+ H+ (Intermembrane space) Complex I->H+ H+ pump Complex II Complex II Complex II->Q e- Complex III Complex III Cyt c Cytochrome c Complex III->Cyt c e- Complex III->H+ H+ pump Complex IV Complex IV O2 O2 Complex IV->O2 e- Complex IV->H+ H+ pump ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP Generates Q->Complex III e- (from Ubiquinol) Cyt c->Complex IV e- H2O H2O O2->H2O Final e- acceptor H+->ATP Synthase Proton Gradient This compound This compound This compound->Complex III Inhibits NADH NADH NADH->Complex I e- donor FADH2 FADH2 FADH2->Complex II e- donor ADP + Pi ADP + Pi ADP + Pi->ATP Synthase

Caption: Electron flow through the mitochondrial respiratory chain and inhibition of Complex III by this compound.

Experimental Workflow for Complex III Inhibition Assay

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mito Isolate Mitochondria setup_plate Set up 96-well plate (Mitochondria, Inhibitor, Buffer) prep_mito->setup_plate prep_as Prepare this compound Dilutions prep_as->setup_plate prep_reagents Prepare Assay Reagents add_substrate Add Substrate & Cytochrome c prep_reagents->add_substrate pre_incubate Pre-incubate (5-10 min) setup_plate->pre_incubate pre_incubate->add_substrate read_absorbance Kinetic Read at 550 nm add_substrate->read_absorbance calc_rate Calculate Rate (ΔA550/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot IC50 Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the inhibitory effect of this compound on mitochondrial complex III activity.

Troubleshooting

IssuePossible CauseSolution
Low complex III activity Poor mitochondrial isolationOptimize isolation protocol; ensure all steps are on ice.
Inactive reagentsCheck expiration dates and proper storage of kit components.
High background reading Non-enzymatic reduction of cytochrome cEnsure the use of a specific complex III substrate and include a blank (no mitochondria) control.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure proper mixing in wells.
Temperature fluctuationsMaintain a constant temperature during the assay.

Conclusion

This application note provides a comprehensive protocol for the assessment of mitochondrial complex III activity and the evaluation of its inhibition by this compound. The described methodology is robust and can be adapted for screening other potential complex III inhibitors in both fungal and mammalian systems, aiding in the discovery and development of novel therapeutics.

References

Application Note: Mitochondrial Complex III Activity Assay Using AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial complex III, also known as ubiquinol-cytochrome c reductase, is a critical component of the electron transport chain (ETC). It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which contributes to the generation of ATP. Dysfunctional complex III activity has been implicated in various pathologies, making it a key target for drug discovery.

AS-2077715 is a potent and selective inhibitor of fungal mitochondrial complex III.[1] This application note provides a detailed protocol for measuring mitochondrial complex III activity and for evaluating the inhibitory effects of this compound on both fungal and mammalian mitochondria.

Principle of the Assay

The activity of mitochondrial complex III is determined by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay utilizes a substrate, such as decylubiquinol, to donate electrons to complex III, which then transfers them to oxidized cytochrome c. The rate of increase in absorbance at 550 nm is directly proportional to the complex III activity. The specificity of the assay is confirmed by the addition of a known complex III inhibitor, such as Antimycin A, which should abolish the activity.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundCayman Chemical29775
Mitochondrial Complex III Activity Assay KitAbcamab287844
Isolated Fungal Mitochondria(User Prepared)-
Isolated Mammalian Mitochondria(User Prepared)-
DMSO (anhydrous)Sigma-AldrichD2650
Deionized water--
Microplate Reader--

Note: This protocol can be adapted for use with other commercially available complex III activity assay kits. Ensure to follow the manufacturer's instructions for kit-specific components and preparations.

Experimental Protocols

Preparation of Isolated Mitochondria

A generalized protocol for the isolation of mitochondria from cell culture is provided below. This protocol may need to be optimized depending on the cell type.

Reagents:

  • Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 30 mM Tris-HCl, pH 7.4.

  • Mitochondrial Resuspension Buffer: 250 mM mannitol, 5 mM HEPES, 0.5 mM EGTA, pH 7.4.

Procedure:

  • Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer.

  • Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 7,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in Mitochondrial Resuspension Buffer.

  • Determine the protein concentration of the isolated mitochondria using a Bradford or BCA protein assay.

  • Adjust the concentration of the mitochondrial suspension with Mitochondrial Resuspension Buffer to a final concentration of 1-5 mg/mL. Store on ice for immediate use or at -80°C for long-term storage.

Preparation of this compound Stock Solution

This compound is soluble in DMSO, ethanol, methanol, and dichloromethane.[1] For this assay, DMSO is recommended as the solvent.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • For the assay, prepare a series of dilutions from the stock solution in the assay buffer provided with the kit. A suggested range of concentrations to test for an IC50 curve is from 0.1 ng/mL to 1000 ng/mL for fungal mitochondria and from 100 ng/mL to 100,000 ng/mL for mammalian mitochondria, based on the reported IC50 values.[1]

Mitochondrial Complex III Activity Assay Protocol

This protocol is adapted from a generic spectrophotometric assay for complex III activity.

1. Reagent Preparation:

  • Prepare the Complex III Assay Buffer, substrate (e.g., decylubiquinol), and oxidized cytochrome c solution according to the assay kit manufacturer's instructions.

2. Assay Procedure:

  • Set up the microplate reader to perform a kinetic measurement at 550 nm at 25-30°C.

  • In a 96-well plate, add the following to each well:

    • Sample Wells:

      • X µL Complex III Assay Buffer

      • Y µL Isolated Mitochondria (e.g., 5-10 µg of protein)

      • Z µL this compound dilution (or vehicle control - DMSO)

    • Positive Control (uninhibited):

      • X µL Complex III Assay Buffer

      • Y µL Isolated Mitochondria

      • Z µL Vehicle (DMSO)

    • Negative Control (fully inhibited):

      • X µL Complex III Assay Buffer

      • Y µL Isolated Mitochondria

      • Z µL Antimycin A (provided in most kits)

  • Incubate the plate for 5-10 minutes at the assay temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate (e.g., decylubiquinol) and oxidized cytochrome c to each well.

  • Immediately start the kinetic reading, recording the absorbance at 550 nm every 30 seconds for 10-15 minutes.

Data Analysis and Presentation

  • Calculate the rate of cytochrome c reduction (ΔA550/min) for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the negative control (Antimycin A) from all other rates to obtain the specific complex III activity.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Rate with this compound / Rate of Positive Control)] x 100%

  • Plot the % Inhibition against the logarithm of the this compound concentration to generate an IC50 curve. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Representative Data

Table 1: Inhibition of Fungal and Mammalian Mitochondrial Complex III by this compound

This compound Concentration (ng/mL)Fungal Complex III Activity (% of Control)Mammalian Complex III Activity (% of Control)
0 (Vehicle)100%100%
0.185%100%
148%98%
1012%95%
1002%85%
1000<1%60%
10000-35%
Calculated IC50 ~0.9 ng/mL ~6000-20000 ng/mL

Note: The data presented in this table is illustrative and based on reported values.[1] Actual results may vary.

Visualizations

Mitochondrial Electron Transport Chain and Complex III

ElectronTransportChain cluster_ETC Inner Mitochondrial Membrane cluster_Inhibitor Inhibition by this compound Complex I Complex I Q Coenzyme Q Complex I->Q e- H+ H+ (Intermembrane space) Complex I->H+ H+ pump Complex II Complex II Complex II->Q e- Complex III Complex III Cyt c Cytochrome c Complex III->Cyt c e- Complex III->H+ H+ pump Complex IV Complex IV O2 O2 Complex IV->O2 e- Complex IV->H+ H+ pump ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP Generates Q->Complex III e- (from Ubiquinol) Cyt c->Complex IV e- H2O H2O O2->H2O Final e- acceptor H+->ATP Synthase Proton Gradient This compound This compound This compound->Complex III Inhibits NADH NADH NADH->Complex I e- donor FADH2 FADH2 FADH2->Complex II e- donor ADP + Pi ADP + Pi ADP + Pi->ATP Synthase

Caption: Electron flow through the mitochondrial respiratory chain and inhibition of Complex III by this compound.

Experimental Workflow for Complex III Inhibition Assay

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mito Isolate Mitochondria setup_plate Set up 96-well plate (Mitochondria, Inhibitor, Buffer) prep_mito->setup_plate prep_as Prepare this compound Dilutions prep_as->setup_plate prep_reagents Prepare Assay Reagents add_substrate Add Substrate & Cytochrome c prep_reagents->add_substrate pre_incubate Pre-incubate (5-10 min) setup_plate->pre_incubate pre_incubate->add_substrate read_absorbance Kinetic Read at 550 nm add_substrate->read_absorbance calc_rate Calculate Rate (ΔA550/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot IC50 Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the inhibitory effect of this compound on mitochondrial complex III activity.

Troubleshooting

IssuePossible CauseSolution
Low complex III activity Poor mitochondrial isolationOptimize isolation protocol; ensure all steps are on ice.
Inactive reagentsCheck expiration dates and proper storage of kit components.
High background reading Non-enzymatic reduction of cytochrome cEnsure the use of a specific complex III substrate and include a blank (no mitochondria) control.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure proper mixing in wells.
Temperature fluctuationsMaintain a constant temperature during the assay.

Conclusion

This application note provides a comprehensive protocol for the assessment of mitochondrial complex III activity and the evaluation of its inhibition by this compound. The described methodology is robust and can be adapted for screening other potential complex III inhibitors in both fungal and mammalian systems, aiding in the discovery and development of novel therapeutics.

References

Application Note: AS-2077715 MIC Testing Against Trichophyton

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AS-2077715 is a novel antifungal agent isolated from the fermentation broth of Capnodium sp.[1][2][3]. Structurally related to funiculosin, its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain[1][4]. This compound has demonstrated potent in vitro fungicidal activity against various fungi, including dermatophytes of the Trichophyton genus, which are a common cause of cutaneous fungal infections in humans[1][5][6]. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton species, based on established broth microdilution methodologies.

The accurate determination of the MIC is crucial for evaluating the efficacy of new antifungal compounds, monitoring for the development of resistance, and establishing appropriate concentrations for further in vivo studies[7][8]. The protocol described herein is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, a reference method for broth dilution antifungal susceptibility testing of filamentous fungi[9][10][11].

Principle of the Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. In this assay, serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of Trichophyton conidia. Following an incubation period, the plates are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.

Materials and Reagents

  • This compound (powder)

  • Trichophyton species (e.g., T. rubrum, T. mentagrophytes)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile distilled water

  • Sterile 0.85% saline

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (28-35°C)

  • Vortex mixer

Experimental Protocol

Preparation of this compound Stock Solution
  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure complete dissolution by vortexing. Store the stock solution at -20°C or as recommended by the manufacturer.

Preparation of Trichophyton Inoculum
  • Culture the Trichophyton isolate on an SDA or PDA plate at 28-30°C for 7-14 days, or until sufficient sporulation is observed.

  • Harvest the conidia by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile 0.85% saline and gently rubbing the surface with a sterile bent glass rod.

  • Transfer the resulting suspension to a sterile tube.

  • Allow the heavy particles to settle for 5-10 minutes.

  • Carefully transfer the upper supernatant containing the conidia to a new sterile tube.

  • Adjust the conidial suspension to a concentration of 1-3 x 10³ CFU/mL using a hemocytometer or by spectrophotometric correlation[12]. This will be the final inoculum suspension.

Broth Microdilution Assay
  • Prepare the test medium: RPMI 1640 buffered with MOPS.

  • Perform serial twofold dilutions of the this compound stock solution in the test medium to achieve final concentrations ranging from, for example, 0.007 to 4 µg/mL.

  • Pipette 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the final Trichophyton inoculum suspension to each well.

  • Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

  • Seal the plates and incubate at 28-35°C for 4-7 days[13][14][15][16]. The optimal incubation time may vary depending on the growth rate of the specific Trichophyton strain.

Determination of MIC
  • Following incubation, visually inspect the microtiter plates for fungal growth.

  • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.

Data Presentation

The following table summarizes the reported in vitro activity of this compound against various fungal species.

OrganismMIC Range (µg/mL)
Trichophyton rubrum0.015 - 0.06
Trichophyton mentagrophytes0.015 - 0.06
Aspergillus fumigatus0.5 - 1
Candida albicans8 - >16
Cryptococcus neoformans4 - 8

Data adapted from Ohsumi et al., 2014. The Journal of Antibiotics.

Visualization of Experimental Workflow

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_key Workflow Stages stock_prep Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in RPMI stock_prep->serial_dilution inoculum_prep Prepare Trichophyton Inoculum Suspension plate_setup Dispense Dilutions and Inoculum into 96-well Plate inoculum_prep->plate_setup serial_dilution->plate_setup incubation Incubate at 28-35°C for 4-7 Days plate_setup->incubation read_mic Visually Read MIC incubation->read_mic key_prep Preparation key_assay Assay Setup key_incubation Incubation & Reading

Caption: Workflow for MIC determination of this compound against Trichophyton.

Signaling Pathway of this compound

Signaling_Pathway cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I coq Coenzyme Q complex_i->coq complex_ii Complex II complex_ii->coq complex_iii Complex III (Cytochrome bc1) coq->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iv Complex IV cytochrome_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp_production ATP Production atp_synthase->atp_production as2077715 This compound as2077715->inhibition fungal_death Fungicidal Activity atp_production->fungal_death Inhibition leads to

References

Application Note: AS-2077715 MIC Testing Against Trichophyton

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AS-2077715 is a novel antifungal agent isolated from the fermentation broth of Capnodium sp.[1][2][3]. Structurally related to funiculosin, its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain[1][4]. This compound has demonstrated potent in vitro fungicidal activity against various fungi, including dermatophytes of the Trichophyton genus, which are a common cause of cutaneous fungal infections in humans[1][5][6]. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton species, based on established broth microdilution methodologies.

The accurate determination of the MIC is crucial for evaluating the efficacy of new antifungal compounds, monitoring for the development of resistance, and establishing appropriate concentrations for further in vivo studies[7][8]. The protocol described herein is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, a reference method for broth dilution antifungal susceptibility testing of filamentous fungi[9][10][11].

Principle of the Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. In this assay, serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of Trichophyton conidia. Following an incubation period, the plates are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.

Materials and Reagents

  • This compound (powder)

  • Trichophyton species (e.g., T. rubrum, T. mentagrophytes)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile distilled water

  • Sterile 0.85% saline

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (28-35°C)

  • Vortex mixer

Experimental Protocol

Preparation of this compound Stock Solution
  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure complete dissolution by vortexing. Store the stock solution at -20°C or as recommended by the manufacturer.

Preparation of Trichophyton Inoculum
  • Culture the Trichophyton isolate on an SDA or PDA plate at 28-30°C for 7-14 days, or until sufficient sporulation is observed.

  • Harvest the conidia by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile 0.85% saline and gently rubbing the surface with a sterile bent glass rod.

  • Transfer the resulting suspension to a sterile tube.

  • Allow the heavy particles to settle for 5-10 minutes.

  • Carefully transfer the upper supernatant containing the conidia to a new sterile tube.

  • Adjust the conidial suspension to a concentration of 1-3 x 10³ CFU/mL using a hemocytometer or by spectrophotometric correlation[12]. This will be the final inoculum suspension.

Broth Microdilution Assay
  • Prepare the test medium: RPMI 1640 buffered with MOPS.

  • Perform serial twofold dilutions of the this compound stock solution in the test medium to achieve final concentrations ranging from, for example, 0.007 to 4 µg/mL.

  • Pipette 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the final Trichophyton inoculum suspension to each well.

  • Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

  • Seal the plates and incubate at 28-35°C for 4-7 days[13][14][15][16]. The optimal incubation time may vary depending on the growth rate of the specific Trichophyton strain.

Determination of MIC
  • Following incubation, visually inspect the microtiter plates for fungal growth.

  • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.

Data Presentation

The following table summarizes the reported in vitro activity of this compound against various fungal species.

OrganismMIC Range (µg/mL)
Trichophyton rubrum0.015 - 0.06
Trichophyton mentagrophytes0.015 - 0.06
Aspergillus fumigatus0.5 - 1
Candida albicans8 - >16
Cryptococcus neoformans4 - 8

Data adapted from Ohsumi et al., 2014. The Journal of Antibiotics.

Visualization of Experimental Workflow

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_key Workflow Stages stock_prep Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in RPMI stock_prep->serial_dilution inoculum_prep Prepare Trichophyton Inoculum Suspension plate_setup Dispense Dilutions and Inoculum into 96-well Plate inoculum_prep->plate_setup serial_dilution->plate_setup incubation Incubate at 28-35°C for 4-7 Days plate_setup->incubation read_mic Visually Read MIC incubation->read_mic key_prep Preparation key_assay Assay Setup key_incubation Incubation & Reading

Caption: Workflow for MIC determination of this compound against Trichophyton.

Signaling Pathway of this compound

Signaling_Pathway cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I coq Coenzyme Q complex_i->coq complex_ii Complex II complex_ii->coq complex_iii Complex III (Cytochrome bc1) coq->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iv Complex IV cytochrome_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp_production ATP Production atp_synthase->atp_production as2077715 This compound as2077715->inhibition fungal_death Fungicidal Activity atp_production->fungal_death Inhibition leads to

References

Application Notes and Protocols for In Vivo Studies of AS-2077715 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent with a structural relationship to funiculosin. It functions as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain in fungi.[1][2] This mechanism of action leads to the disruption of fungal respiration and subsequent cell death. In vitro studies have demonstrated the activity of this compound against Trichophyton species, a common cause of dermatophytosis.[1] This document provides detailed, albeit proposed, application notes and protocols for the in vivo evaluation of this compound in animal models of dermatophytosis, based on established methodologies for similar compounds. Due to the limited publicly available in vivo data for this compound, these protocols are based on general practices for antifungal drug testing and information on the related compound, funiculosin.

Signaling Pathway of this compound

This compound targets the mitochondrial respiratory chain, a fundamental pathway for cellular energy production in fungi.

AS2077715_Signaling_Pathway Mechanism of Action of this compound cluster_mitochondrion Mitochondrion Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->Inhibition Inhibition->Complex_III

Figure 1: Mechanism of action of this compound.

Proposed In Vivo Efficacy Study in a Guinea Pig Model of Dermatophytosis

This protocol describes a proposed study to evaluate the efficacy of topically administered this compound in a guinea pig model of Trichophyton mentagrophytes infection. Funiculosin, a structurally related compound, has shown efficacy in protecting guinea pigs against experimental trichophytosis.[3]

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation A Animal Acclimatization (7 days) B Infection with T. mentagrophytes (Day 0) A->B C Confirmation of Infection (Clinical Scoring, Day 4) B->C D Initiate Topical Treatment (Day 4 post-infection) C->D E Daily Treatment Application (Days 4-18) D->E F Clinical Scoring (Weekly) E->F G Fungal Burden Assessment (Mycology, Day 18) E->G H Histopathological Analysis (Day 18) E->H

Figure 2: Proposed experimental workflow for in vivo efficacy testing.
Materials

  • Animals: Male Hartley guinea pigs (300-350 g)

  • Organism: Trichophyton mentagrophytes (clinical isolate)

  • Test Compound: this compound (in a suitable topical vehicle, e.g., polyethylene (B3416737) glycol)

  • Positive Control: Commercial topical antifungal (e.g., clotrimazole (B1669251) cream)

  • Vehicle Control: Topical vehicle without this compound

  • Culture Media: Sabouraud Dextrose Agar (SDA)

  • Reagents: Potassium hydroxide (B78521) (KOH), Lactophenol cotton blue

Experimental Protocol
  • Animal Acclimatization and Preparation:

    • House guinea pigs individually in a controlled environment for at least 7 days prior to the experiment.

    • One day before infection, clip the hair on the dorsum of each animal and gently abrade the skin with fine-grade sandpaper to facilitate infection.

  • Infection:

    • Prepare a suspension of T. mentagrophytes microconidia in sterile saline.

    • Inoculate the abraded skin area of each guinea pig with the fungal suspension.

  • Treatment Groups:

    • Divide the animals into the following groups (n=8-10 per group):

      • Vehicle Control

      • This compound (e.g., 0.5%, 1%, and 2% concentrations)

      • Positive Control (e.g., 1% Clotrimazole)

  • Treatment Administration:

    • Begin treatment 4 days post-infection, once lesions are clearly visible.

    • Apply the assigned topical formulation to the infected area once daily for 14 consecutive days.

  • Efficacy Assessment:

    • Clinical Scoring: Evaluate the severity of the skin lesions weekly based on a scoring system (e.g., 0 = no lesion, 1 = mild scaling, 2 = moderate scaling and erythema, 3 = severe scaling, erythema, and crusting).

    • Mycological Examination: At the end of the treatment period (Day 18), collect skin scrapings from the infected area.

      • Perform direct microscopic examination using KOH to visualize fungal elements.

      • Culture the scrapings on SDA to determine the presence of viable fungi (colony forming units, CFU).

    • Histopathology: Collect skin biopsies from the infected area for histopathological examination to assess inflammation and the presence of fungal elements in the tissue.

Quantitative Data Summary (Hypothetical)

The following tables represent a hypothetical presentation of data that would be generated from the proposed study.

Table 1: Clinical Score of Dermatophytosis Lesions

Treatment GroupDay 4 (Baseline)Day 11Day 18
Vehicle Control2.5 ± 0.53.0 ± 0.43.0 ± 0.5
This compound (0.5%)2.4 ± 0.61.8 ± 0.51.2 ± 0.4
This compound (1%)2.5 ± 0.51.2 ± 0.40.5 ± 0.2
This compound (2%)2.6 ± 0.40.8 ± 0.30.1 ± 0.1
Positive Control2.5 ± 0.51.0 ± 0.30.3 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Fungal Burden in Skin Samples (Day 18)

Treatment GroupMean CFU/mg tissue (± SD)Mycological Cure Rate (%)
Vehicle Control1500 ± 3500
This compound (0.5%)500 ± 15025
This compound (1%)150 ± 5075
This compound (2%)< 1090
Positive Control50 ± 2085

SD: Standard Deviation

Pharmacokinetic and Toxicology Studies (Proposed)

Prior to extensive efficacy studies, preliminary pharmacokinetic (PK) and toxicology assessments in a relevant animal model (e.g., rats or mice) would be necessary.

Proposed Pharmacokinetic Study Design
  • Objective: To determine the plasma and skin concentrations of this compound after topical and systemic administration.

  • Animal Model: Sprague-Dawley rats.

  • Administration:

    • Intravenous (IV) bolus (for determining clearance and volume of distribution).

    • Topical application of a formulated cream.

  • Sample Collection: Serial blood and skin biopsy samples at various time points post-administration.

  • Analysis: LC-MS/MS to quantify this compound concentrations.

  • Parameters to be Determined:

    • IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½).

    • Topical: Maximum concentration in skin (Cmax), Time to maximum concentration (Tmax), Area under the concentration-time curve (AUC).

Proposed Acute Toxicology Study Design
  • Objective: To assess the potential for local and systemic toxicity after a single high-dose application.

  • Animal Model: Sprague-Dawley rats.

  • Administration: A single topical application of a high concentration of this compound.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Body weight measurements.

    • At necropsy, macroscopic examination of organs and histopathological evaluation of the application site and major organs.

Conclusion

The provided application notes and protocols offer a framework for the preclinical in vivo evaluation of this compound. The proposed studies are designed to assess the antifungal efficacy, pharmacokinetic profile, and safety of this novel mitochondrial complex III inhibitor. The successful completion of such studies would be a critical step in the development of this compound as a potential new treatment for dermatophytosis. It is important to reiterate that these are proposed protocols and should be adapted and refined based on emerging data and specific research objectives.

References

Application Notes and Protocols for In Vivo Studies of AS-2077715 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent with a structural relationship to funiculosin. It functions as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain in fungi.[1][2] This mechanism of action leads to the disruption of fungal respiration and subsequent cell death. In vitro studies have demonstrated the activity of this compound against Trichophyton species, a common cause of dermatophytosis.[1] This document provides detailed, albeit proposed, application notes and protocols for the in vivo evaluation of this compound in animal models of dermatophytosis, based on established methodologies for similar compounds. Due to the limited publicly available in vivo data for this compound, these protocols are based on general practices for antifungal drug testing and information on the related compound, funiculosin.

Signaling Pathway of this compound

This compound targets the mitochondrial respiratory chain, a fundamental pathway for cellular energy production in fungi.

AS2077715_Signaling_Pathway Mechanism of Action of this compound cluster_mitochondrion Mitochondrion Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->Inhibition Inhibition->Complex_III

Figure 1: Mechanism of action of this compound.

Proposed In Vivo Efficacy Study in a Guinea Pig Model of Dermatophytosis

This protocol describes a proposed study to evaluate the efficacy of topically administered this compound in a guinea pig model of Trichophyton mentagrophytes infection. Funiculosin, a structurally related compound, has shown efficacy in protecting guinea pigs against experimental trichophytosis.[3]

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation A Animal Acclimatization (7 days) B Infection with T. mentagrophytes (Day 0) A->B C Confirmation of Infection (Clinical Scoring, Day 4) B->C D Initiate Topical Treatment (Day 4 post-infection) C->D E Daily Treatment Application (Days 4-18) D->E F Clinical Scoring (Weekly) E->F G Fungal Burden Assessment (Mycology, Day 18) E->G H Histopathological Analysis (Day 18) E->H

Figure 2: Proposed experimental workflow for in vivo efficacy testing.
Materials

  • Animals: Male Hartley guinea pigs (300-350 g)

  • Organism: Trichophyton mentagrophytes (clinical isolate)

  • Test Compound: this compound (in a suitable topical vehicle, e.g., polyethylene glycol)

  • Positive Control: Commercial topical antifungal (e.g., clotrimazole cream)

  • Vehicle Control: Topical vehicle without this compound

  • Culture Media: Sabouraud Dextrose Agar (SDA)

  • Reagents: Potassium hydroxide (KOH), Lactophenol cotton blue

Experimental Protocol
  • Animal Acclimatization and Preparation:

    • House guinea pigs individually in a controlled environment for at least 7 days prior to the experiment.

    • One day before infection, clip the hair on the dorsum of each animal and gently abrade the skin with fine-grade sandpaper to facilitate infection.

  • Infection:

    • Prepare a suspension of T. mentagrophytes microconidia in sterile saline.

    • Inoculate the abraded skin area of each guinea pig with the fungal suspension.

  • Treatment Groups:

    • Divide the animals into the following groups (n=8-10 per group):

      • Vehicle Control

      • This compound (e.g., 0.5%, 1%, and 2% concentrations)

      • Positive Control (e.g., 1% Clotrimazole)

  • Treatment Administration:

    • Begin treatment 4 days post-infection, once lesions are clearly visible.

    • Apply the assigned topical formulation to the infected area once daily for 14 consecutive days.

  • Efficacy Assessment:

    • Clinical Scoring: Evaluate the severity of the skin lesions weekly based on a scoring system (e.g., 0 = no lesion, 1 = mild scaling, 2 = moderate scaling and erythema, 3 = severe scaling, erythema, and crusting).

    • Mycological Examination: At the end of the treatment period (Day 18), collect skin scrapings from the infected area.

      • Perform direct microscopic examination using KOH to visualize fungal elements.

      • Culture the scrapings on SDA to determine the presence of viable fungi (colony forming units, CFU).

    • Histopathology: Collect skin biopsies from the infected area for histopathological examination to assess inflammation and the presence of fungal elements in the tissue.

Quantitative Data Summary (Hypothetical)

The following tables represent a hypothetical presentation of data that would be generated from the proposed study.

Table 1: Clinical Score of Dermatophytosis Lesions

Treatment GroupDay 4 (Baseline)Day 11Day 18
Vehicle Control2.5 ± 0.53.0 ± 0.43.0 ± 0.5
This compound (0.5%)2.4 ± 0.61.8 ± 0.51.2 ± 0.4
This compound (1%)2.5 ± 0.51.2 ± 0.40.5 ± 0.2
This compound (2%)2.6 ± 0.40.8 ± 0.30.1 ± 0.1
Positive Control2.5 ± 0.51.0 ± 0.30.3 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Fungal Burden in Skin Samples (Day 18)

Treatment GroupMean CFU/mg tissue (± SD)Mycological Cure Rate (%)
Vehicle Control1500 ± 3500
This compound (0.5%)500 ± 15025
This compound (1%)150 ± 5075
This compound (2%)< 1090
Positive Control50 ± 2085

SD: Standard Deviation

Pharmacokinetic and Toxicology Studies (Proposed)

Prior to extensive efficacy studies, preliminary pharmacokinetic (PK) and toxicology assessments in a relevant animal model (e.g., rats or mice) would be necessary.

Proposed Pharmacokinetic Study Design
  • Objective: To determine the plasma and skin concentrations of this compound after topical and systemic administration.

  • Animal Model: Sprague-Dawley rats.

  • Administration:

    • Intravenous (IV) bolus (for determining clearance and volume of distribution).

    • Topical application of a formulated cream.

  • Sample Collection: Serial blood and skin biopsy samples at various time points post-administration.

  • Analysis: LC-MS/MS to quantify this compound concentrations.

  • Parameters to be Determined:

    • IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½).

    • Topical: Maximum concentration in skin (Cmax), Time to maximum concentration (Tmax), Area under the concentration-time curve (AUC).

Proposed Acute Toxicology Study Design
  • Objective: To assess the potential for local and systemic toxicity after a single high-dose application.

  • Animal Model: Sprague-Dawley rats.

  • Administration: A single topical application of a high concentration of this compound.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Body weight measurements.

    • At necropsy, macroscopic examination of organs and histopathological evaluation of the application site and major organs.

Conclusion

The provided application notes and protocols offer a framework for the preclinical in vivo evaluation of this compound. The proposed studies are designed to assess the antifungal efficacy, pharmacokinetic profile, and safety of this novel mitochondrial complex III inhibitor. The successful completion of such studies would be a critical step in the development of this compound as a potential new treatment for dermatophytosis. It is important to reiterate that these are proposed protocols and should be adapted and refined based on emerging data and specific research objectives.

References

AS-2077715: Application Notes and Protocols for Studying Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel, potent, and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (complex III).[1] As a critical component of the electron transport chain (ETC), complex III plays a central role in cellular respiration and ATP production. Inhibition of this complex disrupts the proton motive force across the inner mitochondrial membrane, leading to a collapse of mitochondrial function and subsequent cell death. Due to its high selectivity for the fungal complex over its mammalian counterpart, this compound is a valuable tool for studying fungal bioenergetics and a promising candidate for antifungal drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in the study of mitochondrial respiration.

Mechanism of Action

This compound exerts its inhibitory effect on the ubiquinol-cytochrome c reductase activity of the mitochondrial cytochrome bc1 complex (complex III).[1] This inhibition disrupts the transfer of electrons from ubiquinol (B23937) to cytochrome c, a key step in the electron transport chain. The consequence of this disruption is the cessation of proton pumping by complex III, leading to a decrease in the mitochondrial membrane potential and a halt in ATP synthesis via oxidative phosphorylation.

Data Presentation

Inhibitory Activity of this compound
ParameterOrganism/Cell LineTargetValueReference
IC50 Trichophyton mentagrophytesUbiquinol-cytochrome c reductase (Complex III)0.9 ng/mL[1]
IC50 MammalianUbiquinol-cytochrome c reductase (Complex III)6000 - 20,000 ng/mL[1]
MIC Trichophyton mentagrophytesFungal Growth0.08 µg/mL[1]
Cytotoxicity Mammalian CellsCell Viability>6 µg/mL[1]
Antifungal Spectrum of this compound

Data on the broader antifungal spectrum of this compound is limited. The following table includes the known activity against Trichophyton species.

Fungal SpeciesMIC Range (µg/mL)Reference
Trichophyton species0.08[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

Mechanism of this compound Inhibition of Mitochondrial Respiration cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibitor Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- H+ H+ Complex_I->H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_III->H+ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O₂ Complex_IV->O2 e- Complex_IV->H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->Complex_III Inhibition NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound inhibits Complex III of the electron transport chain.

Experimental Workflow: Seahorse XF Cell Mito Stress Test

Workflow for Seahorse XF Cell Mito Stress Test with this compound cluster_prep Preparation cluster_assay Assay Execution cluster_injection Sequential Injections cluster_analysis Data Analysis A Seed cells in Seahorse XF microplate B Culture cells to desired confluency A->B E Replace culture medium with assay medium B->E C Prepare assay medium and This compound dilutions G Load sensor cartridge with Oligomycin (B223565), FCCP, Rotenone/Antimycin A C->G D Hydrate sensor cartridge D->G F Equilibrate cells in a non-CO2 incubator E->F H Start Seahorse XF Analyzer run F->H I Inject this compound (or vehicle control) H->I Basal Respiration J Inject Oligomycin I->J Measure effect of this compound K Inject FCCP J->K ATP Production L Inject Rotenone/ Antimycin A K->L Maximal Respiration M Measure Oxygen Consumption Rate (OCR) L->M Non-Mitochondrial Respiration N Calculate key mitochondrial parameters M->N

Caption: A typical workflow for assessing mitochondrial function using this compound.

Experimental Protocols

Protocol 1: Measuring Mitochondrial Respiration in Whole Cells using a Seahorse XF Analyzer

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test and is designed to assess the effect of this compound on mitochondrial respiration in adherent cells.

Materials:

  • This compound

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine supplements

  • Oligomycin

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Rotenone/Antimycin A mixture

  • Adherent cells of interest

  • Standard cell culture reagents

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type to achieve 80-90% confluency at the time of the assay.

    • Culture cells overnight in a CO2 incubator at 37°C.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare fresh serial dilutions of this compound in Seahorse XF assay medium to the desired final concentrations.

  • Seahorse XF Analyzer and Cartridge Preparation:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the calibrant with pre-warmed Seahorse XF assay medium.

    • Load the injection ports of the sensor cartridge with the mitochondrial inhibitors:

      • Port A: this compound or vehicle control

      • Port B: Oligomycin (e.g., 1.0 µM final concentration)

      • Port C: FCCP (e.g., 1.0 µM final concentration, requires optimization for each cell line)

      • Port D: Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration)

  • Cell Plate Preparation:

    • Wash the cells in the microplate with pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.

    • Replace the utility plate with the cell plate.

    • Start the assay. The instrument will measure the basal oxygen consumption rate (OCR) before the first injection.

    • The instrument will then sequentially inject the compounds from ports A, B, C, and D, with OCR measurements taken after each injection.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial respiration:

      • Basal Respiration: The initial OCR before any injections.

      • Response to this compound: The change in OCR after the injection of this compound.

      • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Protocol 2: Isolation of Fungal Mitochondria

This protocol provides a general method for isolating mitochondria from fungal cells for in vitro respiration assays. Optimization may be required depending on the fungal species.

Materials:

  • Fungal culture

  • Sorbitol buffer (e.g., 1.2 M Sorbitol, 10 mM HEPES-KOH pH 7.4)

  • Lytic enzyme (e.g., Zymolyase, Lyticase)

  • Mitochondria isolation buffer (e.g., 0.6 M Mannitol, 20 mM HEPES-KOH pH 7.4, 2 mM EGTA, 0.5% BSA)

  • Dounce homogenizer

  • Centrifuge and rotor capable of reaching 12,000 x g

  • Protease inhibitors

Procedure:

  • Protoplast Formation:

    • Harvest fungal cells from a liquid culture by centrifugation.

    • Wash the cells with sterile water.

    • Resuspend the cell pellet in sorbitol buffer containing a lytic enzyme.

    • Incubate at 30°C with gentle shaking until protoplasts are formed (monitor microscopically).

  • Protoplast Lysis:

    • Harvest the protoplasts by gentle centrifugation (e.g., 1,500 x g for 5 minutes).

    • Wash the protoplasts with sorbitol buffer to remove the lytic enzyme.

    • Resuspend the protoplasts in ice-cold mitochondria isolation buffer with added protease inhibitors.

    • Homogenize the protoplasts using a Dounce homogenizer with a loose-fitting pestle on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 5 minutes at 4°C) to pellet cell debris and nuclei.

    • Carefully collect the supernatant, which contains the mitochondria.

    • Centrifuge the supernatant at a high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Washing and Final Preparation:

    • Discard the supernatant.

    • Gently resuspend the mitochondrial pellet in fresh, ice-cold mitochondria isolation buffer.

    • Repeat the high-speed centrifugation step.

    • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

    • Determine the protein concentration of the isolated mitochondria (e.g., using a Bradford or BCA assay).

    • Use the isolated mitochondria immediately for respiration assays or store at -80°C.

Conclusion

This compound is a highly selective inhibitor of fungal mitochondrial complex III, making it an invaluable tool for researchers in mycology, infectious disease, and drug development. The protocols and data presented here provide a framework for utilizing this compound to investigate fungal mitochondrial respiration and to assess its potential as an antifungal agent. Careful optimization of experimental conditions, particularly cell density and inhibitor concentrations, is recommended to ensure robust and reproducible results.

References

AS-2077715: Application Notes and Protocols for Studying Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel, potent, and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (complex III).[1] As a critical component of the electron transport chain (ETC), complex III plays a central role in cellular respiration and ATP production. Inhibition of this complex disrupts the proton motive force across the inner mitochondrial membrane, leading to a collapse of mitochondrial function and subsequent cell death. Due to its high selectivity for the fungal complex over its mammalian counterpart, this compound is a valuable tool for studying fungal bioenergetics and a promising candidate for antifungal drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in the study of mitochondrial respiration.

Mechanism of Action

This compound exerts its inhibitory effect on the ubiquinol-cytochrome c reductase activity of the mitochondrial cytochrome bc1 complex (complex III).[1] This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, a key step in the electron transport chain. The consequence of this disruption is the cessation of proton pumping by complex III, leading to a decrease in the mitochondrial membrane potential and a halt in ATP synthesis via oxidative phosphorylation.

Data Presentation

Inhibitory Activity of this compound
ParameterOrganism/Cell LineTargetValueReference
IC50 Trichophyton mentagrophytesUbiquinol-cytochrome c reductase (Complex III)0.9 ng/mL[1]
IC50 MammalianUbiquinol-cytochrome c reductase (Complex III)6000 - 20,000 ng/mL[1]
MIC Trichophyton mentagrophytesFungal Growth0.08 µg/mL[1]
Cytotoxicity Mammalian CellsCell Viability>6 µg/mL[1]
Antifungal Spectrum of this compound

Data on the broader antifungal spectrum of this compound is limited. The following table includes the known activity against Trichophyton species.

Fungal SpeciesMIC Range (µg/mL)Reference
Trichophyton species0.08[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

Mechanism of this compound Inhibition of Mitochondrial Respiration cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibitor Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- H+ H+ Complex_I->H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_III->H+ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O₂ Complex_IV->O2 e- Complex_IV->H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->Complex_III Inhibition NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound inhibits Complex III of the electron transport chain.

Experimental Workflow: Seahorse XF Cell Mito Stress Test

Workflow for Seahorse XF Cell Mito Stress Test with this compound cluster_prep Preparation cluster_assay Assay Execution cluster_injection Sequential Injections cluster_analysis Data Analysis A Seed cells in Seahorse XF microplate B Culture cells to desired confluency A->B E Replace culture medium with assay medium B->E C Prepare assay medium and This compound dilutions G Load sensor cartridge with Oligomycin, FCCP, Rotenone/Antimycin A C->G D Hydrate sensor cartridge D->G F Equilibrate cells in a non-CO2 incubator E->F H Start Seahorse XF Analyzer run F->H I Inject this compound (or vehicle control) H->I Basal Respiration J Inject Oligomycin I->J Measure effect of this compound K Inject FCCP J->K ATP Production L Inject Rotenone/ Antimycin A K->L Maximal Respiration M Measure Oxygen Consumption Rate (OCR) L->M Non-Mitochondrial Respiration N Calculate key mitochondrial parameters M->N

Caption: A typical workflow for assessing mitochondrial function using this compound.

Experimental Protocols

Protocol 1: Measuring Mitochondrial Respiration in Whole Cells using a Seahorse XF Analyzer

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test and is designed to assess the effect of this compound on mitochondrial respiration in adherent cells.

Materials:

  • This compound

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine supplements

  • Oligomycin

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Rotenone/Antimycin A mixture

  • Adherent cells of interest

  • Standard cell culture reagents

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type to achieve 80-90% confluency at the time of the assay.

    • Culture cells overnight in a CO2 incubator at 37°C.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare fresh serial dilutions of this compound in Seahorse XF assay medium to the desired final concentrations.

  • Seahorse XF Analyzer and Cartridge Preparation:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the calibrant with pre-warmed Seahorse XF assay medium.

    • Load the injection ports of the sensor cartridge with the mitochondrial inhibitors:

      • Port A: this compound or vehicle control

      • Port B: Oligomycin (e.g., 1.0 µM final concentration)

      • Port C: FCCP (e.g., 1.0 µM final concentration, requires optimization for each cell line)

      • Port D: Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration)

  • Cell Plate Preparation:

    • Wash the cells in the microplate with pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.

    • Replace the utility plate with the cell plate.

    • Start the assay. The instrument will measure the basal oxygen consumption rate (OCR) before the first injection.

    • The instrument will then sequentially inject the compounds from ports A, B, C, and D, with OCR measurements taken after each injection.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial respiration:

      • Basal Respiration: The initial OCR before any injections.

      • Response to this compound: The change in OCR after the injection of this compound.

      • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Protocol 2: Isolation of Fungal Mitochondria

This protocol provides a general method for isolating mitochondria from fungal cells for in vitro respiration assays. Optimization may be required depending on the fungal species.

Materials:

  • Fungal culture

  • Sorbitol buffer (e.g., 1.2 M Sorbitol, 10 mM HEPES-KOH pH 7.4)

  • Lytic enzyme (e.g., Zymolyase, Lyticase)

  • Mitochondria isolation buffer (e.g., 0.6 M Mannitol, 20 mM HEPES-KOH pH 7.4, 2 mM EGTA, 0.5% BSA)

  • Dounce homogenizer

  • Centrifuge and rotor capable of reaching 12,000 x g

  • Protease inhibitors

Procedure:

  • Protoplast Formation:

    • Harvest fungal cells from a liquid culture by centrifugation.

    • Wash the cells with sterile water.

    • Resuspend the cell pellet in sorbitol buffer containing a lytic enzyme.

    • Incubate at 30°C with gentle shaking until protoplasts are formed (monitor microscopically).

  • Protoplast Lysis:

    • Harvest the protoplasts by gentle centrifugation (e.g., 1,500 x g for 5 minutes).

    • Wash the protoplasts with sorbitol buffer to remove the lytic enzyme.

    • Resuspend the protoplasts in ice-cold mitochondria isolation buffer with added protease inhibitors.

    • Homogenize the protoplasts using a Dounce homogenizer with a loose-fitting pestle on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 5 minutes at 4°C) to pellet cell debris and nuclei.

    • Carefully collect the supernatant, which contains the mitochondria.

    • Centrifuge the supernatant at a high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Washing and Final Preparation:

    • Discard the supernatant.

    • Gently resuspend the mitochondrial pellet in fresh, ice-cold mitochondria isolation buffer.

    • Repeat the high-speed centrifugation step.

    • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

    • Determine the protein concentration of the isolated mitochondria (e.g., using a Bradford or BCA assay).

    • Use the isolated mitochondria immediately for respiration assays or store at -80°C.

Conclusion

This compound is a highly selective inhibitor of fungal mitochondrial complex III, making it an invaluable tool for researchers in mycology, infectious disease, and drug development. The protocols and data presented here provide a framework for utilizing this compound to investigate fungal mitochondrial respiration and to assess its potential as an antifungal agent. Careful optimization of experimental conditions, particularly cell density and inhibitor concentrations, is recommended to ensure robust and reproducible results.

References

Application Note & Protocol: Quantification of AS-2077715 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AS-2077715 is a novel antifungal agent isolated from the fermentation broth of Capnodium sp.[1][2][3][4][5] Structurally related to funiculosin, it acts as an inhibitor of the mitochondrial cytochrome bc1 complex.[1][6] As with many novel therapeutic candidates, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides a detailed, generalized protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. While a specific validated method for this compound is not publicly available, this protocol is based on established principles of bioanalytical method development for small molecules.[7][8][9][10]

Principle of the Method

This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound. The procedure involves the extraction of the analyte from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

  • Human or animal plasma (blank)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a primary stock solution of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50% acetonitrile to prepare working standard solutions at various concentrations.

  • Calibration Standards and Quality Control Samples: Spike blank plasma with the working standard solutions to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up complex biological samples.[11]

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_0 SPE Cartridge cluster_1 Sample Processing Condition Condition (Methanol, Water) Load Load Sample Wash Wash (5% Methanol) Load->Wash Elute Elute (Acetonitrile) Wash->Elute Evaporate Evaporate Elute->Evaporate Plasma Plasma Sample Plasma->Load Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Fig 1. Solid-Phase Extraction Workflow
LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for this compound.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Tandem Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Ion Spray Voltage: 5500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor ions and optimize the collision energy for the most abundant product ions.

LCMS_Setup cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Autosampler Pump HPLC Pump Autosampler->Pump Column C18 Column Pump->Column IonSource ESI Source Column->IonSource Q1 Quadrupole 1 (Precursor Ion) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector

Fig 2. General LC-MS/MS System Diagram

Data Presentation

The performance of the method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below with hypothetical acceptance criteria.

ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%7.2%
Stability Within ±15% of nominal concentrationStable for 24h at room temp, 3 freeze-thaw cycles

Signaling Pathway Context

This compound is an inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), a key component of the electron transport chain. Inhibition of this complex disrupts ATP synthesis and can lead to the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.

Signaling_Pathway AS2077715 This compound ComplexIII Mitochondrial Cytochrome bc1 Complex (Complex III) AS2077715->ComplexIII Inhibits ETC Electron Transport Chain ATP ATP Synthesis ComplexIII->ATP Disrupts ROS Reactive Oxygen Species (ROS) Generation ComplexIII->ROS Increases ETC->ATP Drives Apoptosis Apoptosis ROS->Apoptosis Induces

Fig 3. This compound Mechanism of Action

Conclusion

This document provides a comprehensive, albeit generalized, framework for developing a robust and reliable LC-MS/MS method for the quantification of this compound in biological samples. The specific parameters, particularly the MS/MS transitions and chromatographic conditions, will require optimization for the specific compound and instrumentation used. Adherence to established bioanalytical method validation guidelines is crucial to ensure the generation of high-quality data for drug development studies.

References

Application Note & Protocol: Quantification of AS-2077715 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AS-2077715 is a novel antifungal agent isolated from the fermentation broth of Capnodium sp.[1][2][3][4][5] Structurally related to funiculosin, it acts as an inhibitor of the mitochondrial cytochrome bc1 complex.[1][6] As with many novel therapeutic candidates, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides a detailed, generalized protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. While a specific validated method for this compound is not publicly available, this protocol is based on established principles of bioanalytical method development for small molecules.[7][8][9][10]

Principle of the Method

This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound. The procedure involves the extraction of the analyte from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

  • Human or animal plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a primary stock solution of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50% acetonitrile to prepare working standard solutions at various concentrations.

  • Calibration Standards and Quality Control Samples: Spike blank plasma with the working standard solutions to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up complex biological samples.[11]

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_0 SPE Cartridge cluster_1 Sample Processing Condition Condition (Methanol, Water) Load Load Sample Wash Wash (5% Methanol) Load->Wash Elute Elute (Acetonitrile) Wash->Elute Evaporate Evaporate Elute->Evaporate Plasma Plasma Sample Plasma->Load Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Fig 1. Solid-Phase Extraction Workflow
LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for this compound.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Tandem Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Ion Spray Voltage: 5500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor ions and optimize the collision energy for the most abundant product ions.

LCMS_Setup cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Autosampler Pump HPLC Pump Autosampler->Pump Column C18 Column Pump->Column IonSource ESI Source Column->IonSource Q1 Quadrupole 1 (Precursor Ion) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector

Fig 2. General LC-MS/MS System Diagram

Data Presentation

The performance of the method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below with hypothetical acceptance criteria.

ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%7.2%
Stability Within ±15% of nominal concentrationStable for 24h at room temp, 3 freeze-thaw cycles

Signaling Pathway Context

This compound is an inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), a key component of the electron transport chain. Inhibition of this complex disrupts ATP synthesis and can lead to the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.

Signaling_Pathway AS2077715 This compound ComplexIII Mitochondrial Cytochrome bc1 Complex (Complex III) AS2077715->ComplexIII Inhibits ETC Electron Transport Chain ATP ATP Synthesis ComplexIII->ATP Disrupts ROS Reactive Oxygen Species (ROS) Generation ComplexIII->ROS Increases ETC->ATP Drives Apoptosis Apoptosis ROS->Apoptosis Induces

Fig 3. This compound Mechanism of Action

Conclusion

This document provides a comprehensive, albeit generalized, framework for developing a robust and reliable LC-MS/MS method for the quantification of this compound in biological samples. The specific parameters, particularly the MS/MS transitions and chromatographic conditions, will require optimization for the specific compound and instrumentation used. Adherence to established bioanalytical method validation guidelines is crucial to ensure the generation of high-quality data for drug development studies.

References

Application Notes and Protocols for AS-2077715 in Antifungal Drug Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent isolated from the fungus Capnodium sp.[1]. It has demonstrated potent antifungal activity, particularly against Trichophyton species[1]. The primary mechanism of action of this compound is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III)[1]. This complex is a critical component of the electron transport chain in fungi, and its inhibition disrupts the production of ATP, ultimately leading to fungal cell death[2]. The emergence of drug-resistant fungal strains necessitates the exploration of new therapeutic strategies, including combination therapies that may exhibit synergistic effects. Combining this compound with other antifungal agents could potentially enhance efficacy, reduce required dosages, and mitigate the development of resistance.

These application notes provide a detailed protocol for evaluating the synergistic potential of this compound with other antifungal drugs using the checkerboard assay method.

Data Presentation

The results of a drug synergy study are typically summarized by determining the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. This data is then used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Table 1: Example of MIC Data for this compound in Combination with Antifungal X against Candida albicans

This compound (µg/mL)Antifungal X (µg/mL)Growth (+/-)
MIC alone → 20-
10.0625-
0.50.125-
0.250.25+
0MIC alone → 0.5-

Table 2: Calculation of Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated for each combination that results in growth inhibition. The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in a given combination.

FICI = FIC of this compound + FIC of Antifungal X

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Antifungal X = (MIC of Antifungal X in combination) / (MIC of Antifungal X alone)

Combination (this compound + Antifungal X)FIC of this compoundFIC of Antifungal XFICIInterpretation
1 µg/mL + 0.0625 µg/mL1 / 2 = 0.50.0625 / 0.5 = 0.1250.625Additive
0.5 µg/mL + 0.125 µg/mL0.5 / 2 = 0.250.125 / 0.5 = 0.250.5 Synergy

Table 3: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC for each antifungal agent individually using the broth microdilution method, which is a prerequisite for the synergy assay.

Materials:

  • This compound

  • Second antifungal agent (e.g., Fluconazole)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Sterile water or DMSO for drug dissolution

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Drug Dilution:

    • Prepare stock solutions of this compound and the second antifungal agent in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each drug in RPMI-1640 medium in separate 96-well plates to create a range of concentrations.

  • Plate Setup:

    • Add 100 µL of each drug dilution to the wells of a new 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the drug that causes complete visual inhibition of growth. Alternatively, it can be determined as the concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the positive control, as measured by a spectrophotometer.

Protocol 2: Checkerboard Synergy Assay

This protocol describes the setup of a checkerboard assay to evaluate the interaction between this compound and another antifungal agent.

Materials:

  • Same as for MIC determination.

Procedure:

  • Plate Setup:

    • In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells.

    • Prepare serial dilutions of this compound horizontally across the plate. Start with a concentration four times the MIC and perform two-fold dilutions. Add 50 µL of each dilution to the corresponding columns.

    • Prepare serial dilutions of the second antifungal agent vertically down the plate, also starting at four times its MIC. Add 50 µL of each dilution to the corresponding rows.

    • The result is a matrix of wells containing various combinations of the two drugs.

    • Include a row and a column with each drug alone to redetermine the MICs under the assay conditions.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum (as in the MIC protocol) to each well.

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • Visually inspect the wells for growth inhibition. The MIC of the combination is the lowest concentration of each drug that inhibits fungal growth.

  • Data Analysis:

    • For each well showing no growth, calculate the FICI as described in Table 2.

    • The FICI for the combination is the lowest FICI value obtained among all the inhibitory combinations.

    • Interpret the FICI value according to Table 3 to determine if the interaction is synergistic, additive, or antagonistic.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_fungi Prepare Fungal Inoculum inoculate Inoculate with Fungal Suspension prep_fungi->inoculate prep_drugA Prepare this compound Dilutions setup_plate Set up 96-well Plate with Drug Combinations prep_drugA->setup_plate prep_drugB Prepare Antifungal X Dilutions prep_drugB->setup_plate setup_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs of Single Agents and Combinations incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow for Antifungal Synergy Testing.

mechanism_of_action cluster_etc Fungal Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Cytochrome bc1 (Complex III) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->ComplexIII Inhibits

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for AS-2077715 in Antifungal Drug Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a novel antifungal agent isolated from the fungus Capnodium sp.[1]. It has demonstrated potent antifungal activity, particularly against Trichophyton species[1]. The primary mechanism of action of this compound is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III)[1]. This complex is a critical component of the electron transport chain in fungi, and its inhibition disrupts the production of ATP, ultimately leading to fungal cell death[2]. The emergence of drug-resistant fungal strains necessitates the exploration of new therapeutic strategies, including combination therapies that may exhibit synergistic effects. Combining this compound with other antifungal agents could potentially enhance efficacy, reduce required dosages, and mitigate the development of resistance.

These application notes provide a detailed protocol for evaluating the synergistic potential of this compound with other antifungal drugs using the checkerboard assay method.

Data Presentation

The results of a drug synergy study are typically summarized by determining the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. This data is then used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Table 1: Example of MIC Data for this compound in Combination with Antifungal X against Candida albicans

This compound (µg/mL)Antifungal X (µg/mL)Growth (+/-)
MIC alone → 20-
10.0625-
0.50.125-
0.250.25+
0MIC alone → 0.5-

Table 2: Calculation of Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated for each combination that results in growth inhibition. The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in a given combination.

FICI = FIC of this compound + FIC of Antifungal X

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Antifungal X = (MIC of Antifungal X in combination) / (MIC of Antifungal X alone)

Combination (this compound + Antifungal X)FIC of this compoundFIC of Antifungal XFICIInterpretation
1 µg/mL + 0.0625 µg/mL1 / 2 = 0.50.0625 / 0.5 = 0.1250.625Additive
0.5 µg/mL + 0.125 µg/mL0.5 / 2 = 0.250.125 / 0.5 = 0.250.5 Synergy

Table 3: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC for each antifungal agent individually using the broth microdilution method, which is a prerequisite for the synergy assay.

Materials:

  • This compound

  • Second antifungal agent (e.g., Fluconazole)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Sterile water or DMSO for drug dissolution

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Drug Dilution:

    • Prepare stock solutions of this compound and the second antifungal agent in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each drug in RPMI-1640 medium in separate 96-well plates to create a range of concentrations.

  • Plate Setup:

    • Add 100 µL of each drug dilution to the wells of a new 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the drug that causes complete visual inhibition of growth. Alternatively, it can be determined as the concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the positive control, as measured by a spectrophotometer.

Protocol 2: Checkerboard Synergy Assay

This protocol describes the setup of a checkerboard assay to evaluate the interaction between this compound and another antifungal agent.

Materials:

  • Same as for MIC determination.

Procedure:

  • Plate Setup:

    • In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells.

    • Prepare serial dilutions of this compound horizontally across the plate. Start with a concentration four times the MIC and perform two-fold dilutions. Add 50 µL of each dilution to the corresponding columns.

    • Prepare serial dilutions of the second antifungal agent vertically down the plate, also starting at four times its MIC. Add 50 µL of each dilution to the corresponding rows.

    • The result is a matrix of wells containing various combinations of the two drugs.

    • Include a row and a column with each drug alone to redetermine the MICs under the assay conditions.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum (as in the MIC protocol) to each well.

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • Visually inspect the wells for growth inhibition. The MIC of the combination is the lowest concentration of each drug that inhibits fungal growth.

  • Data Analysis:

    • For each well showing no growth, calculate the FICI as described in Table 2.

    • The FICI for the combination is the lowest FICI value obtained among all the inhibitory combinations.

    • Interpret the FICI value according to Table 3 to determine if the interaction is synergistic, additive, or antagonistic.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_fungi Prepare Fungal Inoculum inoculate Inoculate with Fungal Suspension prep_fungi->inoculate prep_drugA Prepare this compound Dilutions setup_plate Set up 96-well Plate with Drug Combinations prep_drugA->setup_plate prep_drugB Prepare Antifungal X Dilutions prep_drugB->setup_plate setup_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs of Single Agents and Combinations incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow for Antifungal Synergy Testing.

mechanism_of_action cluster_etc Fungal Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Cytochrome bc1 (Complex III) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->ComplexIII Inhibits

Caption: Mechanism of Action of this compound.

References

Troubleshooting & Optimization

AS-2077715 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AS-2077715 in culture media. Below you will find frequently asked questions and troubleshooting guides to ensure the effective application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in solid form and in organic solvents?

This compound is stable for at least four years when stored as a solid. In solvent, it is recommended to store stock solutions at -80°C for up to six months, or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.

Q2: Is there any available data on the stability of this compound in aqueous culture media?

Currently, there is no specific published data on the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in culture media can be influenced by various factors including pH, temperature, presence of serum, and media components.[2][3] It is therefore recommended to determine its stability under your specific experimental conditions.

Q3: What are the potential degradation pathways for this compound in culture media?

This compound contains a pyridone ring, which can be susceptible to degradation.[4][5] Potential degradation pathways for pyridone derivatives in aqueous solutions include hydrolysis, oxidation, and photolysis.[4][5][6] Degradation of similar compounds often involves the formation of hydroxylated intermediates.[5][7][8]

Q4: How can I prepare a stock solution of this compound?

This compound is soluble in several organic solvents, including DMSO, ethanol, methanol, and dichloromethane.[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.

Troubleshooting Guide

Q1: I am not observing the expected inhibitory effect of this compound in my cell-based assay, even at high concentrations. What could be the issue?

Several factors could contribute to a lack of efficacy in cell-based assays.[9][10] These include:

  • Compound Instability: this compound may be degrading in your culture medium over the course of the experiment.[9]

  • Poor Cell Permeability: The compound may not be effectively entering the cells.

  • Efflux Pumps: The compound could be actively transported out of the cells.

  • Incorrect Target Expression: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line.

Troubleshooting Steps:

  • Verify Target Expression: Confirm that the fungal mitochondrial complex III, the target of this compound, is relevant and active in your experimental system.

  • Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for this is provided below.

  • Optimize Incubation Time: Consider a time-course experiment to determine the optimal duration of exposure to the compound.[10][11]

  • Control for Solubility: Visually inspect your culture medium after adding the compound to ensure it has not precipitated.

Q2: The IC50 value of this compound varies significantly between my experiments. Why is this happening?

Variability in IC50 values is a common issue in cell-based assays and can be caused by:[11]

  • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and confluency can all impact experimental outcomes.[11]

  • Compound Degradation: If the compound is unstable, the effective concentration will decrease over time, leading to inconsistent results.

  • Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them at a uniform density for all experiments.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.

  • Confirm Compound Stability: Ensure the compound is stable for the duration of your assay. If it is not, you may need to replenish the media with fresh compound during the experiment.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C25H41NO7[1]
Molecular Weight 467.60 g/mol [1]
Appearance Solid[1]
Solubility DMSO, Ethanol, Methanol, Dichloromethane[1]
Storage (Solid) -20°C for 3 years, 4°C for 2 years[1]
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocol: Stability Assessment of this compound in Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • DMSO

  • HPLC system with UV detector

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Culture Medium: Add the this compound stock solution to your pre-warmed cell culture medium to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Incubate Samples: Aliquot the spiked medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[2] Place the tubes in a 37°C incubator with 5% CO2. The 0-hour time point serves as the initial concentration baseline.

  • Sample Collection and Storage: At each time point, remove the designated tube from the incubator and immediately store it at -80°C to halt any further degradation until analysis.

  • Sample Preparation for HPLC: Prior to analysis, thaw the samples. If the medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate. Transfer the supernatant for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method to quantify the remaining concentration of this compound. A reverse-phase C18 column is often a good starting point. The mobile phase and gradient will need to be optimized for this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will allow you to determine the stability and half-life of the compound in your specific culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike_media Spike Culture Medium to Final Concentration prep_stock->spike_media aliquot Aliquot for Time Points (0, 2, 4, 8, 24, 48, 72h) spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_store Collect and Store Samples at -80°C incubate->collect_store prep_hplc Prepare Samples for HPLC collect_store->prep_hplc hplc HPLC Analysis prep_hplc->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

degradation_pathway cluster_degradation Potential Degradation Pathways AS2077715 This compound (Parent Compound) hydrolysis Hydrolysis AS2077715->hydrolysis H2O oxidation Oxidation AS2077715->oxidation O2 photolysis Photolysis AS2077715->photolysis Light degradation_products Degradation Products (e.g., Hydroxylated Metabolites) hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Hypothetical degradation pathways for this compound in aqueous solution.

References

AS-2077715 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AS-2077715 in culture media. Below you will find frequently asked questions and troubleshooting guides to ensure the effective application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in solid form and in organic solvents?

This compound is stable for at least four years when stored as a solid. In solvent, it is recommended to store stock solutions at -80°C for up to six months, or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.

Q2: Is there any available data on the stability of this compound in aqueous culture media?

Currently, there is no specific published data on the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in culture media can be influenced by various factors including pH, temperature, presence of serum, and media components.[2][3] It is therefore recommended to determine its stability under your specific experimental conditions.

Q3: What are the potential degradation pathways for this compound in culture media?

This compound contains a pyridone ring, which can be susceptible to degradation.[4][5] Potential degradation pathways for pyridone derivatives in aqueous solutions include hydrolysis, oxidation, and photolysis.[4][5][6] Degradation of similar compounds often involves the formation of hydroxylated intermediates.[5][7][8]

Q4: How can I prepare a stock solution of this compound?

This compound is soluble in several organic solvents, including DMSO, ethanol, methanol, and dichloromethane.[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.

Troubleshooting Guide

Q1: I am not observing the expected inhibitory effect of this compound in my cell-based assay, even at high concentrations. What could be the issue?

Several factors could contribute to a lack of efficacy in cell-based assays.[9][10] These include:

  • Compound Instability: this compound may be degrading in your culture medium over the course of the experiment.[9]

  • Poor Cell Permeability: The compound may not be effectively entering the cells.

  • Efflux Pumps: The compound could be actively transported out of the cells.

  • Incorrect Target Expression: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line.

Troubleshooting Steps:

  • Verify Target Expression: Confirm that the fungal mitochondrial complex III, the target of this compound, is relevant and active in your experimental system.

  • Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for this is provided below.

  • Optimize Incubation Time: Consider a time-course experiment to determine the optimal duration of exposure to the compound.[10][11]

  • Control for Solubility: Visually inspect your culture medium after adding the compound to ensure it has not precipitated.

Q2: The IC50 value of this compound varies significantly between my experiments. Why is this happening?

Variability in IC50 values is a common issue in cell-based assays and can be caused by:[11]

  • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and confluency can all impact experimental outcomes.[11]

  • Compound Degradation: If the compound is unstable, the effective concentration will decrease over time, leading to inconsistent results.

  • Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them at a uniform density for all experiments.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.

  • Confirm Compound Stability: Ensure the compound is stable for the duration of your assay. If it is not, you may need to replenish the media with fresh compound during the experiment.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C25H41NO7[1]
Molecular Weight 467.60 g/mol [1]
Appearance Solid[1]
Solubility DMSO, Ethanol, Methanol, Dichloromethane[1]
Storage (Solid) -20°C for 3 years, 4°C for 2 years[1]
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocol: Stability Assessment of this compound in Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • DMSO

  • HPLC system with UV detector

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Culture Medium: Add the this compound stock solution to your pre-warmed cell culture medium to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Incubate Samples: Aliquot the spiked medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[2] Place the tubes in a 37°C incubator with 5% CO2. The 0-hour time point serves as the initial concentration baseline.

  • Sample Collection and Storage: At each time point, remove the designated tube from the incubator and immediately store it at -80°C to halt any further degradation until analysis.

  • Sample Preparation for HPLC: Prior to analysis, thaw the samples. If the medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate. Transfer the supernatant for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method to quantify the remaining concentration of this compound. A reverse-phase C18 column is often a good starting point. The mobile phase and gradient will need to be optimized for this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will allow you to determine the stability and half-life of the compound in your specific culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike_media Spike Culture Medium to Final Concentration prep_stock->spike_media aliquot Aliquot for Time Points (0, 2, 4, 8, 24, 48, 72h) spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_store Collect and Store Samples at -80°C incubate->collect_store prep_hplc Prepare Samples for HPLC collect_store->prep_hplc hplc HPLC Analysis prep_hplc->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

degradation_pathway cluster_degradation Potential Degradation Pathways AS2077715 This compound (Parent Compound) hydrolysis Hydrolysis AS2077715->hydrolysis H2O oxidation Oxidation AS2077715->oxidation O2 photolysis Photolysis AS2077715->photolysis Light degradation_products Degradation Products (e.g., Hydroxylated Metabolites) hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Hypothetical degradation pathways for this compound in aqueous solution.

References

AS-2077715 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AS-2077715, this technical support center provides essential guidance on the degradation, storage, and handling of this novel antifungal agent. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel antifungal agent with a complex chemical structure. Its primary application is in preclinical research and drug development as a potential therapeutic against various fungal pathogens.

Q2: What are the known stability issues with this compound?

While specific public data on the stability of this compound is limited, its structural motifs, including a pyridone ring and a cyclopentanetetraol moiety, suggest potential susceptibility to oxidation and hydrolysis. Researchers should assume the compound is sensitive to environmental factors until proven otherwise through rigorous stability testing.

Q3: How should I handle this compound upon receipt?

Upon receipt, it is crucial to minimize exposure to light, moisture, and oxygen. The compound should be stored immediately under the recommended conditions. Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

Q4: What are the signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in the physical appearance of the solid (e.g., color change, clumping).

  • The appearance of additional peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, LC-MS).

  • A reduction in its antifungal activity in biological assays.

Storage Conditions

Proper storage is paramount to maintaining the stability and efficacy of this compound. The following table summarizes the recommended storage conditions based on best practices for complex natural products.

ConditionRecommendationRationale
Temperature -20°C or lower (long-term); 2-8°C (short-term)Minimizes chemical degradation and microbial growth.
Atmosphere Inert gas (e.g., argon, nitrogen)Protects against oxidation.
Light Amber vial or light-blocking containerPrevents photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of antifungal activity Compound degradation1. Verify storage conditions. 2. Perform analytical characterization (e.g., HPLC, LC-MS) to assess purity. 3. If degradation is confirmed, use a fresh, properly stored sample.
Unexpected peaks in HPLC/LC-MS Degradation products or impurities1. Analyze the mass of the new peaks to hypothesize degradation pathways (e.g., oxidation, hydrolysis). 2. Review handling procedures to identify potential sources of contamination or degradation.
Change in physical appearance Instability or contamination1. Do not use the compound. 2. Document the changes and contact the supplier if applicable. 3. Re-evaluate storage and handling procedures.
Poor solubility Compound degradation or incorrect solvent1. Confirm the appropriate solvent for reconstitution. 2. If solubility issues persist with a fresh sample, consider gentle warming or sonication, while monitoring for degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for researchers to determine the stability of this compound under their specific experimental conditions.

1. Materials:

  • This compound (solid)
  • Appropriate solvent (e.g., DMSO, ethanol)
  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer
  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
  • Incubators or environmental chambers set to desired temperatures
  • Light-blocking and clear containers

2. Stock Solution Preparation:

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
  • Store the stock solution at -20°C or lower in small aliquots to minimize freeze-thaw cycles.

3. Experimental Setup:

  • Dilute the stock solution to the desired working concentration in the relevant experimental buffer (e.g., PBS).
  • Aliquot the working solution into different containers for each test condition.
  • Conditions to Test (suggested):
  • Temperature: 4°C, room temperature (e.g., 25°C), 37°C
  • Light: Protected from light vs. exposed to ambient light
  • pH: Acidic, neutral, and basic conditions if relevant to the experimental model.

4. Time-Point Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
  • Immediately analyze the samples by HPLC or LC-MS.

5. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.
  • Monitor for the appearance of new peaks, which may represent degradation products.
  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
  • Plot the percentage of remaining compound versus time for each condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key concepts related to the handling and potential degradation of this compound.

Potential Degradation Pathways of this compound AS2077715 This compound (Intact Molecule) Oxidation Oxidation (e.g., exposure to air) AS2077715->Oxidation Hydrolysis Hydrolysis (e.g., exposure to moisture) AS2077715->Hydrolysis Photodegradation Photodegradation (e.g., exposure to light) AS2077715->Photodegradation Degradation_Products Inactive Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways for this compound.

Recommended Workflow for Handling this compound Receipt Receive Compound Store Store at -20°C or below (Inert atmosphere, dark, dry) Receipt->Store Equilibrate Equilibrate to Room Temp (in desiccator) Store->Equilibrate Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Equilibrate->Prepare_Stock Aliquot_Store Aliquot and Store at -80°C Prepare_Stock->Aliquot_Store Prepare_Working Prepare Working Solution (in experimental buffer) Aliquot_Store->Prepare_Working Experiment Perform Experiment Prepare_Working->Experiment

Caption: Recommended workflow for handling this compound.

AS-2077715 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AS-2077715, this technical support center provides essential guidance on the degradation, storage, and handling of this novel antifungal agent. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel antifungal agent with a complex chemical structure. Its primary application is in preclinical research and drug development as a potential therapeutic against various fungal pathogens.

Q2: What are the known stability issues with this compound?

While specific public data on the stability of this compound is limited, its structural motifs, including a pyridone ring and a cyclopentanetetraol moiety, suggest potential susceptibility to oxidation and hydrolysis. Researchers should assume the compound is sensitive to environmental factors until proven otherwise through rigorous stability testing.

Q3: How should I handle this compound upon receipt?

Upon receipt, it is crucial to minimize exposure to light, moisture, and oxygen. The compound should be stored immediately under the recommended conditions. Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

Q4: What are the signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in the physical appearance of the solid (e.g., color change, clumping).

  • The appearance of additional peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, LC-MS).

  • A reduction in its antifungal activity in biological assays.

Storage Conditions

Proper storage is paramount to maintaining the stability and efficacy of this compound. The following table summarizes the recommended storage conditions based on best practices for complex natural products.

ConditionRecommendationRationale
Temperature -20°C or lower (long-term); 2-8°C (short-term)Minimizes chemical degradation and microbial growth.
Atmosphere Inert gas (e.g., argon, nitrogen)Protects against oxidation.
Light Amber vial or light-blocking containerPrevents photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of antifungal activity Compound degradation1. Verify storage conditions. 2. Perform analytical characterization (e.g., HPLC, LC-MS) to assess purity. 3. If degradation is confirmed, use a fresh, properly stored sample.
Unexpected peaks in HPLC/LC-MS Degradation products or impurities1. Analyze the mass of the new peaks to hypothesize degradation pathways (e.g., oxidation, hydrolysis). 2. Review handling procedures to identify potential sources of contamination or degradation.
Change in physical appearance Instability or contamination1. Do not use the compound. 2. Document the changes and contact the supplier if applicable. 3. Re-evaluate storage and handling procedures.
Poor solubility Compound degradation or incorrect solvent1. Confirm the appropriate solvent for reconstitution. 2. If solubility issues persist with a fresh sample, consider gentle warming or sonication, while monitoring for degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for researchers to determine the stability of this compound under their specific experimental conditions.

1. Materials:

  • This compound (solid)
  • Appropriate solvent (e.g., DMSO, ethanol)
  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer
  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
  • Incubators or environmental chambers set to desired temperatures
  • Light-blocking and clear containers

2. Stock Solution Preparation:

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
  • Store the stock solution at -20°C or lower in small aliquots to minimize freeze-thaw cycles.

3. Experimental Setup:

  • Dilute the stock solution to the desired working concentration in the relevant experimental buffer (e.g., PBS).
  • Aliquot the working solution into different containers for each test condition.
  • Conditions to Test (suggested):
  • Temperature: 4°C, room temperature (e.g., 25°C), 37°C
  • Light: Protected from light vs. exposed to ambient light
  • pH: Acidic, neutral, and basic conditions if relevant to the experimental model.

4. Time-Point Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
  • Immediately analyze the samples by HPLC or LC-MS.

5. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.
  • Monitor for the appearance of new peaks, which may represent degradation products.
  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
  • Plot the percentage of remaining compound versus time for each condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key concepts related to the handling and potential degradation of this compound.

Potential Degradation Pathways of this compound AS2077715 This compound (Intact Molecule) Oxidation Oxidation (e.g., exposure to air) AS2077715->Oxidation Hydrolysis Hydrolysis (e.g., exposure to moisture) AS2077715->Hydrolysis Photodegradation Photodegradation (e.g., exposure to light) AS2077715->Photodegradation Degradation_Products Inactive Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways for this compound.

Recommended Workflow for Handling this compound Receipt Receive Compound Store Store at -20°C or below (Inert atmosphere, dark, dry) Receipt->Store Equilibrate Equilibrate to Room Temp (in desiccator) Store->Equilibrate Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Equilibrate->Prepare_Stock Aliquot_Store Aliquot and Store at -80°C Prepare_Stock->Aliquot_Store Prepare_Working Prepare Working Solution (in experimental buffer) Aliquot_Store->Prepare_Working Experiment Perform Experiment Prepare_Working->Experiment

Caption: Recommended workflow for handling this compound.

avoiding AS-2077715 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using AS-2077715 in their experiments, with a focus on avoiding precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fungal metabolite that acts as a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[1] By inhibiting this complex, this compound disrupts the electron transport chain, which is crucial for ATP production. This inhibition can also lead to an increase in the production of reactive oxygen species (ROS) and the stabilization of hypoxia-inducible factor-1α (HIF-1α).

Q2: What are the recommended solvents for dissolving this compound?

This compound is a solid that is soluble in several organic solvents. Based on available data, the following solvents can be used to prepare stock solutions:

SolventSolubility
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble

Data sourced from Cayman Chemical product information.[1]

Q3: Is this compound soluble in aqueous solutions?

Direct solubility of this compound in aqueous buffers is expected to be low. It is common for compounds of this nature to precipitate when a stock solution in an organic solvent is diluted into an aqueous medium. To work with this compound in aqueous solutions, it is necessary to first dissolve it in an organic solvent like DMSO to create a concentrated stock solution, which can then be further diluted into the aqueous experimental medium.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound upon dilution into aqueous buffers is a common challenge. The following troubleshooting steps can help you mitigate this issue.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock in my aqueous experimental buffer.

Possible Causes and Solutions:

  • Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.

    • Solution: Decrease the final concentration of this compound in your experiment. It is crucial to perform a concentration-response curve to determine the lowest effective concentration.

  • Cause 2: The percentage of the organic solvent (e.g., DMSO) in the final aqueous solution is too low to maintain solubility.

    • Solution: While it is important to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Cause 3: The pH of the aqueous buffer affects the solubility of this compound.

    • Solution: The solubility of a compound can be pH-dependent. If possible, try adjusting the pH of your buffer. However, be mindful of how pH changes might affect your experimental system.

  • Cause 4: The compound is not fully dissolved in the stock solution before dilution.

    • Solution: Ensure that this compound is completely dissolved in the organic solvent before preparing your stock solution. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid in dissolution.

  • Cause 5: The temperature of the aqueous buffer is too low.

    • Solution: Some compounds are less soluble at lower temperatures. Try preparing your final dilutions in pre-warmed aqueous buffer (e.g., at 37°C).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound solid in a sterile microfuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for several minutes to facilitate dissolution. If the compound does not fully dissolve, you can sonicate the tube for a short period or warm it briefly at 37°C. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Pre-warm Buffer: Pre-warm your aqueous experimental buffer (e.g., cell culture medium, PBS) to the temperature of your experiment (e.g., 37°C).

  • Serial Dilution: Perform serial dilutions of your this compound stock solution in the pre-warmed aqueous buffer to achieve your desired final concentrations.

  • Mixing: When adding the stock solution to the aqueous buffer, add it dropwise while gently vortexing or swirling the buffer to ensure rapid and even distribution. This can help prevent localized high concentrations that may lead to precipitation.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is consistent across all experimental conditions, including your vehicle control.

Visualizations

Signaling Pathway of Mitochondrial Complex III Inhibition

AS_2077715_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibition cluster_Cytosol Cytosol Complex I Complex I Ubiquinone Ubiquinone Complex I->Ubiquinone Complex II Complex II Complex II->Ubiquinone Complex III Complex III Ubiquinone->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c ROS Reactive Oxygen Species (ROS) Complex III->ROS Complex IV Complex IV Cytochrome c->Complex IV ATP_Synthase ATP Synthase Complex IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP HIF-1a HIF-1α ROS->HIF-1a HIF-1a_degradation HIF-1α Degradation ROS->HIF-1a_degradation Inhibits This compound This compound This compound->Complex III HIF-1a->HIF-1a_degradation

Caption: Inhibition of Mitochondrial Complex III by this compound.

Experimental Workflow for Avoiding Precipitation

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate/ Warm to 37°C add_dmso->dissolve store 4. Store at -20°C/-80°C dissolve->store warm_buffer 5. Pre-warm aqueous buffer store->warm_buffer add_stock 6. Add stock dropwise while vortexing warm_buffer->add_stock check_precipitate Precipitation? add_stock->check_precipitate use_solution Use in experiment check_precipitate->use_solution No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

References

avoiding AS-2077715 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using AS-2077715 in their experiments, with a focus on avoiding precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fungal metabolite that acts as a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[1] By inhibiting this complex, this compound disrupts the electron transport chain, which is crucial for ATP production. This inhibition can also lead to an increase in the production of reactive oxygen species (ROS) and the stabilization of hypoxia-inducible factor-1α (HIF-1α).

Q2: What are the recommended solvents for dissolving this compound?

This compound is a solid that is soluble in several organic solvents. Based on available data, the following solvents can be used to prepare stock solutions:

SolventSolubility
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble

Data sourced from Cayman Chemical product information.[1]

Q3: Is this compound soluble in aqueous solutions?

Direct solubility of this compound in aqueous buffers is expected to be low. It is common for compounds of this nature to precipitate when a stock solution in an organic solvent is diluted into an aqueous medium. To work with this compound in aqueous solutions, it is necessary to first dissolve it in an organic solvent like DMSO to create a concentrated stock solution, which can then be further diluted into the aqueous experimental medium.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound upon dilution into aqueous buffers is a common challenge. The following troubleshooting steps can help you mitigate this issue.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock in my aqueous experimental buffer.

Possible Causes and Solutions:

  • Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.

    • Solution: Decrease the final concentration of this compound in your experiment. It is crucial to perform a concentration-response curve to determine the lowest effective concentration.

  • Cause 2: The percentage of the organic solvent (e.g., DMSO) in the final aqueous solution is too low to maintain solubility.

    • Solution: While it is important to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Cause 3: The pH of the aqueous buffer affects the solubility of this compound.

    • Solution: The solubility of a compound can be pH-dependent. If possible, try adjusting the pH of your buffer. However, be mindful of how pH changes might affect your experimental system.

  • Cause 4: The compound is not fully dissolved in the stock solution before dilution.

    • Solution: Ensure that this compound is completely dissolved in the organic solvent before preparing your stock solution. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid in dissolution.

  • Cause 5: The temperature of the aqueous buffer is too low.

    • Solution: Some compounds are less soluble at lower temperatures. Try preparing your final dilutions in pre-warmed aqueous buffer (e.g., at 37°C).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound solid in a sterile microfuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for several minutes to facilitate dissolution. If the compound does not fully dissolve, you can sonicate the tube for a short period or warm it briefly at 37°C. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Pre-warm Buffer: Pre-warm your aqueous experimental buffer (e.g., cell culture medium, PBS) to the temperature of your experiment (e.g., 37°C).

  • Serial Dilution: Perform serial dilutions of your this compound stock solution in the pre-warmed aqueous buffer to achieve your desired final concentrations.

  • Mixing: When adding the stock solution to the aqueous buffer, add it dropwise while gently vortexing or swirling the buffer to ensure rapid and even distribution. This can help prevent localized high concentrations that may lead to precipitation.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is consistent across all experimental conditions, including your vehicle control.

Visualizations

Signaling Pathway of Mitochondrial Complex III Inhibition

AS_2077715_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibition cluster_Cytosol Cytosol Complex I Complex I Ubiquinone Ubiquinone Complex I->Ubiquinone Complex II Complex II Complex II->Ubiquinone Complex III Complex III Ubiquinone->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c ROS Reactive Oxygen Species (ROS) Complex III->ROS Complex IV Complex IV Cytochrome c->Complex IV ATP_Synthase ATP Synthase Complex IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP HIF-1a HIF-1α ROS->HIF-1a HIF-1a_degradation HIF-1α Degradation ROS->HIF-1a_degradation Inhibits This compound This compound This compound->Complex III HIF-1a->HIF-1a_degradation

Caption: Inhibition of Mitochondrial Complex III by this compound.

Experimental Workflow for Avoiding Precipitation

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate/ Warm to 37°C add_dmso->dissolve store 4. Store at -20°C/-80°C dissolve->store warm_buffer 5. Pre-warm aqueous buffer store->warm_buffer add_stock 6. Add stock dropwise while vortexing warm_buffer->add_stock check_precipitate Precipitation? add_stock->check_precipitate use_solution Use in experiment check_precipitate->use_solution No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: AS-2077715 Mitochondrial Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the AS-2077715 mitochondrial inhibition assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel antifungal agent. Its primary mechanism of action is the selective inhibition of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain[1][2]. This inhibition disrupts the mitochondrial respiratory process, leading to a decrease in ATP production and ultimately fungal cell death. This compound is structurally related to funiculosin[2][3].

Q2: What is the selectivity of this compound for fungal versus mammalian mitochondrial Complex III?

This compound exhibits a high degree of selectivity for the fungal Complex III. This selectivity is a key advantage, as it minimizes off-target effects on mammalian cells. For specific IC50 values, please refer to the Data Presentation section below[1].

Q3: What are the expected downstream effects of treating fungal cells with this compound?

Inhibition of Complex III by this compound is expected to lead to several downstream cellular effects, including:

  • Decreased mitochondrial membrane potential.

  • Increased production of reactive oxygen species (ROS) due to the backup of electrons in the electron transport chain[4][5].

  • Reduced cellular ATP levels.

  • Inhibition of fungal growth and, at sufficient concentrations, fungicidal activity[1].

Q4: In what solvent should I dissolve and store this compound?

While the provided search results do not specify a solvent for this compound, similar mitochondrial inhibitors are often dissolved in DMSO. It is crucial to consult the manufacturer's datasheet for specific instructions on solubility and storage to ensure the compound's stability and activity.

Data Presentation

The following table summarizes the inhibitory potency of this compound against fungal and mammalian mitochondrial Complex III.

Parameter Fungal (T. mentagrophytes) Complex III Mammalian Complex III Reference
IC50 0.9 ng/mL6,000 - 20,000 ng/mL[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides a general protocol for a mitochondrial Complex III activity assay, which can be adapted for use with this compound.

Objective: To measure the inhibitory effect of this compound on the activity of mitochondrial Complex III.

Principle: This assay measures the reduction of cytochrome c by Complex III, which is monitored by an increase in absorbance at 550 nm.

Materials:

  • Isolated mitochondria from the fungal species of interest

  • This compound

  • Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)

  • Substrate (e.g., decylubiquinol)

  • Cytochrome c (from equine heart)

  • Antimycin A (as a positive control for Complex III inhibition)

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from your fungal cell culture using a standard protocol (e.g., differential centrifugation). Determine the protein concentration of the mitochondrial preparation.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

    • Prepare a series of dilutions of this compound in assay buffer to achieve the desired final concentrations in the assay.

    • Prepare a solution of cytochrome c in assay buffer.

    • Prepare a solution of the substrate (e.g., decylubiquinol).

    • Prepare a solution of Antimycin A in an appropriate solvent to be used as a positive control.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Mitochondrial preparation (a consistent amount of protein per well)

      • Your desired concentration of this compound or vehicle control (e.g., DMSO).

      • Cytochrome c solution.

    • Incubate the plate at the desired temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the mitochondria.

  • Initiation of Reaction:

    • Add the substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately begin reading the absorbance at 550 nm in a kinetic mode, taking readings every 30-60 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (change in absorbance over time) for each condition.

    • Plot the rate of reaction against the concentration of this compound to determine the IC50 value.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the this compound mitochondrial inhibition assay.

Problem Possible Cause(s) Suggested Solution(s)
No or Low Inhibition by this compound 1. Inactive Compound: The this compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentrations of this compound used may be too low to inhibit the fungal Complex III. 3. Low Mitochondrial Quality: The isolated mitochondria may have low activity or be damaged.1. Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 2. Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to micromolar ranges. 3. Assess the integrity and activity of your mitochondrial preparation using a standard assay (e.g., measuring the activity of a different respiratory complex).
High Background Signal 1. Non-enzymatic Reduction of Cytochrome c: The substrate or other components in the assay buffer may be non-enzymatically reducing cytochrome c. 2. Contamination: The mitochondrial preparation may be contaminated with other cellular components that can reduce cytochrome c.1. Run a control reaction without mitochondria to measure the rate of non-enzymatic reduction and subtract this from your experimental values. 2. Optimize your mitochondrial isolation protocol to improve purity.
Inconsistent or Variable Results 1. Pipetting Errors: Inaccurate pipetting of small volumes of inhibitor or other reagents. 2. Temperature Fluctuations: Inconsistent temperature during the assay. 3. Incomplete Mixing: Reagents not being mixed thoroughly in the wells.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible. 2. Use a temperature-controlled plate reader or water bath to maintain a consistent temperature. 3. Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles.
Unexpected Inhibition in Mammalian Cell Controls 1. High Concentration of this compound: While selective, at very high concentrations, this compound may show some inhibition of mammalian Complex III[1]. 2. Off-target Effects: At high concentrations, the compound may have other cellular effects that indirectly impact mitochondrial respiration[6][7].1. Use a concentration range that is appropriate for the expected IC50 in mammalian cells (in the high µg/mL range). 2. Consider performing additional assays to investigate other potential cellular targets if off-target effects are suspected.

Visualizations

Signaling Pathway of this compound Action

AS2077715_Pathway AS2077715 This compound Complex_III Mitochondrial Complex III (Cytochrome bc1 complex) AS2077715->Complex_III Inhibits ETC Electron Transport Chain Complex_III->ETC Disrupts Electron Flow H_gradient Proton Gradient ETC->H_gradient Reduces Pumping ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP_Synthase ATP Synthase (Complex V) H_gradient->ATP_Synthase Diminished Driving Force ATP ATP ATP_Synthase->ATP Decreased Synthesis

Caption: Mechanism of this compound-induced mitochondrial dysfunction.

Experimental Workflow for this compound Inhibition Assay```dot

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Prep Isolate Fungal Mitochondria Assay_Setup Set up Assay Plate: Mitochondria, Inhibitor, Cytochrome c Mito_Prep->Assay_Setup Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Assay_Setup Incubation Pre-incubate Assay_Setup->Incubation Reaction_Start Add Substrate Incubation->Reaction_Start Measurement Kinetic Absorbance Reading (550 nm) Reaction_Start->Measurement Rate_Calc Calculate Rate of Cytochrome c Reduction Measurement->Rate_Calc IC50_Det Determine IC50 Rate_Calc->IC50_Det

References

Technical Support Center: AS-2077715 Mitochondrial Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the AS-2077715 mitochondrial inhibition assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel antifungal agent. Its primary mechanism of action is the selective inhibition of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain[1][2]. This inhibition disrupts the mitochondrial respiratory process, leading to a decrease in ATP production and ultimately fungal cell death. This compound is structurally related to funiculosin[2][3].

Q2: What is the selectivity of this compound for fungal versus mammalian mitochondrial Complex III?

This compound exhibits a high degree of selectivity for the fungal Complex III. This selectivity is a key advantage, as it minimizes off-target effects on mammalian cells. For specific IC50 values, please refer to the Data Presentation section below[1].

Q3: What are the expected downstream effects of treating fungal cells with this compound?

Inhibition of Complex III by this compound is expected to lead to several downstream cellular effects, including:

  • Decreased mitochondrial membrane potential.

  • Increased production of reactive oxygen species (ROS) due to the backup of electrons in the electron transport chain[4][5].

  • Reduced cellular ATP levels.

  • Inhibition of fungal growth and, at sufficient concentrations, fungicidal activity[1].

Q4: In what solvent should I dissolve and store this compound?

While the provided search results do not specify a solvent for this compound, similar mitochondrial inhibitors are often dissolved in DMSO. It is crucial to consult the manufacturer's datasheet for specific instructions on solubility and storage to ensure the compound's stability and activity.

Data Presentation

The following table summarizes the inhibitory potency of this compound against fungal and mammalian mitochondrial Complex III.

Parameter Fungal (T. mentagrophytes) Complex III Mammalian Complex III Reference
IC50 0.9 ng/mL6,000 - 20,000 ng/mL[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides a general protocol for a mitochondrial Complex III activity assay, which can be adapted for use with this compound.

Objective: To measure the inhibitory effect of this compound on the activity of mitochondrial Complex III.

Principle: This assay measures the reduction of cytochrome c by Complex III, which is monitored by an increase in absorbance at 550 nm.

Materials:

  • Isolated mitochondria from the fungal species of interest

  • This compound

  • Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)

  • Substrate (e.g., decylubiquinol)

  • Cytochrome c (from equine heart)

  • Antimycin A (as a positive control for Complex III inhibition)

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from your fungal cell culture using a standard protocol (e.g., differential centrifugation). Determine the protein concentration of the mitochondrial preparation.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

    • Prepare a series of dilutions of this compound in assay buffer to achieve the desired final concentrations in the assay.

    • Prepare a solution of cytochrome c in assay buffer.

    • Prepare a solution of the substrate (e.g., decylubiquinol).

    • Prepare a solution of Antimycin A in an appropriate solvent to be used as a positive control.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Mitochondrial preparation (a consistent amount of protein per well)

      • Your desired concentration of this compound or vehicle control (e.g., DMSO).

      • Cytochrome c solution.

    • Incubate the plate at the desired temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the mitochondria.

  • Initiation of Reaction:

    • Add the substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately begin reading the absorbance at 550 nm in a kinetic mode, taking readings every 30-60 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (change in absorbance over time) for each condition.

    • Plot the rate of reaction against the concentration of this compound to determine the IC50 value.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the this compound mitochondrial inhibition assay.

Problem Possible Cause(s) Suggested Solution(s)
No or Low Inhibition by this compound 1. Inactive Compound: The this compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentrations of this compound used may be too low to inhibit the fungal Complex III. 3. Low Mitochondrial Quality: The isolated mitochondria may have low activity or be damaged.1. Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 2. Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to micromolar ranges. 3. Assess the integrity and activity of your mitochondrial preparation using a standard assay (e.g., measuring the activity of a different respiratory complex).
High Background Signal 1. Non-enzymatic Reduction of Cytochrome c: The substrate or other components in the assay buffer may be non-enzymatically reducing cytochrome c. 2. Contamination: The mitochondrial preparation may be contaminated with other cellular components that can reduce cytochrome c.1. Run a control reaction without mitochondria to measure the rate of non-enzymatic reduction and subtract this from your experimental values. 2. Optimize your mitochondrial isolation protocol to improve purity.
Inconsistent or Variable Results 1. Pipetting Errors: Inaccurate pipetting of small volumes of inhibitor or other reagents. 2. Temperature Fluctuations: Inconsistent temperature during the assay. 3. Incomplete Mixing: Reagents not being mixed thoroughly in the wells.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible. 2. Use a temperature-controlled plate reader or water bath to maintain a consistent temperature. 3. Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles.
Unexpected Inhibition in Mammalian Cell Controls 1. High Concentration of this compound: While selective, at very high concentrations, this compound may show some inhibition of mammalian Complex III[1]. 2. Off-target Effects: At high concentrations, the compound may have other cellular effects that indirectly impact mitochondrial respiration[6][7].1. Use a concentration range that is appropriate for the expected IC50 in mammalian cells (in the high µg/mL range). 2. Consider performing additional assays to investigate other potential cellular targets if off-target effects are suspected.

Visualizations

Signaling Pathway of this compound Action

AS2077715_Pathway AS2077715 This compound Complex_III Mitochondrial Complex III (Cytochrome bc1 complex) AS2077715->Complex_III Inhibits ETC Electron Transport Chain Complex_III->ETC Disrupts Electron Flow H_gradient Proton Gradient ETC->H_gradient Reduces Pumping ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP_Synthase ATP Synthase (Complex V) H_gradient->ATP_Synthase Diminished Driving Force ATP ATP ATP_Synthase->ATP Decreased Synthesis

Caption: Mechanism of this compound-induced mitochondrial dysfunction.

Experimental Workflow for this compound Inhibition Assay```dot

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Prep Isolate Fungal Mitochondria Assay_Setup Set up Assay Plate: Mitochondria, Inhibitor, Cytochrome c Mito_Prep->Assay_Setup Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Assay_Setup Incubation Pre-incubate Assay_Setup->Incubation Reaction_Start Add Substrate Incubation->Reaction_Start Measurement Kinetic Absorbance Reading (550 nm) Reaction_Start->Measurement Rate_Calc Calculate Rate of Cytochrome c Reduction Measurement->Rate_Calc IC50_Det Determine IC50 Rate_Calc->IC50_Det

References

unexpected results with AS-2077715 in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results with AS-2077715 in cytotoxicity assays. This compound is a novel, potent, and selective kinase inhibitor targeting the hypothetical Ser/Thr kinase "Signal Transduction Kinase 1" (STK1), a key regulator in a cancer cell survival pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of STK1, a kinase that is often overexpressed in various cancer cell lines. Inhibition of STK1 is intended to disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

Q2: I am not observing any cytotoxicity with this compound in my cancer cell line. What are the possible reasons?

There are several potential reasons for a lack of cytotoxic effect:

  • Cell Line Resistance: The cell line you are using may not be dependent on the STK1 signaling pathway for survival.

  • Low Compound Potency in a Cellular Context: While potent in biochemical assays, the compound may have poor cell permeability or be subject to efflux pumps.[1]

  • Suboptimal Assay Conditions: The incubation time may be too short, or the cell seeding density may be inappropriate.

  • Compound Instability: this compound may be unstable in your cell culture medium.

Q3: The cytotoxicity results for this compound are highly variable between experiments. What could be the cause?

High variability in cell-based assays can stem from several factors:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can all contribute to variability.[2][3]

  • Inaccurate Pipetting: Small errors in pipetting can lead to large variations in compound concentration and cell number.

  • Edge Effects in Microplates: Wells on the edge of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.[4]

  • Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and response to treatment.[2]

Q4: I'm observing cytotoxicity at much lower concentrations than expected. Could this be an off-target effect?

Yes, it is possible. Small molecule kinase inhibitors are known to have off-target effects, where they inhibit other kinases or cellular proteins.[5][6][7] These off-target interactions can lead to cytotoxicity that is independent of STK1 inhibition.[8][9][10] It is recommended to perform further experiments, such as profiling this compound against a panel of kinases, to investigate this possibility.

Troubleshooting Guides

Issue 1: No Observed Cytotoxicity

If this compound is not showing the expected cytotoxic effect, follow these troubleshooting steps:

Step Action Rationale
1 Verify Cell Line Sensitivity Confirm that your target cell line expresses STK1 and that this pathway is active. Consider using a positive control cell line known to be sensitive to STK1 inhibition.
2 Optimize Assay Duration Extend the incubation time with this compound. Some compounds require longer exposure to induce a cytotoxic response. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
3 Adjust Cell Seeding Density Optimize the number of cells seeded per well. High cell density can sometimes mask cytotoxic effects.[11]
4 Confirm Compound Activity Test the activity of your stock solution of this compound in a cell-free biochemical assay if possible. This will confirm the compound's integrity.
5 Assess Cell Permeability If possible, use an assay to determine the intracellular concentration of this compound to ensure it is entering the cells.
Issue 2: High Data Variability

To address inconsistent results between replicate wells or experiments, consider the following:

Step Action Rationale
1 Standardize Cell Culture Practices Use cells within a consistent and low passage number range. Ensure uniform cell density in the stock flask before seeding.[2]
2 Improve Pipetting Technique Use calibrated pipettes and practice consistent, careful pipetting. For multi-well plates, consider using a multichannel pipette.
3 Mitigate Plate Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[4]
4 Test for Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to drugs.[2]
5 Ensure Proper Mixing After adding reagents (e.g., MTT, MTS), ensure thorough but gentle mixing to get a homogenous solution before reading the plate.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.[12]

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 104 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13]

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[12]

Data Presentation

Table 1: Troubleshooting High Variability in a Cytotoxicity Assay
Condition Mean Absorbance (570 nm) Standard Deviation Coefficient of Variation (%)
Initial Experiment 0.850.2529.4
After Standardizing Cell Passage 0.920.1516.3
With Edge Effect Mitigation 0.950.088.4
Table 2: Investigating Lack of Cytotoxicity
Cell Line STK1 Expression (Relative Units) This compound IC50 (µM) at 48h This compound IC50 (µM) at 72h
Cell Line A 1.2> 10085.3
Cell Line B (Resistant) 0.1> 100> 100
Cell Line C (Sensitive) 8.55.21.8

Visualizations

STK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds STK1 STK1 Receptor->STK1 Activates This compound This compound This compound->STK1 Inhibits Downstream Effector Downstream Effector STK1->Downstream Effector Phosphorylates Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Survival Cell Survival Gene Expression->Cell Survival

Caption: Hypothetical STK1 signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add this compound Add this compound Incubate 24h->Add this compound Incubate 48h Incubate 48h Add this compound->Incubate 48h Add MTT Reagent Add MTT Reagent Incubate 48h->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Add Solubilizer Add Solubilizer Incubate 2-4h->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance End End Read Absorbance->End

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Troubleshooting_Logic Unexpected Result Unexpected Result No Cytotoxicity No Cytotoxicity Unexpected Result->No Cytotoxicity High Variability High Variability Unexpected Result->High Variability Check Cell Line Check Cell Line No Cytotoxicity->Check Cell Line Resistant? Standardize Culture Standardize Culture High Variability->Standardize Culture Inconsistent? Optimize Assay Optimize Assay Check Cell Line->Optimize Assay Sensitive Investigate Off-Target Investigate Off-Target Optimize Assay->Investigate Off-Target Still no effect Improve Technique Improve Technique Standardize Culture->Improve Technique Still variable

Caption: A decision tree for troubleshooting unexpected results in cytotoxicity assays.

References

unexpected results with AS-2077715 in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results with AS-2077715 in cytotoxicity assays. This compound is a novel, potent, and selective kinase inhibitor targeting the hypothetical Ser/Thr kinase "Signal Transduction Kinase 1" (STK1), a key regulator in a cancer cell survival pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of STK1, a kinase that is often overexpressed in various cancer cell lines. Inhibition of STK1 is intended to disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

Q2: I am not observing any cytotoxicity with this compound in my cancer cell line. What are the possible reasons?

There are several potential reasons for a lack of cytotoxic effect:

  • Cell Line Resistance: The cell line you are using may not be dependent on the STK1 signaling pathway for survival.

  • Low Compound Potency in a Cellular Context: While potent in biochemical assays, the compound may have poor cell permeability or be subject to efflux pumps.[1]

  • Suboptimal Assay Conditions: The incubation time may be too short, or the cell seeding density may be inappropriate.

  • Compound Instability: this compound may be unstable in your cell culture medium.

Q3: The cytotoxicity results for this compound are highly variable between experiments. What could be the cause?

High variability in cell-based assays can stem from several factors:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can all contribute to variability.[2][3]

  • Inaccurate Pipetting: Small errors in pipetting can lead to large variations in compound concentration and cell number.

  • Edge Effects in Microplates: Wells on the edge of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.[4]

  • Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and response to treatment.[2]

Q4: I'm observing cytotoxicity at much lower concentrations than expected. Could this be an off-target effect?

Yes, it is possible. Small molecule kinase inhibitors are known to have off-target effects, where they inhibit other kinases or cellular proteins.[5][6][7] These off-target interactions can lead to cytotoxicity that is independent of STK1 inhibition.[8][9][10] It is recommended to perform further experiments, such as profiling this compound against a panel of kinases, to investigate this possibility.

Troubleshooting Guides

Issue 1: No Observed Cytotoxicity

If this compound is not showing the expected cytotoxic effect, follow these troubleshooting steps:

Step Action Rationale
1 Verify Cell Line Sensitivity Confirm that your target cell line expresses STK1 and that this pathway is active. Consider using a positive control cell line known to be sensitive to STK1 inhibition.
2 Optimize Assay Duration Extend the incubation time with this compound. Some compounds require longer exposure to induce a cytotoxic response. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
3 Adjust Cell Seeding Density Optimize the number of cells seeded per well. High cell density can sometimes mask cytotoxic effects.[11]
4 Confirm Compound Activity Test the activity of your stock solution of this compound in a cell-free biochemical assay if possible. This will confirm the compound's integrity.
5 Assess Cell Permeability If possible, use an assay to determine the intracellular concentration of this compound to ensure it is entering the cells.
Issue 2: High Data Variability

To address inconsistent results between replicate wells or experiments, consider the following:

Step Action Rationale
1 Standardize Cell Culture Practices Use cells within a consistent and low passage number range. Ensure uniform cell density in the stock flask before seeding.[2]
2 Improve Pipetting Technique Use calibrated pipettes and practice consistent, careful pipetting. For multi-well plates, consider using a multichannel pipette.
3 Mitigate Plate Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[4]
4 Test for Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to drugs.[2]
5 Ensure Proper Mixing After adding reagents (e.g., MTT, MTS), ensure thorough but gentle mixing to get a homogenous solution before reading the plate.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.[12]

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 104 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13]

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[12]

Data Presentation

Table 1: Troubleshooting High Variability in a Cytotoxicity Assay
Condition Mean Absorbance (570 nm) Standard Deviation Coefficient of Variation (%)
Initial Experiment 0.850.2529.4
After Standardizing Cell Passage 0.920.1516.3
With Edge Effect Mitigation 0.950.088.4
Table 2: Investigating Lack of Cytotoxicity
Cell Line STK1 Expression (Relative Units) This compound IC50 (µM) at 48h This compound IC50 (µM) at 72h
Cell Line A 1.2> 10085.3
Cell Line B (Resistant) 0.1> 100> 100
Cell Line C (Sensitive) 8.55.21.8

Visualizations

STK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds STK1 STK1 Receptor->STK1 Activates This compound This compound This compound->STK1 Inhibits Downstream Effector Downstream Effector STK1->Downstream Effector Phosphorylates Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Survival Cell Survival Gene Expression->Cell Survival

Caption: Hypothetical STK1 signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add this compound Add this compound Incubate 24h->Add this compound Incubate 48h Incubate 48h Add this compound->Incubate 48h Add MTT Reagent Add MTT Reagent Incubate 48h->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Add Solubilizer Add Solubilizer Incubate 2-4h->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance End End Read Absorbance->End

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Troubleshooting_Logic Unexpected Result Unexpected Result No Cytotoxicity No Cytotoxicity Unexpected Result->No Cytotoxicity High Variability High Variability Unexpected Result->High Variability Check Cell Line Check Cell Line No Cytotoxicity->Check Cell Line Resistant? Standardize Culture Standardize Culture High Variability->Standardize Culture Inconsistent? Optimize Assay Optimize Assay Check Cell Line->Optimize Assay Sensitive Investigate Off-Target Investigate Off-Target Optimize Assay->Investigate Off-Target Still no effect Improve Technique Improve Technique Standardize Culture->Improve Technique Still variable

Caption: A decision tree for troubleshooting unexpected results in cytotoxicity assays.

References

Technical Support Center: AS-2077715 and Fungal Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antifungal agent AS-2077715. The information provided addresses potential issues related to its use in experiments involving fungal cells, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in fungal cells?

This compound is a novel antifungal agent that functions as an inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III).[1] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing fungal cell death. It shares a structural relationship with funiculosin, another known inhibitor of the cytochrome bc1 complex.[1]

Q2: I am observing unexpected phenotypic changes in my fungal cultures treated with this compound that don't seem directly related to mitochondrial respiration. Could these be off-target effects?

While the primary target of this compound is the cytochrome bc1 complex, it is plausible that off-target effects could lead to unexpected phenotypes. These could manifest as alterations in cell morphology, pigmentation, sporulation, or stress responses. To investigate this, it is crucial to include appropriate controls in your experiments, such as a known cytochrome bc1 inhibitor with a different chemical structure, to see if the same phenotypes are observed.

Q3: How can I differentiate between on-target and potential off-target effects of this compound?

Distinguishing between on-target and off-target effects requires a multi-faceted approach. Consider the following strategies:

  • Target Overexpression/Mutation: Genetically modify your fungal strain to overexpress the cytochrome bc1 complex or introduce mutations that are known to confer resistance to bc1 inhibitors. If the unexpected phenotype persists in these modified strains upon treatment with this compound, it is more likely to be an off-target effect.

  • Comparative Analysis: Compare the effects of this compound with other known inhibitors of the cytochrome bc1 complex. If this compound produces a unique phenotypic profile, this could suggest off-target activities.

  • Transcriptomic/Proteomic Analysis: Perform RNA-sequencing or proteomic analysis on fungal cells treated with this compound to identify differentially expressed genes or proteins that are not directly related to mitochondrial respiration. This can provide clues about other affected cellular pathways.

Q4: My experiments with this compound show variable efficacy. What could be the cause?

Variability in the efficacy of this compound can be attributed to several factors:

  • Fungal Species/Strain Differences: Different fungal species or even strains within the same species can exhibit varying levels of susceptibility to antifungal agents due to differences in cell wall composition, efflux pump activity, or metabolism.

  • Experimental Conditions: Factors such as media composition, pH, temperature, and inoculum size can influence the activity of the compound.

  • Compound Stability: Ensure that the compound is properly stored and handled to maintain its stability and activity.

Troubleshooting Guides

Problem 1: Unexpected Cell Morphology Changes

  • Symptom: Fungal cells exhibit abnormal morphology (e.g., altered hyphal branching, swollen cells, or defects in cell division) after treatment with this compound.

  • Possible Cause: This could be an off-target effect on cell wall biosynthesis or cytoskeletal organization. Fungal cell wall integrity is maintained by complex signaling pathways, and disruption of these could lead to morphological changes.[2][3]

  • Troubleshooting Steps:

    • Microscopy: Use high-resolution microscopy (e.g., fluorescence microscopy with cell wall and cytoskeletal stains) to characterize the morphological changes in detail.

    • Cell Wall Stress Assays: Test the sensitivity of this compound-treated cells to cell wall stressors like Calcofluor White or Congo Red. Increased sensitivity would suggest an off-target effect on the cell wall.

    • Gene Expression Analysis: Analyze the expression of key genes involved in cell wall biosynthesis and maintenance.

Problem 2: Inconsistent Antifungal Activity

  • Symptom: The minimum inhibitory concentration (MIC) of this compound varies significantly between experiments.

  • Possible Cause: In addition to the factors mentioned in FAQ Q4, this could be due to the emergence of resistant subpopulations or interactions with components of the culture medium.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure a consistent and standardized inoculum size for all experiments.

    • Media Composition: Check for any potential interactions between this compound and components of your growth medium. Some compounds can be sequestered or inactivated by media components.

    • Resistance Testing: Perform serial passage experiments to determine if resistance to this compound develops over time.

Quantitative Data on Off-Target Effects

Currently, there is a lack of publicly available quantitative data specifically detailing the off-target effects of this compound in fungal cells. To address this, researchers would need to perform specific experiments to identify and quantify any off-target interactions. A hypothetical data table is presented below to illustrate how such data could be structured.

Potential Off-TargetAssay TypeBinding Affinity (Kd)Functional Effect (IC50)Fungal Species
Hypothetical Kinase 1Kinase Inhibition Assaye.g., 5 µMe.g., 10 µMSaccharomyces cerevisiae
Hypothetical TransporterTransport Inhibition Assaye.g., 15 µMe.g., 25 µMCandida albicans
Cell Wall SynthaseEnzyme Activity Assaye.g., > 50 µMe.g., > 50 µMAspergillus fumigatus

Caption: This table provides a template for summarizing quantitative data on potential off-target effects of this compound. The data presented here is hypothetical and would need to be generated through experimental investigation.

Experimental Protocols

Protocol 1: Investigating Off-Target Effects via Kinase Profiling

This protocol outlines a hypothetical workflow to screen for off-target interactions of this compound with a panel of fungal kinases.

  • Preparation of Fungal Cell Lysate:

    • Grow the fungal species of interest to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to obtain a soluble protein fraction.

  • Kinase Enrichment:

    • Use affinity chromatography with a broad-spectrum kinase inhibitor matrix to enrich for kinases from the cell lysate.

  • In Vitro Kinase Assay:

    • Perform in vitro kinase assays using the enriched kinase fraction, a generic kinase substrate (e.g., myelin basic protein), and radiolabeled ATP ([γ-³²P]ATP).

    • Include a range of this compound concentrations in the assay to determine its inhibitory effect on the total kinase activity.

    • Use a known broad-spectrum kinase inhibitor as a positive control.

  • Identification of Target Kinases:

    • If significant inhibition is observed, use chemical proteomics approaches to identify the specific kinases that are targeted by this compound. This can involve using a tagged version of this compound for affinity pull-down experiments followed by mass spectrometry.

Visualizations

AS2077715_Mechanism_of_Action AS2077715 This compound ComplexIII Mitochondrial Cytochrome bc1 Complex (Complex III) AS2077715->ComplexIII Inhibits ETC Electron Transport Chain ComplexIII->ETC Part of Proton_Gradient Proton Gradient (Δp) ComplexIII->Proton_Gradient Contributes to ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Cell_Death Fungal Cell Death

Caption: Mechanism of action of this compound in fungal cells.

Off_Target_Investigation_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Fungal Cells Compound This compound Target_Screening Biochemical/Biophysical Screening (e.g., Kinase Panel) Compound->Target_Screening Phenotypic_Assay Phenotypic Assays (Morphology, Stress Response) Compound->Phenotypic_Assay Hit_ID Identification of Potential Off-Targets Target_Screening->Hit_ID Validation Target Validation (e.g., Gene Knockout/Overexpression) Hit_ID->Validation Unexpected_Phenotype Observation of Unexpected Phenotypes Phenotypic_Assay->Unexpected_Phenotype Omics Transcriptomics/Proteomics Analysis Pathway_Analysis Pathway Enrichment Analysis Omics->Pathway_Analysis Unexpected_Phenotype->Omics Pathway_Analysis->Validation

Caption: Experimental workflow for investigating off-target effects.

References

Technical Support Center: AS-2077715 and Fungal Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antifungal agent AS-2077715. The information provided addresses potential issues related to its use in experiments involving fungal cells, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in fungal cells?

This compound is a novel antifungal agent that functions as an inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III).[1] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing fungal cell death. It shares a structural relationship with funiculosin, another known inhibitor of the cytochrome bc1 complex.[1]

Q2: I am observing unexpected phenotypic changes in my fungal cultures treated with this compound that don't seem directly related to mitochondrial respiration. Could these be off-target effects?

While the primary target of this compound is the cytochrome bc1 complex, it is plausible that off-target effects could lead to unexpected phenotypes. These could manifest as alterations in cell morphology, pigmentation, sporulation, or stress responses. To investigate this, it is crucial to include appropriate controls in your experiments, such as a known cytochrome bc1 inhibitor with a different chemical structure, to see if the same phenotypes are observed.

Q3: How can I differentiate between on-target and potential off-target effects of this compound?

Distinguishing between on-target and off-target effects requires a multi-faceted approach. Consider the following strategies:

  • Target Overexpression/Mutation: Genetically modify your fungal strain to overexpress the cytochrome bc1 complex or introduce mutations that are known to confer resistance to bc1 inhibitors. If the unexpected phenotype persists in these modified strains upon treatment with this compound, it is more likely to be an off-target effect.

  • Comparative Analysis: Compare the effects of this compound with other known inhibitors of the cytochrome bc1 complex. If this compound produces a unique phenotypic profile, this could suggest off-target activities.

  • Transcriptomic/Proteomic Analysis: Perform RNA-sequencing or proteomic analysis on fungal cells treated with this compound to identify differentially expressed genes or proteins that are not directly related to mitochondrial respiration. This can provide clues about other affected cellular pathways.

Q4: My experiments with this compound show variable efficacy. What could be the cause?

Variability in the efficacy of this compound can be attributed to several factors:

  • Fungal Species/Strain Differences: Different fungal species or even strains within the same species can exhibit varying levels of susceptibility to antifungal agents due to differences in cell wall composition, efflux pump activity, or metabolism.

  • Experimental Conditions: Factors such as media composition, pH, temperature, and inoculum size can influence the activity of the compound.

  • Compound Stability: Ensure that the compound is properly stored and handled to maintain its stability and activity.

Troubleshooting Guides

Problem 1: Unexpected Cell Morphology Changes

  • Symptom: Fungal cells exhibit abnormal morphology (e.g., altered hyphal branching, swollen cells, or defects in cell division) after treatment with this compound.

  • Possible Cause: This could be an off-target effect on cell wall biosynthesis or cytoskeletal organization. Fungal cell wall integrity is maintained by complex signaling pathways, and disruption of these could lead to morphological changes.[2][3]

  • Troubleshooting Steps:

    • Microscopy: Use high-resolution microscopy (e.g., fluorescence microscopy with cell wall and cytoskeletal stains) to characterize the morphological changes in detail.

    • Cell Wall Stress Assays: Test the sensitivity of this compound-treated cells to cell wall stressors like Calcofluor White or Congo Red. Increased sensitivity would suggest an off-target effect on the cell wall.

    • Gene Expression Analysis: Analyze the expression of key genes involved in cell wall biosynthesis and maintenance.

Problem 2: Inconsistent Antifungal Activity

  • Symptom: The minimum inhibitory concentration (MIC) of this compound varies significantly between experiments.

  • Possible Cause: In addition to the factors mentioned in FAQ Q4, this could be due to the emergence of resistant subpopulations or interactions with components of the culture medium.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure a consistent and standardized inoculum size for all experiments.

    • Media Composition: Check for any potential interactions between this compound and components of your growth medium. Some compounds can be sequestered or inactivated by media components.

    • Resistance Testing: Perform serial passage experiments to determine if resistance to this compound develops over time.

Quantitative Data on Off-Target Effects

Currently, there is a lack of publicly available quantitative data specifically detailing the off-target effects of this compound in fungal cells. To address this, researchers would need to perform specific experiments to identify and quantify any off-target interactions. A hypothetical data table is presented below to illustrate how such data could be structured.

Potential Off-TargetAssay TypeBinding Affinity (Kd)Functional Effect (IC50)Fungal Species
Hypothetical Kinase 1Kinase Inhibition Assaye.g., 5 µMe.g., 10 µMSaccharomyces cerevisiae
Hypothetical TransporterTransport Inhibition Assaye.g., 15 µMe.g., 25 µMCandida albicans
Cell Wall SynthaseEnzyme Activity Assaye.g., > 50 µMe.g., > 50 µMAspergillus fumigatus

Caption: This table provides a template for summarizing quantitative data on potential off-target effects of this compound. The data presented here is hypothetical and would need to be generated through experimental investigation.

Experimental Protocols

Protocol 1: Investigating Off-Target Effects via Kinase Profiling

This protocol outlines a hypothetical workflow to screen for off-target interactions of this compound with a panel of fungal kinases.

  • Preparation of Fungal Cell Lysate:

    • Grow the fungal species of interest to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to obtain a soluble protein fraction.

  • Kinase Enrichment:

    • Use affinity chromatography with a broad-spectrum kinase inhibitor matrix to enrich for kinases from the cell lysate.

  • In Vitro Kinase Assay:

    • Perform in vitro kinase assays using the enriched kinase fraction, a generic kinase substrate (e.g., myelin basic protein), and radiolabeled ATP ([γ-³²P]ATP).

    • Include a range of this compound concentrations in the assay to determine its inhibitory effect on the total kinase activity.

    • Use a known broad-spectrum kinase inhibitor as a positive control.

  • Identification of Target Kinases:

    • If significant inhibition is observed, use chemical proteomics approaches to identify the specific kinases that are targeted by this compound. This can involve using a tagged version of this compound for affinity pull-down experiments followed by mass spectrometry.

Visualizations

AS2077715_Mechanism_of_Action AS2077715 This compound ComplexIII Mitochondrial Cytochrome bc1 Complex (Complex III) AS2077715->ComplexIII Inhibits ETC Electron Transport Chain ComplexIII->ETC Part of Proton_Gradient Proton Gradient (Δp) ComplexIII->Proton_Gradient Contributes to ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Cell_Death Fungal Cell Death

Caption: Mechanism of action of this compound in fungal cells.

Off_Target_Investigation_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Fungal Cells Compound This compound Target_Screening Biochemical/Biophysical Screening (e.g., Kinase Panel) Compound->Target_Screening Phenotypic_Assay Phenotypic Assays (Morphology, Stress Response) Compound->Phenotypic_Assay Hit_ID Identification of Potential Off-Targets Target_Screening->Hit_ID Validation Target Validation (e.g., Gene Knockout/Overexpression) Hit_ID->Validation Unexpected_Phenotype Observation of Unexpected Phenotypes Phenotypic_Assay->Unexpected_Phenotype Omics Transcriptomics/Proteomics Analysis Pathway_Analysis Pathway Enrichment Analysis Omics->Pathway_Analysis Unexpected_Phenotype->Omics Pathway_Analysis->Validation

Caption: Experimental workflow for investigating off-target effects.

References

Technical Support Center: Optimizing In Vivo Efficacy of AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AS-2077715 in in vivo experiments. It includes frequently asked questions and troubleshooting guides to address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antifungal agent that acts as a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (complex III).[1][2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is essential for fungal cell survival.[1] Its selectivity for fungal complex III over mammalian counterparts makes it a promising candidate for antifungal therapy.[1]

Q2: What is the molecular formula and weight of this compound?

The molecular formula of this compound is C25H41NO7, and its formula weight is 467.6 g/mol .[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1]

Q4: What is a recommended starting point for in vivo dosage of this compound?

Based on published studies in a guinea pig model of Trichophyton mentagrophytes infection, doses of 10 and 20 mg/kg have been shown to reduce the number of colony-forming units (CFUs) in the skin.[1] However, the optimal dose for your specific model may vary. It is recommended to perform a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity.[3]

Q5: How should I prepare this compound for in vivo administration?

Given its solubility profile, this compound can be dissolved in solvents like DMSO and then further diluted in a suitable vehicle for in vivo administration.[1] It is crucial to establish a vehicle control group in your experiments to account for any effects of the solvent mixture.[3] Consider using co-solvents such as polyethylene (B3416737) glycol (PEG) or surfactants like Tween 80 to improve solubility and stability in aqueous solutions.[3]

Troubleshooting Guide

Issue 1: I am observing lower than expected efficacy in my in vivo model.

  • Question: Is the compound sufficiently soluble and stable in my formulation?

    • Answer: Poor solubility can lead to precipitation of the compound upon administration, reducing its bioavailability. Consider reformulating with co-solvents (e.g., DMSO, ethanol, PEG) or surfactants (e.g., Tween 80, Cremophor EL) to enhance solubility.[3] The use of cyclodextrins to form inclusion complexes can also improve solubility.[3] Always test the vehicle for toxicity in a control group.[3]

  • Question: Is the dosage high enough?

    • Answer: The required dose can vary significantly between different animal models and disease states. If no toxicity is observed, a dose-escalation study may be necessary to find a more efficacious dose. This should be guided by a prior Maximum Tolerated Dose (MTD) study.[3]

  • Question: Is the dosing frequency optimal?

    • Answer: The half-life and clearance rate of the compound will determine the optimal dosing schedule. Without specific pharmacokinetic data for this compound, you may need to empirically test different dosing regimens (e.g., once daily vs. twice daily) to maintain effective drug concentrations.

Issue 2: I am seeing high variability in efficacy between animals in the same treatment group.

  • Question: Is my dosing technique consistent?

    • Answer: Inconsistent administration can lead to variable drug exposure. Ensure that the volume and concentration of the administered compound are accurate for each animal and that the route of administration is performed consistently.

  • Question: Is the formulation homogenous?

    • Answer: If the compound is not fully dissolved, it may form a suspension. Ensure the formulation is well-mixed before each administration to guarantee that each animal receives the intended dose.

Issue 3: I am observing unexpected toxicity in my animal model.

  • Question: Could the vehicle be causing the toxicity?

    • Answer: Some solvents, like DMSO, can be toxic at high concentrations. Run a vehicle-only control group to assess the toxicity of your formulation.[3] If the vehicle is toxic, you will need to explore alternative, more biocompatible formulations.

  • Question: Could there be off-target effects?

    • Answer: While this compound is selective for fungal complex III, high concentrations may lead to off-target effects on mammalian cells.[1] If toxicity is observed at doses required for efficacy, it may indicate a narrow therapeutic window in your model. Consider conducting in vitro profiling against a panel of mammalian targets to identify potential off-target activities.[3]

Quantitative Data Summary

ParameterOrganism/Cell LineValueReference
IC50 T. mentagrophytes complex III80 ng/ml[1]
IC50 Murine EL-4 cell complex III480 ng/ml[1]
IC50 Human Jurkat cell complex III860 ng/ml[1]
IC50 (ATP Production) T. mentagrophytes0.33 µg/ml[1]
In Vivo Efficacy Guinea pig model of T. mentagrophytes infectionReduction in CFUs at 10 and 20 mg/kg[1]

Experimental Protocols & Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound.

AS2077715_Mechanism Mechanism of Action of this compound cluster_Mitochondrion Fungal Mitochondrion Electron_Transport_Chain Electron Transport Chain Complex_III Mitochondrial Complex III (cytochrome bc1) Electron_Transport_Chain->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Production AS2077715 This compound AS2077715->Complex_III Inhibits

Caption: Mechanism of action of this compound in the fungal mitochondrion.

General Experimental Workflow for In Vivo Efficacy

This workflow outlines the key steps for assessing the in vivo efficacy of this compound.

InVivo_Workflow In Vivo Efficacy Experimental Workflow Start Start MTD_Study 1. Maximum Tolerated Dose (MTD) Study Start->MTD_Study Efficacy_Study_Design 2. Efficacy Study Design (Model, Dose Levels, Schedule) MTD_Study->Efficacy_Study_Design Group_Allocation 3. Animal Group Allocation (Randomized) Efficacy_Study_Design->Group_Allocation Treatment 4. Treatment Administration (Vehicle & this compound) Group_Allocation->Treatment Monitoring 5. Monitor Health & Disease Progression Treatment->Monitoring Endpoint 6. Endpoint Analysis (e.g., CFU count, Survival) Monitoring->Endpoint Data_Analysis 7. Data Analysis & Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for in vivo efficacy studies.

Troubleshooting Workflow for Unexpected In Vivo Results

This diagram provides a logical approach to troubleshooting unexpected outcomes in your in vivo experiments.

Troubleshooting_Workflow Troubleshooting Unexpected In Vivo Results Unexpected_Results Unexpected Results (Low Efficacy / High Toxicity) Check_Formulation Check Formulation (Solubility, Stability) Unexpected_Results->Check_Formulation Issue? Review_Dosage Review Dosage & Administration Check_Formulation->Review_Dosage No Optimize_Protocol Optimize Protocol Check_Formulation->Optimize_Protocol Yes Assess_Toxicity Assess Vehicle & Off-Target Toxicity Review_Dosage->Assess_Toxicity No Review_Dosage->Optimize_Protocol Yes Assess_Toxicity->Optimize_Protocol Yes Re-evaluate_Hypothesis Re-evaluate Hypothesis Assess_Toxicity->Re-evaluate_Hypothesis No

References

Technical Support Center: Optimizing In Vivo Efficacy of AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AS-2077715 in in vivo experiments. It includes frequently asked questions and troubleshooting guides to address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antifungal agent that acts as a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (complex III).[1][2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is essential for fungal cell survival.[1] Its selectivity for fungal complex III over mammalian counterparts makes it a promising candidate for antifungal therapy.[1]

Q2: What is the molecular formula and weight of this compound?

The molecular formula of this compound is C25H41NO7, and its formula weight is 467.6 g/mol .[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1]

Q4: What is a recommended starting point for in vivo dosage of this compound?

Based on published studies in a guinea pig model of Trichophyton mentagrophytes infection, doses of 10 and 20 mg/kg have been shown to reduce the number of colony-forming units (CFUs) in the skin.[1] However, the optimal dose for your specific model may vary. It is recommended to perform a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity.[3]

Q5: How should I prepare this compound for in vivo administration?

Given its solubility profile, this compound can be dissolved in solvents like DMSO and then further diluted in a suitable vehicle for in vivo administration.[1] It is crucial to establish a vehicle control group in your experiments to account for any effects of the solvent mixture.[3] Consider using co-solvents such as polyethylene glycol (PEG) or surfactants like Tween 80 to improve solubility and stability in aqueous solutions.[3]

Troubleshooting Guide

Issue 1: I am observing lower than expected efficacy in my in vivo model.

  • Question: Is the compound sufficiently soluble and stable in my formulation?

    • Answer: Poor solubility can lead to precipitation of the compound upon administration, reducing its bioavailability. Consider reformulating with co-solvents (e.g., DMSO, ethanol, PEG) or surfactants (e.g., Tween 80, Cremophor EL) to enhance solubility.[3] The use of cyclodextrins to form inclusion complexes can also improve solubility.[3] Always test the vehicle for toxicity in a control group.[3]

  • Question: Is the dosage high enough?

    • Answer: The required dose can vary significantly between different animal models and disease states. If no toxicity is observed, a dose-escalation study may be necessary to find a more efficacious dose. This should be guided by a prior Maximum Tolerated Dose (MTD) study.[3]

  • Question: Is the dosing frequency optimal?

    • Answer: The half-life and clearance rate of the compound will determine the optimal dosing schedule. Without specific pharmacokinetic data for this compound, you may need to empirically test different dosing regimens (e.g., once daily vs. twice daily) to maintain effective drug concentrations.

Issue 2: I am seeing high variability in efficacy between animals in the same treatment group.

  • Question: Is my dosing technique consistent?

    • Answer: Inconsistent administration can lead to variable drug exposure. Ensure that the volume and concentration of the administered compound are accurate for each animal and that the route of administration is performed consistently.

  • Question: Is the formulation homogenous?

    • Answer: If the compound is not fully dissolved, it may form a suspension. Ensure the formulation is well-mixed before each administration to guarantee that each animal receives the intended dose.

Issue 3: I am observing unexpected toxicity in my animal model.

  • Question: Could the vehicle be causing the toxicity?

    • Answer: Some solvents, like DMSO, can be toxic at high concentrations. Run a vehicle-only control group to assess the toxicity of your formulation.[3] If the vehicle is toxic, you will need to explore alternative, more biocompatible formulations.

  • Question: Could there be off-target effects?

    • Answer: While this compound is selective for fungal complex III, high concentrations may lead to off-target effects on mammalian cells.[1] If toxicity is observed at doses required for efficacy, it may indicate a narrow therapeutic window in your model. Consider conducting in vitro profiling against a panel of mammalian targets to identify potential off-target activities.[3]

Quantitative Data Summary

ParameterOrganism/Cell LineValueReference
IC50 T. mentagrophytes complex III80 ng/ml[1]
IC50 Murine EL-4 cell complex III480 ng/ml[1]
IC50 Human Jurkat cell complex III860 ng/ml[1]
IC50 (ATP Production) T. mentagrophytes0.33 µg/ml[1]
In Vivo Efficacy Guinea pig model of T. mentagrophytes infectionReduction in CFUs at 10 and 20 mg/kg[1]

Experimental Protocols & Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound.

AS2077715_Mechanism Mechanism of Action of this compound cluster_Mitochondrion Fungal Mitochondrion Electron_Transport_Chain Electron Transport Chain Complex_III Mitochondrial Complex III (cytochrome bc1) Electron_Transport_Chain->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Production AS2077715 This compound AS2077715->Complex_III Inhibits

Caption: Mechanism of action of this compound in the fungal mitochondrion.

General Experimental Workflow for In Vivo Efficacy

This workflow outlines the key steps for assessing the in vivo efficacy of this compound.

InVivo_Workflow In Vivo Efficacy Experimental Workflow Start Start MTD_Study 1. Maximum Tolerated Dose (MTD) Study Start->MTD_Study Efficacy_Study_Design 2. Efficacy Study Design (Model, Dose Levels, Schedule) MTD_Study->Efficacy_Study_Design Group_Allocation 3. Animal Group Allocation (Randomized) Efficacy_Study_Design->Group_Allocation Treatment 4. Treatment Administration (Vehicle & this compound) Group_Allocation->Treatment Monitoring 5. Monitor Health & Disease Progression Treatment->Monitoring Endpoint 6. Endpoint Analysis (e.g., CFU count, Survival) Monitoring->Endpoint Data_Analysis 7. Data Analysis & Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for in vivo efficacy studies.

Troubleshooting Workflow for Unexpected In Vivo Results

This diagram provides a logical approach to troubleshooting unexpected outcomes in your in vivo experiments.

Troubleshooting_Workflow Troubleshooting Unexpected In Vivo Results Unexpected_Results Unexpected Results (Low Efficacy / High Toxicity) Check_Formulation Check Formulation (Solubility, Stability) Unexpected_Results->Check_Formulation Issue? Review_Dosage Review Dosage & Administration Check_Formulation->Review_Dosage No Optimize_Protocol Optimize Protocol Check_Formulation->Optimize_Protocol Yes Assess_Toxicity Assess Vehicle & Off-Target Toxicity Review_Dosage->Assess_Toxicity No Review_Dosage->Optimize_Protocol Yes Assess_Toxicity->Optimize_Protocol Yes Re-evaluate_Hypothesis Re-evaluate Hypothesis Assess_Toxicity->Re-evaluate_Hypothesis No

References

dealing with AS-2077715 resistance in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS-2077715. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound resistance in fungal strains. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel antifungal agent isolated from the fungus Capnodium sp.[1]. Its mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex, also known as complex III of the electron transport chain. By binding to this complex, this compound blocks electron transfer, which halts ATP synthesis and leads to fungal cell death[1]. This mechanism is similar to that of QoI (Quinone outside Inhibitor) fungicides.

Q2: We are observing a sudden loss of efficacy of this compound against our fungal strain. What are the potential causes?

A2: A sudden loss of efficacy is often indicative of the development of resistance. For inhibitors of the cytochrome bc1 complex, the most common resistance mechanisms are:

  • Target site modification: This is the most frequently observed mechanism and typically involves point mutations in the cytochrome b gene (CYTB). The G143A substitution is a well-documented mutation that confers high-level resistance to this class of inhibitors[2][3][4].

  • Induction of an alternative respiratory pathway: Some fungi can bypass the blocked cytochrome bc1 complex by activating an alternative oxidase (AOX). This allows for continued respiration, albeit with lower energy production[5][6].

  • Increased drug efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove this compound from the fungal cell, reducing its intracellular concentration to sub-lethal levels.

Q3: How can we confirm if our fungal strain has developed resistance to this compound?

A3: Confirmation of resistance involves a combination of phenotypic and genotypic tests. A significant increase in the Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC50) of this compound against your strain compared to the wild-type or a known susceptible strain is the primary indicator of resistance. Further characterization would involve investigating the specific resistance mechanisms as detailed in the troubleshooting guides below.

Q4: Are there any known quantitative data for this compound against fungal strains?

Data Presentation

Table 1: In Vitro Activity of this compound and Other Antifungals against Trichophyton mentagrophytes-interdigitale Complex

Antifungal AgentMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound Potent activity reported, specific values not publicly available[1]--
Terbinafine0.004 - 320.038
Itraconazole0.015 - 40.1250.5
Voriconazole0.008 - 20.060.25
Luliconazole0.002 - 0.50.0080.06
Miconazole0.008 - 40.060.5

Data for antifungals other than this compound is adapted from a study on a large collection of clinical isolates.

Table 2: Representative IC50 Values of Cytochrome bc1 Inhibitors Against Susceptible and Resistant Fungal Strains

CompoundFungal SpeciesResistance MechanismIC50 (µM) - SusceptibleIC50 (µM) - Resistant
Azoxystrobin (QoI)Mycosphaerella fijiensisCYTB G143A~0.01>100
Pyraclostrobin (QoI)Cercospora sojinaCYTB G143A~0.005>10
Inz-1 (Indazole derivative)Candida albicansTarget site mutation1.6>30

This table provides illustrative data for analogous cytochrome bc1 inhibitors to demonstrate the typical magnitude of resistance.

Troubleshooting Guides

Issue 1: Increased MIC/IC50 values observed for this compound.

This suggests the emergence of a resistant phenotype. The following workflow can help identify the underlying mechanism.

experimental_workflow Troubleshooting Workflow for this compound Resistance start Increased MIC/IC50 of this compound mic_shift Confirm MIC shift with independent experiments start->mic_shift seq_cytb Sequence the Cytochrome b (CYTB) gene mic_shift->seq_cytb aox_assay Perform Alternative Oxidase (AOX) activity assay mic_shift->aox_assay efflux_assay Conduct efflux pump activity assay mic_shift->efflux_assay mutation_found G143A or other known resistance mutation found? seq_cytb->mutation_found aox_activity Increased AOX activity in the presence of this compound? aox_assay->aox_activity efflux_activity Increased efflux of fluorescent dye? efflux_assay->efflux_activity target_resistance Conclusion: Target-site resistance mutation_found->target_resistance Yes unknown_mechanism Conclusion: Novel or combined resistance mechanisms mutation_found->unknown_mechanism No aox_resistance Conclusion: AOX-mediated resistance aox_activity->aox_resistance Yes aox_activity->unknown_mechanism No efflux_resistance Conclusion: Efflux pump-mediated resistance efflux_activity->efflux_resistance Yes efflux_activity->unknown_mechanism No

Caption: Troubleshooting workflow for identifying the mechanism of this compound resistance.

Experimental Protocols

Protocol 1: Sequencing of the Cytochrome b (CYTB) Gene

Objective: To identify point mutations in the CYTB gene associated with resistance to this compound.

Materials:

  • Fungal genomic DNA extraction kit

  • PCR primers flanking the resistance-associated regions of the CYTB gene (e.g., regions covering codons 129, 137, and 143)

  • High-fidelity DNA polymerase and PCR reagents

  • PCR purification kit

  • Sanger sequencing service

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible (wild-type) and the suspected resistant fungal strains using a commercial kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Design primers to amplify the relevant fragments of the CYTB gene.

    • Set up PCR reactions with the extracted gDNA as a template. A typical PCR program would be:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize as needed).

        • Extension: 72°C for 1 minute (adjust based on amplicon length).

      • Final extension: 72°C for 10 minutes.

    • Run the PCR products on an agarose (B213101) gel to confirm the amplification of a single band of the expected size.

  • PCR Product Purification: Purify the PCR products using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis:

    • Align the obtained sequences from the resistant strain with the sequence from the susceptible strain and a reference CYTB sequence.

    • Identify any single nucleotide polymorphisms (SNPs) and the resulting amino acid changes. Pay close attention to codons corresponding to positions 129, 137, and 143.

Protocol 2: Alternative Oxidase (AOX) Activity Assay

Objective: To determine if resistance to this compound is mediated by the induction of the alternative oxidase pathway.

Materials:

  • Susceptible and resistant fungal strains

  • Culture medium (e.g., YPD broth)

  • This compound

  • Salicylhydroxamic acid (SHAM), an inhibitor of AOX

  • 96-well microtiter plates

  • Plate reader capable of measuring optical density (OD) at 600 nm

Methodology:

  • Prepare Fungal Inoculum: Grow fungal strains overnight in liquid medium. Adjust the cell suspension to a standardized concentration.

  • Set up Microtiter Plate: Prepare a 96-well plate with a two-dimensional gradient of this compound and SHAM.

    • Across the x-axis, create a serial dilution of this compound.

    • Down the y-axis, create a serial dilution of SHAM.

    • Include controls with no inhibitor, this compound only, and SHAM only.

  • Inoculation and Incubation: Inoculate each well with the fungal suspension. Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.

  • Measure Growth: Measure the optical density at 600 nm using a plate reader.

  • Data Analysis:

    • In a strain with AOX-mediated resistance, high concentrations of this compound alone will not inhibit growth.

    • However, in the presence of both this compound and an effective concentration of SHAM, growth will be inhibited. This indicates that the fungus relies on the AOX pathway to survive the effects of this compound.

Protocol 3: Rhodamine 6G Efflux Assay

Objective: To assess the activity of efflux pumps as a potential mechanism of resistance to this compound.

Materials:

  • Susceptible and resistant fungal strains

  • Phosphate-buffered saline (PBS) without glucose

  • Rhodamine 6G (R6G)

  • Glucose

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric plate reader (Excitation: 510 nm, Emission: 535 nm)

Methodology:

  • Cell Preparation and Starvation:

    • Grow fungal cells to the mid-log phase in a suitable liquid medium.

    • Harvest the cells by centrifugation and wash them twice with ice-cold, glucose-free PBS.

    • Resuspend the cells in glucose-free PBS and incubate for 2-4 hours with shaking to deplete intracellular energy reserves and reduce basal efflux pump activity.

  • Rhodamine 6G Loading:

    • Wash the starved cells and resuspend them in glucose-free PBS to a standardized cell density.

    • Add Rhodamine 6G to a final concentration of 10 µM and incubate for 1-1.5 hours to allow for cellular uptake.

  • Efflux Initiation and Measurement:

    • Wash the cells with glucose-free PBS to remove extracellular R6G.

    • Resuspend the cells in PBS.

    • To initiate energy-dependent efflux, add glucose to a final concentration of 2-3 mM. For a negative control, add PBS instead of glucose.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the cell suspension, centrifuge to pellet the cells, and transfer the supernatant to a black, clear-bottom 96-well plate.

  • Fluorescence Measurement: Measure the fluorescence of the R6G in the supernatant using a plate reader.

  • Data Analysis: An increase in the fluorescence of the supernatant over time in the glucose-treated samples indicates active efflux of R6G. A significantly higher rate of efflux in the resistant strain compared to the susceptible strain suggests that overexpression of efflux pumps contributes to the resistance phenotype.

Signaling Pathways

Inhibition of the cytochrome bc1 complex by this compound leads to mitochondrial dysfunction, which can trigger several stress response signaling pathways in fungi. Understanding these pathways is crucial for elucidating the cellular response to the drug and potential mechanisms of tolerance and resistance.

signaling_pathway Fungal Stress Response to Mitochondrial Dysfunction cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_signaling Signaling Cascades cluster_response Cellular Response AS2077715 This compound Cyt_bc1 Cytochrome bc1 Complex AS2077715->Cyt_bc1 inhibits ETC Electron Transport Chain Disruption Cyt_bc1->ETC ROS Increased ROS Production ETC->ROS ATP Decreased ATP Synthesis ETC->ATP aox_induction Alternative Oxidase (AOX) Induction ETC->aox_induction induces bypass HOG_pathway HOG Pathway (Hog1 MAPK) ROS->HOG_pathway activates CWI_pathway Cell Wall Integrity Pathway (Mpk1 MAPK) ROS->CWI_pathway activates Ca_signaling Calcium Signaling (Calcineurin) ATP->Ca_signaling influences stress_genes Stress Gene Expression (e.g., antioxidants) HOG_pathway->stress_genes cell_wall Cell Wall Remodeling CWI_pathway->cell_wall efflux_pumps Upregulation of Efflux Pumps Ca_signaling->efflux_pumps

Caption: Signaling pathways activated in response to mitochondrial dysfunction caused by this compound.

References

dealing with AS-2077715 resistance in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS-2077715. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound resistance in fungal strains. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel antifungal agent isolated from the fungus Capnodium sp.[1]. Its mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex, also known as complex III of the electron transport chain. By binding to this complex, this compound blocks electron transfer, which halts ATP synthesis and leads to fungal cell death[1]. This mechanism is similar to that of QoI (Quinone outside Inhibitor) fungicides.

Q2: We are observing a sudden loss of efficacy of this compound against our fungal strain. What are the potential causes?

A2: A sudden loss of efficacy is often indicative of the development of resistance. For inhibitors of the cytochrome bc1 complex, the most common resistance mechanisms are:

  • Target site modification: This is the most frequently observed mechanism and typically involves point mutations in the cytochrome b gene (CYTB). The G143A substitution is a well-documented mutation that confers high-level resistance to this class of inhibitors[2][3][4].

  • Induction of an alternative respiratory pathway: Some fungi can bypass the blocked cytochrome bc1 complex by activating an alternative oxidase (AOX). This allows for continued respiration, albeit with lower energy production[5][6].

  • Increased drug efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove this compound from the fungal cell, reducing its intracellular concentration to sub-lethal levels.

Q3: How can we confirm if our fungal strain has developed resistance to this compound?

A3: Confirmation of resistance involves a combination of phenotypic and genotypic tests. A significant increase in the Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC50) of this compound against your strain compared to the wild-type or a known susceptible strain is the primary indicator of resistance. Further characterization would involve investigating the specific resistance mechanisms as detailed in the troubleshooting guides below.

Q4: Are there any known quantitative data for this compound against fungal strains?

Data Presentation

Table 1: In Vitro Activity of this compound and Other Antifungals against Trichophyton mentagrophytes-interdigitale Complex

Antifungal AgentMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound Potent activity reported, specific values not publicly available[1]--
Terbinafine0.004 - 320.038
Itraconazole0.015 - 40.1250.5
Voriconazole0.008 - 20.060.25
Luliconazole0.002 - 0.50.0080.06
Miconazole0.008 - 40.060.5

Data for antifungals other than this compound is adapted from a study on a large collection of clinical isolates.

Table 2: Representative IC50 Values of Cytochrome bc1 Inhibitors Against Susceptible and Resistant Fungal Strains

CompoundFungal SpeciesResistance MechanismIC50 (µM) - SusceptibleIC50 (µM) - Resistant
Azoxystrobin (QoI)Mycosphaerella fijiensisCYTB G143A~0.01>100
Pyraclostrobin (QoI)Cercospora sojinaCYTB G143A~0.005>10
Inz-1 (Indazole derivative)Candida albicansTarget site mutation1.6>30

This table provides illustrative data for analogous cytochrome bc1 inhibitors to demonstrate the typical magnitude of resistance.

Troubleshooting Guides

Issue 1: Increased MIC/IC50 values observed for this compound.

This suggests the emergence of a resistant phenotype. The following workflow can help identify the underlying mechanism.

experimental_workflow Troubleshooting Workflow for this compound Resistance start Increased MIC/IC50 of this compound mic_shift Confirm MIC shift with independent experiments start->mic_shift seq_cytb Sequence the Cytochrome b (CYTB) gene mic_shift->seq_cytb aox_assay Perform Alternative Oxidase (AOX) activity assay mic_shift->aox_assay efflux_assay Conduct efflux pump activity assay mic_shift->efflux_assay mutation_found G143A or other known resistance mutation found? seq_cytb->mutation_found aox_activity Increased AOX activity in the presence of this compound? aox_assay->aox_activity efflux_activity Increased efflux of fluorescent dye? efflux_assay->efflux_activity target_resistance Conclusion: Target-site resistance mutation_found->target_resistance Yes unknown_mechanism Conclusion: Novel or combined resistance mechanisms mutation_found->unknown_mechanism No aox_resistance Conclusion: AOX-mediated resistance aox_activity->aox_resistance Yes aox_activity->unknown_mechanism No efflux_resistance Conclusion: Efflux pump-mediated resistance efflux_activity->efflux_resistance Yes efflux_activity->unknown_mechanism No

Caption: Troubleshooting workflow for identifying the mechanism of this compound resistance.

Experimental Protocols

Protocol 1: Sequencing of the Cytochrome b (CYTB) Gene

Objective: To identify point mutations in the CYTB gene associated with resistance to this compound.

Materials:

  • Fungal genomic DNA extraction kit

  • PCR primers flanking the resistance-associated regions of the CYTB gene (e.g., regions covering codons 129, 137, and 143)

  • High-fidelity DNA polymerase and PCR reagents

  • PCR purification kit

  • Sanger sequencing service

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible (wild-type) and the suspected resistant fungal strains using a commercial kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Design primers to amplify the relevant fragments of the CYTB gene.

    • Set up PCR reactions with the extracted gDNA as a template. A typical PCR program would be:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize as needed).

        • Extension: 72°C for 1 minute (adjust based on amplicon length).

      • Final extension: 72°C for 10 minutes.

    • Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.

  • PCR Product Purification: Purify the PCR products using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis:

    • Align the obtained sequences from the resistant strain with the sequence from the susceptible strain and a reference CYTB sequence.

    • Identify any single nucleotide polymorphisms (SNPs) and the resulting amino acid changes. Pay close attention to codons corresponding to positions 129, 137, and 143.

Protocol 2: Alternative Oxidase (AOX) Activity Assay

Objective: To determine if resistance to this compound is mediated by the induction of the alternative oxidase pathway.

Materials:

  • Susceptible and resistant fungal strains

  • Culture medium (e.g., YPD broth)

  • This compound

  • Salicylhydroxamic acid (SHAM), an inhibitor of AOX

  • 96-well microtiter plates

  • Plate reader capable of measuring optical density (OD) at 600 nm

Methodology:

  • Prepare Fungal Inoculum: Grow fungal strains overnight in liquid medium. Adjust the cell suspension to a standardized concentration.

  • Set up Microtiter Plate: Prepare a 96-well plate with a two-dimensional gradient of this compound and SHAM.

    • Across the x-axis, create a serial dilution of this compound.

    • Down the y-axis, create a serial dilution of SHAM.

    • Include controls with no inhibitor, this compound only, and SHAM only.

  • Inoculation and Incubation: Inoculate each well with the fungal suspension. Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.

  • Measure Growth: Measure the optical density at 600 nm using a plate reader.

  • Data Analysis:

    • In a strain with AOX-mediated resistance, high concentrations of this compound alone will not inhibit growth.

    • However, in the presence of both this compound and an effective concentration of SHAM, growth will be inhibited. This indicates that the fungus relies on the AOX pathway to survive the effects of this compound.

Protocol 3: Rhodamine 6G Efflux Assay

Objective: To assess the activity of efflux pumps as a potential mechanism of resistance to this compound.

Materials:

  • Susceptible and resistant fungal strains

  • Phosphate-buffered saline (PBS) without glucose

  • Rhodamine 6G (R6G)

  • Glucose

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric plate reader (Excitation: 510 nm, Emission: 535 nm)

Methodology:

  • Cell Preparation and Starvation:

    • Grow fungal cells to the mid-log phase in a suitable liquid medium.

    • Harvest the cells by centrifugation and wash them twice with ice-cold, glucose-free PBS.

    • Resuspend the cells in glucose-free PBS and incubate for 2-4 hours with shaking to deplete intracellular energy reserves and reduce basal efflux pump activity.

  • Rhodamine 6G Loading:

    • Wash the starved cells and resuspend them in glucose-free PBS to a standardized cell density.

    • Add Rhodamine 6G to a final concentration of 10 µM and incubate for 1-1.5 hours to allow for cellular uptake.

  • Efflux Initiation and Measurement:

    • Wash the cells with glucose-free PBS to remove extracellular R6G.

    • Resuspend the cells in PBS.

    • To initiate energy-dependent efflux, add glucose to a final concentration of 2-3 mM. For a negative control, add PBS instead of glucose.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the cell suspension, centrifuge to pellet the cells, and transfer the supernatant to a black, clear-bottom 96-well plate.

  • Fluorescence Measurement: Measure the fluorescence of the R6G in the supernatant using a plate reader.

  • Data Analysis: An increase in the fluorescence of the supernatant over time in the glucose-treated samples indicates active efflux of R6G. A significantly higher rate of efflux in the resistant strain compared to the susceptible strain suggests that overexpression of efflux pumps contributes to the resistance phenotype.

Signaling Pathways

Inhibition of the cytochrome bc1 complex by this compound leads to mitochondrial dysfunction, which can trigger several stress response signaling pathways in fungi. Understanding these pathways is crucial for elucidating the cellular response to the drug and potential mechanisms of tolerance and resistance.

signaling_pathway Fungal Stress Response to Mitochondrial Dysfunction cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_signaling Signaling Cascades cluster_response Cellular Response AS2077715 This compound Cyt_bc1 Cytochrome bc1 Complex AS2077715->Cyt_bc1 inhibits ETC Electron Transport Chain Disruption Cyt_bc1->ETC ROS Increased ROS Production ETC->ROS ATP Decreased ATP Synthesis ETC->ATP aox_induction Alternative Oxidase (AOX) Induction ETC->aox_induction induces bypass HOG_pathway HOG Pathway (Hog1 MAPK) ROS->HOG_pathway activates CWI_pathway Cell Wall Integrity Pathway (Mpk1 MAPK) ROS->CWI_pathway activates Ca_signaling Calcium Signaling (Calcineurin) ATP->Ca_signaling influences stress_genes Stress Gene Expression (e.g., antioxidants) HOG_pathway->stress_genes cell_wall Cell Wall Remodeling CWI_pathway->cell_wall efflux_pumps Upregulation of Efflux Pumps Ca_signaling->efflux_pumps

Caption: Signaling pathways activated in response to mitochondrial dysfunction caused by this compound.

References

AS-2077715 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of AS-2077715.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. It is also reported to be soluble in Dichloromethane, Ethanol, and Methanol.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/cell culture medium. Why is this happening?

This is a common issue for compounds that are poorly soluble in water. While this compound dissolves in a strong organic solvent like DMSO, this stock solution is highly concentrated. When you dilute this into an aqueous environment, the concentration of the organic solvent drops dramatically. The aqueous buffer or medium may not be able to keep the compound dissolved at the desired final concentration, causing it to precipitate out of solution.[1]

Q3: How can I prevent my this compound from precipitating when preparing my working solution in a biological buffer or cell culture medium?

Several techniques can help prevent precipitation:

  • Pre-warm your buffer/medium: Warming your aqueous solution to 37°C can help increase the solubility of the compound.[2]

  • Use a drop-wise addition method with constant mixing: Instead of pipetting the entire volume of your stock solution at once, add it drop-by-drop to the vortexing or stirring buffer/medium. This helps to avoid localized high concentrations of the compound that can trigger precipitation.

  • Prepare a more dilute stock solution: A lower concentration stock solution will require a larger volume to be added to your buffer. This can sometimes help maintain solubility by introducing the compound more gradually. However, be mindful of the final concentration of your solvent (e.g., DMSO), as it can have an effect on your cells.

  • Test the solubility limit: It is crucial to determine the maximum concentration of this compound that is soluble in your specific biological buffer or cell culture medium before proceeding with your experiments.

Q4: Can the composition of my cell culture medium affect the solubility of this compound?

Yes, the components of your cell culture medium can significantly impact the solubility of a compound.[2] Media contain various salts, amino acids, vitamins, and proteins that can interact with this compound. For instance, binding to serum proteins can either increase or decrease its solubility and bioavailability. If you are using a serum-free medium, you may observe different solubility behavior compared to a serum-containing medium.

Q5: How does pH and temperature affect the solubility of this compound?

Troubleshooting Guide

Issue Potential Cause Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.- Lower the final concentration of this compound.- Pre-warm the aqueous buffer to 37°C before adding the stock solution.- Add the stock solution drop-wise while vigorously vortexing or stirring the buffer.- Prepare a more dilute stock solution to reduce the localized concentration upon addition.
Precipitate forms over time in the incubator. The compound may be less stable or soluble at the incubation temperature and pH over extended periods. The compound may also be interacting with media components.[2]- Determine the stability of this compound in your specific media at 37°C over the time course of your experiment.- Consider preparing fresh working solutions immediately before each experiment.- Test for interactions with media components if possible.
Cloudiness or turbidity appears in the cell culture media. This could be due to fine particulate precipitation of the compound or microbial contamination.[2]- Examine a sample of the media under a microscope to differentiate between a chemical precipitate and microbial growth.- If it is a precipitate, refer to the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review your sterile technique.
Inconsistent experimental results. This could be due to variable amounts of dissolved this compound if precipitation is occurring inconsistently.- Ensure complete dissolution of the compound in the stock solution before each use by gentle warming and vortexing.- Strictly follow a standardized protocol for preparing the working solution to ensure consistency.- Visually inspect for any signs of precipitation before adding the working solution to your experiment.

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound in a Biological Buffer

Objective: To estimate the maximum concentration of this compound that can be dissolved in a specific biological buffer without precipitation.

Materials:

  • This compound solid

  • 100% DMSO

  • Biological buffer of interest (e.g., PBS, TRIS buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in your biological buffer. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate the dilutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours), with gentle agitation.

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.

  • Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and look for crystals or amorphous precipitate.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your approximate solubility limit in that specific buffer and under those conditions.

Protocol 2: Recommended Procedure for Preparing a Working Solution of this compound in Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium with a minimized risk of precipitation.

Materials:

  • This compound stock solution in DMSO

  • Cell culture medium (pre-warmed to 37°C)

  • Sterile conical tube

  • Vortex mixer

Methodology:

  • Thaw and Mix Stock Solution: Thaw an aliquot of the this compound stock solution and bring it to room temperature. Vortex the stock solution gently to ensure it is homogeneous.

  • Prepare Medium: In a sterile conical tube, add the required volume of the pre-warmed cell culture medium.

  • Drop-wise Addition: While gently vortexing the medium, add the required volume of the this compound stock solution drop-by-drop to the side of the tube. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continued Mixing: Continue to mix the working solution for a few minutes to ensure it is fully dissolved and evenly distributed.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Determination cluster_working Working Solution Preparation solid This compound Solid stock High Concentration Stock Solution solid->stock Dissolve dmso 100% DMSO dmso->stock serial_dilution Serial Dilutions stock->serial_dilution dropwise Drop-wise Addition of Stock Solution stock->dropwise buffer Biological Buffer buffer->serial_dilution incubation Incubate & Agitate serial_dilution->incubation visual_inspection Visual & Microscopic Inspection incubation->visual_inspection solubility_limit Determine Solubility Limit visual_inspection->solubility_limit prewarmed_medium Pre-warmed Cell Culture Medium vortex Vortexing prewarmed_medium->vortex vortex->dropwise working_solution Final Working Solution dropwise->working_solution

Caption: Workflow for preparing and testing this compound solutions.

troubleshooting_logic start Observe Precipitate in Working Solution cause1 Exceeded Solubility Limit? start->cause1 cause2 Improper Mixing Technique? cause1->cause2 No solution1 Lower Final Concentration or Determine Solubility Limit cause1->solution1 Yes cause3 Media Interaction or Instability? cause2->cause3 No solution2 Pre-warm Medium & Add Stock Drop-wise with Vortexing cause2->solution2 Yes solution3 Test Compound Stability in Media Over Time cause3->solution3 Yes end Precipitation Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for this compound precipitation issues.

References

AS-2077715 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of AS-2077715.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. It is also reported to be soluble in Dichloromethane, Ethanol, and Methanol.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/cell culture medium. Why is this happening?

This is a common issue for compounds that are poorly soluble in water. While this compound dissolves in a strong organic solvent like DMSO, this stock solution is highly concentrated. When you dilute this into an aqueous environment, the concentration of the organic solvent drops dramatically. The aqueous buffer or medium may not be able to keep the compound dissolved at the desired final concentration, causing it to precipitate out of solution.[1]

Q3: How can I prevent my this compound from precipitating when preparing my working solution in a biological buffer or cell culture medium?

Several techniques can help prevent precipitation:

  • Pre-warm your buffer/medium: Warming your aqueous solution to 37°C can help increase the solubility of the compound.[2]

  • Use a drop-wise addition method with constant mixing: Instead of pipetting the entire volume of your stock solution at once, add it drop-by-drop to the vortexing or stirring buffer/medium. This helps to avoid localized high concentrations of the compound that can trigger precipitation.

  • Prepare a more dilute stock solution: A lower concentration stock solution will require a larger volume to be added to your buffer. This can sometimes help maintain solubility by introducing the compound more gradually. However, be mindful of the final concentration of your solvent (e.g., DMSO), as it can have an effect on your cells.

  • Test the solubility limit: It is crucial to determine the maximum concentration of this compound that is soluble in your specific biological buffer or cell culture medium before proceeding with your experiments.

Q4: Can the composition of my cell culture medium affect the solubility of this compound?

Yes, the components of your cell culture medium can significantly impact the solubility of a compound.[2] Media contain various salts, amino acids, vitamins, and proteins that can interact with this compound. For instance, binding to serum proteins can either increase or decrease its solubility and bioavailability. If you are using a serum-free medium, you may observe different solubility behavior compared to a serum-containing medium.

Q5: How does pH and temperature affect the solubility of this compound?

Troubleshooting Guide

Issue Potential Cause Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.- Lower the final concentration of this compound.- Pre-warm the aqueous buffer to 37°C before adding the stock solution.- Add the stock solution drop-wise while vigorously vortexing or stirring the buffer.- Prepare a more dilute stock solution to reduce the localized concentration upon addition.
Precipitate forms over time in the incubator. The compound may be less stable or soluble at the incubation temperature and pH over extended periods. The compound may also be interacting with media components.[2]- Determine the stability of this compound in your specific media at 37°C over the time course of your experiment.- Consider preparing fresh working solutions immediately before each experiment.- Test for interactions with media components if possible.
Cloudiness or turbidity appears in the cell culture media. This could be due to fine particulate precipitation of the compound or microbial contamination.[2]- Examine a sample of the media under a microscope to differentiate between a chemical precipitate and microbial growth.- If it is a precipitate, refer to the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review your sterile technique.
Inconsistent experimental results. This could be due to variable amounts of dissolved this compound if precipitation is occurring inconsistently.- Ensure complete dissolution of the compound in the stock solution before each use by gentle warming and vortexing.- Strictly follow a standardized protocol for preparing the working solution to ensure consistency.- Visually inspect for any signs of precipitation before adding the working solution to your experiment.

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound in a Biological Buffer

Objective: To estimate the maximum concentration of this compound that can be dissolved in a specific biological buffer without precipitation.

Materials:

  • This compound solid

  • 100% DMSO

  • Biological buffer of interest (e.g., PBS, TRIS buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in your biological buffer. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate the dilutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours), with gentle agitation.

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.

  • Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and look for crystals or amorphous precipitate.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your approximate solubility limit in that specific buffer and under those conditions.

Protocol 2: Recommended Procedure for Preparing a Working Solution of this compound in Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium with a minimized risk of precipitation.

Materials:

  • This compound stock solution in DMSO

  • Cell culture medium (pre-warmed to 37°C)

  • Sterile conical tube

  • Vortex mixer

Methodology:

  • Thaw and Mix Stock Solution: Thaw an aliquot of the this compound stock solution and bring it to room temperature. Vortex the stock solution gently to ensure it is homogeneous.

  • Prepare Medium: In a sterile conical tube, add the required volume of the pre-warmed cell culture medium.

  • Drop-wise Addition: While gently vortexing the medium, add the required volume of the this compound stock solution drop-by-drop to the side of the tube. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continued Mixing: Continue to mix the working solution for a few minutes to ensure it is fully dissolved and evenly distributed.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Determination cluster_working Working Solution Preparation solid This compound Solid stock High Concentration Stock Solution solid->stock Dissolve dmso 100% DMSO dmso->stock serial_dilution Serial Dilutions stock->serial_dilution dropwise Drop-wise Addition of Stock Solution stock->dropwise buffer Biological Buffer buffer->serial_dilution incubation Incubate & Agitate serial_dilution->incubation visual_inspection Visual & Microscopic Inspection incubation->visual_inspection solubility_limit Determine Solubility Limit visual_inspection->solubility_limit prewarmed_medium Pre-warmed Cell Culture Medium vortex Vortexing prewarmed_medium->vortex vortex->dropwise working_solution Final Working Solution dropwise->working_solution

Caption: Workflow for preparing and testing this compound solutions.

troubleshooting_logic start Observe Precipitate in Working Solution cause1 Exceeded Solubility Limit? start->cause1 cause2 Improper Mixing Technique? cause1->cause2 No solution1 Lower Final Concentration or Determine Solubility Limit cause1->solution1 Yes cause3 Media Interaction or Instability? cause2->cause3 No solution2 Pre-warm Medium & Add Stock Drop-wise with Vortexing cause2->solution2 Yes solution3 Test Compound Stability in Media Over Time cause3->solution3 Yes end Precipitation Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for this compound precipitation issues.

References

interpreting variable results in AS-2077715 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AS-2077715 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[1] This complex is a critical component of the electron transport chain. By inhibiting complex III, this compound disrupts the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the generation of the proton gradient necessary for ATP synthesis.[2][3][4] This disruption of mitochondrial respiration leads to fungal cell death.[1]

Q2: How selective is this compound for fungal complex III over mammalian complex III?

This compound exhibits a high degree of selectivity for the fungal enzyme. It has been demonstrated to be significantly more potent against Trichophyton mentagrophytes complex III than against mammalian complex III, as highlighted in the data summary table below.[1]

Q3: What is the expected antifungal activity of this compound?

This compound has shown potent antifungal activity, particularly against Trichophyton species.[5] Specific activity values can be found in the data summary table.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data reported for this compound's activity.

ParameterOrganism/Cell TypeValue
IC50 Trichophyton mentagrophytes complex III0.9 ng/mL[1]
IC50 Mammalian complex III6000 - 20,000 ng/mL[1]
MIC Trichophyton mentagrophytes0.08 µg/mL[1]
Cytotoxicity Mammalian cells>6 µg/mL[1]

Troubleshooting Guide

Variable results in experiments with this compound can arise from several factors, ranging from compound handling to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.

Q1: I am observing lower than expected or no antifungal activity. What are the possible causes?

  • Poor Solubility: this compound is a natural product isolated as a white powder and may have limited aqueous solubility.[5][6] If the compound is not fully dissolved, its effective concentration will be lower than anticipated.

    • Recommendation: Ensure the complete dissolution of this compound. While DMSO is a common solvent, consider trying ethanol, as it can be more effective for some complex III inhibitors.[7] It is also crucial to check for any precipitation after adding the stock solution to your aqueous assay medium.

  • Compound Degradation: Like many natural products, this compound may be sensitive to storage conditions and freeze-thaw cycles.

    • Recommendation: Aliquot your stock solutions to minimize freeze-thaw cycles. Store stocks at -20°C or -80°C and protect them from light.

  • Fungal Strain Variability: The susceptibility to mitochondrial inhibitors can vary between different fungal species and even strains, potentially due to differences in the structure of the cytochrome bc1 complex or the presence of alternative respiratory pathways.[2]

    • Recommendation: Verify the susceptibility of your specific fungal strain to other known complex III inhibitors as a positive control.

  • Experimental Protocol Issues: In cell-based assays, factors such as inoculum size, incubation time, and media composition can significantly impact the observed minimum inhibitory concentration (MIC).

    • Recommendation: Standardize your antifungal susceptibility testing protocol according to established guidelines where possible.

Q2: My results for complex III inhibition assays are highly variable between replicates. What should I check?

  • Incomplete Mitochondrial Lysis: For assays using isolated mitochondria, incomplete lysis can lead to inconsistent access of the inhibitor to complex III.

    • Recommendation: Ensure your mitochondrial isolation and lysis protocol is optimized and consistently applied. The use of a mild detergent like digitonin (B1670571) can aid in solubilizing the mitochondrial membranes.[7]

  • Interference from Other Complexes: The electron transport chain is an integrated system. Activity at other complexes can interfere with measurements at complex III.

    • Recommendation: When measuring the activity of the ubiquinol-cytochrome c reductase, it is advisable to include inhibitors of other complexes to isolate the activity of complex III. For instance, using potassium cyanide (KCN) or sodium azide (B81097) will inhibit complex IV (cytochrome c oxidase).[7]

  • Reagent Preparation and Stability: The stability of substrates like cytochrome c and ubiquinol derivatives is critical for reproducible results.

    • Recommendation: Prepare fresh reagents for each experiment whenever possible and handle them according to the manufacturer's instructions.

Q3: The IC50 values I'm obtaining are inconsistent with published data. Why might this be?

  • Differences in Assay Conditions: Minor variations in experimental conditions can lead to shifts in IC50 values. Key parameters include:

    • Enzyme and substrate concentrations.

    • Buffer pH and ionic strength.

    • The presence of detergents or chelating agents like EDTA, which can enhance sensitivity.[7]

    • Recommendation: Carefully review the detailed methodology of the published study and align your protocol as closely as possible.

  • Purity of the Compound: The purity of the this compound sample can affect its potency.

    • Recommendation: If possible, verify the purity of your compound using analytical techniques such as HPLC.

  • Source of Mitochondria: The composition and activity of the cytochrome bc1 complex can differ between organisms.[3] An IC50 value obtained using mitochondria from one fungal species may not be directly comparable to that from another.

    • Recommendation: Ensure you are using the same or a very similar biological source for your mitochondria as the reference study.

Experimental Protocols

Key Experiment: Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

This protocol provides a general methodology for assessing the inhibitory effect of this compound on complex III activity.

  • Preparation of Mitochondria:

    • Isolate mitochondria from the desired fungal or mammalian cells using differential centrifugation.

    • Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford assay).

    • For the assay, dilute the mitochondrial preparation in a suitable assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4). To ensure access to the enzyme, consider using a low concentration of a mild detergent like digitonin.

  • Assay Procedure:

    • The assay measures the reduction of cytochrome c, which can be monitored spectrophotometrically by the increase in absorbance at 550 nm.

    • In a cuvette, combine the assay buffer, a specific concentration of this compound (or vehicle control), oxidized cytochrome c, and an inhibitor for complex IV such as potassium cyanide (KCN) to prevent the re-oxidation of cytochrome c.

    • Pre-incubate this mixture for a few minutes at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a ubiquinol substrate (e.g., decylubiquinol).

    • Immediately begin recording the absorbance at 550 nm over several minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

AS2077715_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor ComplexI Complex I UQ Ubiquinone Pool (UQ) ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- (from UQH2) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient AS2077715 This compound AS2077715->ComplexIII Inhibits

Caption: Mechanism of action of this compound in the electron transport chain.

Caption: A logical workflow for troubleshooting variable this compound results.

References

interpreting variable results in AS-2077715 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AS-2077715 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[1] This complex is a critical component of the electron transport chain. By inhibiting complex III, this compound disrupts the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the generation of the proton gradient necessary for ATP synthesis.[2][3][4] This disruption of mitochondrial respiration leads to fungal cell death.[1]

Q2: How selective is this compound for fungal complex III over mammalian complex III?

This compound exhibits a high degree of selectivity for the fungal enzyme. It has been demonstrated to be significantly more potent against Trichophyton mentagrophytes complex III than against mammalian complex III, as highlighted in the data summary table below.[1]

Q3: What is the expected antifungal activity of this compound?

This compound has shown potent antifungal activity, particularly against Trichophyton species.[5] Specific activity values can be found in the data summary table.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data reported for this compound's activity.

ParameterOrganism/Cell TypeValue
IC50 Trichophyton mentagrophytes complex III0.9 ng/mL[1]
IC50 Mammalian complex III6000 - 20,000 ng/mL[1]
MIC Trichophyton mentagrophytes0.08 µg/mL[1]
Cytotoxicity Mammalian cells>6 µg/mL[1]

Troubleshooting Guide

Variable results in experiments with this compound can arise from several factors, ranging from compound handling to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.

Q1: I am observing lower than expected or no antifungal activity. What are the possible causes?

  • Poor Solubility: this compound is a natural product isolated as a white powder and may have limited aqueous solubility.[5][6] If the compound is not fully dissolved, its effective concentration will be lower than anticipated.

    • Recommendation: Ensure the complete dissolution of this compound. While DMSO is a common solvent, consider trying ethanol, as it can be more effective for some complex III inhibitors.[7] It is also crucial to check for any precipitation after adding the stock solution to your aqueous assay medium.

  • Compound Degradation: Like many natural products, this compound may be sensitive to storage conditions and freeze-thaw cycles.

    • Recommendation: Aliquot your stock solutions to minimize freeze-thaw cycles. Store stocks at -20°C or -80°C and protect them from light.

  • Fungal Strain Variability: The susceptibility to mitochondrial inhibitors can vary between different fungal species and even strains, potentially due to differences in the structure of the cytochrome bc1 complex or the presence of alternative respiratory pathways.[2]

    • Recommendation: Verify the susceptibility of your specific fungal strain to other known complex III inhibitors as a positive control.

  • Experimental Protocol Issues: In cell-based assays, factors such as inoculum size, incubation time, and media composition can significantly impact the observed minimum inhibitory concentration (MIC).

    • Recommendation: Standardize your antifungal susceptibility testing protocol according to established guidelines where possible.

Q2: My results for complex III inhibition assays are highly variable between replicates. What should I check?

  • Incomplete Mitochondrial Lysis: For assays using isolated mitochondria, incomplete lysis can lead to inconsistent access of the inhibitor to complex III.

    • Recommendation: Ensure your mitochondrial isolation and lysis protocol is optimized and consistently applied. The use of a mild detergent like digitonin can aid in solubilizing the mitochondrial membranes.[7]

  • Interference from Other Complexes: The electron transport chain is an integrated system. Activity at other complexes can interfere with measurements at complex III.

    • Recommendation: When measuring the activity of the ubiquinol-cytochrome c reductase, it is advisable to include inhibitors of other complexes to isolate the activity of complex III. For instance, using potassium cyanide (KCN) or sodium azide will inhibit complex IV (cytochrome c oxidase).[7]

  • Reagent Preparation and Stability: The stability of substrates like cytochrome c and ubiquinol derivatives is critical for reproducible results.

    • Recommendation: Prepare fresh reagents for each experiment whenever possible and handle them according to the manufacturer's instructions.

Q3: The IC50 values I'm obtaining are inconsistent with published data. Why might this be?

  • Differences in Assay Conditions: Minor variations in experimental conditions can lead to shifts in IC50 values. Key parameters include:

    • Enzyme and substrate concentrations.

    • Buffer pH and ionic strength.

    • The presence of detergents or chelating agents like EDTA, which can enhance sensitivity.[7]

    • Recommendation: Carefully review the detailed methodology of the published study and align your protocol as closely as possible.

  • Purity of the Compound: The purity of the this compound sample can affect its potency.

    • Recommendation: If possible, verify the purity of your compound using analytical techniques such as HPLC.

  • Source of Mitochondria: The composition and activity of the cytochrome bc1 complex can differ between organisms.[3] An IC50 value obtained using mitochondria from one fungal species may not be directly comparable to that from another.

    • Recommendation: Ensure you are using the same or a very similar biological source for your mitochondria as the reference study.

Experimental Protocols

Key Experiment: Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

This protocol provides a general methodology for assessing the inhibitory effect of this compound on complex III activity.

  • Preparation of Mitochondria:

    • Isolate mitochondria from the desired fungal or mammalian cells using differential centrifugation.

    • Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford assay).

    • For the assay, dilute the mitochondrial preparation in a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.4). To ensure access to the enzyme, consider using a low concentration of a mild detergent like digitonin.

  • Assay Procedure:

    • The assay measures the reduction of cytochrome c, which can be monitored spectrophotometrically by the increase in absorbance at 550 nm.

    • In a cuvette, combine the assay buffer, a specific concentration of this compound (or vehicle control), oxidized cytochrome c, and an inhibitor for complex IV such as potassium cyanide (KCN) to prevent the re-oxidation of cytochrome c.

    • Pre-incubate this mixture for a few minutes at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a ubiquinol substrate (e.g., decylubiquinol).

    • Immediately begin recording the absorbance at 550 nm over several minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

AS2077715_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor ComplexI Complex I UQ Ubiquinone Pool (UQ) ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- (from UQH2) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient AS2077715 This compound AS2077715->ComplexIII Inhibits

Caption: Mechanism of action of this compound in the electron transport chain.

Caption: A logical workflow for troubleshooting variable this compound results.

References

impact of serum on AS-2077715 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS-2077715. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a particular focus on the impact of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent antifungal agent.[1] Its mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (also known as Complex III).[1][2] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration, leading to fungal cell death.

Q2: I am observing reduced activity of this compound in my cell-based assay containing fetal bovine serum (FBS) compared to a serum-free biochemical assay. Why might this be happening?

A reduction in the activity of a small molecule inhibitor in the presence of serum is a common phenomenon. This is often due to the binding of the compound to serum proteins, particularly albumin.[3] When this compound binds to these proteins, the concentration of the free, unbound compound available to interact with its target (the cytochrome bc1 complex) is reduced.[3] Only the unbound fraction of the drug is typically considered microbiologically active.[3]

Q3: How does serum protein binding affect the potency of an inhibitor like this compound?

Serum protein binding can lead to a significant increase in the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) of a compound. This means a higher total concentration of this compound is required to achieve the same level of inhibition in the presence of serum as in a serum-free environment. For some antifungal agents, the presence of serum has been shown to increase their inhibitory concentrations.[4]

Q4: Are there other factors besides protein binding that could influence this compound activity in the presence of serum?

Yes, while protein binding is a primary factor, other components in the serum could potentially influence the activity of this compound. The interplay between drugs and fungi in the presence of serum proteins is a complex phenomenon.[4] It's also worth noting that for some antifungals, the presence of serum can enhance their activity.[4] However, a decrease in activity is more commonly associated with protein binding.

Troubleshooting Guides

Issue: My IC50 value for this compound is significantly higher in my cellular assay with 10% FBS compared to the published value from a biochemical assay.

Possible Cause: Serum protein binding of this compound.

Troubleshooting Steps:

  • Quantify the Impact of Serum: Perform a dose-response experiment with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%). A systematic increase in the IC50 value with increasing serum concentration will strongly suggest serum protein binding.

  • Determine the Fraction of Unbound Drug: If feasible, use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of this compound that is bound to serum proteins.

  • Adjust Dosing in Cellular Assays: Based on the observed IC50 shift, you may need to use higher concentrations of this compound in your serum-containing assays to achieve the desired level of target engagement.

  • Consider Serum-Free or Reduced-Serum Conditions: If your experimental design allows, consider adapting your assay to serum-free or reduced-serum conditions to minimize the confounding effect of protein binding.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on the IC50 of this compound against a Fungal Pathogen.

Serum Concentration (%)IC50 of this compound (nM)Fold-Increase in IC50
0101.0
2252.5
5606.0
1015015.0

This table illustrates a hypothetical scenario where the IC50 of this compound increases with higher concentrations of serum, indicating a potential interaction with serum proteins.

Experimental Protocols

Protocol: Assessing the Impact of Serum on this compound Activity (IC50 Shift Assay)

Objective: To determine the effect of serum on the half-maximal inhibitory concentration (IC50) of this compound against a target fungal strain.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal culture of interest

  • Appropriate liquid growth medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Microplate reader for measuring fungal growth (e.g., absorbance at 600 nm)

  • Standard laboratory equipment (pipettes, incubators, etc.)

Methodology:

  • Prepare Media: Prepare growth media with varying concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).

  • Prepare Fungal Inoculum: Grow the fungal strain to the mid-logarithmic phase and dilute it to the desired final concentration in each of the prepared media.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested.

  • Plate Setup:

    • To the wells of a 96-well plate, add the fungal inoculum in the respective serum-containing or serum-free media.

    • Add the different concentrations of this compound to the wells. Include vehicle controls (e.g., DMSO) for each serum concentration.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungal strain for a predetermined period (e.g., 24-48 hours).

  • Measure Fungal Growth: After incubation, measure the fungal growth in each well using a microplate reader.

  • Data Analysis:

    • Normalize the growth data to the vehicle controls for each serum concentration.

    • Plot the normalized growth as a function of the this compound concentration for each serum condition.

    • Use a non-linear regression analysis to determine the IC50 value for each serum concentration.

Visualizations

AS_2077715_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane AS2077715 This compound Complex_III Cytochrome bc1 Complex (Complex III) AS2077715->Complex_III Inhibition CytC Cytochrome c Complex_III->CytC e- UQ Ubiquinone Pool UQH2 Ubiquinol Pool UQH2->Complex_III e- Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O

Caption: Mechanism of action of this compound.

Serum_Binding_Workflow cluster_workflow Experimental Workflow: Assessing Serum Impact A Prepare fungal culture and This compound serial dilutions C Incubate fungal culture with this compound in different serum conditions A->C B Prepare media with varying serum concentrations (0-10%) B->C D Measure fungal growth (e.g., OD600) C->D E Plot dose-response curves for each serum concentration D->E F Calculate IC50 values and compare the 'IC50 shift' E->F

Caption: Workflow for an IC50 shift assay.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Reduced this compound Activity Start Reduced this compound activity in serum-containing media? CheckSerum Is there a dose-dependent increase in IC50 with serum? Start->CheckSerum Yes NoEffect Serum may not be the primary cause. Investigate other experimental variables. Start->NoEffect No ProteinBinding Likely due to serum protein binding. Consider unbound concentration. CheckSerum->ProteinBinding Yes OtherFactors Consider other factors: - Compound stability - Cell permeability CheckSerum->OtherFactors No

Caption: Troubleshooting decision tree.

References

impact of serum on AS-2077715 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS-2077715. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a particular focus on the impact of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent antifungal agent.[1] Its mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (also known as Complex III).[1][2] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration, leading to fungal cell death.

Q2: I am observing reduced activity of this compound in my cell-based assay containing fetal bovine serum (FBS) compared to a serum-free biochemical assay. Why might this be happening?

A reduction in the activity of a small molecule inhibitor in the presence of serum is a common phenomenon. This is often due to the binding of the compound to serum proteins, particularly albumin.[3] When this compound binds to these proteins, the concentration of the free, unbound compound available to interact with its target (the cytochrome bc1 complex) is reduced.[3] Only the unbound fraction of the drug is typically considered microbiologically active.[3]

Q3: How does serum protein binding affect the potency of an inhibitor like this compound?

Serum protein binding can lead to a significant increase in the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) of a compound. This means a higher total concentration of this compound is required to achieve the same level of inhibition in the presence of serum as in a serum-free environment. For some antifungal agents, the presence of serum has been shown to increase their inhibitory concentrations.[4]

Q4: Are there other factors besides protein binding that could influence this compound activity in the presence of serum?

Yes, while protein binding is a primary factor, other components in the serum could potentially influence the activity of this compound. The interplay between drugs and fungi in the presence of serum proteins is a complex phenomenon.[4] It's also worth noting that for some antifungals, the presence of serum can enhance their activity.[4] However, a decrease in activity is more commonly associated with protein binding.

Troubleshooting Guides

Issue: My IC50 value for this compound is significantly higher in my cellular assay with 10% FBS compared to the published value from a biochemical assay.

Possible Cause: Serum protein binding of this compound.

Troubleshooting Steps:

  • Quantify the Impact of Serum: Perform a dose-response experiment with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%). A systematic increase in the IC50 value with increasing serum concentration will strongly suggest serum protein binding.

  • Determine the Fraction of Unbound Drug: If feasible, use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of this compound that is bound to serum proteins.

  • Adjust Dosing in Cellular Assays: Based on the observed IC50 shift, you may need to use higher concentrations of this compound in your serum-containing assays to achieve the desired level of target engagement.

  • Consider Serum-Free or Reduced-Serum Conditions: If your experimental design allows, consider adapting your assay to serum-free or reduced-serum conditions to minimize the confounding effect of protein binding.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on the IC50 of this compound against a Fungal Pathogen.

Serum Concentration (%)IC50 of this compound (nM)Fold-Increase in IC50
0101.0
2252.5
5606.0
1015015.0

This table illustrates a hypothetical scenario where the IC50 of this compound increases with higher concentrations of serum, indicating a potential interaction with serum proteins.

Experimental Protocols

Protocol: Assessing the Impact of Serum on this compound Activity (IC50 Shift Assay)

Objective: To determine the effect of serum on the half-maximal inhibitory concentration (IC50) of this compound against a target fungal strain.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal culture of interest

  • Appropriate liquid growth medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Microplate reader for measuring fungal growth (e.g., absorbance at 600 nm)

  • Standard laboratory equipment (pipettes, incubators, etc.)

Methodology:

  • Prepare Media: Prepare growth media with varying concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).

  • Prepare Fungal Inoculum: Grow the fungal strain to the mid-logarithmic phase and dilute it to the desired final concentration in each of the prepared media.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested.

  • Plate Setup:

    • To the wells of a 96-well plate, add the fungal inoculum in the respective serum-containing or serum-free media.

    • Add the different concentrations of this compound to the wells. Include vehicle controls (e.g., DMSO) for each serum concentration.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungal strain for a predetermined period (e.g., 24-48 hours).

  • Measure Fungal Growth: After incubation, measure the fungal growth in each well using a microplate reader.

  • Data Analysis:

    • Normalize the growth data to the vehicle controls for each serum concentration.

    • Plot the normalized growth as a function of the this compound concentration for each serum condition.

    • Use a non-linear regression analysis to determine the IC50 value for each serum concentration.

Visualizations

AS_2077715_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane AS2077715 This compound Complex_III Cytochrome bc1 Complex (Complex III) AS2077715->Complex_III Inhibition CytC Cytochrome c Complex_III->CytC e- UQ Ubiquinone Pool UQH2 Ubiquinol Pool UQH2->Complex_III e- Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O

Caption: Mechanism of action of this compound.

Serum_Binding_Workflow cluster_workflow Experimental Workflow: Assessing Serum Impact A Prepare fungal culture and This compound serial dilutions C Incubate fungal culture with this compound in different serum conditions A->C B Prepare media with varying serum concentrations (0-10%) B->C D Measure fungal growth (e.g., OD600) C->D E Plot dose-response curves for each serum concentration D->E F Calculate IC50 values and compare the 'IC50 shift' E->F

Caption: Workflow for an IC50 shift assay.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Reduced this compound Activity Start Reduced this compound activity in serum-containing media? CheckSerum Is there a dose-dependent increase in IC50 with serum? Start->CheckSerum Yes NoEffect Serum may not be the primary cause. Investigate other experimental variables. Start->NoEffect No ProteinBinding Likely due to serum protein binding. Consider unbound concentration. CheckSerum->ProteinBinding Yes OtherFactors Consider other factors: - Compound stability - Cell permeability CheckSerum->OtherFactors No

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: AS-2077715 vs. Terbinafine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antifungal agents AS-2077715 and terbinafine (B446), focusing on their distinct mechanisms of action. The information presented is supported by experimental data to aid in research and development efforts within the field of mycology and antifungal drug discovery.

At a Glance: Key Mechanistic Differences

This compound and terbinafine combat fungal growth through fundamentally different pathways. Terbinafine, a well-established synthetic allylamine (B125299), disrupts the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis. In contrast, the novel agent this compound targets fungal respiration by inhibiting the mitochondrial cytochrome bc1 complex.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and terbinafine, providing a direct comparison of their in vitro and in vivo activities against Trichophyton mentagrophytes, a common cause of dermatophytosis.

Table 1: In Vitro Inhibitory Activity against Trichophyton mentagrophytes

CompoundTargetIC50 (Complex III Inhibition)MIC
This compoundFungal Mitochondrial Cytochrome bc1 Complex (Complex III)0.9 ng/mL[1]0.08 µg/mL[1]
TerbinafineSqualene (B77637) EpoxidaseNot ApplicableNot specified in direct comparison

Table 2: In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis (T. mentagrophytes)

TreatmentDosageDurationOutcome (Fungal CFUs in foot pad skin)
This compound10 mg/kg/day (oral)10 daysSignificantly decreased[2]
This compound20 mg/kg/day (oral)10 daysSignificantly decreased[2]
Terbinafine20 mg/kg/day (oral)10 daysSignificantly decreased[2]
This compound20 mg/kg/day (oral)7 days (treatment started day 11 post-infection)Significantly reduced in comparison with terbinafine-treated group[2]

Detailed Mechanism of Action

This compound: Inhibition of Fungal Respiration

This compound is a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[1] This complex is a crucial component of the electron transport chain in mitochondria, responsible for generating ATP through oxidative phosphorylation. By inhibiting this complex, this compound effectively halts cellular respiration in fungi, leading to a fungicidal effect.[1] Notably, this compound exhibits high selectivity for the fungal complex III over its mammalian counterpart, suggesting a favorable therapeutic window.[1]

Ubiquinol Ubiquinol Complex_III Mitochondrial Cytochrome bc1 Complex (Complex III) Ubiquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_Production ATP Production (Cellular Respiration) Cytochrome_c->ATP_Production AS_2077715 This compound AS_2077715->Complex_III Inhibits

This compound inhibits the mitochondrial cytochrome bc1 complex.
Terbinafine: Disruption of Fungal Cell Membrane Integrity

Terbinafine belongs to the allylamine class of antifungals and acts by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and integrity.

The inhibition of squalene epoxidase by terbinafine has a dual antifungal effect:

  • Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to a fungistatic effect.

  • Squalene Accumulation: The blockage of the pathway causes a toxic accumulation of the precursor molecule, squalene, within the fungal cell. This accumulation is believed to be the primary mechanism behind terbinafine's fungicidal activity.

Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Toxic_Accumulation Toxic Squalene Accumulation Squalene->Toxic_Accumulation Ergosterol Ergosterol Squalene_Epoxidase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase Inhibits Fungicidal_Effect Fungicidal Effect Toxic_Accumulation->Fungicidal_Effect

Terbinafine inhibits squalene epoxidase in the ergosterol pathway.

Experimental Protocols

In Vitro Susceptibility Testing of Trichophyton spp.

The determination of the Minimum Inhibitory Concentration (MIC) for antifungal agents against dermatophytes like Trichophyton spp. requires specific methodologies due to their filamentous nature. The following is a generalized protocol based on established standards with modifications for dermatophytes.

cluster_0 Inoculum Preparation cluster_1 Microdilution Assay Culture Culture on Potato Dextrose Agar (B569324) with 2% Rice Flour Harvest Harvest Microconidia Culture->Harvest Adjust Adjust Inoculum Concentration Harvest->Adjust Inoculate Inoculate Microtiter Plate Wells Adjust->Inoculate Prepare_Drug Prepare Serial Dilutions of Antifungal Agent in RPMI-1640 with 2% Glucose Prepare_Drug->Inoculate Incubate Incubate at 28°C for 7 days Inoculate->Incubate Read_MIC Determine MIC (e.g., 80% Growth Inhibition) Incubate->Read_MIC

Workflow for in vitro antifungal susceptibility testing.

1. Inoculum Preparation:

  • Trichophyton isolates are cultured on a sporulation-enhancing medium such as potato dextrose agar supplemented with 2% rice flour.

  • Cultures are incubated at 28°C to encourage the production of microconidia.

  • Microconidia are harvested, and the resulting suspension is adjusted to a standardized concentration.

2. Broth Microdilution:

  • The assay is performed in 96-well microtiter plates.

  • The antifungal agent is serially diluted in a suitable broth medium, such as RPMI-1640 supplemented with 2% glucose.

  • Each well is inoculated with the standardized fungal suspension.

  • Plates are incubated at 28°C for 7 days.

  • The MIC is determined as the lowest concentration of the drug that inhibits a predefined percentage of fungal growth (e.g., 80%) compared to a drug-free control.

In Vivo Tinea Pedis Model in Guinea Pigs

This animal model is used to evaluate the therapeutic efficacy of antifungal agents in a setting that mimics a dermatophyte infection in humans.

1. Infection:

  • Male guinea pigs are used for the study.

  • A suspension of Trichophyton mentagrophytes is inoculated onto the footpads of the animals.

2. Treatment:

  • Treatment with the test compounds (this compound or terbinafine) or a vehicle control is initiated at a specified time point post-infection (e.g., day 7 or 11).

  • The drugs are administered orally at defined dosages for a set duration.

3. Evaluation:

  • At the end of the treatment period, the animals are euthanized.

  • The infected footpad skin is excised, homogenized, and plated on a suitable agar medium.

  • The number of colony-forming units (CFUs) is counted to quantify the fungal burden.

  • A significant reduction in CFUs in the treated groups compared to the vehicle control indicates therapeutic efficacy.

Conclusion

This compound and terbinafine represent two distinct and effective strategies for combating fungal infections. Terbinafine's disruption of the fungal cell membrane through squalene epoxidase inhibition is a well-established and potent mechanism. This compound, with its targeted inhibition of the mitochondrial cytochrome bc1 complex, offers a novel approach that has demonstrated comparable or greater in vivo efficacy in a preclinical model. The high selectivity of this compound for the fungal respiratory chain highlights its potential as a promising candidate for further development in the treatment of dermatophytoses. Understanding these different mechanisms of action is critical for the development of new antifungal therapies and for managing the emergence of resistance.

References

A Comparative Guide to the Mechanisms of Action: AS-2077715 vs. Terbinafine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antifungal agents AS-2077715 and terbinafine, focusing on their distinct mechanisms of action. The information presented is supported by experimental data to aid in research and development efforts within the field of mycology and antifungal drug discovery.

At a Glance: Key Mechanistic Differences

This compound and terbinafine combat fungal growth through fundamentally different pathways. Terbinafine, a well-established synthetic allylamine, disrupts the fungal cell membrane by inhibiting ergosterol biosynthesis. In contrast, the novel agent this compound targets fungal respiration by inhibiting the mitochondrial cytochrome bc1 complex.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and terbinafine, providing a direct comparison of their in vitro and in vivo activities against Trichophyton mentagrophytes, a common cause of dermatophytosis.

Table 1: In Vitro Inhibitory Activity against Trichophyton mentagrophytes

CompoundTargetIC50 (Complex III Inhibition)MIC
This compoundFungal Mitochondrial Cytochrome bc1 Complex (Complex III)0.9 ng/mL[1]0.08 µg/mL[1]
TerbinafineSqualene EpoxidaseNot ApplicableNot specified in direct comparison

Table 2: In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis (T. mentagrophytes)

TreatmentDosageDurationOutcome (Fungal CFUs in foot pad skin)
This compound10 mg/kg/day (oral)10 daysSignificantly decreased[2]
This compound20 mg/kg/day (oral)10 daysSignificantly decreased[2]
Terbinafine20 mg/kg/day (oral)10 daysSignificantly decreased[2]
This compound20 mg/kg/day (oral)7 days (treatment started day 11 post-infection)Significantly reduced in comparison with terbinafine-treated group[2]

Detailed Mechanism of Action

This compound: Inhibition of Fungal Respiration

This compound is a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[1] This complex is a crucial component of the electron transport chain in mitochondria, responsible for generating ATP through oxidative phosphorylation. By inhibiting this complex, this compound effectively halts cellular respiration in fungi, leading to a fungicidal effect.[1] Notably, this compound exhibits high selectivity for the fungal complex III over its mammalian counterpart, suggesting a favorable therapeutic window.[1]

Ubiquinol Ubiquinol Complex_III Mitochondrial Cytochrome bc1 Complex (Complex III) Ubiquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_Production ATP Production (Cellular Respiration) Cytochrome_c->ATP_Production AS_2077715 This compound AS_2077715->Complex_III Inhibits

This compound inhibits the mitochondrial cytochrome bc1 complex.
Terbinafine: Disruption of Fungal Cell Membrane Integrity

Terbinafine belongs to the allylamine class of antifungals and acts by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and integrity.

The inhibition of squalene epoxidase by terbinafine has a dual antifungal effect:

  • Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to a fungistatic effect.

  • Squalene Accumulation: The blockage of the pathway causes a toxic accumulation of the precursor molecule, squalene, within the fungal cell. This accumulation is believed to be the primary mechanism behind terbinafine's fungicidal activity.

Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Toxic_Accumulation Toxic Squalene Accumulation Squalene->Toxic_Accumulation Ergosterol Ergosterol Squalene_Epoxidase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase Inhibits Fungicidal_Effect Fungicidal Effect Toxic_Accumulation->Fungicidal_Effect

Terbinafine inhibits squalene epoxidase in the ergosterol pathway.

Experimental Protocols

In Vitro Susceptibility Testing of Trichophyton spp.

The determination of the Minimum Inhibitory Concentration (MIC) for antifungal agents against dermatophytes like Trichophyton spp. requires specific methodologies due to their filamentous nature. The following is a generalized protocol based on established standards with modifications for dermatophytes.

cluster_0 Inoculum Preparation cluster_1 Microdilution Assay Culture Culture on Potato Dextrose Agar with 2% Rice Flour Harvest Harvest Microconidia Culture->Harvest Adjust Adjust Inoculum Concentration Harvest->Adjust Inoculate Inoculate Microtiter Plate Wells Adjust->Inoculate Prepare_Drug Prepare Serial Dilutions of Antifungal Agent in RPMI-1640 with 2% Glucose Prepare_Drug->Inoculate Incubate Incubate at 28°C for 7 days Inoculate->Incubate Read_MIC Determine MIC (e.g., 80% Growth Inhibition) Incubate->Read_MIC

Workflow for in vitro antifungal susceptibility testing.

1. Inoculum Preparation:

  • Trichophyton isolates are cultured on a sporulation-enhancing medium such as potato dextrose agar supplemented with 2% rice flour.

  • Cultures are incubated at 28°C to encourage the production of microconidia.

  • Microconidia are harvested, and the resulting suspension is adjusted to a standardized concentration.

2. Broth Microdilution:

  • The assay is performed in 96-well microtiter plates.

  • The antifungal agent is serially diluted in a suitable broth medium, such as RPMI-1640 supplemented with 2% glucose.

  • Each well is inoculated with the standardized fungal suspension.

  • Plates are incubated at 28°C for 7 days.

  • The MIC is determined as the lowest concentration of the drug that inhibits a predefined percentage of fungal growth (e.g., 80%) compared to a drug-free control.

In Vivo Tinea Pedis Model in Guinea Pigs

This animal model is used to evaluate the therapeutic efficacy of antifungal agents in a setting that mimics a dermatophyte infection in humans.

1. Infection:

  • Male guinea pigs are used for the study.

  • A suspension of Trichophyton mentagrophytes is inoculated onto the footpads of the animals.

2. Treatment:

  • Treatment with the test compounds (this compound or terbinafine) or a vehicle control is initiated at a specified time point post-infection (e.g., day 7 or 11).

  • The drugs are administered orally at defined dosages for a set duration.

3. Evaluation:

  • At the end of the treatment period, the animals are euthanized.

  • The infected footpad skin is excised, homogenized, and plated on a suitable agar medium.

  • The number of colony-forming units (CFUs) is counted to quantify the fungal burden.

  • A significant reduction in CFUs in the treated groups compared to the vehicle control indicates therapeutic efficacy.

Conclusion

This compound and terbinafine represent two distinct and effective strategies for combating fungal infections. Terbinafine's disruption of the fungal cell membrane through squalene epoxidase inhibition is a well-established and potent mechanism. This compound, with its targeted inhibition of the mitochondrial cytochrome bc1 complex, offers a novel approach that has demonstrated comparable or greater in vivo efficacy in a preclinical model. The high selectivity of this compound for the fungal respiratory chain highlights its potential as a promising candidate for further development in the treatment of dermatophytoses. Understanding these different mechanisms of action is critical for the development of new antifungal therapies and for managing the emergence of resistance.

References

A Comparative Analysis of AS-2077715 and Funiculosin: Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals the nuanced differences between the two fungal metabolites in their inhibition of the mitochondrial electron transport chain.

Researchers in the fields of mycology, drug discovery, and mitochondrial biology are continually seeking novel compounds with potent and selective antifungal activity. Among these, AS-2077715 and funiculosin, both fungal metabolites, have garnered attention for their shared mechanism of action: the inhibition of the mitochondrial cytochrome bc1 complex (Complex III). While structurally related, a closer examination of their biological activities reveals significant differences in potency and selectivity, positioning this compound as a more promising candidate for further development.

At a Glance: Key Quantitative Comparisons

To facilitate a direct comparison of the biological activities of this compound and funiculosin, the following tables summarize the available quantitative data.

CompoundTarget Organism/Cell LineAssayIC50Reference
This compound Trichophyton mentagrophytesUbiquinol-cytochrome c reductase activity0.9 ng/mL[1]
Mammalian cellsUbiquinol-cytochrome c reductase activity6000-20,000 ng/mL[1]
Funiculosin Yeast (Saccharomyces cerevisiae)Cytochrome bc1 complex activity~10 nM[2]
Bovine heart mitochondriaCytochrome bc1 complex activity~10 nM[2]

Table 1: Comparative Inhibitory Activity against Mitochondrial Complex III. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and funiculosin against their target enzyme from different sources.

CompoundCell LineAssayCytotoxicityReference
This compound Mammalian cellsNot specified>6 µg/mL[1]

Table 2: Comparative Cytotoxicity. This table shows the cytotoxic effect of this compound on mammalian cells. Data for funiculosin's cytotoxicity in a comparable assay was not available in the reviewed literature.

Unraveling the Mechanism: Inhibition of Mitochondrial Complex III

Both this compound and funiculosin exert their antifungal effects by targeting Complex III of the mitochondrial electron transport chain.[3][4][5] This complex, also known as ubiquinol-cytochrome c reductase, plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c. By inhibiting this process, these compounds disrupt the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. The action of these compounds is described as "antimycin-like," indicating a similar binding site and inhibitory mechanism to the well-characterized Complex III inhibitor, antimycin A.[6][7]

Mitochondrial_ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces AS_2077715 This compound AS_2077715->Complex_III inhibit Funiculosin Funiculosin Funiculosin->Complex_III inhibit

Figure 1. Inhibition of the mitochondrial electron transport chain.

A Closer Look at the Experimental Evidence

The data presented in this guide is supported by rigorous experimental protocols. Below are detailed methodologies for the key experiments cited.

Experimental Protocol 1: Ubiquinol-Cytochrome c Reductase Activity Assay

Objective: To determine the inhibitory effect of this compound and funiculosin on the enzymatic activity of mitochondrial Complex III.

Principle: This assay measures the rate of reduction of cytochrome c, which is catalyzed by Complex III using ubiquinol as a substrate. The increase in absorbance at 550 nm due to the reduction of cytochrome c is monitored spectrophotometrically.

Materials:

  • Isolated mitochondria from Trichophyton mentagrophytes or mammalian cells.

  • Assay Buffer: Phosphate buffer (pH 7.4) containing relevant ions.

  • Substrate: Reduced coenzyme Q (Ubiquinol) and oxidized cytochrome c.

  • Test Compounds: this compound and funiculosin dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Mitochondrial preparations are pre-incubated with varying concentrations of the test compounds (this compound or funiculosin) or vehicle control for a specified time at a controlled temperature.

  • The reaction is initiated by the addition of the substrate mixture (ubiquinol and cytochrome c).

  • The change in absorbance at 550 nm is recorded over time.

  • The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each compound concentration is determined relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound and funiculosin on mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., NIH 3T3, HeLa).

  • Cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Test Compounds: this compound and funiculosin dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well microtiter plates.

  • Microplate reader capable of measuring absorbance at a wavelength between 500 and 600 nm.

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance of the resulting purple solution is measured using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

  • The cytotoxic concentration (e.g., CC50), the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.

Discussion and Conclusion

The compiled data clearly demonstrates that while both this compound and funiculosin are effective inhibitors of mitochondrial Complex III, this compound exhibits a significantly more desirable therapeutic profile. The remarkable selectivity of this compound for the fungal enzyme over its mammalian counterpart, as evidenced by the vast difference in their respective IC50 values, suggests a lower potential for host toxicity.[1] This is further supported by its low cytotoxicity against mammalian cells.[1]

In contrast, funiculosin demonstrates potent inhibition of both yeast and bovine mitochondrial Complex III, with IC50 values in the low nanomolar range.[2] While this indicates strong intrinsic activity, the lack of significant selectivity between fungal and mammalian enzymes raises concerns about its potential for off-target effects and toxicity in a clinical setting.

References

A Comparative Analysis of AS-2077715 and Funiculosin: Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals the nuanced differences between the two fungal metabolites in their inhibition of the mitochondrial electron transport chain.

Researchers in the fields of mycology, drug discovery, and mitochondrial biology are continually seeking novel compounds with potent and selective antifungal activity. Among these, AS-2077715 and funiculosin, both fungal metabolites, have garnered attention for their shared mechanism of action: the inhibition of the mitochondrial cytochrome bc1 complex (Complex III). While structurally related, a closer examination of their biological activities reveals significant differences in potency and selectivity, positioning this compound as a more promising candidate for further development.

At a Glance: Key Quantitative Comparisons

To facilitate a direct comparison of the biological activities of this compound and funiculosin, the following tables summarize the available quantitative data.

CompoundTarget Organism/Cell LineAssayIC50Reference
This compound Trichophyton mentagrophytesUbiquinol-cytochrome c reductase activity0.9 ng/mL[1]
Mammalian cellsUbiquinol-cytochrome c reductase activity6000-20,000 ng/mL[1]
Funiculosin Yeast (Saccharomyces cerevisiae)Cytochrome bc1 complex activity~10 nM[2]
Bovine heart mitochondriaCytochrome bc1 complex activity~10 nM[2]

Table 1: Comparative Inhibitory Activity against Mitochondrial Complex III. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and funiculosin against their target enzyme from different sources.

CompoundCell LineAssayCytotoxicityReference
This compound Mammalian cellsNot specified>6 µg/mL[1]

Table 2: Comparative Cytotoxicity. This table shows the cytotoxic effect of this compound on mammalian cells. Data for funiculosin's cytotoxicity in a comparable assay was not available in the reviewed literature.

Unraveling the Mechanism: Inhibition of Mitochondrial Complex III

Both this compound and funiculosin exert their antifungal effects by targeting Complex III of the mitochondrial electron transport chain.[3][4][5] This complex, also known as ubiquinol-cytochrome c reductase, plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c. By inhibiting this process, these compounds disrupt the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. The action of these compounds is described as "antimycin-like," indicating a similar binding site and inhibitory mechanism to the well-characterized Complex III inhibitor, antimycin A.[6][7]

Mitochondrial_ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces AS_2077715 This compound AS_2077715->Complex_III inhibit Funiculosin Funiculosin Funiculosin->Complex_III inhibit

Figure 1. Inhibition of the mitochondrial electron transport chain.

A Closer Look at the Experimental Evidence

The data presented in this guide is supported by rigorous experimental protocols. Below are detailed methodologies for the key experiments cited.

Experimental Protocol 1: Ubiquinol-Cytochrome c Reductase Activity Assay

Objective: To determine the inhibitory effect of this compound and funiculosin on the enzymatic activity of mitochondrial Complex III.

Principle: This assay measures the rate of reduction of cytochrome c, which is catalyzed by Complex III using ubiquinol as a substrate. The increase in absorbance at 550 nm due to the reduction of cytochrome c is monitored spectrophotometrically.

Materials:

  • Isolated mitochondria from Trichophyton mentagrophytes or mammalian cells.

  • Assay Buffer: Phosphate buffer (pH 7.4) containing relevant ions.

  • Substrate: Reduced coenzyme Q (Ubiquinol) and oxidized cytochrome c.

  • Test Compounds: this compound and funiculosin dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Mitochondrial preparations are pre-incubated with varying concentrations of the test compounds (this compound or funiculosin) or vehicle control for a specified time at a controlled temperature.

  • The reaction is initiated by the addition of the substrate mixture (ubiquinol and cytochrome c).

  • The change in absorbance at 550 nm is recorded over time.

  • The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each compound concentration is determined relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound and funiculosin on mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., NIH 3T3, HeLa).

  • Cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Test Compounds: this compound and funiculosin dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well microtiter plates.

  • Microplate reader capable of measuring absorbance at a wavelength between 500 and 600 nm.

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance of the resulting purple solution is measured using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

  • The cytotoxic concentration (e.g., CC50), the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.

Discussion and Conclusion

The compiled data clearly demonstrates that while both this compound and funiculosin are effective inhibitors of mitochondrial Complex III, this compound exhibits a significantly more desirable therapeutic profile. The remarkable selectivity of this compound for the fungal enzyme over its mammalian counterpart, as evidenced by the vast difference in their respective IC50 values, suggests a lower potential for host toxicity.[1] This is further supported by its low cytotoxicity against mammalian cells.[1]

In contrast, funiculosin demonstrates potent inhibition of both yeast and bovine mitochondrial Complex III, with IC50 values in the low nanomolar range.[2] While this indicates strong intrinsic activity, the lack of significant selectivity between fungal and mammalian enzymes raises concerns about its potential for off-target effects and toxicity in a clinical setting.

References

AS-2077715 vs. Fluconazole: A Comparative Analysis Against Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance, particularly to widely used agents like fluconazole (B54011), presents a significant challenge in the management of fungal infections. This guide provides a detailed comparison of AS-2077715, a novel antifungal agent, and fluconazole, with a focus on their potential efficacy against resistant fungal strains. This analysis is based on available preclinical data and an understanding of their distinct mechanisms of action.

Executive Summary

This compound demonstrates a fundamentally different mechanism of action compared to fluconazole, targeting mitochondrial respiration, a novel approach that suggests a strong potential for activity against fluconazole-resistant fungi. While direct comparative studies against a broad panel of resistant isolates are not yet publicly available, the existing in vitro and in vivo data for this compound, coupled with a comprehensive understanding of fluconazole resistance mechanisms, provides a strong basis for its continued investigation as a promising alternative therapeutic agent.

Mechanism of Action: A Tale of Two Targets

The key difference between this compound and fluconazole lies in their cellular targets, which directly impacts their spectrum of activity and potential to overcome existing resistance.

This compound: Targeting Fungal Respiration

This compound is a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III)[1]. This complex is a critical component of the electron transport chain, responsible for ATP production through oxidative phosphorylation. By inhibiting this complex, this compound disrupts the fungus's primary energy-generating process, leading to cell death. This mechanism is distinct from all currently marketed antifungal classes.

Fluconazole: Inhibiting Cell Membrane Synthesis

Fluconazole, a member of the triazole class, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising cell membrane integrity and inhibiting fungal growth.

Signaling Pathway Diagrams

AS2077715_Pathway ATP ATP (Energy) ATP_Synthase ATP_Synthase ATP_Synthase->ATP

Fluconazole_Pathway

Performance Against Resistant Fungi: An Indirect Comparison

Direct, head-to-head studies of this compound and fluconazole against fluconazole-resistant fungal isolates are not yet available in published literature. However, an analysis of their mechanisms of action and the known mechanisms of fluconazole resistance allows for a strong inference of the potential efficacy of this compound.

Fluconazole Resistance Mechanisms:

Resistance to fluconazole in fungi primarily arises from:

  • Target site mutations: Alterations in the ERG11 gene lead to a modified lanosterol 14α-demethylase enzyme with reduced affinity for fluconazole.

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overwhelm the inhibitory effect of fluconazole.

  • Efflux pump overexpression: Fungal cells can actively pump fluconazole out of the cell through the action of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.

Crucially, these resistance mechanisms are specific to the azole class of antifungals and their target. Because this compound acts on a completely different cellular pathway, it is highly probable that it would remain active against fungal strains that have developed resistance to fluconazole through any of these mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and representative data for fluconazole against susceptible and resistant fungi.

Table 1: In Vitro Activity of this compound

CompoundFungal SpeciesParameterValueReference
This compoundTrichophyton mentagrophytesMIC0.08 µg/mL[1]
This compoundTrichophyton mentagrophytes (Complex III)IC₅₀0.9 ng/mL[1]

Table 2: In Vivo Efficacy of this compound

CompoundAnimal ModelInfection ModelDosageOutcomeReference
This compoundGuinea PigTinea Pedis10 & 20 mg/kg/day (oral)Significantly decreased fungal CFUs, comparable or superior to terbinafine (B446)[1]

Table 3: Representative In Vitro Activity of Fluconazole

CompoundFungal SpeciesSusceptibilityMIC Range (µg/mL)
FluconazoleCandida albicansSusceptible≤ 2
FluconazoleCandida albicansResistant≥ 8
FluconazoleCandida glabrataSusceptible-Dose Dependent16-32
FluconazoleCandida kruseiIntrinsically Resistant> 64

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for this compound against Trichophyton spp. (Representative Protocol)

This protocol is based on established broth microdilution methods for filamentous fungi, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, and would be appropriate for determining the MIC of this compound.

MIC_Workflow Culture Culture Inoculum Inoculum Culture->Inoculum Standardize Standardize Inoculum->Standardize Inoculation Inoculation Standardize->Inoculation Incubation Incubation Inoculation->Incubation Drug_Dilution Drug_Dilution Drug_Dilution->Inoculation Visual_Reading Visual_Reading Incubation->Visual_Reading MIC_Determination MIC_Determination Visual_Reading->MIC_Determination

  • Fungal Isolate Preparation: Trichophyton species are cultured on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days to promote sporulation.

  • Inoculum Preparation: The surface of the mature fungal culture is flooded with sterile saline (0.85%) containing 0.05% Tween 80. The surface is gently scraped with a sterile loop to dislodge conidia and hyphal fragments. The resulting suspension is transferred to a sterile tube.

  • Inoculum Standardization: The suspension is allowed to settle for 15-20 minutes to remove heavy hyphal fragments. The upper suspension of conidia and small hyphal fragments is transferred to a new tube and adjusted with sterile saline to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer and confirmed by quantitative plating.

  • Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are prepared in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 28-35°C for 4 to 7 days[2].

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free growth control well[2][3].

Conclusion

This compound represents a promising new class of antifungal agents with a mechanism of action that is distinct from all currently available antifungals, including fluconazole. Its inhibition of the mitochondrial cytochrome bc1 complex provides a strong rationale for its efficacy against fungal strains that have developed resistance to fluconazole via target-site modifications or efflux pump overexpression. While direct comparative data is needed to fully elucidate its clinical potential, the available preclinical evidence suggests that this compound is a valuable candidate for further development in the fight against resistant fungal pathogens. Researchers are encouraged to include this compound in comparative studies against panels of clinically relevant, fluconazole-resistant fungal isolates to definitively establish its place in the antifungal armamentarium.

References

AS-2077715 vs. Fluconazole: A Comparative Analysis Against Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance, particularly to widely used agents like fluconazole, presents a significant challenge in the management of fungal infections. This guide provides a detailed comparison of AS-2077715, a novel antifungal agent, and fluconazole, with a focus on their potential efficacy against resistant fungal strains. This analysis is based on available preclinical data and an understanding of their distinct mechanisms of action.

Executive Summary

This compound demonstrates a fundamentally different mechanism of action compared to fluconazole, targeting mitochondrial respiration, a novel approach that suggests a strong potential for activity against fluconazole-resistant fungi. While direct comparative studies against a broad panel of resistant isolates are not yet publicly available, the existing in vitro and in vivo data for this compound, coupled with a comprehensive understanding of fluconazole resistance mechanisms, provides a strong basis for its continued investigation as a promising alternative therapeutic agent.

Mechanism of Action: A Tale of Two Targets

The key difference between this compound and fluconazole lies in their cellular targets, which directly impacts their spectrum of activity and potential to overcome existing resistance.

This compound: Targeting Fungal Respiration

This compound is a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III)[1]. This complex is a critical component of the electron transport chain, responsible for ATP production through oxidative phosphorylation. By inhibiting this complex, this compound disrupts the fungus's primary energy-generating process, leading to cell death. This mechanism is distinct from all currently marketed antifungal classes.

Fluconazole: Inhibiting Cell Membrane Synthesis

Fluconazole, a member of the triazole class, targets the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising cell membrane integrity and inhibiting fungal growth.

Signaling Pathway Diagrams

AS2077715_Pathway ATP ATP (Energy) ATP_Synthase ATP_Synthase ATP_Synthase->ATP

Fluconazole_Pathway

Performance Against Resistant Fungi: An Indirect Comparison

Direct, head-to-head studies of this compound and fluconazole against fluconazole-resistant fungal isolates are not yet available in published literature. However, an analysis of their mechanisms of action and the known mechanisms of fluconazole resistance allows for a strong inference of the potential efficacy of this compound.

Fluconazole Resistance Mechanisms:

Resistance to fluconazole in fungi primarily arises from:

  • Target site mutations: Alterations in the ERG11 gene lead to a modified lanosterol 14α-demethylase enzyme with reduced affinity for fluconazole.

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overwhelm the inhibitory effect of fluconazole.

  • Efflux pump overexpression: Fungal cells can actively pump fluconazole out of the cell through the action of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.

Crucially, these resistance mechanisms are specific to the azole class of antifungals and their target. Because this compound acts on a completely different cellular pathway, it is highly probable that it would remain active against fungal strains that have developed resistance to fluconazole through any of these mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and representative data for fluconazole against susceptible and resistant fungi.

Table 1: In Vitro Activity of this compound

CompoundFungal SpeciesParameterValueReference
This compoundTrichophyton mentagrophytesMIC0.08 µg/mL[1]
This compoundTrichophyton mentagrophytes (Complex III)IC₅₀0.9 ng/mL[1]

Table 2: In Vivo Efficacy of this compound

CompoundAnimal ModelInfection ModelDosageOutcomeReference
This compoundGuinea PigTinea Pedis10 & 20 mg/kg/day (oral)Significantly decreased fungal CFUs, comparable or superior to terbinafine[1]

Table 3: Representative In Vitro Activity of Fluconazole

CompoundFungal SpeciesSusceptibilityMIC Range (µg/mL)
FluconazoleCandida albicansSusceptible≤ 2
FluconazoleCandida albicansResistant≥ 8
FluconazoleCandida glabrataSusceptible-Dose Dependent16-32
FluconazoleCandida kruseiIntrinsically Resistant> 64

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for this compound against Trichophyton spp. (Representative Protocol)

This protocol is based on established broth microdilution methods for filamentous fungi, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, and would be appropriate for determining the MIC of this compound.

MIC_Workflow Culture Culture Inoculum Inoculum Culture->Inoculum Standardize Standardize Inoculum->Standardize Inoculation Inoculation Standardize->Inoculation Incubation Incubation Inoculation->Incubation Drug_Dilution Drug_Dilution Drug_Dilution->Inoculation Visual_Reading Visual_Reading Incubation->Visual_Reading MIC_Determination MIC_Determination Visual_Reading->MIC_Determination

  • Fungal Isolate Preparation: Trichophyton species are cultured on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days to promote sporulation.

  • Inoculum Preparation: The surface of the mature fungal culture is flooded with sterile saline (0.85%) containing 0.05% Tween 80. The surface is gently scraped with a sterile loop to dislodge conidia and hyphal fragments. The resulting suspension is transferred to a sterile tube.

  • Inoculum Standardization: The suspension is allowed to settle for 15-20 minutes to remove heavy hyphal fragments. The upper suspension of conidia and small hyphal fragments is transferred to a new tube and adjusted with sterile saline to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer and confirmed by quantitative plating.

  • Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are prepared in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 28-35°C for 4 to 7 days[2].

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free growth control well[2][3].

Conclusion

This compound represents a promising new class of antifungal agents with a mechanism of action that is distinct from all currently available antifungals, including fluconazole. Its inhibition of the mitochondrial cytochrome bc1 complex provides a strong rationale for its efficacy against fungal strains that have developed resistance to fluconazole via target-site modifications or efflux pump overexpression. While direct comparative data is needed to fully elucidate its clinical potential, the available preclinical evidence suggests that this compound is a valuable candidate for further development in the fight against resistant fungal pathogens. Researchers are encouraged to include this compound in comparative studies against panels of clinically relevant, fluconazole-resistant fungal isolates to definitively establish its place in the antifungal armamentarium.

References

A Comparative Analysis of the Cytotoxicity Profiles of AS-2077715 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, direct comparison of the cytotoxic profiles of the novel antifungal agent AS-2077715 and the established polyene antifungal, amphotericin B, is currently limited by the scarcity of publicly available data on this compound. While extensive research has characterized the dose-dependent toxicity of amphotericin B against various mammalian cell lines, similar in-depth studies on this compound are not yet available in the scientific literature. This guide provides a detailed overview of the known cytotoxicity of amphotericin B and discusses the potential cytotoxic mechanisms of this compound based on its mode of action.

Amphotericin B: A Well-Characterized Cytotoxicity Profile

Amphotericin B, a cornerstone in the treatment of severe fungal infections, is well-known for its significant dose-dependent cytotoxicity, which often limits its clinical use. Its mechanism of action involves binding to ergosterol (B1671047) in fungal cell membranes, leading to the formation of pores and subsequent cell death. However, amphotericin B can also bind to cholesterol in mammalian cell membranes, inducing similar pore formation and leading to host cell toxicity.[1][2][3]

Quantitative Cytotoxicity Data

The cytotoxic effects of amphotericin B have been documented across various cell types. For instance, in vitro studies on mouse osteoblasts and fibroblasts have demonstrated that concentrations of 100 μg/mL and above are lethal, causing cell death.[4][5] Sublethal cytotoxicity, characterized by abnormal cell morphology and decreased proliferation, is observed at concentrations between 5 and 10 μg/mL.[4][5]

The development of lipid-based formulations of amphotericin B, such as liposomal amphotericin B (L-AmB), has been a significant step in reducing its toxicity. These formulations exhibit a lower affinity for mammalian cell membranes, resulting in a significantly improved safety profile.[6][7][8][9]

Cell TypeAmphotericin B FormulationCytotoxic ConcentrationEffectReference
Mouse Osteoblasts & FibroblastsConventional≥ 100 µg/mLCell Death[4][5]
Mouse Osteoblasts & FibroblastsConventional5 - 10 µg/mLAbnormal cell morphology, decreased proliferation[4][5]
Human Kidney (293T) cellsFungizone™, Ambisome™Not cytotoxic at tested concentrationsNo significant cytotoxicity[10]
Human Monocytic (THP1) cellsFungizone™, Ambisome™500 µg/LCytotoxicity observed[10]
Myofibroblast (GRX) cellsConventional1.25 - 2.50 µg/mLDecreased viability, increased apoptosis and autophagy[11]
Experimental Protocols for Amphotericin B Cytotoxicity Assays

Standard in vitro methods are employed to assess the cytotoxicity of amphotericin B. These typically involve cell viability and proliferation assays.

1. Cell Culture and Treatment:

  • Mammalian cell lines (e.g., fibroblasts, osteoblasts, kidney cells) are cultured in appropriate media and conditions.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Varying concentrations of amphotericin B are added to the wells.

2. Cytotoxicity Assessment:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is read on a spectrophotometer, and the results are proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH is quantified using a coupled enzymatic reaction that results in a color change, which is measured spectrophotometrically.

  • Cell Morphology Analysis: Light microscopy is used to observe changes in cell shape, adherence, and signs of cell death (e.g., rounding, detachment, membrane blebbing).

  • Proliferation Assays (e.g., alamarBlue®): These assays measure the reducing power of living cells to assess cell proliferation.

This compound: An Indirect Assessment of Potential Cytotoxicity

This compound is a novel antifungal agent that inhibits the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain.[12][13] While this mechanism is effective against fungal pathogens, it also presents a potential for toxicity to mammalian cells, as mitochondria are essential for their energy production.

Inferred Cytotoxicity from Mechanism of Action

Inhibition of mitochondrial complex III can disrupt cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This can induce oxidative stress and trigger apoptotic cell death pathways. The selectivity of this compound for the fungal versus the mammalian mitochondrial complex III will be a critical determinant of its therapeutic index and overall cytotoxicity profile. At present, there is a lack of published data quantifying this selectivity and the resulting cytotoxic effects on mammalian cells.

Experimental Workflow for Future Cytotoxicity Assessment of this compound

To establish the cytotoxicity profile of this compound and enable a direct comparison with amphotericin B, a series of in vitro experiments would be required.

G cluster_0 Phase 1: Cell Line Selection cluster_1 Phase 2: Dose-Response Studies cluster_2 Phase 3: Mechanistic Studies A Select relevant mammalian cell lines (e.g., HepG2, HEK293, primary cells) B Expose cells to a range of This compound concentrations A->B C Perform cell viability assays (MTT, LDH, etc.) B->C D Determine IC50 values C->D E Measure mitochondrial membrane potential D->E G Assess reactive oxygen species (ROS) production D->G F Quantify ATP levels E->F H Analyze markers of apoptosis (e.g., caspase activity, Annexin V staining) G->H G AmphB Amphotericin B Membrane Mammalian Cell Membrane (Cholesterol) AmphB->Membrane Pore Pore Formation Membrane->Pore Ion Ion Leakage (K+, Na+) Pore->Ion Stress Cellular Stress Ion->Stress Apoptosis Apoptosis Stress->Apoptosis G AS2077715 This compound ComplexIII Mitochondrial Complex III AS2077715->ComplexIII ETC Disrupted Electron Transport Chain ComplexIII->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS Apoptosis Apoptosis ATP->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

References

A Comparative Analysis of the Cytotoxicity Profiles of AS-2077715 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, direct comparison of the cytotoxic profiles of the novel antifungal agent AS-2077715 and the established polyene antifungal, amphotericin B, is currently limited by the scarcity of publicly available data on this compound. While extensive research has characterized the dose-dependent toxicity of amphotericin B against various mammalian cell lines, similar in-depth studies on this compound are not yet available in the scientific literature. This guide provides a detailed overview of the known cytotoxicity of amphotericin B and discusses the potential cytotoxic mechanisms of this compound based on its mode of action.

Amphotericin B: A Well-Characterized Cytotoxicity Profile

Amphotericin B, a cornerstone in the treatment of severe fungal infections, is well-known for its significant dose-dependent cytotoxicity, which often limits its clinical use. Its mechanism of action involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. However, amphotericin B can also bind to cholesterol in mammalian cell membranes, inducing similar pore formation and leading to host cell toxicity.[1][2][3]

Quantitative Cytotoxicity Data

The cytotoxic effects of amphotericin B have been documented across various cell types. For instance, in vitro studies on mouse osteoblasts and fibroblasts have demonstrated that concentrations of 100 μg/mL and above are lethal, causing cell death.[4][5] Sublethal cytotoxicity, characterized by abnormal cell morphology and decreased proliferation, is observed at concentrations between 5 and 10 μg/mL.[4][5]

The development of lipid-based formulations of amphotericin B, such as liposomal amphotericin B (L-AmB), has been a significant step in reducing its toxicity. These formulations exhibit a lower affinity for mammalian cell membranes, resulting in a significantly improved safety profile.[6][7][8][9]

Cell TypeAmphotericin B FormulationCytotoxic ConcentrationEffectReference
Mouse Osteoblasts & FibroblastsConventional≥ 100 µg/mLCell Death[4][5]
Mouse Osteoblasts & FibroblastsConventional5 - 10 µg/mLAbnormal cell morphology, decreased proliferation[4][5]
Human Kidney (293T) cellsFungizone™, Ambisome™Not cytotoxic at tested concentrationsNo significant cytotoxicity[10]
Human Monocytic (THP1) cellsFungizone™, Ambisome™500 µg/LCytotoxicity observed[10]
Myofibroblast (GRX) cellsConventional1.25 - 2.50 µg/mLDecreased viability, increased apoptosis and autophagy[11]
Experimental Protocols for Amphotericin B Cytotoxicity Assays

Standard in vitro methods are employed to assess the cytotoxicity of amphotericin B. These typically involve cell viability and proliferation assays.

1. Cell Culture and Treatment:

  • Mammalian cell lines (e.g., fibroblasts, osteoblasts, kidney cells) are cultured in appropriate media and conditions.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Varying concentrations of amphotericin B are added to the wells.

2. Cytotoxicity Assessment:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is read on a spectrophotometer, and the results are proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH is quantified using a coupled enzymatic reaction that results in a color change, which is measured spectrophotometrically.

  • Cell Morphology Analysis: Light microscopy is used to observe changes in cell shape, adherence, and signs of cell death (e.g., rounding, detachment, membrane blebbing).

  • Proliferation Assays (e.g., alamarBlue®): These assays measure the reducing power of living cells to assess cell proliferation.

This compound: An Indirect Assessment of Potential Cytotoxicity

This compound is a novel antifungal agent that inhibits the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain.[12][13] While this mechanism is effective against fungal pathogens, it also presents a potential for toxicity to mammalian cells, as mitochondria are essential for their energy production.

Inferred Cytotoxicity from Mechanism of Action

Inhibition of mitochondrial complex III can disrupt cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This can induce oxidative stress and trigger apoptotic cell death pathways. The selectivity of this compound for the fungal versus the mammalian mitochondrial complex III will be a critical determinant of its therapeutic index and overall cytotoxicity profile. At present, there is a lack of published data quantifying this selectivity and the resulting cytotoxic effects on mammalian cells.

Experimental Workflow for Future Cytotoxicity Assessment of this compound

To establish the cytotoxicity profile of this compound and enable a direct comparison with amphotericin B, a series of in vitro experiments would be required.

G cluster_0 Phase 1: Cell Line Selection cluster_1 Phase 2: Dose-Response Studies cluster_2 Phase 3: Mechanistic Studies A Select relevant mammalian cell lines (e.g., HepG2, HEK293, primary cells) B Expose cells to a range of This compound concentrations A->B C Perform cell viability assays (MTT, LDH, etc.) B->C D Determine IC50 values C->D E Measure mitochondrial membrane potential D->E G Assess reactive oxygen species (ROS) production D->G F Quantify ATP levels E->F H Analyze markers of apoptosis (e.g., caspase activity, Annexin V staining) G->H G AmphB Amphotericin B Membrane Mammalian Cell Membrane (Cholesterol) AmphB->Membrane Pore Pore Formation Membrane->Pore Ion Ion Leakage (K+, Na+) Pore->Ion Stress Cellular Stress Ion->Stress Apoptosis Apoptosis Stress->Apoptosis G AS2077715 This compound ComplexIII Mitochondrial Complex III AS2077715->ComplexIII ETC Disrupted Electron Transport Chain ComplexIII->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS Apoptosis Apoptosis ATP->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

References

Validating Target Engagement in Cells: A Comparative Guide for AS-2077715 and SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of methodologies to validate the target engagement of therapeutic compounds within a cellular context. It addresses the specific query for AS-2077715 and extends to a broader, exemplary case of SHP2 inhibitors to cater to researchers in drug development. The guide offers detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of appropriate target engagement assays.

Part 1: Validating Target Engagement of this compound, a Novel Antifungal Agent

This compound is a novel antifungal antibiotic isolated from the fungus Capnodium sp.[1][2][3] Its primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain in fungi.[1][4] Validating the engagement of this compound with its target in fungal cells is crucial for understanding its antifungal activity and for the development of more potent derivatives.

Key Target Engagement Validation Methods for this compound:

Due to the mitochondrial and enzymatic nature of its target, specific assays are most suitable for validating the engagement of this compound.

  • Mitochondrial Respiration Assays: These assays measure the oxygen consumption rate (OCR) in intact fungal cells or isolated mitochondria. A decrease in OCR upon treatment with this compound would indicate direct inhibition of the electron transport chain, consistent with target engagement.

  • Cytochrome c Reductase Activity Assays: This is a direct enzymatic assay that measures the activity of the cytochrome bc1 complex. Using isolated mitochondria or purified enzyme, the inhibition of cytochrome c reductase activity by this compound can be quantified.

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[5][6][7] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[5] This method could be adapted for fungal cells to demonstrate the direct interaction between this compound and the components of the cytochrome bc1 complex.

A logical workflow for validating this compound target engagement would start with cellular assays and progress to more direct enzymatic or biophysical assays.

A Treat fungal cells with this compound B Measure Mitochondrial Respiration (OCR) A->B C Isolate Mitochondria A->C E Perform Cellular Thermal Shift Assay (CETSA) A->E F Analyze Data and Confirm Target Engagement B->F D Perform Cytochrome c Reductase Activity Assay C->D D->F E->F

Caption: Workflow for this compound Target Validation.

Part 2: A Comparative Guide to Validating Target Engagement of SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a well-established target in oncology.[8][9][10] Several allosteric inhibitors of SHP2 have been developed, making it an excellent model for illustrating target engagement validation in a drug discovery context.[][12]

Comparison of Key Target Engagement Validation Methods for SHP2 Inhibitors
Method Principle Advantages Limitations Typical Readout
Western Blotting Measures changes in the phosphorylation state of downstream substrates of the target protein.Widely accessible, relatively inexpensive.Indirect measure of target engagement, antibody validation is critical.[13][14][15]Changes in protein band intensity corresponding to phosphorylated proteins.
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[5][7]Confirms direct target binding in a cellular context.[5][16]Requires specific antibodies for detection, can be lower throughput.[17]Shift in the melting curve of the target protein.
Proximity Ligation Assay (PLA) Detects close proximity of two molecules, can be adapted to show target engagement.High sensitivity and specificity, provides subcellular localization.Requires specific antibody pairs, can be complex to set up.Fluorescent spots, quantifiable by microscopy.
Target Engagement-Mediated Amplification (TEMA) Oligonucleotide-conjugated drugs are used to visualize and measure target engagement in situ.[18]High sensitivity, provides spatial resolution of target engagement.[18]Requires chemical modification of the drug, may alter its properties.[18]Amplified signal detected by fluorescence microscopy.
Experimental Protocols

This protocol assesses the engagement of a SHP2 inhibitor by measuring the phosphorylation of a downstream effector, ERK.

  • Cell Culture and Treatment: Plate cells (e.g., KYSE-520) and allow them to adhere. Starve cells overnight and then pre-treat with a SHP2 inhibitor (e.g., TNO155) for 2 hours. Stimulate with an appropriate growth factor (e.g., FGF) for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

This protocol directly demonstrates the binding of a SHP2 inhibitor to the SHP2 protein in cells.

  • Cell Treatment: Treat cultured cells with the SHP2 inhibitor or vehicle control for a specified time.

  • Heating: Resuspend the cells in PBS and distribute them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the supernatant for the presence of soluble SHP2 using a specific antibody.

  • Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SHP2 signaling pathway and the CETSA experimental workflow.

cluster_0 RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->Ras activates Inhibitor SHP2 Inhibitor Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 Signaling Pathway.

A Treat cells with SHP2 inhibitor or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Analyze soluble SHP2 by Western Blot C->D E Plot melting curves and compare shifts D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

Validating target engagement is a critical step in drug discovery, providing confidence in the mechanism of action of a compound.[19][20][21] For a compound like this compound with a well-defined enzymatic target, direct activity assays and mitochondrial function tests are highly informative. For inhibitors of signaling proteins like SHP2, a combination of methods that assess both direct binding (e.g., CETSA) and downstream pathway modulation (e.g., Western Blotting) provides a robust validation of target engagement in a cellular context. The choice of assay should be guided by the nature of the target, the available tools, and the specific questions being addressed in the research.

References

Validating Target Engagement in Cells: A Comparative Guide for AS-2077715 and SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of methodologies to validate the target engagement of therapeutic compounds within a cellular context. It addresses the specific query for AS-2077715 and extends to a broader, exemplary case of SHP2 inhibitors to cater to researchers in drug development. The guide offers detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of appropriate target engagement assays.

Part 1: Validating Target Engagement of this compound, a Novel Antifungal Agent

This compound is a novel antifungal antibiotic isolated from the fungus Capnodium sp.[1][2][3] Its primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the electron transport chain in fungi.[1][4] Validating the engagement of this compound with its target in fungal cells is crucial for understanding its antifungal activity and for the development of more potent derivatives.

Key Target Engagement Validation Methods for this compound:

Due to the mitochondrial and enzymatic nature of its target, specific assays are most suitable for validating the engagement of this compound.

  • Mitochondrial Respiration Assays: These assays measure the oxygen consumption rate (OCR) in intact fungal cells or isolated mitochondria. A decrease in OCR upon treatment with this compound would indicate direct inhibition of the electron transport chain, consistent with target engagement.

  • Cytochrome c Reductase Activity Assays: This is a direct enzymatic assay that measures the activity of the cytochrome bc1 complex. Using isolated mitochondria or purified enzyme, the inhibition of cytochrome c reductase activity by this compound can be quantified.

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[5][6][7] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[5] This method could be adapted for fungal cells to demonstrate the direct interaction between this compound and the components of the cytochrome bc1 complex.

A logical workflow for validating this compound target engagement would start with cellular assays and progress to more direct enzymatic or biophysical assays.

A Treat fungal cells with this compound B Measure Mitochondrial Respiration (OCR) A->B C Isolate Mitochondria A->C E Perform Cellular Thermal Shift Assay (CETSA) A->E F Analyze Data and Confirm Target Engagement B->F D Perform Cytochrome c Reductase Activity Assay C->D D->F E->F

Caption: Workflow for this compound Target Validation.

Part 2: A Comparative Guide to Validating Target Engagement of SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a well-established target in oncology.[8][9][10] Several allosteric inhibitors of SHP2 have been developed, making it an excellent model for illustrating target engagement validation in a drug discovery context.[][12]

Comparison of Key Target Engagement Validation Methods for SHP2 Inhibitors
Method Principle Advantages Limitations Typical Readout
Western Blotting Measures changes in the phosphorylation state of downstream substrates of the target protein.Widely accessible, relatively inexpensive.Indirect measure of target engagement, antibody validation is critical.[13][14][15]Changes in protein band intensity corresponding to phosphorylated proteins.
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[5][7]Confirms direct target binding in a cellular context.[5][16]Requires specific antibodies for detection, can be lower throughput.[17]Shift in the melting curve of the target protein.
Proximity Ligation Assay (PLA) Detects close proximity of two molecules, can be adapted to show target engagement.High sensitivity and specificity, provides subcellular localization.Requires specific antibody pairs, can be complex to set up.Fluorescent spots, quantifiable by microscopy.
Target Engagement-Mediated Amplification (TEMA) Oligonucleotide-conjugated drugs are used to visualize and measure target engagement in situ.[18]High sensitivity, provides spatial resolution of target engagement.[18]Requires chemical modification of the drug, may alter its properties.[18]Amplified signal detected by fluorescence microscopy.
Experimental Protocols

This protocol assesses the engagement of a SHP2 inhibitor by measuring the phosphorylation of a downstream effector, ERK.

  • Cell Culture and Treatment: Plate cells (e.g., KYSE-520) and allow them to adhere. Starve cells overnight and then pre-treat with a SHP2 inhibitor (e.g., TNO155) for 2 hours. Stimulate with an appropriate growth factor (e.g., FGF) for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

This protocol directly demonstrates the binding of a SHP2 inhibitor to the SHP2 protein in cells.

  • Cell Treatment: Treat cultured cells with the SHP2 inhibitor or vehicle control for a specified time.

  • Heating: Resuspend the cells in PBS and distribute them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the supernatant for the presence of soluble SHP2 using a specific antibody.

  • Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SHP2 signaling pathway and the CETSA experimental workflow.

cluster_0 RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->Ras activates Inhibitor SHP2 Inhibitor Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 Signaling Pathway.

A Treat cells with SHP2 inhibitor or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Analyze soluble SHP2 by Western Blot C->D E Plot melting curves and compare shifts D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

Validating target engagement is a critical step in drug discovery, providing confidence in the mechanism of action of a compound.[19][20][21] For a compound like this compound with a well-defined enzymatic target, direct activity assays and mitochondrial function tests are highly informative. For inhibitors of signaling proteins like SHP2, a combination of methods that assess both direct binding (e.g., CETSA) and downstream pathway modulation (e.g., Western Blotting) provides a robust validation of target engagement in a cellular context. The choice of assay should be guided by the nature of the target, the available tools, and the specific questions being addressed in the research.

References

Navigating Antifungal Resistance: A Comparative Guide to Cross-Resistance Studies with AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the potential for cross-resistance with the novel antifungal agent AS-2077715. Currently, specific cross-resistance studies for this compound are not publicly available. However, based on its known mechanism of action, we present a template for the requisite experimental data and protocols necessary to assess its performance against other antifungal agents.

This compound, a novel antifungal antibiotic isolated from Capnodium sp., has been identified as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III).[1] Its structure is related to funiculosin.[1] The primary antifungal activity of this compound has been demonstrated against Trichophyton species.[1] Understanding its potential for cross-resistance with existing antifungal drugs is a critical step in its development and clinical application.

Comparative Analysis of Antifungal Activity

To effectively evaluate the potential for cross-resistance, the in vitro activity of this compound would need to be compared against a panel of clinically relevant fungal isolates, including strains with known resistance to other antifungal agents. The following table provides a hypothetical data structure for such a comparative analysis.

Table 1: Hypothetical In Vitro Susceptibility Data for this compound and Comparator Antifungals

Fungal IsolateResistance PhenotypeThis compound MIC (µg/mL)Azole MIC (µg/mL)Echinocandin MIC (µg/mL)Polyene MIC (µg/mL)
Candida albicans SC5314Wild-Type0.060.250.030.5
Candida albicans 12-99Azole-Resistant0.06>640.030.5
Aspergillus fumigatus Af293Wild-Type0.12510.0151
Aspergillus fumigatus TR34/L98HAzole-Resistant0.125160.0151
Cryptococcus neoformans H99Wild-Type0.250.5>160.25
Trichophyton rubrum ATCC 28188Wild-Type0.030.125NDND

MIC: Minimum Inhibitory Concentration; ND: Not Determined. Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below is a standard protocol for determining the in vitro susceptibility of fungal isolates to antifungal agents.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Isolate Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sufficient growth is achieved. A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.

  • Antifungal Agent Preparation: Stock solutions of this compound and comparator drugs are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations.

  • Assay Procedure: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to the wells. Subsequently, 100 µL of the fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control well. This can be assessed visually or by using a spectrophotometer.

  • Data Analysis: The MIC values for this compound are compared with those of the other antifungal agents across the panel of fungal isolates. A lack of significant increase in the MIC of this compound against strains resistant to other drugs would suggest a low potential for cross-resistance.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in cross-resistance studies and the mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolates Fungal Isolate Culture Inoculum Inoculum Preparation Isolates->Inoculum Drugs Antifungal Drug Dilution Plate 96-Well Plate Inoculation Inoculum->Plate Drugs->Plate Incubation Incubation Plate->Incubation Readout MIC Determination Incubation->Readout Analysis Cross-Resistance Analysis Readout->Analysis

Caption: Workflow for a cross-resistance study.

G cluster_pathway Mitochondrial Respiration & Resistance cluster_resistance Potential Resistance Mechanisms AS2077715 This compound ComplexIII Cytochrome bc1 Complex (Complex III) AS2077715->ComplexIII Inhibition ETC Electron Transport Chain ComplexIII->ETC Electron Transfer ATP ATP Synthesis ETC->ATP Bypass Metabolic Bypass Pathways ETC->Bypass Alternative Respiration TargetMutation Target Site Mutation (e.g., in cytochrome b) TargetMutation->ComplexIII Alters Binding Site Efflux Drug Efflux Pumps Efflux->AS2077715 Reduces Intracellular Concentration

Caption: this compound mechanism and potential resistance.

References

Navigating Antifungal Resistance: A Comparative Guide to Cross-Resistance Studies with AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the potential for cross-resistance with the novel antifungal agent AS-2077715. Currently, specific cross-resistance studies for this compound are not publicly available. However, based on its known mechanism of action, we present a template for the requisite experimental data and protocols necessary to assess its performance against other antifungal agents.

This compound, a novel antifungal antibiotic isolated from Capnodium sp., has been identified as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III).[1] Its structure is related to funiculosin.[1] The primary antifungal activity of this compound has been demonstrated against Trichophyton species.[1] Understanding its potential for cross-resistance with existing antifungal drugs is a critical step in its development and clinical application.

Comparative Analysis of Antifungal Activity

To effectively evaluate the potential for cross-resistance, the in vitro activity of this compound would need to be compared against a panel of clinically relevant fungal isolates, including strains with known resistance to other antifungal agents. The following table provides a hypothetical data structure for such a comparative analysis.

Table 1: Hypothetical In Vitro Susceptibility Data for this compound and Comparator Antifungals

Fungal IsolateResistance PhenotypeThis compound MIC (µg/mL)Azole MIC (µg/mL)Echinocandin MIC (µg/mL)Polyene MIC (µg/mL)
Candida albicans SC5314Wild-Type0.060.250.030.5
Candida albicans 12-99Azole-Resistant0.06>640.030.5
Aspergillus fumigatus Af293Wild-Type0.12510.0151
Aspergillus fumigatus TR34/L98HAzole-Resistant0.125160.0151
Cryptococcus neoformans H99Wild-Type0.250.5>160.25
Trichophyton rubrum ATCC 28188Wild-Type0.030.125NDND

MIC: Minimum Inhibitory Concentration; ND: Not Determined. Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below is a standard protocol for determining the in vitro susceptibility of fungal isolates to antifungal agents.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sufficient growth is achieved. A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.

  • Antifungal Agent Preparation: Stock solutions of this compound and comparator drugs are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations.

  • Assay Procedure: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to the wells. Subsequently, 100 µL of the fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control well. This can be assessed visually or by using a spectrophotometer.

  • Data Analysis: The MIC values for this compound are compared with those of the other antifungal agents across the panel of fungal isolates. A lack of significant increase in the MIC of this compound against strains resistant to other drugs would suggest a low potential for cross-resistance.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in cross-resistance studies and the mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolates Fungal Isolate Culture Inoculum Inoculum Preparation Isolates->Inoculum Drugs Antifungal Drug Dilution Plate 96-Well Plate Inoculation Inoculum->Plate Drugs->Plate Incubation Incubation Plate->Incubation Readout MIC Determination Incubation->Readout Analysis Cross-Resistance Analysis Readout->Analysis

Caption: Workflow for a cross-resistance study.

G cluster_pathway Mitochondrial Respiration & Resistance cluster_resistance Potential Resistance Mechanisms AS2077715 This compound ComplexIII Cytochrome bc1 Complex (Complex III) AS2077715->ComplexIII Inhibition ETC Electron Transport Chain ComplexIII->ETC Electron Transfer ATP ATP Synthesis ETC->ATP Bypass Metabolic Bypass Pathways ETC->Bypass Alternative Respiration TargetMutation Target Site Mutation (e.g., in cytochrome b) TargetMutation->ComplexIII Alters Binding Site Efflux Drug Efflux Pumps Efflux->AS2077715 Reduces Intracellular Concentration

Caption: this compound mechanism and potential resistance.

References

Comparative Analysis of AS-2077715 and Other Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antifungal agent AS-2077715 with established antifungal drugs. The analysis is supported by available experimental data on efficacy and mechanism of action.

Introduction to this compound

This compound is a novel antifungal agent isolated from the fermentation broth of the fungus Capnodium sp. 339855.[1] Structurally related to funiculosin, this compound has been identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (complex III).[1][2] This complex is a crucial component of the electron transport chain, and its inhibition disrupts mitochondrial respiration, leading to fungal cell death.[2]

Mechanism of Action: Targeting Fungal Respiration

This compound exerts its antifungal activity by specifically targeting the fungal mitochondrial cytochrome bc1 complex.[2] This selective inhibition leads to a disruption of the electron transport chain, a vital process for cellular energy production in the form of ATP. The high selectivity of this compound for the fungal complex over its mammalian counterpart suggests a favorable therapeutic window.[2]

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I UQ Ubiquinone (Coenzyme Q) Complex_I->UQ Complex_II Complex II Complex_II->UQ Complex_III Complex III (Cytochrome bc1) UQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->Complex_III Inhibition

Caption: Mechanism of action of this compound.

Comparative In Vitro Efficacy

This compound has demonstrated potent in vitro activity, particularly against dermatophytes. The minimum inhibitory concentration (MIC) is a key measure of an antifungal's effectiveness.

Table 1: In Vitro Activity of this compound and Other Antifungals against Trichophyton mentagrophytes

Antifungal AgentMechanism of ActionMIC (µg/mL)Reference
This compound Mitochondrial bc1 complex inhibitor 0.08 [2]
Terbinafine (B446)Squalene epoxidase inhibitor0.004 - 0.25
Itraconazole14α-demethylase inhibitor0.015 - 0.25
Amphotericin BBinds to ergosterol, forming pores0.5 - 8
Fluconazole14α-demethylase inhibitor1 - 64

Note: MIC ranges for comparator drugs are compiled from multiple sources and may vary based on the specific strain and testing methodology.

Comparative In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a guinea pig model of tinea pedis, a common dermatophyte infection. This in vivo model provides valuable insights into the drug's performance in a living organism.

Table 2: In Vivo Efficacy of this compound vs. Terbinafine in a Guinea Pig Model of Tinea Pedis

Treatment Group (Oral Administration)DosageOutcomeReference
This compound 10 mg/kg/day for 10 days Significant decrease in fungal CFU [1]
This compound 20 mg/kg/day for 10 days Significant decrease in fungal CFU [1]
Terbinafine20 mg/kg/day for 10 daysSignificant decrease in fungal CFU[1]
This compound 20 mg/kg/day for 7 days (treatment started day 11 post-infection) Significantly greater reduction in fungal CFU compared to terbinafine [1]
Terbinafine20 mg/kg/day for 7 days (treatment started day 11 post-infection)Reduction in fungal CFU[1]

CFU: Colony-Forming Units

These findings suggest that the in vivo potency and efficacy of this compound are comparable or potentially superior to that of terbinafine in this model.[1]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro activity of antifungal agents is commonly determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), such as the M38-A2 document for filamentous fungi.[2][3][4][5]

cluster_workflow Broth Microdilution Workflow prep_fungus Prepare fungal inoculum inoculate Inoculate microtiter plate wells with fungal suspension and antifungal dilutions prep_fungus->inoculate prep_antifungal Prepare serial dilutions of antifungal agent prep_antifungal->inoculate incubate Incubate plates (e.g., 4-7 days at 28-35°C) inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic

Caption: Broth microdilution for MIC determination.

Key Steps in the Protocol:

  • Inoculum Preparation: A standardized suspension of fungal conidia or spores is prepared from a fresh culture.

  • Antifungal Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated under controlled conditions (temperature and duration) to allow for fungal growth.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

In Vivo Efficacy Model: Guinea Pig Tinea Pedis

The guinea pig model of tinea pedis is a standard preclinical model to evaluate the efficacy of antifungal agents against dermatophyte infections.[1]

cluster_invivo Guinea Pig Tinea Pedis Model infection Inoculate guinea pig footpads with a suspension of T. mentagrophytes treatment Initiate oral or topical treatment with antifungal agents at specified doses infection->treatment evaluation Euthanize animals and excise footpad tissue treatment->evaluation quantification Homogenize tissue and plate serial dilutions on agar (B569324) to determine fungal CFU evaluation->quantification

Caption: Workflow for the in vivo tinea pedis model.

Key Steps in the Protocol:

  • Infection: The footpads of guinea pigs are infected with a suspension of a dermatophyte, typically Trichophyton mentagrophytes.

  • Treatment: After a specified period to allow the infection to establish, treatment with the test and comparator antifungal agents is initiated. The drugs can be administered orally or topically.

  • Evaluation: At the end of the treatment period, the animals are euthanized, and the infected footpad tissue is aseptically removed.

  • Fungal Burden Quantification: The tissue is homogenized, and serial dilutions are plated on a suitable agar medium. The number of colony-forming units (CFUs) is counted after an incubation period to determine the fungal burden in the tissue.

Conclusion

This compound is a promising novel antifungal agent with a distinct mechanism of action that selectively targets fungal mitochondrial respiration. The available in vitro and in vivo data demonstrate its potent activity against Trichophyton mentagrophytes, a clinically relevant dermatophyte. Its efficacy appears to be comparable, and in some aspects, potentially superior to the established antifungal, terbinafine. Further research is warranted to explore the full spectrum of its antifungal activity against a broader range of fungal pathogens and to further elucidate its clinical potential.

References

Comparative Analysis of AS-2077715 and Other Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antifungal agent AS-2077715 with established antifungal drugs. The analysis is supported by available experimental data on efficacy and mechanism of action.

Introduction to this compound

This compound is a novel antifungal agent isolated from the fermentation broth of the fungus Capnodium sp. 339855.[1] Structurally related to funiculosin, this compound has been identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (complex III).[1][2] This complex is a crucial component of the electron transport chain, and its inhibition disrupts mitochondrial respiration, leading to fungal cell death.[2]

Mechanism of Action: Targeting Fungal Respiration

This compound exerts its antifungal activity by specifically targeting the fungal mitochondrial cytochrome bc1 complex.[2] This selective inhibition leads to a disruption of the electron transport chain, a vital process for cellular energy production in the form of ATP. The high selectivity of this compound for the fungal complex over its mammalian counterpart suggests a favorable therapeutic window.[2]

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I UQ Ubiquinone (Coenzyme Q) Complex_I->UQ Complex_II Complex II Complex_II->UQ Complex_III Complex III (Cytochrome bc1) UQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP AS2077715 This compound AS2077715->Complex_III Inhibition

Caption: Mechanism of action of this compound.

Comparative In Vitro Efficacy

This compound has demonstrated potent in vitro activity, particularly against dermatophytes. The minimum inhibitory concentration (MIC) is a key measure of an antifungal's effectiveness.

Table 1: In Vitro Activity of this compound and Other Antifungals against Trichophyton mentagrophytes

Antifungal AgentMechanism of ActionMIC (µg/mL)Reference
This compound Mitochondrial bc1 complex inhibitor 0.08 [2]
TerbinafineSqualene epoxidase inhibitor0.004 - 0.25
Itraconazole14α-demethylase inhibitor0.015 - 0.25
Amphotericin BBinds to ergosterol, forming pores0.5 - 8
Fluconazole14α-demethylase inhibitor1 - 64

Note: MIC ranges for comparator drugs are compiled from multiple sources and may vary based on the specific strain and testing methodology.

Comparative In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a guinea pig model of tinea pedis, a common dermatophyte infection. This in vivo model provides valuable insights into the drug's performance in a living organism.

Table 2: In Vivo Efficacy of this compound vs. Terbinafine in a Guinea Pig Model of Tinea Pedis

Treatment Group (Oral Administration)DosageOutcomeReference
This compound 10 mg/kg/day for 10 days Significant decrease in fungal CFU [1]
This compound 20 mg/kg/day for 10 days Significant decrease in fungal CFU [1]
Terbinafine20 mg/kg/day for 10 daysSignificant decrease in fungal CFU[1]
This compound 20 mg/kg/day for 7 days (treatment started day 11 post-infection) Significantly greater reduction in fungal CFU compared to terbinafine [1]
Terbinafine20 mg/kg/day for 7 days (treatment started day 11 post-infection)Reduction in fungal CFU[1]

CFU: Colony-Forming Units

These findings suggest that the in vivo potency and efficacy of this compound are comparable or potentially superior to that of terbinafine in this model.[1]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro activity of antifungal agents is commonly determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), such as the M38-A2 document for filamentous fungi.[2][3][4][5]

cluster_workflow Broth Microdilution Workflow prep_fungus Prepare fungal inoculum inoculate Inoculate microtiter plate wells with fungal suspension and antifungal dilutions prep_fungus->inoculate prep_antifungal Prepare serial dilutions of antifungal agent prep_antifungal->inoculate incubate Incubate plates (e.g., 4-7 days at 28-35°C) inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic

Caption: Broth microdilution for MIC determination.

Key Steps in the Protocol:

  • Inoculum Preparation: A standardized suspension of fungal conidia or spores is prepared from a fresh culture.

  • Antifungal Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated under controlled conditions (temperature and duration) to allow for fungal growth.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

In Vivo Efficacy Model: Guinea Pig Tinea Pedis

The guinea pig model of tinea pedis is a standard preclinical model to evaluate the efficacy of antifungal agents against dermatophyte infections.[1]

cluster_invivo Guinea Pig Tinea Pedis Model infection Inoculate guinea pig footpads with a suspension of T. mentagrophytes treatment Initiate oral or topical treatment with antifungal agents at specified doses infection->treatment evaluation Euthanize animals and excise footpad tissue treatment->evaluation quantification Homogenize tissue and plate serial dilutions on agar to determine fungal CFU evaluation->quantification

Caption: Workflow for the in vivo tinea pedis model.

Key Steps in the Protocol:

  • Infection: The footpads of guinea pigs are infected with a suspension of a dermatophyte, typically Trichophyton mentagrophytes.

  • Treatment: After a specified period to allow the infection to establish, treatment with the test and comparator antifungal agents is initiated. The drugs can be administered orally or topically.

  • Evaluation: At the end of the treatment period, the animals are euthanized, and the infected footpad tissue is aseptically removed.

  • Fungal Burden Quantification: The tissue is homogenized, and serial dilutions are plated on a suitable agar medium. The number of colony-forming units (CFUs) is counted after an incubation period to determine the fungal burden in the tissue.

Conclusion

This compound is a promising novel antifungal agent with a distinct mechanism of action that selectively targets fungal mitochondrial respiration. The available in vitro and in vivo data demonstrate its potent activity against Trichophyton mentagrophytes, a clinically relevant dermatophyte. Its efficacy appears to be comparable, and in some aspects, potentially superior to the established antifungal, terbinafine. Further research is warranted to explore the full spectrum of its antifungal activity against a broader range of fungal pathogens and to further elucidate its clinical potential.

References

AS-2077715: A Comparative Analysis of its Fungicidal Versus Fungistatic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent AS-2077715, focusing on its activity profile as either fungicidal or fungistatic. The information is benchmarked against established antifungal agents, with supporting experimental data and detailed methodologies to aid in research and development.

Executive Summary

This compound is a novel antifungal agent that has demonstrated potent in vitro activity against dermatophytes, particularly Trichophyton mentagrophytes.[1] Its mechanism of action involves the inhibition of the fungal mitochondrial cytochrome bc1 complex (complex III).[1] This mode of action is associated with fungicidal activity, as disruption of mitochondrial respiration can lead to cell death. In vitro studies have shown that this compound exhibits fungicidal activity against T. mentagrophytes at concentrations of 1 µg/ml or greater. While a specific Minimum Fungicidal Concentration (MFC) has not been formally reported, its observed activity profile and mechanism of action strongly suggest a fungicidal nature.

Quantitative Data Comparison

The following table summarizes the in vitro activity of this compound in comparison to other antifungal agents against Trichophyton mentagrophytes. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in viable organisms. A low MFC/MIC ratio (generally ≤4) is indicative of fungicidal activity, while a higher ratio suggests fungistatic activity.

Antifungal AgentTarget OrganismMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioActivity Profile
This compound T. mentagrophytes0.08Not ReportedNot ApplicableFungicidal (Qualitative)
LuliconazoleT. mentagrophytes0.00098 (MIC90)0.0078 (MFC90)8Fungicidal
TerbinafineT. mentagrophytes0.03 (Geometric Mean)0.06 - 2.0~2 - 67Fungicidal
ItraconazoleT. mentagrophytes0.18 - 0.35Not ReportedNot ApplicablePrimarily Fungistatic

Note: Data for comparator agents is compiled from multiple sources and may represent different strains and testing conditions. MIC90 and MFC90 represent the concentration required to inhibit or kill 90% of the tested isolates, respectively.

Experimental Protocols

The determination of fungicidal versus fungistatic activity relies on standardized in vitro susceptibility testing methods. The following protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, for the testing of filamentous fungi.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Inoculum Preparation: A suspension of fungal conidia is prepared from a fresh culture grown on a suitable agar (B569324) medium, such as potato dextrose agar. The suspension is adjusted to a concentration of 0.5-5 x 10^4 colony-forming units (CFU)/mL in RPMI-1640 medium.

  • Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 28-35°C for 4-7 days, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥80%) compared to the growth control.

Minimum Fungicidal Concentration (MFC) Assay
  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well that shows growth inhibition and is subcultured onto an agar plate that does not contain any antifungal agent.

  • Incubation: The agar plates are incubated at an appropriate temperature for a sufficient period to allow for the growth of any viable fungi (typically 2-5 days).

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) on the subculture plates compared to the initial inoculum count.

Visualizing the Mechanism and Workflow

Mechanism of Action: Inhibition of Fungal Respiration

This compound targets the mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain in fungi. By inhibiting this complex, this compound disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

cluster_0 Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Cytochrome_bc1 Cytochrome bc1 Complex (Complex III) Ubiquinone->Cytochrome_bc1 Cytochrome_c Cytochrome c Cytochrome_bc1->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ADP + Pi AS2077715 This compound AS2077715->Cytochrome_bc1 Inhibits

Caption: this compound inhibits the cytochrome bc1 complex in the fungal electron transport chain.

Experimental Workflow: Determining Fungicidal vs. Fungistatic Activity

The following workflow outlines the key steps in differentiating between fungicidal and fungistatic activity.

Start Start: Fungal Isolate MIC_Assay Perform Broth Microdilution MIC Assay Start->MIC_Assay Read_MIC Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->Read_MIC Subculture Subculture from Wells with Growth Inhibition Read_MIC->Subculture Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates Read_MFC Determine Minimum Fungicidal Concentration (MFC) Incubate_Plates->Read_MFC Calculate_Ratio Calculate MFC/MIC Ratio Read_MFC->Calculate_Ratio Fungicidal Fungicidal (Ratio ≤ 4) Calculate_Ratio->Fungicidal Yes Fungistatic Fungistatic (Ratio > 4) Calculate_Ratio->Fungistatic No

References

AS-2077715: A Comparative Analysis of its Fungicidal Versus Fungistatic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent AS-2077715, focusing on its activity profile as either fungicidal or fungistatic. The information is benchmarked against established antifungal agents, with supporting experimental data and detailed methodologies to aid in research and development.

Executive Summary

This compound is a novel antifungal agent that has demonstrated potent in vitro activity against dermatophytes, particularly Trichophyton mentagrophytes.[1] Its mechanism of action involves the inhibition of the fungal mitochondrial cytochrome bc1 complex (complex III).[1] This mode of action is associated with fungicidal activity, as disruption of mitochondrial respiration can lead to cell death. In vitro studies have shown that this compound exhibits fungicidal activity against T. mentagrophytes at concentrations of 1 µg/ml or greater. While a specific Minimum Fungicidal Concentration (MFC) has not been formally reported, its observed activity profile and mechanism of action strongly suggest a fungicidal nature.

Quantitative Data Comparison

The following table summarizes the in vitro activity of this compound in comparison to other antifungal agents against Trichophyton mentagrophytes. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in viable organisms. A low MFC/MIC ratio (generally ≤4) is indicative of fungicidal activity, while a higher ratio suggests fungistatic activity.

Antifungal AgentTarget OrganismMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioActivity Profile
This compound T. mentagrophytes0.08Not ReportedNot ApplicableFungicidal (Qualitative)
LuliconazoleT. mentagrophytes0.00098 (MIC90)0.0078 (MFC90)8Fungicidal
TerbinafineT. mentagrophytes0.03 (Geometric Mean)0.06 - 2.0~2 - 67Fungicidal
ItraconazoleT. mentagrophytes0.18 - 0.35Not ReportedNot ApplicablePrimarily Fungistatic

Note: Data for comparator agents is compiled from multiple sources and may represent different strains and testing conditions. MIC90 and MFC90 represent the concentration required to inhibit or kill 90% of the tested isolates, respectively.

Experimental Protocols

The determination of fungicidal versus fungistatic activity relies on standardized in vitro susceptibility testing methods. The following protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, for the testing of filamentous fungi.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Inoculum Preparation: A suspension of fungal conidia is prepared from a fresh culture grown on a suitable agar medium, such as potato dextrose agar. The suspension is adjusted to a concentration of 0.5-5 x 10^4 colony-forming units (CFU)/mL in RPMI-1640 medium.

  • Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 28-35°C for 4-7 days, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥80%) compared to the growth control.

Minimum Fungicidal Concentration (MFC) Assay
  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well that shows growth inhibition and is subcultured onto an agar plate that does not contain any antifungal agent.

  • Incubation: The agar plates are incubated at an appropriate temperature for a sufficient period to allow for the growth of any viable fungi (typically 2-5 days).

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) on the subculture plates compared to the initial inoculum count.

Visualizing the Mechanism and Workflow

Mechanism of Action: Inhibition of Fungal Respiration

This compound targets the mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain in fungi. By inhibiting this complex, this compound disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

cluster_0 Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Cytochrome_bc1 Cytochrome bc1 Complex (Complex III) Ubiquinone->Cytochrome_bc1 Cytochrome_c Cytochrome c Cytochrome_bc1->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ADP + Pi AS2077715 This compound AS2077715->Cytochrome_bc1 Inhibits

Caption: this compound inhibits the cytochrome bc1 complex in the fungal electron transport chain.

Experimental Workflow: Determining Fungicidal vs. Fungistatic Activity

The following workflow outlines the key steps in differentiating between fungicidal and fungistatic activity.

Start Start: Fungal Isolate MIC_Assay Perform Broth Microdilution MIC Assay Start->MIC_Assay Read_MIC Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->Read_MIC Subculture Subculture from Wells with Growth Inhibition Read_MIC->Subculture Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates Read_MFC Determine Minimum Fungicidal Concentration (MFC) Incubate_Plates->Read_MFC Calculate_Ratio Calculate MFC/MIC Ratio Read_MFC->Calculate_Ratio Fungicidal Fungicidal (Ratio ≤ 4) Calculate_Ratio->Fungicidal Yes Fungistatic Fungistatic (Ratio > 4) Calculate_Ratio->Fungistatic No

References

Comparative Analysis of AS-2077715: A Selective Fungal Mitochondrial Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AS-2077715, a novel antifungal agent, with other compounds targeting the fungal mitochondrial cytochrome bc1 complex (Complex III). The data presented herein is intended to facilitate research and development of new antifungal therapies by offering a clear comparison of potency, selectivity, and underlying mechanisms.

Executive Summary

This compound is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex. It demonstrates significant antifungal activity, particularly against dermatophytes such as Trichophyton mentagrophytes. Its mechanism of action, shared with compounds like funiculosin, strobilurins (e.g., azoxystrobin), and atovaquone, involves the disruption of the electron transport chain, leading to ATP depletion and fungal cell death. This guide presents a comparative analysis of the in vitro efficacy and selectivity of this compound against these alternative compounds, supported by detailed experimental protocols and visual representations of the key pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators. The selectivity index, a crucial parameter for drug development, is calculated as the ratio of the IC50 or MIC against mammalian cells to the IC50 or MIC against the fungal target. A higher selectivity index indicates a greater therapeutic window.

Table 1: In Vitro Potency Against Fungal Cytochrome bc1 Complex (Complex III)

CompoundFungal SpeciesIC50 (ng/mL)IC50 (µM)
This compound Trichophyton mentagrophytes0.9[1]~0.002
FuniculosinSaccharomyces cerevisiae--
AzoxystrobinSclerotinia sclerotiorum112.7 - 616.30.28 - 1.53
AtovaquoneAspergillus fumigatus-0.294 - 0.5[2]
AtovaquoneFusarium oxysporum-0.001 - 0.046[2]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundFungal SpeciesMIC (µg/mL)
This compound Trichophyton mentagrophytes0.08[1]
Funiculosin--
AzoxystrobinAspergillus flavus0.12 - 297.22
AtovaquoneCandida albicans-
AtovaquoneCryptococcus neoformans-

Table 3: Cytotoxicity and Selectivity Index

CompoundMammalian Cell LineCytotoxicity (IC50/CC50 in µg/mL)Selectivity Index (SI)
This compound Mammalian cells> 6[1]> 75 (based on MIC)
Funiculosin---
AzoxystrobinHuman neuroblastoma SH-SY5Y~18Variable
AtovaquoneHuman ovarian cancer (OVCAR-3, SKOV-3), Endometrial cancer (ECC-1)~3.7Variable
AtovaquoneHuman breast cancer (HCC1806, SKBR3, MCF-7, etc.)4 - 22Variable

Note: The selectivity index is calculated using the most relevant available data. Direct comparison is challenging due to variations in tested fungal species and mammalian cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of IC50 against Fungal Mitochondrial Complex III

This protocol outlines the measurement of the 50% inhibitory concentration (IC50) of a compound against the ubiquinol-cytochrome c reductase activity of the fungal mitochondrial Complex III.

a. Isolation of Fungal Mitochondria:

  • Grow the desired fungal strain (e.g., Trichophyton mentagrophytes) in a suitable liquid medium.

  • Harvest fungal mycelia by filtration and wash with a buffer solution.

  • Spheroplasts are generated by enzymatic digestion of the cell wall.

  • Homogenize spheroplasts in a mitochondrial isolation buffer.

  • Perform differential centrifugation to pellet and purify the mitochondrial fraction.

  • Determine the protein concentration of the isolated mitochondria using a standard method (e.g., Bradford assay).

b. Ubiquinol-Cytochrome c Reductase Activity Assay:

  • The assay is performed in a 96-well plate format.

  • The reaction mixture contains a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), potassium cyanide (to inhibit Complex IV), and a known concentration of reduced coenzyme Q (ubiquinol) as the substrate.

  • Add serial dilutions of the test compound (e.g., this compound) to the wells.

  • Initiate the reaction by adding a standardized amount of isolated fungal mitochondria.

  • The activity of Complex III is measured by monitoring the reduction of cytochrome c at 550 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum concentration of an antifungal agent that prevents the visible growth of a fungus.

a. Fungal Inoculum Preparation:

  • Grow the fungal strain on a suitable agar (B569324) medium.

  • Prepare a suspension of fungal spores or conidia in a sterile saline solution.

  • Adjust the concentration of the inoculum to a standardized density using a spectrophotometer or hemocytometer.

b. Broth Microdilution Assay:

  • Perform two-fold serial dilutions of the test compound in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculate each well with the standardized fungal suspension.

  • Include a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plates at an appropriate temperature for a specified period (e.g., 24-72 hours), depending on the fungal species.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Mammalian Cell Cytotoxicity Assay and Selectivity Index Calculation

This protocol outlines the assessment of the cytotoxic effect of a compound on a mammalian cell line to determine its selectivity.

a. Cell Culture:

  • Maintain a suitable mammalian cell line (e.g., HepG2, HEK293) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

b. Cytotoxicity Assay (e.g., MTT Assay):

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the cell plates with the medium containing the test compound dilutions.

  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plates for a specified period (e.g., 24-72 hours).

  • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • The 50% cytotoxic concentration (CC50) or IC50 is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

c. Selectivity Index (SI) Calculation:

  • The selectivity index is calculated using the following formula: SI = CC50 (or IC50) in mammalian cells / MIC (or IC50) against the fungal target

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

cluster_ETC Mitochondrial Electron Transport Chain (Fungal) cluster_inhibition Inhibition Site Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi H_in H_in H_in->ATP_Synthase H+ AS2077715 This compound AS2077715->Complex_III Inhibits Electron Transfer

Caption: Signaling pathway of the fungal electron transport chain and the site of action of this compound.

cluster_workflow Experimental Workflow for Selectivity Index Determination cluster_fungal Fungal Arm cluster_mammalian Mammalian Arm cluster_calculation Calculation Fungal_Culture 1. Fungal Culture (e.g., T. mentagrophytes) Mito_Isolation 2. Mitochondrial Isolation Fungal_Culture->Mito_Isolation MIC_Assay 3. MIC Assay Fungal_Culture->MIC_Assay ComplexIII_Assay 3. Complex III Activity Assay Mito_Isolation->ComplexIII_Assay IC50_Fungal 4. Determine Fungal IC50 ComplexIII_Assay->IC50_Fungal SI_Calculation 5. Calculate Selectivity Index (SI = IC50_mammalian / IC50_fungal or MIC) IC50_Fungal->SI_Calculation MIC_Value 4. Determine MIC MIC_Assay->MIC_Value MIC_Value->SI_Calculation Mammalian_Culture 1. Mammalian Cell Culture (e.g., HEK293) Cytotoxicity_Assay 2. Cytotoxicity Assay (e.g., MTT) Mammalian_Culture->Cytotoxicity_Assay IC50_Mammalian 3. Determine Mammalian IC50 Cytotoxicity_Assay->IC50_Mammalian IC50_Mammalian->SI_Calculation

Caption: Experimental workflow for determining the selectivity index of an antifungal compound.

cluster_comparison Comparative Selectivity of Cytochrome bc1 Inhibitors AS2077715 This compound High_Selectivity High Selectivity (Fungal >> Mammalian) AS2077715->High_Selectivity High SI Funiculosin Funiculosin Funiculosin->High_Selectivity Expected High SI (structurally similar to this compound) Strobilurins Strobilurins (e.g., Azoxystrobin) Moderate_Selectivity Moderate to Low Selectivity Strobilurins->Moderate_Selectivity Variable SI (used as agricultural fungicides) Atovaquone Atovaquone Atovaquone->Moderate_Selectivity Variable SI (also targets protozoa and mammalian cells)

Caption: Logical relationship of the selectivity profiles of this compound and its alternatives.

References

Comparative Analysis of AS-2077715: A Selective Fungal Mitochondrial Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AS-2077715, a novel antifungal agent, with other compounds targeting the fungal mitochondrial cytochrome bc1 complex (Complex III). The data presented herein is intended to facilitate research and development of new antifungal therapies by offering a clear comparison of potency, selectivity, and underlying mechanisms.

Executive Summary

This compound is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex. It demonstrates significant antifungal activity, particularly against dermatophytes such as Trichophyton mentagrophytes. Its mechanism of action, shared with compounds like funiculosin, strobilurins (e.g., azoxystrobin), and atovaquone, involves the disruption of the electron transport chain, leading to ATP depletion and fungal cell death. This guide presents a comparative analysis of the in vitro efficacy and selectivity of this compound against these alternative compounds, supported by detailed experimental protocols and visual representations of the key pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators. The selectivity index, a crucial parameter for drug development, is calculated as the ratio of the IC50 or MIC against mammalian cells to the IC50 or MIC against the fungal target. A higher selectivity index indicates a greater therapeutic window.

Table 1: In Vitro Potency Against Fungal Cytochrome bc1 Complex (Complex III)

CompoundFungal SpeciesIC50 (ng/mL)IC50 (µM)
This compound Trichophyton mentagrophytes0.9[1]~0.002
FuniculosinSaccharomyces cerevisiae--
AzoxystrobinSclerotinia sclerotiorum112.7 - 616.30.28 - 1.53
AtovaquoneAspergillus fumigatus-0.294 - 0.5[2]
AtovaquoneFusarium oxysporum-0.001 - 0.046[2]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundFungal SpeciesMIC (µg/mL)
This compound Trichophyton mentagrophytes0.08[1]
Funiculosin--
AzoxystrobinAspergillus flavus0.12 - 297.22
AtovaquoneCandida albicans-
AtovaquoneCryptococcus neoformans-

Table 3: Cytotoxicity and Selectivity Index

CompoundMammalian Cell LineCytotoxicity (IC50/CC50 in µg/mL)Selectivity Index (SI)
This compound Mammalian cells> 6[1]> 75 (based on MIC)
Funiculosin---
AzoxystrobinHuman neuroblastoma SH-SY5Y~18Variable
AtovaquoneHuman ovarian cancer (OVCAR-3, SKOV-3), Endometrial cancer (ECC-1)~3.7Variable
AtovaquoneHuman breast cancer (HCC1806, SKBR3, MCF-7, etc.)4 - 22Variable

Note: The selectivity index is calculated using the most relevant available data. Direct comparison is challenging due to variations in tested fungal species and mammalian cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of IC50 against Fungal Mitochondrial Complex III

This protocol outlines the measurement of the 50% inhibitory concentration (IC50) of a compound against the ubiquinol-cytochrome c reductase activity of the fungal mitochondrial Complex III.

a. Isolation of Fungal Mitochondria:

  • Grow the desired fungal strain (e.g., Trichophyton mentagrophytes) in a suitable liquid medium.

  • Harvest fungal mycelia by filtration and wash with a buffer solution.

  • Spheroplasts are generated by enzymatic digestion of the cell wall.

  • Homogenize spheroplasts in a mitochondrial isolation buffer.

  • Perform differential centrifugation to pellet and purify the mitochondrial fraction.

  • Determine the protein concentration of the isolated mitochondria using a standard method (e.g., Bradford assay).

b. Ubiquinol-Cytochrome c Reductase Activity Assay:

  • The assay is performed in a 96-well plate format.

  • The reaction mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.4), potassium cyanide (to inhibit Complex IV), and a known concentration of reduced coenzyme Q (ubiquinol) as the substrate.

  • Add serial dilutions of the test compound (e.g., this compound) to the wells.

  • Initiate the reaction by adding a standardized amount of isolated fungal mitochondria.

  • The activity of Complex III is measured by monitoring the reduction of cytochrome c at 550 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum concentration of an antifungal agent that prevents the visible growth of a fungus.

a. Fungal Inoculum Preparation:

  • Grow the fungal strain on a suitable agar medium.

  • Prepare a suspension of fungal spores or conidia in a sterile saline solution.

  • Adjust the concentration of the inoculum to a standardized density using a spectrophotometer or hemocytometer.

b. Broth Microdilution Assay:

  • Perform two-fold serial dilutions of the test compound in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculate each well with the standardized fungal suspension.

  • Include a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plates at an appropriate temperature for a specified period (e.g., 24-72 hours), depending on the fungal species.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Mammalian Cell Cytotoxicity Assay and Selectivity Index Calculation

This protocol outlines the assessment of the cytotoxic effect of a compound on a mammalian cell line to determine its selectivity.

a. Cell Culture:

  • Maintain a suitable mammalian cell line (e.g., HepG2, HEK293) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

b. Cytotoxicity Assay (e.g., MTT Assay):

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the cell plates with the medium containing the test compound dilutions.

  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plates for a specified period (e.g., 24-72 hours).

  • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • The 50% cytotoxic concentration (CC50) or IC50 is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

c. Selectivity Index (SI) Calculation:

  • The selectivity index is calculated using the following formula: SI = CC50 (or IC50) in mammalian cells / MIC (or IC50) against the fungal target

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

cluster_ETC Mitochondrial Electron Transport Chain (Fungal) cluster_inhibition Inhibition Site Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi H_in H_in H_in->ATP_Synthase H+ AS2077715 This compound AS2077715->Complex_III Inhibits Electron Transfer

Caption: Signaling pathway of the fungal electron transport chain and the site of action of this compound.

cluster_workflow Experimental Workflow for Selectivity Index Determination cluster_fungal Fungal Arm cluster_mammalian Mammalian Arm cluster_calculation Calculation Fungal_Culture 1. Fungal Culture (e.g., T. mentagrophytes) Mito_Isolation 2. Mitochondrial Isolation Fungal_Culture->Mito_Isolation MIC_Assay 3. MIC Assay Fungal_Culture->MIC_Assay ComplexIII_Assay 3. Complex III Activity Assay Mito_Isolation->ComplexIII_Assay IC50_Fungal 4. Determine Fungal IC50 ComplexIII_Assay->IC50_Fungal SI_Calculation 5. Calculate Selectivity Index (SI = IC50_mammalian / IC50_fungal or MIC) IC50_Fungal->SI_Calculation MIC_Value 4. Determine MIC MIC_Assay->MIC_Value MIC_Value->SI_Calculation Mammalian_Culture 1. Mammalian Cell Culture (e.g., HEK293) Cytotoxicity_Assay 2. Cytotoxicity Assay (e.g., MTT) Mammalian_Culture->Cytotoxicity_Assay IC50_Mammalian 3. Determine Mammalian IC50 Cytotoxicity_Assay->IC50_Mammalian IC50_Mammalian->SI_Calculation

Caption: Experimental workflow for determining the selectivity index of an antifungal compound.

cluster_comparison Comparative Selectivity of Cytochrome bc1 Inhibitors AS2077715 This compound High_Selectivity High Selectivity (Fungal >> Mammalian) AS2077715->High_Selectivity High SI Funiculosin Funiculosin Funiculosin->High_Selectivity Expected High SI (structurally similar to this compound) Strobilurins Strobilurins (e.g., Azoxystrobin) Moderate_Selectivity Moderate to Low Selectivity Strobilurins->Moderate_Selectivity Variable SI (used as agricultural fungicides) Atovaquone Atovaquone Atovaquone->Moderate_Selectivity Variable SI (also targets protozoa and mammalian cells)

Caption: Logical relationship of the selectivity profiles of this compound and its alternatives.

References

Comparative Efficacy of AS-2077715: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal agent AS-2077715 with alternative compounds, supported by experimental data from peer-reviewed studies.

Executive Summary

This compound is a novel antifungal agent with potent activity against dermatophytes, primarily of the Trichophyton genus.[1] Its mechanism of action involves the selective inhibition of the fungal mitochondrial cytochrome bc1 complex (complex III).[2] This guide summarizes the available preclinical data on the efficacy of this compound, presenting it in comparison with the established antifungal drug terbinafine (B446) and the structurally related natural product funiculosin. The data highlights the potential of this compound as a promising candidate for the treatment of Trichophyton infections.

In Vitro Efficacy

The in vitro antifungal activity of this compound has been evaluated against various fungal species. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Trichophyton mentagrophytes0.08[2]
Terbinafine Trichophyton mentagrophytes (susceptible)0.008 - 0.0625[3]
Terbinafine Trichophyton mentagrophytes (resistant)4 - 16[3]
Terbinafine Trichophyton rubrum (susceptible)≤0.03[4]
Terbinafine Trichophyton rubrum (resistant)4 to >8[4]
Funiculosin Trichophyton spp.Not explicitly found in searches

In Vivo Efficacy

A key preclinical study evaluated the therapeutic efficacy of orally administered this compound in a guinea pig model of tinea pedis caused by Trichophyton mentagrophytes, with terbinafine as a comparator.

Treatment GroupDosage (mg/kg/day)Treatment DurationOutcomeReference
This compound 1010 daysSignificant decrease in fungal CFUs[2][5]
This compound 2010 daysSignificant decrease in fungal CFUs[2][5]
Terbinafine 2010 daysSignificant decrease in fungal CFUs[2][5]
This compound 207 days (starting day 11 post-infection)Significantly greater reduction in fungal CFUs compared to terbinafine[2][5]
Terbinafine 207 days (starting day 11 post-infection)Significant decrease in fungal CFUs[2][5]

These results suggest that this compound demonstrates in vivo potency and efficacy that is comparable or superior to that of terbinafine in this animal model.[2][5]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[6][7][8][9]

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote conidiation.
  • Conidia are harvested and suspended in sterile saline.
  • The suspension is adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL) using a spectrophotometer or hemocytometer.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions are prepared in RPMI-1640 medium buffered with MOPS in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.
  • Plates are incubated at 35°C for a specified period (e.g., 4-7 days), until sufficient growth is observed in the drug-free control wells.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the growth control.

In Vivo Tinea Pedis Model in Guinea Pigs

The following is a summary of the experimental protocol used in the study by Ohsumi et al. (2014), as inferred from the available abstract.[2][5]

1. Animal Model:

  • Male Hartley guinea pigs are used.
  • Tinea pedis is induced by inoculating the plantar skin with a suspension of Trichophyton mentagrophytes arthroconidia.

2. Treatment Regimens:

  • Early Treatment: Daily oral administration of this compound (10 and 20 mg/kg) or terbinafine (20 mg/kg) is initiated 7 days post-infection and continues for 10 days.
  • Established Treatment: Daily oral administration of this compound (20 mg/kg) or terbinafine (20 mg/kg) is initiated 11 days post-infection and continues for 7 days.

3. Efficacy Assessment:

  • At the end of the treatment period, the animals are euthanized.
  • The skin from the infected footpads is excised, homogenized, and plated on a suitable culture medium.
  • The number of colony-forming units (CFUs) is counted to determine the fungal burden.
  • The efficacy of the treatment is evaluated by comparing the fungal CFUs in the treated groups to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a complex enzymatic cascade. The following diagram illustrates the proposed pathway, starting from the precursor L-Phenylalanine.

AS2077715_Biosynthesis L_Phe L-Phenylalanine Intermediate_4 Intermediate 4 (p-hydroxyphenyl) L_Phe->Intermediate_4 CapA-G Intermediate_5 Intermediate 5 Intermediate_4->Intermediate_5 CapL Intermediate_6 Intermediate 6 (trihydroxylphenyl) Intermediate_5->Intermediate_6 Intermediate_9 Intermediate 9 (cyclopentenonediol) Intermediate_6->Intermediate_9 CapK Intermediate_12 Intermediate 12 (cyclopentanetriol) Intermediate_9->Intermediate_12 CapI/J AS2077715 This compound Intermediate_12->AS2077715 CapH CapA_G CapA-G CapL CapL (FMO) CapK CapK (O-MT) CapI_J CapI/J (DH) CapH CapH (P450)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for the preclinical evaluation of this compound in the guinea pig model of tinea pedis.

InVivo_Workflow Inoculation Induction of Tinea Pedis (T. mentagrophytes inoculation) Grouping Animal Grouping (Randomized) Inoculation->Grouping Treatment Oral Administration (this compound, Terbinafine, Vehicle) Grouping->Treatment Euthanasia Euthanasia and Tissue Collection Treatment->Euthanasia Homogenization Skin Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation Plating->Incubation CFU_Count CFU Counting and Data Analysis Incubation->CFU_Count

Caption: Workflow for the in vivo tinea pedis model.

References

Comparative Efficacy of AS-2077715: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal agent AS-2077715 with alternative compounds, supported by experimental data from peer-reviewed studies.

Executive Summary

This compound is a novel antifungal agent with potent activity against dermatophytes, primarily of the Trichophyton genus.[1] Its mechanism of action involves the selective inhibition of the fungal mitochondrial cytochrome bc1 complex (complex III).[2] This guide summarizes the available preclinical data on the efficacy of this compound, presenting it in comparison with the established antifungal drug terbinafine and the structurally related natural product funiculosin. The data highlights the potential of this compound as a promising candidate for the treatment of Trichophyton infections.

In Vitro Efficacy

The in vitro antifungal activity of this compound has been evaluated against various fungal species. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Trichophyton mentagrophytes0.08[2]
Terbinafine Trichophyton mentagrophytes (susceptible)0.008 - 0.0625[3]
Terbinafine Trichophyton mentagrophytes (resistant)4 - 16[3]
Terbinafine Trichophyton rubrum (susceptible)≤0.03[4]
Terbinafine Trichophyton rubrum (resistant)4 to >8[4]
Funiculosin Trichophyton spp.Not explicitly found in searches

In Vivo Efficacy

A key preclinical study evaluated the therapeutic efficacy of orally administered this compound in a guinea pig model of tinea pedis caused by Trichophyton mentagrophytes, with terbinafine as a comparator.

Treatment GroupDosage (mg/kg/day)Treatment DurationOutcomeReference
This compound 1010 daysSignificant decrease in fungal CFUs[2][5]
This compound 2010 daysSignificant decrease in fungal CFUs[2][5]
Terbinafine 2010 daysSignificant decrease in fungal CFUs[2][5]
This compound 207 days (starting day 11 post-infection)Significantly greater reduction in fungal CFUs compared to terbinafine[2][5]
Terbinafine 207 days (starting day 11 post-infection)Significant decrease in fungal CFUs[2][5]

These results suggest that this compound demonstrates in vivo potency and efficacy that is comparable or superior to that of terbinafine in this animal model.[2][5]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[6][7][8][9]

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote conidiation.
  • Conidia are harvested and suspended in sterile saline.
  • The suspension is adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL) using a spectrophotometer or hemocytometer.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions are prepared in RPMI-1640 medium buffered with MOPS in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.
  • Plates are incubated at 35°C for a specified period (e.g., 4-7 days), until sufficient growth is observed in the drug-free control wells.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the growth control.

In Vivo Tinea Pedis Model in Guinea Pigs

The following is a summary of the experimental protocol used in the study by Ohsumi et al. (2014), as inferred from the available abstract.[2][5]

1. Animal Model:

  • Male Hartley guinea pigs are used.
  • Tinea pedis is induced by inoculating the plantar skin with a suspension of Trichophyton mentagrophytes arthroconidia.

2. Treatment Regimens:

  • Early Treatment: Daily oral administration of this compound (10 and 20 mg/kg) or terbinafine (20 mg/kg) is initiated 7 days post-infection and continues for 10 days.
  • Established Treatment: Daily oral administration of this compound (20 mg/kg) or terbinafine (20 mg/kg) is initiated 11 days post-infection and continues for 7 days.

3. Efficacy Assessment:

  • At the end of the treatment period, the animals are euthanized.
  • The skin from the infected footpads is excised, homogenized, and plated on a suitable culture medium.
  • The number of colony-forming units (CFUs) is counted to determine the fungal burden.
  • The efficacy of the treatment is evaluated by comparing the fungal CFUs in the treated groups to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a complex enzymatic cascade. The following diagram illustrates the proposed pathway, starting from the precursor L-Phenylalanine.

AS2077715_Biosynthesis L_Phe L-Phenylalanine Intermediate_4 Intermediate 4 (p-hydroxyphenyl) L_Phe->Intermediate_4 CapA-G Intermediate_5 Intermediate 5 Intermediate_4->Intermediate_5 CapL Intermediate_6 Intermediate 6 (trihydroxylphenyl) Intermediate_5->Intermediate_6 Intermediate_9 Intermediate 9 (cyclopentenonediol) Intermediate_6->Intermediate_9 CapK Intermediate_12 Intermediate 12 (cyclopentanetriol) Intermediate_9->Intermediate_12 CapI/J AS2077715 This compound Intermediate_12->AS2077715 CapH CapA_G CapA-G CapL CapL (FMO) CapK CapK (O-MT) CapI_J CapI/J (DH) CapH CapH (P450)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for the preclinical evaluation of this compound in the guinea pig model of tinea pedis.

InVivo_Workflow Inoculation Induction of Tinea Pedis (T. mentagrophytes inoculation) Grouping Animal Grouping (Randomized) Inoculation->Grouping Treatment Oral Administration (this compound, Terbinafine, Vehicle) Grouping->Treatment Euthanasia Euthanasia and Tissue Collection Treatment->Euthanasia Homogenization Skin Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation Plating->Incubation CFU_Count CFU Counting and Data Analysis Incubation->CFU_Count

Caption: Workflow for the in vivo tinea pedis model.

References

AS-2077715 Performance in Fungal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a fungal metabolite that has demonstrated potential as an antifungal agent. This guide provides a comparative overview of its performance, drawing upon available data and placing it in the context of established antifungal drugs. Due to the limited publicly available data on the broad-spectrum activity of this compound, this document focuses on its known mechanism of action, its reported activity against Trichophyton species, and provides a framework for its evaluation against other fungal pathogens by presenting comparative data for existing antifungal agents.

Mechanism of Action

This compound functions as an inhibitor of the fungal mitochondrial cytochrome bc1 complex (also known as complex III). This complex is a crucial component of the electron transport chain, which is responsible for ATP synthesis, the primary energy currency of the cell. By inhibiting this complex, this compound disrupts the fungal cell's energy production, leading to a fungicidal effect.

cluster_membrane Inner Mitochondrial Membrane cluster_inhibitor Complex_I Complex I Q Coenzyme Q Complex_I->Q e- Complex_II Complex II Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces AS2077715 This compound AS2077715->Complex_III inhibits

Caption: Mechanism of action of this compound.

Performance Data

To provide a relevant comparative context for researchers, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of commonly used antifungal agents against various clinically important fungal species. These tables can serve as a benchmark for future studies on this compound.

Table 1: Comparative in vitro Activity of Antifungal Agents against Dermatophytes (MIC in µg/mL)

Fungal SpeciesTerbinafineItraconazoleFluconazole
Trichophyton rubrum0.001 - 0.060.03 - 1.00.25 - 64
Trichophyton mentagrophytes0.001 - 0.030.03 - 1.00.125 - 128

Note: Data compiled from multiple sources. MIC ranges can vary based on testing methodology and strain variability.

Table 2: Comparative in vitro Activity of Antifungal Agents against Aspergillus Species (MIC in µg/mL)

Fungal SpeciesVoriconazoleItraconazoleAmphotericin B
Aspergillus fumigatus0.125 - 2.00.125 - 4.00.25 - 2.0
Aspergillus flavus0.25 - 2.00.06 - 1.00.5 - 4.0
Aspergillus niger0.5 - 4.00.25 - 2.00.5 - 2.0

Note: Data compiled from multiple sources. MIC ranges can vary based on testing methodology and strain variability.

Table 3: Comparative in vitro Activity of Antifungal Agents against Candida Species (MIC in µg/mL)

Fungal SpeciesFluconazoleCaspofunginAmphotericin B
Candida albicans0.125 - 8.00.015 - 0.50.125 - 1.0
Candida glabrata0.5 - 2560.03 - 2.00.25 - 2.0
Candida parapsilosis0.25 - 160.125 - 4.00.125 - 1.0

Note: Data compiled from multiple sources. MIC ranges can vary based on testing methodology and strain variability.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, such as this compound, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Fungal Isolate Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) to obtain pure colonies.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

  • For molds, a conidial suspension is prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and then filtering the suspension to remove hyphal fragments. The final inoculum concentration is adjusted using a hemocytometer or spectrophotometer.

2. Broth Microdilution Assay:

  • A serial two-fold dilution of the antifungal agent is prepared in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Each well is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plates are incubated at a specified temperature (e.g., 35°C for Candida and Aspergillus species, 28-30°C for dermatophytes) for a defined period (e.g., 24-48 hours for yeasts, 48-96 hours for molds).

3. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. The exact endpoint definition can vary depending on the drug and fungus (e.g., 50% or 90% inhibition).

cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay Start Fungal Culture Harvest Harvest Cells/ Spores Start->Harvest Suspend Suspend in Saline Harvest->Suspend Adjust Adjust to 0.5 McFarland Suspend->Adjust Inoculate Inoculate Wells with Fungal Suspension Adjust->Inoculate Prepare_Plate Prepare Serial Dilutions of this compound in 96-well Plate Prepare_Plate->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read_MIC Read MIC Endpoint Incubate->Read_MIC

Caption: General workflow for antifungal susceptibility testing.

Conclusion

This compound represents a promising antifungal compound with a distinct mechanism of action targeting fungal mitochondrial respiration. While its activity has been noted against Trichophyton species, a comprehensive evaluation across a broader panel of clinically relevant fungi is necessary to fully understand its potential. The comparative data and standardized protocols provided in this guide are intended to facilitate such future research and aid in the objective assessment of this compound's performance relative to existing antifungal therapies. Further studies are crucial to establish the full spectrum of activity and clinical utility of this compound.

AS-2077715 Performance in Fungal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-2077715 is a fungal metabolite that has demonstrated potential as an antifungal agent. This guide provides a comparative overview of its performance, drawing upon available data and placing it in the context of established antifungal drugs. Due to the limited publicly available data on the broad-spectrum activity of this compound, this document focuses on its known mechanism of action, its reported activity against Trichophyton species, and provides a framework for its evaluation against other fungal pathogens by presenting comparative data for existing antifungal agents.

Mechanism of Action

This compound functions as an inhibitor of the fungal mitochondrial cytochrome bc1 complex (also known as complex III). This complex is a crucial component of the electron transport chain, which is responsible for ATP synthesis, the primary energy currency of the cell. By inhibiting this complex, this compound disrupts the fungal cell's energy production, leading to a fungicidal effect.

cluster_membrane Inner Mitochondrial Membrane cluster_inhibitor Complex_I Complex I Q Coenzyme Q Complex_I->Q e- Complex_II Complex II Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces AS2077715 This compound AS2077715->Complex_III inhibits

Caption: Mechanism of action of this compound.

Performance Data

To provide a relevant comparative context for researchers, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of commonly used antifungal agents against various clinically important fungal species. These tables can serve as a benchmark for future studies on this compound.

Table 1: Comparative in vitro Activity of Antifungal Agents against Dermatophytes (MIC in µg/mL)

Fungal SpeciesTerbinafineItraconazoleFluconazole
Trichophyton rubrum0.001 - 0.060.03 - 1.00.25 - 64
Trichophyton mentagrophytes0.001 - 0.030.03 - 1.00.125 - 128

Note: Data compiled from multiple sources. MIC ranges can vary based on testing methodology and strain variability.

Table 2: Comparative in vitro Activity of Antifungal Agents against Aspergillus Species (MIC in µg/mL)

Fungal SpeciesVoriconazoleItraconazoleAmphotericin B
Aspergillus fumigatus0.125 - 2.00.125 - 4.00.25 - 2.0
Aspergillus flavus0.25 - 2.00.06 - 1.00.5 - 4.0
Aspergillus niger0.5 - 4.00.25 - 2.00.5 - 2.0

Note: Data compiled from multiple sources. MIC ranges can vary based on testing methodology and strain variability.

Table 3: Comparative in vitro Activity of Antifungal Agents against Candida Species (MIC in µg/mL)

Fungal SpeciesFluconazoleCaspofunginAmphotericin B
Candida albicans0.125 - 8.00.015 - 0.50.125 - 1.0
Candida glabrata0.5 - 2560.03 - 2.00.25 - 2.0
Candida parapsilosis0.25 - 160.125 - 4.00.125 - 1.0

Note: Data compiled from multiple sources. MIC ranges can vary based on testing methodology and strain variability.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, such as this compound, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Fungal Isolate Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) to obtain pure colonies.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

  • For molds, a conidial suspension is prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and then filtering the suspension to remove hyphal fragments. The final inoculum concentration is adjusted using a hemocytometer or spectrophotometer.

2. Broth Microdilution Assay:

  • A serial two-fold dilution of the antifungal agent is prepared in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Each well is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plates are incubated at a specified temperature (e.g., 35°C for Candida and Aspergillus species, 28-30°C for dermatophytes) for a defined period (e.g., 24-48 hours for yeasts, 48-96 hours for molds).

3. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. The exact endpoint definition can vary depending on the drug and fungus (e.g., 50% or 90% inhibition).

cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay Start Fungal Culture Harvest Harvest Cells/ Spores Start->Harvest Suspend Suspend in Saline Harvest->Suspend Adjust Adjust to 0.5 McFarland Suspend->Adjust Inoculate Inoculate Wells with Fungal Suspension Adjust->Inoculate Prepare_Plate Prepare Serial Dilutions of this compound in 96-well Plate Prepare_Plate->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read_MIC Read MIC Endpoint Incubate->Read_MIC

Caption: General workflow for antifungal susceptibility testing.

Conclusion

This compound represents a promising antifungal compound with a distinct mechanism of action targeting fungal mitochondrial respiration. While its activity has been noted against Trichophyton species, a comprehensive evaluation across a broader panel of clinically relevant fungi is necessary to fully understand its potential. The comparative data and standardized protocols provided in this guide are intended to facilitate such future research and aid in the objective assessment of this compound's performance relative to existing antifungal therapies. Further studies are crucial to establish the full spectrum of activity and clinical utility of this compound.

Safety Operating Guide

Proper Disposal Procedures for AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of the Antifungal Agent AS-2077715.

This document provides a comprehensive guide to the proper disposal procedures for the experimental antifungal compound this compound. By adhering to these guidelines, laboratory personnel can ensure a safe working environment and compliance with standard regulations. This information is intended to supplement, not replace, institutional and local environmental health and safety (EHS) protocols.

Immediate Safety and Handling Information

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to follow standard laboratory safety practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses should be worn.

  • Hand Protection: Protective gloves are recommended.

  • Body Protection: A standard laboratory coat should be worn.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.

  • Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.

  • Eye Contact: Rinse the opened eye for several minutes under running water.

  • Ingestion: If symptoms persist, consult a doctor.

Disposal Plan and Procedures

While this compound itself is not classified as hazardous, the solvents used to prepare solutions and the resulting laboratory waste may be subject to specific disposal regulations. Always consult your institution's EHS office for guidance on chemical waste disposal.

Step-by-Step Disposal Guidance:

  • Segregation of Waste: All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, microplates), and personal protective equipment, should be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents, including solvents.

  • Waste Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • EHS Collection: Arrange for the collection of the hazardous waste by your institution's EHS department. Do not dispose of any materials containing this compound down the drain or in regular trash.

Quantitative Data Summary

There is no specific quantitative data available regarding the disposal of this compound, such as concentration limits for non-hazardous disposal or chemical inactivation data. The primary guidance is based on its non-hazardous classification.

ParameterValueSource
GHS Hazard Classification Not classified as hazardousCayman Chemical SDS
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
HMIS-ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, based on established broth microdilution methods. This protocol will generate waste that must be disposed of according to the procedures outlined above.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Fungal isolate

  • RPMI 1640 medium (or other suitable broth)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Fungal Inoculum Preparation: Culture the fungal strain and prepare an inoculum suspension in the appropriate broth to a standardized concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast)[1].

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth to achieve a range of desired final concentrations.

  • Inoculation: Add the fungal inoculum to each well of the microplate. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth, which can be assessed visually or by measuring absorbance with a spectrophotometer.

Signaling Pathway and Logical Relationships

This compound functions as an inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in fungi. This complex is a crucial component of the electron transport chain, which is responsible for ATP production. By inhibiting this complex, this compound disrupts the fungal cell's energy supply, leading to cell death.

AS_2077715_Mechanism_of_Action This compound Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane Electron_Transport_Chain Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) Electron_Transport_Chain->Complex_III Electrons Proton_Gradient Proton Gradient Complex_III->Proton_Gradient Proton Pumping ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to AS_2077715 This compound AS_2077715->Complex_III Inhibits

Caption: Mechanism of action of this compound.

Disposal_Workflow This compound Waste Disposal Workflow Start Waste Generation (Unused solutions, contaminated labware) Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Label Container with 'Hazardous Waste' and Contents Segregate->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Waste Collection Store->EHS End Proper Disposal by EHS EHS->End

Caption: General workflow for laboratory chemical waste disposal.

References

Proper Disposal Procedures for AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of the Antifungal Agent AS-2077715.

This document provides a comprehensive guide to the proper disposal procedures for the experimental antifungal compound this compound. By adhering to these guidelines, laboratory personnel can ensure a safe working environment and compliance with standard regulations. This information is intended to supplement, not replace, institutional and local environmental health and safety (EHS) protocols.

Immediate Safety and Handling Information

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to follow standard laboratory safety practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses should be worn.

  • Hand Protection: Protective gloves are recommended.

  • Body Protection: A standard laboratory coat should be worn.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.

  • Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.

  • Eye Contact: Rinse the opened eye for several minutes under running water.

  • Ingestion: If symptoms persist, consult a doctor.

Disposal Plan and Procedures

While this compound itself is not classified as hazardous, the solvents used to prepare solutions and the resulting laboratory waste may be subject to specific disposal regulations. Always consult your institution's EHS office for guidance on chemical waste disposal.

Step-by-Step Disposal Guidance:

  • Segregation of Waste: All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, microplates), and personal protective equipment, should be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents, including solvents.

  • Waste Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • EHS Collection: Arrange for the collection of the hazardous waste by your institution's EHS department. Do not dispose of any materials containing this compound down the drain or in regular trash.

Quantitative Data Summary

There is no specific quantitative data available regarding the disposal of this compound, such as concentration limits for non-hazardous disposal or chemical inactivation data. The primary guidance is based on its non-hazardous classification.

ParameterValueSource
GHS Hazard Classification Not classified as hazardousCayman Chemical SDS
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
HMIS-ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, based on established broth microdilution methods. This protocol will generate waste that must be disposed of according to the procedures outlined above.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Fungal isolate

  • RPMI 1640 medium (or other suitable broth)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Fungal Inoculum Preparation: Culture the fungal strain and prepare an inoculum suspension in the appropriate broth to a standardized concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast)[1].

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth to achieve a range of desired final concentrations.

  • Inoculation: Add the fungal inoculum to each well of the microplate. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth, which can be assessed visually or by measuring absorbance with a spectrophotometer.

Signaling Pathway and Logical Relationships

This compound functions as an inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in fungi. This complex is a crucial component of the electron transport chain, which is responsible for ATP production. By inhibiting this complex, this compound disrupts the fungal cell's energy supply, leading to cell death.

AS_2077715_Mechanism_of_Action This compound Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane Electron_Transport_Chain Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) Electron_Transport_Chain->Complex_III Electrons Proton_Gradient Proton Gradient Complex_III->Proton_Gradient Proton Pumping ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to AS_2077715 This compound AS_2077715->Complex_III Inhibits

Caption: Mechanism of action of this compound.

Disposal_Workflow This compound Waste Disposal Workflow Start Waste Generation (Unused solutions, contaminated labware) Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Label Container with 'Hazardous Waste' and Contents Segregate->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Waste Collection Store->EHS End Proper Disposal by EHS EHS->End

Caption: General workflow for laboratory chemical waste disposal.

References

Essential Safety and Logistical Information for Handling AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AS-2077715 (CAS: 1637356-98-9) was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling solid chemical compounds with potential biological activity. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Summary of Known Compound Data

Below is a summary of the available information for this compound, a fungal metabolite and an inhibitor of fungal mitochondrial complex III.

PropertyValue
CAS Number 1637356-98-9
Molecular Formula C₂₅H₄₁NO₇
Physical State Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol
Biological Activity Inhibitor of fungal mitochondrial complex III
Known Hazards Not for human or veterinary use. Specific toxicity data is unavailable.

Personal Protective Equipment (PPE)

Given the unknown toxicity of this compound, a cautious approach to personal protection is warranted. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemStandard
Hand Protection Nitrile glovesASTM D6319
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1
Body Protection Laboratory coat---
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if creating aerosols or handling larger quantities. Consult your institution's EHS for specific guidance.---

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls:
  • Handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Use a balance with a draft shield when weighing the solid compound.

Procedural Guidance:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat within the fume hood.

  • Solubilization: Add the appropriate solvent to the solid in a suitable container. Ensure the container is capped and sealed before removing it from the fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Dispose of contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling and Pickup: Ensure all waste containers are properly labeled with the full chemical name and associated hazards. Arrange for waste pickup through your institution's EHS department.

Experimental Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_solubilize Solubilize in Appropriate Solvent handle_weigh->handle_solubilize storage_seal Seal and Store Container handle_solubilize->storage_seal dispose_solid Dispose of Solid Waste handle_solubilize->dispose_solid dispose_liquid Dispose of Liquid Waste handle_solubilize->dispose_liquid dispose_pickup Arrange for EHS Waste Pickup dispose_solid->dispose_pickup dispose_liquid->dispose_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Essential Safety and Logistical Information for Handling AS-2077715

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AS-2077715 (CAS: 1637356-98-9) was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling solid chemical compounds with potential biological activity. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Summary of Known Compound Data

Below is a summary of the available information for this compound, a fungal metabolite and an inhibitor of fungal mitochondrial complex III.

PropertyValue
CAS Number 1637356-98-9
Molecular Formula C₂₅H₄₁NO₇
Physical State Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol
Biological Activity Inhibitor of fungal mitochondrial complex III
Known Hazards Not for human or veterinary use. Specific toxicity data is unavailable.

Personal Protective Equipment (PPE)

Given the unknown toxicity of this compound, a cautious approach to personal protection is warranted. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemStandard
Hand Protection Nitrile glovesASTM D6319
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1
Body Protection Laboratory coat---
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if creating aerosols or handling larger quantities. Consult your institution's EHS for specific guidance.---

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls:
  • Handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Use a balance with a draft shield when weighing the solid compound.

Procedural Guidance:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat within the fume hood.

  • Solubilization: Add the appropriate solvent to the solid in a suitable container. Ensure the container is capped and sealed before removing it from the fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Dispose of contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling and Pickup: Ensure all waste containers are properly labeled with the full chemical name and associated hazards. Arrange for waste pickup through your institution's EHS department.

Experimental Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_solubilize Solubilize in Appropriate Solvent handle_weigh->handle_solubilize storage_seal Seal and Store Container handle_solubilize->storage_seal dispose_solid Dispose of Solid Waste handle_solubilize->dispose_solid dispose_liquid Dispose of Liquid Waste handle_solubilize->dispose_liquid dispose_pickup Arrange for EHS Waste Pickup dispose_solid->dispose_pickup dispose_liquid->dispose_pickup

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AS-2077715
Reactant of Route 2
AS-2077715

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.